molecular formula C15H10N2 B3362276 2-phenyl-1H-indole-5-carbonitrile CAS No. 96887-11-5

2-phenyl-1H-indole-5-carbonitrile

Cat. No.: B3362276
CAS No.: 96887-11-5
M. Wt: 218.25 g/mol
InChI Key: IYFJGCSGRAMZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-1H-indole-5-carbonitrile is a useful research compound. Its molecular formula is C15H10N2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-phenyl-1H-indole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-1H-indole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1H-indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2/c16-10-11-6-7-14-13(8-11)9-15(17-14)12-4-2-1-3-5-12/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFJGCSGRAMZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445737
Record name 2-Phenyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96887-11-5
Record name 2-Phenyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Phenyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 2-phenylindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This guide provides a comprehensive technical overview of a specific derivative, 2-phenyl-1H-indole-5-carbonitrile (CAS RN: 96887-11-5), a molecule of significant interest for drug discovery and materials science. We will delve into its synthesis, structural elucidation, and core physicochemical properties. This document is designed for researchers, scientists, and drug development professionals, offering not only established data but also detailed, field-proven experimental protocols for its characterization. The methodologies are presented with a focus on the underlying scientific principles, ensuring a self-validating and robust approach to its study.

Introduction

The 2-Phenylindole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole nucleus is a ubiquitous motif in biologically active compounds, from the essential amino acid tryptophan to neurotransmitters like serotonin.[2] When substituted with a phenyl group at the 2-position, the resulting 2-phenylindole core structure demonstrates a remarkable versatility in biological activity. This scaffold is prominently featured in compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] Its rigid, planar structure and rich electronic properties allow for effective binding to diverse protein targets, making it a highly sought-after starting point for the development of novel therapeutics.[1]

Focus on 2-Phenyl-1H-indole-5-carbonitrile: Rationale and Objectives

This guide focuses specifically on 2-phenyl-1H-indole-5-carbonitrile. The introduction of a nitrile (-C≡N) group at the 5-position is a strategic chemical modification. The nitrile moiety is a versatile functional group; it is a bioisostere for various groups, can act as a hydrogen bond acceptor, and can participate in further chemical transformations, making it a valuable handle for library synthesis.[6] The objective of this whitepaper is to consolidate the known physicochemical data for this compound and to provide robust, detailed protocols for its synthesis and characterization, thereby empowering researchers to confidently utilize this molecule in their discovery programs.

Molecular Structure and Identification

Chemical Identity
  • Systematic Name: 2-phenyl-1H-indole-5-carbonitrile

  • CAS Number: 96887-11-5[7][8]

  • Molecular Formula: C₁₅H₁₀N₂[7][9]

  • Molecular Weight: 218.26 g/mol [7][9]

Structural Representation

The molecule consists of a central indole bicyclic system, a phenyl substituent at position 2, and a nitrile group at position 5.

Experimental_Workflow start Starting Materials (4-Acetylbenzonitrile, Phenylhydrazine) synthesis Fischer Indole Synthesis start->synthesis purification Purification (Recrystallization or Chromatography) synthesis->purification pure_compound Pure 2-Phenyl-1H-indole-5-carbonitrile purification->pure_compound structural Structural Elucidation pure_compound->structural physchem Physicochemical Analysis nmr NMR (¹H, ¹³C) structural->nmr ir IR Spectroscopy structural->ir ms Mass Spectrometry structural->ms mp Melting Point physchem->mp solubility Solubility Assay physchem->solubility

Sources

2-Phenyl-1H-indole-5-carbonitrile (CAS 96887-11-5): A Technical Guide to Synthesis, Physicochemical Profiling, and Antimicrobial Efflux Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylindole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as a foundational pharmacophore for a diverse array of biological targets [1]. 2-Phenyl-1H-indole-5-carbonitrile (CAS 96887-11-5) represents a highly functionalized derivative within this class. The strategic placement of a strongly electron-withdrawing cyano group at the 5-position significantly alters the electronic density of the indole core, lowering the pKa of the N-H bond and enhancing its hydrogen-bond donating capacity. Recently, this specific structural tuning has led to its discovery as a potent small-molecule inhibitor of the NorA efflux pump in Staphylococcus aureus, offering a critical pathway to combat antimicrobial resistance (AMR) [2].

This whitepaper provides a comprehensive, self-validating framework for the synthesis, computational profiling, and biological application of 2-phenyl-1H-indole-5-carbonitrile.

Physicochemical Properties & Computational Profiling

Understanding the physicochemical baseline of a scaffold is critical before integrating it into a drug development pipeline. The parameters of 2-phenyl-1H-indole-5-carbonitrile indicate optimal lipophilicity for penetrating bacterial cell walls without being excessively hydrophobic, which would otherwise lead to non-specific protein binding [3].

Table 1: Physicochemical and Structural Properties

PropertyValuePharmacological Significance
CAS Number 96887-11-5Unique chemical identifier.
Molecular Formula C₁₅H₁₀N₂Defines the core 2-arylindole structure.
Molecular Weight 218.25 g/mol Low MW allows for extensive downstream derivatization.
XLogP3-AA 3.1Ideal lipophilicity for membrane permeation (Lipinski compliant).
Topological Polar Surface Area 39.6 ŲEnsures excellent cellular uptake without membrane trapping.
Hydrogen Bond Donors 1 (Indole N-H)Critical for target-site anchoring (e.g., inside efflux pumps).
Hydrogen Bond Acceptors 1 (Cyano C≡N)Facilitates dipole interactions with target residues.
Rotatable Bonds 1High structural rigidity minimizes entropic penalty upon binding.

Chemical Synthesis & Derivatization Workflows

The most scalable and regioselective method for synthesizing 2-phenyl-1H-indole-5-carbonitrile relies on a two-stage process: an initial imine condensation followed by a transition-metal-catalyzed oxidative cyclization [1]. Furthermore, once synthesized, the N-H bond of this scaffold can direct advanced Rhodium-catalyzed C–H coupling, allowing researchers to build complex, polycyclic indole-fused therapeutics [4].

SynthesisWorkflow Step1 Reagents: 4-Cyanoaniline + Acetophenone Step2 Imine Condensation (Toluene, 3Å MS, 25°C) Step1->Step2 Mix Step3 Dehydration Equilibrium (Water Removal) Step2->Step3 Shift Equilibrium Step4 Oxidative Cyclization (Transition Metal Catalysis) Step3->Step4 Intermediate Step5 2-Phenyl-1H-indole-5-carbonitrile (Target Scaffold) Step4->Step5 Annulation

Synthetic workflow for 2-phenyl-1H-indole-5-carbonitrile via imine condensation.

Causality in Synthetic Design

A common failure point in Schiff base (imine) formation is the reversible nature of the condensation. To drive the equilibrium forward, water must be sequestered. Why use 3Å molecular sieves instead of standard 4Å sieves? The kinetic diameter of a water molecule is ~2.65 Å, while primary amines are generally >3.0 Å. Using 3Å sieves selectively traps the byproduct water without adsorbing the 4-cyanoaniline starting material, preserving the stoichiometric ratio and maximizing the yield of the crude imine [1].

Biological Activity: NorA Efflux Pump Inhibition

The overexpression of multidrug efflux pumps, specifically the NorA pump in S. aureus, is a primary driver of resistance against fluoroquinolones (like ciprofloxacin) and natural antimicrobial alkaloids (like berberine). 2-Phenyl-1H-indole-5-carbonitrile has been identified as a potent NorA efflux pump inhibitor [2].

By acting as a conformational blocker, the compound prevents the pump from expelling the antibiotic. While the indole derivative may have a high standalone Minimum Inhibitory Concentration (MIC), its true pharmacological value lies in its synergistic modulation —restoring the intracellular accumulation of the primary antibiotic and rescuing its bactericidal efficacy [2].

NorA_Inhibition A S. aureus Pathogen BB BB A->BB Baseline State B NorA Efflux Pump (Active) C Antibiotic Expulsion (Resistance) D 2-Phenyl-1H-indole-5-carbonitrile (Efflux Inhibitor) E Pump Blockade (Conformational Arrest) D->E Binding E->B Inhibits F Intracellular Antibiotic Accumulation E->F Restores Efficacy BB->C Baseline State

Mechanism of NorA efflux pump inhibition restoring antibiotic susceptibility.

Experimental Protocols

Protocol A: Synthesis of 2-Phenyl-1H-indole-5-carbonitrile

This protocol utilizes a highly controlled, room-temperature imine condensation to prevent thermal degradation of the cyano group [1].

  • Reagent Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with inert nitrogen.

  • Imine Condensation: Charge the flask with 4-cyanoaniline (6.35 mmol) and acetophenone (6.35 mmol) in 7 mL of anhydrous toluene.

  • Desiccation: Add 4.5 g of freshly activated 3Å molecular sieves.

  • Reaction Monitoring: Stir the mixture at ambient temperature. Self-Validation Step: Monitor via TLC (Hexanes:EtOAc). After 4.5 days, if starting material persists, add 3 mL of additional anhydrous toluene and 1 g of 3Å molecular sieves to push the equilibrium. Stir for an additional 24 hours (total 5.5 days) [1].

  • Oxidative Cyclization: Filter the crude imine through a Celite pad to remove the sieves, concentrate in vacuo, and subject the intermediate to standard Palladium/Copper-catalyzed oxidative C-H annulation under an O₂ atmosphere.

  • Analytical Validation: Purify via flash chromatography. Validate the structure via ¹H NMR (400 MHz, CDCl₃). The spectrum must show the diagnostic indole N-H singlet at δ 8.79, the C4-proton singlet at δ 7.97, and the C3-proton doublet at δ 6.88 (J = 1.2 Hz) [4].

Protocol B: In Vitro NorA Efflux Pump Inhibition Assay (Checkerboard Method)

To prove that 2-phenyl-1H-indole-5-carbonitrile acts as an efflux inhibitor rather than a standalone toxin, a checkerboard assay must be used to calculate the Fractional Inhibitory Concentration Index (FICI) [2].

  • Inoculum Standardization: Culture S. aureus (NorA overexpressing strain) in Mueller-Hinton Broth (MHB) to an optical density (OD₆₀₀) of 0.08–0.1, then dilute to a final working concentration of 5 × 10⁵ CFU/mL.

  • Matrix Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the primary antibiotic (e.g., berberine or ciprofloxacin) along the x-axis. Perform serial two-fold dilutions of 2-phenyl-1H-indole-5-carbonitrile along the y-axis.

  • Incubation: Inoculate all wells with 50 µL of the bacterial suspension. Incubate the plate aerobically at 37°C for 18–24 hours.

  • Self-Validating Viability Check: Add 30 µL of 0.015% resazurin dye to each well and incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) definitively indicates bacterial metabolic survival.

  • Data Analysis: Calculate the FICI using the formula: FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone). An FICI of ≤ 0.5 mathematically confirms synergistic efflux pump inhibition.

References

  • A Scalable Method for Regioselective 3-Acylation of 2-Substituted Indoles under Basic Conditions The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Diversity-Oriented Synthesis of Indole-Fused Polycyclic Scaffolds via Rhodium-Catalyzed NH-Indole-Directed C–H Coupling of 2-Phenyl-1H-indoles with Propargylic Alcohol Derivatives The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • New ciprofloxacin–dithiocarbamate–benzyl hybrids: design, synthesis, antibacterial evaluation, and molecular modeling studies ResearchGate URL:[Link]

Sources

A Technical Guide to the Biological Activity of 2-phenyl-1H-indole-5-carbonitrile and Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylindole scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This technical guide focuses on a specific, highly functionalized derivative: 2-phenyl-1H-indole-5-carbonitrile . The strategic placement of a carbonitrile moiety at the C5 position of the indole ring significantly influences the molecule's electronic properties and its interaction with biological targets. This document provides an in-depth analysis of its synthesis, key biological activities, and underlying mechanisms of action, with a focus on its potential as an anti-inflammatory and anticancer agent. We will explore the causality behind experimental designs and present validated protocols for assessing its efficacy, offering a comprehensive resource for researchers in drug discovery and development.

The 2-Phenylindole Scaffold: A Foundation for Drug Discovery

The indole ring system, fused to a phenyl group at the C2 position, creates a planar, aromatic structure capable of engaging in various non-covalent interactions with biological macromolecules. This scaffold is found in compounds exhibiting a vast array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] The introduction of a nitrile (-C≡N) group, a potent electron-withdrawing group and hydrogen bond acceptor, at the C5 position of 2-phenylindole is a key chemical modification. This functionalization can enhance binding affinity to target proteins, improve metabolic stability, and modulate the molecule's overall pharmacokinetic profile, making 2-phenyl-1H-indole-5-carbonitrile a compound of significant scientific interest.

Synthesis and Characterization

The synthesis of 2-phenyl-1H-indole-5-carbonitrile can be approached through several established synthetic routes, most notably the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an appropriate ketone.

An alternative and modern approach involves a palladium-catalyzed cross-coupling reaction, which offers versatility and often proceeds under milder conditions. A general workflow for such a synthesis is outlined below.

General Synthetic Workflow: Palladium-Catalyzed Approach

The following diagram illustrates a conceptual workflow for a palladium-catalyzed synthesis, a common strategy for constructing substituted indole rings.

G cluster_start Starting Materials cluster_reaction Core Reaction A 4-amino-3-iodobenzonitrile C Sonogashira Coupling A->C B Phenylacetylene B->C D Intramolecular Cyclization (Larock Indole Synthesis) C->D Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI, Base (e.g., Et₃N) E Purification (Column Chromatography) D->E F Characterization (NMR, MS, Elemental Analysis) E->F G Final Product: 2-phenyl-1H-indole-5-carbonitrile F->G

Conceptual workflow for Palladium-catalyzed indole synthesis.

This pathway is advantageous as it allows for the late-stage introduction of diversity at both the phenyl ring and the indole core, making it a powerful tool for building libraries of analogs for structure-activity relationship (SAR) studies.

Anti-inflammatory Activity: Targeting the NF-κB Pathway

Chronic inflammation is a key driver of numerous human diseases. A central regulator of the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB).[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This frees NF-κB to translocate to the nucleus, where it drives the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), and cytokines like TNF-α and IL-6.[5][6]

Derivatives of the 2-phenylindole scaffold have demonstrated potent inhibitory effects on this pathway.[3] Specifically, cyano-substituted 2-phenylindoles have shown strong inhibition of both NO production and NF-κB activity, suggesting that 2-phenyl-1H-indole-5-carbonitrile is a promising candidate for anti-inflammatory drug development.[7]

Mechanism of Action: Inhibition of NF-κB Activation

The primary anti-inflammatory mechanism of action for this class of compounds is the suppression of NF-κB activation. Evidence suggests that these molecules can inhibit the phosphorylation of the p65 subunit of NF-κB, a critical step for its full transcriptional activity.[8][9] By preventing p65 phosphorylation, the compound effectively halts the downstream production of inflammatory mediators.

G cluster_cytoplasm Cytoplasm cluster_p65 Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent pathway IkBa IκBα IKK->IkBa Phosphorylates p65p50 NF-κB (p65/p50) IkBa->p65p50 p65p50_p p-p65/p50 p65p50->p65p50_p Phosphorylation of p65 Nucleus Nucleus p65p50_p->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) p65p50_p->Genes Binds to DNA NO Nitric Oxide (NO) & Cytokines Genes->NO Transcription & Translation Inhibitor 2-phenyl-1H-indole- 5-carbonitrile Inhibitor->p65p50_p Inhibits Phosphorylation

Inhibition of the NF-κB signaling pathway.
In Vitro Efficacy Data

The anti-inflammatory potential of 2-phenylindole derivatives is quantified by their IC50 values in relevant cellular assays. The data below is representative of the activity observed for potent cyano-substituted 2-phenylindole analogs.[7][8]

Compound ClassAssayTarget Cell LineIC50 ValueReference
Cyano-substituted 2-phenylindoleNF-κB Activity InhibitionHEK293T~172 nM[8]
Cyano-substituted 2-phenylindoleNitric Oxide (NO) Release InhibitionRAW 264.7 Macrophages~3.1 µM[8]
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)

Rationale: This protocol is designed to quantify the inhibitory effect of 2-phenyl-1H-indole-5-carbonitrile on the production of nitric oxide in LPS-stimulated murine macrophages (RAW 264.7). The Griess assay is a straightforward and reliable colorimetric method to quantify nitrite (NO₂⁻), a stable and quantifiable surrogate for NO production. This provides a robust, high-throughput method for primary screening of anti-inflammatory compounds.

Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of 2-phenyl-1H-indole-5-carbonitrile in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and replace it with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Calculate the IC50 value using non-linear regression analysis.

Anticancer Activity

The 2-phenylindole scaffold is a cornerstone in the development of novel anticancer agents.[10] Its derivatives have been shown to exert potent cytotoxic effects against a wide range of cancer cell lines, including those of the breast, lung, and melanoma.[10][11] The mechanism of action is often multifactorial but frequently involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[12]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape.[12] They are dynamic polymers of α- and β-tubulin heterodimers. Compounds that interfere with microtubule dynamics are among the most effective anticancer drugs. The 2-phenylindole scaffold has been identified as a tubulin polymerization inhibitor, likely by binding to the colchicine binding site on β-tubulin.[12] This disruption prevents the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

In Vitro Cytotoxicity Data

The following table summarizes representative IC50 values for 2-phenylindole derivatives against various human cancer cell lines, demonstrating the scaffold's broad-spectrum cytotoxic potential.

Compound ClassCancer Cell LineCancer TypeIC50 Value (µM)Reference
2-Phenylindole DerivativeMDA-MB-231Breast (Triple-Negative)16.18[11]
2-Phenylindole DerivativeA549Lung (Non-small cell)30.71[11]
2-Phenylindole DerivativeB16F10Melanoma (Murine)23.81[11]
2-Phenylindole DerivativeMCF-7Breast (ER+)12.2 - 21.76[13][14]
Experimental Protocol: MTT Assay for Cell Viability

Rationale: The MTT assay is a widely accepted, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan. This protocol provides a self-validating system for screening the cytotoxic effects of 2-phenyl-1H-indole-5-carbonitrile.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat cells with serial dilutions of 2-phenyl-1H-indole-5-carbonitrile (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the IC50 value using a dose-response curve fitting model.

Experimental Workflow: In Vitro Anticancer Screening

The diagram below outlines a standard, logical workflow for the initial in vitro evaluation of a novel compound like 2-phenyl-1H-indole-5-carbonitrile for anticancer activity.

G A Compound Synthesis & Characterization B Primary Cytotoxicity Screen (e.g., MTT Assay) A->B D IC50 Determination B->D C Panel of Cancer Cell Lines (e.g., NCI-60) C->B E Hit Compound Selection (Potency & Selectivity) D->E F Mechanism of Action Studies E->F Potent Hits G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assay (e.g., Annexin V/PI Staining) F->H I Target Engagement Assay (e.g., Tubulin Polymerization) F->I

Workflow for in vitro anticancer compound evaluation.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the 5-carbonitrile series requires further investigation, general principles from the broader 2-phenylindole class can be extrapolated:

  • Substitution on the Phenyl Ring: The electronic nature and position of substituents on the C2-phenyl ring significantly impact activity. Electron-withdrawing groups can influence potency.[7]

  • Substitution on the Indole Core: Modifications at the N1 position (e.g., alkylation) and the C3 position of the indole ring can drastically alter biological activity, affecting both potency and target selectivity.[7]

  • The Cyano Group: The presence of a nitrile group, as in our core topic, is often associated with increased potency in both anti-inflammatory and anticancer contexts, likely due to its ability to form key hydrogen bonds and its favorable electronic properties.[7]

Conclusion and Future Directions

2-phenyl-1H-indole-5-carbonitrile emerges as a molecule of significant therapeutic interest, built upon a proven "privileged" scaffold. Its demonstrated potential to potently inhibit the pro-inflammatory NF-κB pathway and exert broad-spectrum cytotoxicity against cancer cells marks it as a compelling lead compound. The dual nature of its activity suggests potential applications in inflammation-driven cancers.

Future research should focus on elucidating the precise molecular interactions with its biological targets, such as IKK or tubulin, through co-crystallization studies. Furthermore, a comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties in preclinical animal models is a critical next step to validate its therapeutic potential for clinical development.

References

  • Ga ikwad, R., Patel, T., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2013). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. PMC. [Link]

  • Kumar, A., & Akanksha. (2013). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Academia.edu. [Link]

  • Wang, L., et al. (2021). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Taylor & Francis Online. [Link]

  • Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

  • Kim, H., et al. (2021). The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276. PubMed. [Link]

  • Patel, T., et al. (2020). Various 2-phenylindole derivatives with their IC50 values against breast cancer cell lines MCF7 / MDA-MB-231. ResearchGate. [Link]

  • Gaikwad, R., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. ResearchGate. [Link]

  • Zhang, X., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC. [Link]

  • Suto, M. J., & Ransone, L. J. (1997). Novel Approaches for the Treatment of Inflammatory Diseases: Inhibitors of NF-KB and AP-1. Bentham Science. [Link]

  • Sanap, S. S., et al. (2023). SYNTHESIS OF 2-PHENYL INDOLE. IJNRD. [Link]

  • Dhaneesh, S., et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Omics. [Link]

  • Ghosh, S., et al. (2021). Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Publishing. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

  • Hagar, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [Link]

  • Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]

  • Lee, K., et al. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PMC. [Link]

  • Park, S. Y., et al. (2015). Supporting Information Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. pubs.acs.org. [Link]

Sources

Deciphering the Mechanism of Action of 2-Phenyl-1H-indole-5-carbonitrile: A Potent NorA Efflux Pump Inhibitor in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolutionary trajectory of Staphylococcus aureus toward multidrug resistance (MDR) represents a critical bottleneck in modern antimicrobial therapy. A primary driver of this resistance is the overexpression of bacterial efflux pumps, which actively extrude structurally diverse antibiotics from the intracellular space, rendering them sub-lethal[1].

In the pursuit of novel antimicrobial resistance breakers, the 2-aryl-1H-indole structural class has emerged as a highly effective chemotype for efflux pump inhibition[2]. Specifically, 2-phenyl-1H-indole-5-carbonitrile was discovered as a potent inhibitor of the NorA efflux pump[3]. By neutralizing the pump's extrusion mechanics, this compound acts as a synergistic potentiator, restoring the intracellular accumulation and bactericidal efficacy of co-administered antibiotics such as berberine and ciprofloxacin[4]. This whitepaper dissects the molecular mechanism, structural rationale, and the self-validating experimental protocols required to evaluate this compound.

Molecular Target: The NorA Efflux Pump Dynamics

To understand the mechanism of action of 2-phenyl-1H-indole-5-carbonitrile, one must first understand the architecture and kinetics of its target.

The NorA protein is a 388-amino-acid transmembrane efflux pump belonging to the Major Facilitator Superfamily (MFS) [1]. Structurally, it consists of 12 hydrophobic transmembrane α -helices (TMH) arranged in a pseudo-twofold symmetry[5].

  • Energy Source: Unlike ATP-binding cassette (ABC) transporters, NorA is a secondary active transporter. It utilizes the proton motive force (PMF) across the bacterial membrane, functioning as a drug/H+ antiporter[1]. The influx of a proton down its electrochemical gradient provides the energy required to drive the conformational changes that extrude the antibiotic[5].

  • Mechanism of Inhibition: 2-phenyl-1H-indole-5-carbonitrile functions as an Efflux Pump Inhibitor (EPI). While the exact co-crystallization coordinates are still under investigation, structure-activity relationship (SAR) models suggest that the compound binds with high affinity to the transmembrane substrate-binding cleft[6]. By occupying this pocket, it either competitively blocks antibiotic binding or sterically locks the pump in an inactive conformation, halting the transport cycle[5].

NorA_Mechanism Antibiotic Antibiotic (e.g., Berberine) Influx NorA_Pump NorA Efflux Pump (MFS Antiporter) Antibiotic->NorA_Pump Substrate Binding Proton_Gradient Proton Motive Force (H+ Influx) Proton_Gradient->NorA_Pump Energy Source Efflux_Blocked Efflux Blocked Conformational Arrest NorA_Pump->Efflux_Blocked Transport Halted Inhibitor 2-phenyl-1H-indole-5-carbonitrile (EPI Binding) Inhibitor->NorA_Pump Competitive/Allosteric Inhibition Intracellular_Accumulation Intracellular Antibiotic Accumulation Efflux_Blocked->Intracellular_Accumulation Drives Cell_Death Bacterial Cell Death (Resistance Reversed) Intracellular_Accumulation->Cell_Death Therapeutic Efficacy

Diagram 1: NorA Efflux Pump transport mechanism and EPI-mediated conformational arrest.

Structural and Mechanistic Rationale

The design of 2-phenyl-1H-indole-5-carbonitrile is rooted in the optimization of the known NorA inhibitor INF55 (5-nitro-2-phenyl-1H-indole)[6]. The structural components are highly deliberate:

  • The 2-Phenyl Ring: Provides essential lipophilicity and π−π stacking capabilities. This hydrophobic shield allows the molecule to partition into the bacterial lipid bilayer and access the hydrophobic core of the NorA transmembrane helices[2].

  • The Indole Core: The rigid bicyclic system acts as a scaffold to orient the functional groups properly. The indole N-H acts as a critical hydrogen bond donor.

  • The 5-Carbonitrile (-CN) Substitution: Replacing the 5-nitro group with a cyano group introduces a strong electron-withdrawing vector. The -CN group is linear and acts as a potent hydrogen-bond acceptor. This electronic modulation alters the pKa of the indole N-H, strengthening its hydrogen-bonding capacity with key polar residues (e.g., Serine or Threonine) within the NorA binding pocket, thereby increasing binding residency time[3].

Quantitative Pharmacodynamics

To evaluate the efficacy of an EPI, it is crucial to measure its ability to lower the Minimum Inhibitory Concentration (MIC) of a known substrate. The data below summarizes the synergistic potentiation of 2-phenyl-1H-indole-5-carbonitrile against S. aureus[3][4].

CompoundTarget StrainPartner AntibioticMIC of CompoundPrimary Mechanism of Action
2-phenyl-1H-indole-5-carbonitrile S. aureus (NorA WT)Berberine (100 µg/mL)3.6 µMNorA Efflux Pump Inhibition (Synergistic)
(2-phenyl-1H-indol-5-yl)-methanol S. aureus (NorA KO)None (Monotherapy)13.4 µMDirect Antibacterial (Serendipitous analogue)

Note: The discovery of the methanol analogue demonstrated direct antibacterial activity independent of the NorA pump, highlighting the versatility of the 2-phenyl-1H-indole scaffold[3].

Experimental Methodologies & Validation Protocols

As an application scientist, ensuring the trustworthiness of your data requires self-validating experimental designs. To prove that 2-phenyl-1H-indole-5-carbonitrile operates specifically via NorA inhibition, two orthogonal protocols must be executed: a phenotypic synergy assay and a direct biophysical efflux assay.

Protocol 1: Fractional Inhibitory Concentration (FIC) Checkerboard Assay

Purpose: To mathematically differentiate between true synergistic potentiation (efflux inhibition) and mere additive toxicity. Causality Rationale: By testing a matrix of concentrations, we can calculate the FIC Index. An FICI ≤0.5 proves that the EPI is actively rescuing the antibiotic's efficacy by neutralizing the resistance mechanism.

  • Matrix Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic (e.g., Ciprofloxacin) along the X-axis, and the EPI (2-phenyl-1H-indole-5-carbonitrile) along the Y-axis.

  • Inoculation: Add a standardized suspension of S. aureus (NorA overexpressing strain, e.g., SA-1199B) to achieve a final concentration of 5×105 CFU/mL per well.

  • Incubation: Incubate the plates aerobically at 37°C for 18–24 hours.

  • Readout: Determine the MIC for each combination by reading the optical density ( OD600​ ).

  • Validation: Calculate the FICI using the formula:

    FICI=MICAbx_alone​MICAbx_combo​​+MICEPI_alone​MICEPI_combo​​

Checkerboard_Workflow Prep Prepare S. aureus Inoculum (NorA+) Combine Combine in 96-well Plate + Inoculum Prep->Combine Dilute_Abx Serial Dilution: Antibiotic (X-axis) Dilute_Abx->Combine Dilute_EPI Serial Dilution: EPI (Y-axis) Dilute_EPI->Combine Incubate Incubate 18-24h at 37°C Combine->Incubate Read Read OD600 (Growth vs No Growth) Incubate->Read Calculate Calculate FIC Index (Synergy < 0.5) Read->Calculate

Diagram 2: Step-by-step workflow for the FIC Checkerboard Synergy Assay.

Protocol 2: Ethidium Bromide (EtBr) Fluorometric Efflux Assay

Purpose: To provide direct, real-time biophysical evidence of NorA pump inhibition. Causality Rationale: EtBr is a known NorA substrate. Crucially, EtBr exhibits weak fluorescence in aqueous solution but its quantum yield increases dramatically when it intercalates with intracellular DNA. Therefore, high fluorescence strictly correlates with intracellular accumulation (pump inhibited), while a rapid decay in fluorescence indicates active extrusion (pump active)[1].

  • Cell Preparation: Grow S. aureus to the mid-logarithmic phase ( OD600​≈0.6 ). This ensures active metabolism and maximal baseline expression of the NorA pump. Wash and resuspend cells in a minimal buffer (e.g., PBS).

  • Loading Phase: Incubate the cells with EtBr (10 µg/mL) and a sub-inhibitory concentration of 2-phenyl-1H-indole-5-carbonitrile. Note: Using a sub-inhibitory EPI concentration ensures that any observed effect is due to pump inhibition, not cell lysis.

  • Energization: Add 0.4% glucose to the suspension. Why? Glucose metabolism generates the proton motive force (PMF) required by the MFS NorA pump to function.

  • Kinetic Measurement: Monitor fluorescence immediately using a spectrofluorometer (Excitation: 530 nm / Emission: 600 nm) over 30 minutes.

  • System Validation: Run a parallel positive control using CCCP (carbonyl cyanide m-chlorophenyl hydrazone) . CCCP is a protonophore that uncouples the PMF, causing complete pump deactivation. If the fluorescence curve of your EPI matches the CCCP curve, complete NorA inhibition is validated.

Translational Outlook

The discovery of 2-phenyl-1H-indole-5-carbonitrile represents a critical stepping stone in the development of "resistance breakers." Current pharmaceutical development is exploring dual-action prodrugs —molecules where an antibiotic (like ciprofloxacin) is covalently linked to an EPI (like the 2-phenyl-1H-indole scaffold) via a bacterially-cleavable linker (e.g., a β -lactam nucleus)[3]. This ensures that the inhibitor and the antibacterial agent arrive at the target site simultaneously, effectively neutralizing the NorA pump the exact moment the antibiotic is released.

References

  • Development of potential dual-action antibacterial agents. Ambrus, J. I. (2008). University of Wollongong Thesis Collection. Available at: [Link]

  • Multidrug Efflux Pumps in Staphylococcus aureus: an Update. Costa, S. S., Viveiros, M., Amaral, L., & Couto, I. (2013). The Open Microbiology Journal, 7, 59–71. Available at:[Link]

  • C-2 phenyl replacements to obtain potent quinoline-based Staphylococcus aureus NorA inhibitors. Felicetti, T., et al. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 476–487. Available at:[Link]

  • Fighting Antimicrobial Resistance: Insights on How the Staphylococcus aureus NorA Efflux Pump Recognizes 2-Phenylquinoline Inhibitors. Sabatino, M., et al. (2023). ACS Infectious Diseases. Available at:[Link]

Sources

Unlocking the Pharmacological Potential of 2-Phenyl-1H-indole-5-carbonitrile: Targeting the NorA Efflux Pump in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The 2-Arylindole Privileged Scaffold

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic strategies that bypass traditional bactericidal mechanisms. Among these strategies, targeting bacterial resistance mechanisms directly—specifically multidrug efflux pumps—has emerged as a highly viable approach.

2-Phenyl-1H-indole-5-carbonitrile (CAS RN: 96887-11-5) belongs to the 2-arylindole class, a molecular framework widely recognized in medicinal chemistry as a "privileged structure" capable of interacting with diverse biological targets[1]. Recent structure-activity relationship (SAR) studies have identified this specific carbonitrile derivative as a potent Efflux Pump Inhibitor (EPI) , specifically targeting the NorA efflux pump in Staphylococcus aureus[2]. By neutralizing this pump, the compound restores the intracellular concentration and efficacy of co-administered antibacterial agents, such as berberine and fluoroquinolones.

This technical whitepaper provides an in-depth analysis of the biological targeting, mechanistic pathways, and self-validating experimental workflows required to evaluate 2-phenyl-1H-indole-5-carbonitrile in preclinical drug development.

Target Identification: The NorA Efflux Pump

The Clinical Challenge of Efflux-Mediated Resistance

Staphylococcus aureus employs multiple mechanisms to evade antibiotic pressure. One of the most ubiquitous is the active extrusion of structurally dissimilar xenobiotics via transmembrane efflux pumps. The NorA pump is a chromosomally encoded multidrug efflux protein belonging to the Major Facilitator Superfamily (MFS). It utilizes the proton motive force (PMF) across the bacterial cell membrane to drive the efflux of hydrophilic fluoroquinolones (e.g., ciprofloxacin), quaternary ammonium compounds, and plant alkaloids (e.g., berberine)[3].

Mechanism of Action of 2-Phenyl-1H-indole-5-carbonitrile

The discovery of 2-phenyl-1H-indole-5-carbonitrile stemmed from SAR optimization of the lead NorA inhibitor, 2-phenyl-5-nitro-1H-indole[4]. While the parent compound utilized a nitro group for target binding, replacing it with a carbonitrile group at the C5 position alters the electronic distribution and dipole moment of the indole scaffold, enhancing its binding affinity within the hydrophobic pocket of the NorA transporter.

When co-administered with a substrate antibiotic, 2-phenyl-1H-indole-5-carbonitrile competitively or allosterically binds to the NorA pump. This blockade prevents the conformational changes necessary for substrate translocation, trapping the antibiotic inside the bacterial cell and lowering its Minimum Inhibitory Concentration (MIC) to therapeutic levels.

Mechanism Antibiotic Antibacterial Agent (e.g., Berberine) NorA NorA Efflux Pump (MFS Transporter) Antibiotic->NorA Substrate binding Intracellular Intracellular Accumulation Antibiotic->Intracellular Cellular Uptake Inhibitor 2-phenyl-1H-indole-5-carbonitrile (NorA EPI) Inhibitor->NorA Competitive/Allosteric Blockade NorA->Intracellular Efflux Inhibited (With EPI) Resistance Antibiotic Extrusion (Resistance) NorA->Resistance Active efflux (Without EPI) Target Intracellular Target (e.g., DNA/Ribosomes) Intracellular->Target Restored Bactericidal Efficacy

Caption: Diagram 1: Mechanism of action of 2-phenyl-1H-indole-5-carbonitrile inhibiting the NorA efflux pump.

Quantitative Pharmacological Data Synthesis

To evaluate the efficacy of an EPI, it is crucial to measure its ability to potentiate a known NorA substrate. In foundational studies, 2-phenyl-1H-indole-5-carbonitrile was tested against various strains of S. aureus in the presence of berberine, a plant alkaloid that is highly susceptible to NorA efflux[2].

Table 1: In Vitro Potentiation of Berberine by Indole Derivatives

CompoundStructural ModificationTarget StrainCo-administered AgentMIC of Inhibitor (μM)
2-phenyl-1H-indole-5-carbonitrile C5-CarbonitrileS. aureus (NorA Wild-Type)Berberine (100 μg/mL)3.6 μM
2-phenyl-5-nitro-1H-indoleC5-Nitro (Lead)S. aureus (NorA Overexpressing)Berberine / CiprofloxacinReference Baseline
(2-phenyl-1H-indol-5-yl)-methanolC5-MethanolS. aureus (NorA Knockout)None (Direct Antibacterial)13.4 μM (Intrinsic)

Data Interpretation: The MIC of 3.6 μM demonstrates potent synergistic activity. Notably, the C5-methanol derivative shifts the biological profile from an EPI to a direct antibacterial agent, highlighting the extreme sensitivity of the 2-arylindole scaffold to C5 substitutions[2].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of 2-phenyl-1H-indole-5-carbonitrile must follow rigorous, self-validating experimental designs. Below are the definitive protocols for establishing causality between the compound and NorA inhibition.

Protocol 1: Fractional Inhibitory Concentration (FIC) Synergy Assay

Causality Rationale: To prove that the compound acts as an EPI rather than a direct toxin, we must demonstrate that it lowers the MIC of an antibiotic only when the efflux pump is the primary resistance mechanism.

Self-Validating System Setup:

  • Test Strains: S. aureus SA-1199 (Wild-Type), SA-1199B (NorA overexpressing), and SA-K1758 (NorA knockout). Validation: True NorA inhibitors will show maximum synergy in SA-1199B and no synergy in SA-K1758.

  • Methodology:

    • Prepare a 96-well microtiter plate using the checkerboard method.

    • Serially dilute the antibiotic (e.g., ciprofloxacin) along the x-axis and 2-phenyl-1H-indole-5-carbonitrile along the y-axis in Mueller-Hinton broth.

    • Inoculate with 5×105 CFU/mL of the respective S. aureus strain.

    • Incubate at 37°C for 18-24 hours.

    • Calculate the FIC Index (FICI): FICI=(MICDrugA_Combo​/MICDrugA_Alone​)+(MICDrugB_Combo​/MICDrugB_Alone​) .

    • Interpretation: FICI ≤ 0.5 indicates synergy (EPI activity).

Protocol 2: Ethidium Bromide (EtBr) Accumulation and Efflux Kinetics

Causality Rationale: While the FIC assay proves synergy, it does not prove mechanism. EtBr is a fluorescent substrate of the NorA pump. It only fluoresces when intercalated with intracellular bacterial DNA. By measuring fluorescence over time, we directly observe the physical blockade of the pump[3].

Self-Validating System Setup:

  • Positive Control: Reserpine or Verapamil (known NorA inhibitors)[3].

  • Negative Control: Untreated cells (baseline efflux).

  • Methodology:

    • Grow S. aureus SA-1199B to the mid-logarithmic phase ( OD600​ = 0.6).

    • Wash and resuspend cells in phosphate-buffered saline (PBS) to an OD600​ of 0.2.

    • Load cells with EtBr (10 μg/mL) and incubate for 30 minutes at 25°C in the presence of the EPI (2-phenyl-1H-indole-5-carbonitrile at sub-MIC concentrations).

    • Transfer to a fluorometer (Excitation: 530 nm, Emission: 600 nm).

    • To measure efflux, add glucose (to energize the pump via PMF) and monitor the rapid decay in fluorescence.

    • Interpretation: A sustained high fluorescence signal in the presence of glucose confirms that 2-phenyl-1H-indole-5-carbonitrile successfully paralyzed the NorA pump.

Workflow Step1 Culture S. aureus Strains (WT, Overexpressing, Knockout) Step2 Checkerboard Synergy Assay (Calculate FIC Index) Step1->Step2 Strain selection Step3 EtBr Accumulation Assay (Fluorometric Validation) Step2->Step3 If FICI ≤ 0.5 Control Self-Validation: NorA Knockout shows no effect Step2->Control Step4 Efflux Kinetics (Glucose-Energized Pump) Step3->Step4 Sub-lethal EPI conc. Step5 Data Synthesis (Confirm NorA Specificity) Step4->Step5 Compare vs. Reserpine

Caption: Diagram 2: Step-by-step experimental workflow for validating NorA efflux pump inhibitors.

Future Directions: Dual-Action Therapeutics

The discovery of 2-phenyl-1H-indole-5-carbonitrile opens the door to advanced drug design paradigms, specifically dual-action prodrugs [2]. Because the pharmacokinetics (ADME properties) of an EPI and an antibiotic often differ, co-administering them can lead to asynchronous accumulation at the target site.

Future chemical biology efforts should focus on covalently linking 2-phenyl-1H-indole-5-carbonitrile to a fluoroquinolone (like ciprofloxacin) via a bacterially-cleavable linker (e.g., a β -lactam nucleus). This ensures a 1:1 stoichiometric delivery of the inhibitor and the antibiotic directly to the site of the NorA pump, circumventing resistance with unprecedented precision[4].

References

  • Ambrus, J. I. (2008). Development of potential dual-action antibacterial agents. University of Wollongong Thesis Collection. [Link]

  • Sharma, M., et al. (2023). Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus. Microbiology Spectrum (PMC).[Link]

  • Ball, A. R., et al. (2006). Antibacterial Activity of Berberine-NorA Pump Inhibitor Hybrids with a Methylene Ether Linking Group. Bioorganic & Medicinal Chemistry Letters (PMC).[Link]

  • Lanke, V., et al. (2014). A Scalable Method for Regioselective 3-Acylation of 2-Substituted Indoles under Basic Conditions. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

In Vitro Evaluation of 2-Phenyl-1H-Indole-5-Carbonitrile: A Technical Guide to NorA Efflux Pump Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) Staphylococcus aureus necessitates the development of novel therapeutic adjuvants capable of rescuing the clinical utility of existing antibiotics. A primary mechanism of fluoroquinolone and biocide resistance in S. aureus is the overexpression of the NorA efflux pump. Through rigorous structure-activity relationship (SAR) optimization of the lead compound INF55 (2-phenyl-5-nitro-1H-indole), 2-phenyl-1H-indole-5-carbonitrile has been identified as a highly potent NorA efflux pump inhibitor (EPI)[1].

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive, self-validating in vitro framework for evaluating this specific carbonitrile derivative. By coupling phenotypic modulation assays with real-time fluorometric kinetic tracking, we establish a rigorous methodology that eliminates false positives and definitively proves target causality.

Mechanistic Rationale & Target Biology

The NorA Efflux Transporter

The NorA pump is a proton motive force (PMF)-dependent transporter belonging to the Major Facilitator Superfamily (MFS). It confers resistance by actively extruding a broad spectrum of structurally dissimilar compounds, including hydrophilic fluoroquinolones (e.g., ciprofloxacin), quaternary ammonium compounds, and plant-derived antimicrobials like berberine[1].

SAR and Causality of the 5-Carbonitrile Substitution

The transition from a 5-nitro to a 5-carbonitrile group on the 2-phenylindole scaffold was a deliberate, causality-driven design choice. SAR analyses indicate that small, strongly electron-withdrawing substituents at the C5 position of the indole nucleus are optimal for maximizing binding affinity within the NorA transmembrane pocket[2]. By competitively or allosterically binding to the transporter, 2-phenyl-1H-indole-5-carbonitrile blocks the efflux channel. This forces the intracellular accumulation of the co-administered antibiotic, thereby restoring its bactericidal efficacy.

G Antibiotic Antibiotic Substrate (e.g., Berberine) NorA NorA Efflux Pump (S. aureus Membrane) Antibiotic->NorA Binds to Pump NorA->Antibiotic Efflux (Resistance) Accumulation Intracellular Accumulation NorA->Accumulation Efflux Blocked Inhibitor 2-Phenyl-1H-indole- 5-carbonitrile Inhibitor->NorA Target Inhibition Death Bacterial Cell Death (Restored Efficacy) Accumulation->Death Restored Toxicity

Mechanism of Action: NorA efflux pump inhibition restoring antibacterial efficacy.

Self-Validating In Vitro Evaluation Protocols

To ensure trustworthiness in preclinical drug development, every protocol described herein operates as a self-validating system. A compound that lowers the Minimum Inhibitory Concentration (MIC) of an antibiotic could be a true EPI, or it could simply be a membrane permeabilizer acting via non-specific toxicity.

To establish absolute causality, our protocols utilize an isogenic panel of S. aureus strains :

  • Wild-Type (WT): Baseline NorA expression.

  • NorA Overexpressing (NorA++): Hyper-resistant to substrates; true EPIs will show a massive fold-reduction in antibiotic MIC here.

  • NorA Knockout (ΔNorA): The critical negative control. A specific NorA EPI will have no synergistic effect in this strain, as the target is absent.

Minimum Inhibitory Concentration (MIC) Modulation Assay

This checkerboard assay quantifies the synergistic potential between the EPI and a known NorA substrate (e.g., berberine).

Step-by-Step Methodology:

  • Plate Preparation: Dispense serial two-fold dilutions of the substrate antibiotic (e.g., berberine) along the x-axis of a 96-well microtiter plate.

  • EPI Addition: Dispense serial two-fold dilutions of 2-phenyl-1H-indole-5-carbonitrile along the y-axis.

  • Inoculation: Add a standardized bacterial suspension ( 5×105 CFU/mL) of the specific S. aureus isogenic strain to each well.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Read optical density (OD600) to determine growth inhibition.

  • Data Validation: Calculate the Fractional Inhibitory Concentration Index (FICI). Synergy is defined as an FICI ≤ 0.5. If synergy is observed in the WT and NorA++ strains but not in the ΔNorA strain, target-specific efflux inhibition is definitively confirmed.

Fluorometric Ethidium Bromide (EtBr) Accumulation Assay

While the MIC assay is phenotypic, the EtBr assay provides real-time, kinetic proof of pump inhibition. EtBr is a known fluorescent substrate of NorA; it fluoresces strongly only when intercalated with intracellular DNA.

Step-by-Step Methodology:

  • Culture Loading: Grow S. aureus strains to mid-log phase (OD600 ~0.6). Wash pellets twice and resuspend in phosphate-buffered saline (PBS) to eliminate growth media interference.

  • Equilibration: Add EtBr to the suspension and incubate until a baseline fluorescence equilibrium is reached (indicating the balance between passive diffusion and active NorA efflux).

  • EPI Treatment: Inject 2-phenyl-1H-indole-5-carbonitrile at sub-inhibitory concentrations (e.g., 1/4 or 1/2 of its intrinsic MIC).

  • Kinetic Readout: Measure fluorescence (Excitation: 530 nm, Emission: 600 nm) continuously over 60 minutes.

  • Data Validation: A functional NorA pump extrudes EtBr, keeping fluorescence low. An effective EPI blocks this extrusion, causing a dose-dependent, rapid spike in fluorescence.

G Culture Culture S. aureus (WT, NorA++, ΔNorA) Wash Wash & Resuspend in Assay Buffer Culture->Wash Load Add EtBr + EPI (2-Phenyl-1H-indole-5-carbonitrile) Wash->Load Measure Fluorometric Readout (Ex: 530nm / Em: 600nm) Load->Measure Analyze Calculate Efflux Inhibition Kinetics Measure->Analyze

Fluorometric Ethidium Bromide (EtBr) accumulation assay workflow for EPI validation.

Quantitative Data Synthesis

Extensive in vitro evaluations have quantified the potency of 2-phenyl-1H-indole-5-carbonitrile. When evaluated as an adjuvant alongside the antibacterial agent berberine (held at a constant concentration of 100 μg/mL), the carbonitrile derivative exhibits profound inhibitory potency[1][2].

Table 1: In Vitro Inhibitory Activity of 2-Phenyl-1H-Indole-5-Carbonitrile

S. aureus StrainGenotype ProfileCo-administered AntibioticEPI Inhibitory MIC (μM)
Wild-Type (WT) Baseline NorA ExpressionBerberine (100 μg/mL)3.6
NorA++ NorA OverexpressingBerberine (100 μg/mL)29.0

Data Interpretation: The compound achieves a highly potent inhibitory MIC of 3.6 μM in the wild-type strain[2]. The shift to 29.0 μM in the overexpressing strain is a classic pharmacokinetic hallmark of competitive target saturation, further validating that the NorA pump is the specific molecular target of the 5-carbonitrile derivative.

Conclusion & Future Perspectives

The in vitro evaluation of 2-phenyl-1H-indole-5-carbonitrile demonstrates its exceptional promise as a targeted NorA efflux pump inhibitor. By strictly adhering to self-validating protocols—utilizing isogenic knockout strains and real-time fluorometric tracking—researchers can confidently isolate its mechanism of action from non-specific membrane disruption. Future drug development efforts should focus on optimizing the bioavailability of this 2-phenylindole scaffold and evaluating its synergistic efficacy in vivo alongside clinically relevant fluoroquinolones.

References

  • Title: Development of potential dual-action antibacterial agents Source: University of Wollongong Thesis Collection (Ambrus, J. I., 2008) URL: [Link]

  • Title: Diversity-Oriented Synthesis of Indole-Fused Polycyclic Scaffolds via Rhodium-Catalyzed NH-Indole-Directed C–H Coupling of 2-Phenyl-1H-indoles with Propargylic Alcohol Derivatives Source: The Journal of Organic Chemistry (ACS Publications, 2024) URL: [Link]

Sources

Spectroscopic Profile of 2-phenyl-1H-indole-5-carbonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 2-phenyl-1H-indole-5-carbonitrile (CAS 96887-11-5). While a comprehensive search of publicly available scientific literature and databases did not yield experimentally acquired spectra for this specific molecule, this document serves as a robust theoretical and practical framework for its characterization. The information herein is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and quality control of this and related indole derivatives.

This guide is structured to provide not just the anticipated data, but also the underlying scientific principles and practical experimental considerations. By understanding the expected spectroscopic behavior, researchers can more effectively analyze and interpret their own experimental results.

Molecular Structure and Spectroscopic Overview

2-phenyl-1H-indole-5-carbonitrile possesses a rigid, planar indole core substituted with a phenyl group at the 2-position and a nitrile group at the 5-position. These structural features give rise to a unique and predictable spectroscopic fingerprint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy will reveal the specific electronic environments of each proton and carbon atom, providing a detailed map of the molecule's connectivity.

  • Infrared (IR) Spectroscopy will identify the key functional groups present, notably the N-H bond of the indole ring and the characteristic C≡N stretch of the nitrile.

  • Mass Spectrometry (MS) will determine the molecular weight and provide insights into the fragmentation patterns, which can further confirm the structure.

The following sections will delve into the theoretical data and practical protocols for each of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2-phenyl-1H-indole-5-carbonitrile are based on established chemical shift values for indole and its derivatives.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the indole ring, the phenyl ring, and the N-H proton. The electron-withdrawing nature of the nitrile group at the 5-position will influence the chemical shifts of the adjacent protons.

Predicted Chemical Shift (δ) ppm Multiplicity Assignment
~11.5 - 12.0br sN-H
~8.0 - 8.2sH-4
~7.8 - 8.0dH-6
~7.6 - 7.8mPhenyl (ortho)
~7.4 - 7.6dH-7
~7.3 - 7.5mPhenyl (meta, para)
~7.0 - 7.2sH-3

Diagram of 2-phenyl-1H-indole-5-carbonitrile with Proton Numbering

Caption: Molecular structure with proton numbering for NMR assignment.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, including the quaternary carbons.

Predicted Chemical Shift (δ) ppm Assignment
~140C-2
~138C-7a
~132Phenyl (ipso)
~129Phenyl (ortho, meta, para)
~126C-3a
~125C-6
~122C-4
~120C-7
~119C≡N
~112C-5
~102C-3
Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of 2-phenyl-1H-indole-5-carbonitrile is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize the spectral width to cover the expected chemical shift range.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Use a sufficient number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

    • Process the data similarly to the ¹H spectrum.

  • Data Analysis: Reference the spectra to the residual solvent peak. Integrate the ¹H signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. Assign the ¹³C peaks based on their chemical shifts and comparison with predicted values.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The IR spectrum of 2-phenyl-1H-indole-5-carbonitrile will be dominated by absorptions from the N-H, C≡N, and aromatic C-H and C=C bonds.

Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment
~3400Medium, SharpN-H stretch
~3100 - 3000MediumAromatic C-H stretch
~2220Strong, SharpC≡N stretch
~1600 - 1450Medium to StrongAromatic C=C ring stretch
~800 - 700StrongAromatic C-H out-of-plane bend
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) for a high-quality spectrum.

  • Data Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

    • Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The molecular formula of 2-phenyl-1H-indole-5-carbonitrile is C₁₅H₁₀N₂. The exact mass is approximately 218.08 g/mol . A high-resolution mass spectrum should show a molecular ion peak at an m/z value corresponding to this exact mass.

  • Major Fragments: The fragmentation pattern is expected to be influenced by the stable indole and phenyl rings.

Proposed Fragmentation Pathway of 2-phenyl-1H-indole-5-carbonitrile

Fragmentation M [C15H10N2]+• m/z = 218 F1 [M - H]+ m/z = 217 M->F1 - H• F2 [M - HCN]+• m/z = 191 M->F2 - HCN F3 [C6H5]+ m/z = 77 M->F3 Phenyl cation

Caption: Proposed major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a suitable method.

    • Alternatively, direct infusion into an Electrospray Ionization (ESI) source can be used, particularly for high-resolution mass analysis.

  • GC-MS (EI) Parameters:

    • GC: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound.

    • MS:

      • Ionization Mode: Electron Ionization (EI)

      • Electron Energy: 70 eV

      • Mass Range: Scan from m/z 50 to 300.

  • HRMS (ESI) Parameters:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • MS:

      • Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode to form [M+H]⁺.

      • Mass Analyzer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Analysis:

    • Identify the molecular ion peak in the mass spectrum.

    • For HRMS data, calculate the elemental composition from the exact mass measurement to confirm the molecular formula.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions to support the overall molecular structure.

Conclusion

This technical guide provides a comprehensive theoretical framework for the spectroscopic characterization of 2-phenyl-1H-indole-5-carbonitrile. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers to identify and analyze this compound with confidence. While experimentally derived data is the gold standard, this guide serves as a valuable resource for anticipating spectral features and for the rigorous interpretation of acquired data.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. Retrieved from [Link]

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

2-phenyl-1H-indole-5-carbonitrile as a bacterial efflux pump inhibitor.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: 2-Phenyl-1H-indole-5-carbonitrile as a Prototypical Bacterial Efflux Pump Inhibitor

Executive Summary

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, rendering many conventional antibiotics ineffective. A primary mechanism underpinning this resistance is the overexpression of bacterial efflux pumps, which actively expel antimicrobial agents from the cell before they can reach their intended targets.[1][2] This guide explores the potential of a promising class of compounds—2-aryl-1H-indoles—as efflux pump inhibitors (EPIs), with a specific focus on 2-phenyl-1H-indole-5-carbonitrile as a representative molecule. By inhibiting these pumps, EPIs can restore the efficacy of existing antibiotics, offering a critical strategy in the fight against antimicrobial resistance.[3][4] This document provides a comprehensive overview of the mechanism of action, synthesis, and, critically, the detailed experimental workflows required to validate the efficacy of such inhibitors. It is designed to serve as a practical resource for researchers dedicated to the discovery and development of novel antibacterial therapies.

The Imperative for Efflux Pump Inhibition in Combating Multidrug Resistance

Bacterial resistance to antibiotics is a multifaceted problem driven by several mechanisms, including enzymatic drug inactivation, target site modification, and reduced cell permeability.[2] Among these, the active efflux of drugs is a particularly insidious mechanism, as a single pump can confer resistance to multiple classes of structurally and functionally diverse antibiotics.[1] These transport proteins are broadly categorized into several superfamilies, with the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria (e.g., AcrAB-TolC in E. coli, MexAB-OprM in P. aeruginosa) and the Major Facilitator Superfamily (MFS) in Gram-positive bacteria (e.g., NorA in Staphylococcus aureus) being of significant clinical concern.[1][2][5][6]

The strategy of efflux pump inhibition is not to kill the bacteria directly, but to disarm a key defense mechanism. An effective EPI, when co-administered with a partner antibiotic, blocks the pump, leading to the intracellular accumulation of the antibiotic to a therapeutic concentration. This approach can rejuvenate the clinical utility of antibiotics that have lost their effectiveness against resistant strains.

EPI_Mechanism cluster_0 Scenario 1: Active Efflux (No Inhibitor) cluster_1 Scenario 2: Efflux Pump Inhibition bacterium1 Bacterial Cell Cytoplasm pump1 Efflux Pump (e.g., NorA, AcrB) bacterium1:cyt->pump1 Binds antibiotic_out Antibiotic pump1->antibiotic_out Expelled antibiotic_in Antibiotic antibiotic_in->bacterium1:cyt Enters bacterium2 Bacterial Cell Cytoplasm pump2 Efflux Pump (Blocked) bacterium2:cyt->pump2 Binding Blocked antibiotic_accumulated Antibiotic (Accumulated) bacterium2:cyt->antibiotic_accumulated Accumulates antibiotic_in2 Antibiotic antibiotic_in2->bacterium2:cyt Enters epi EPI (2-phenyl-1H-indole -5-carbonitrile) epi->pump2 Inhibits

Figure 1: General mechanism of an Efflux Pump Inhibitor (EPI).

The 2-Aryl-1H-Indole Scaffold: A Privileged Structure for EPIs

The indole nucleus is a common motif in biologically active compounds. Within this class, 2-aryl-1H-indole derivatives have emerged as potent inhibitors of bacterial efflux pumps, particularly the NorA pump in S. aureus.[5][6] Structure-activity relationship (SAR) studies have revealed that modifications at the C5 position of the indole ring are critical for inhibitory activity.[6][7] For instance, the compound 5-nitro-2-phenylindole (INF55) is a well-characterized NorA inhibitor.[6]

The subject of this guide, 2-phenyl-1H-indole-5-carbonitrile , is a close structural analog. The carbonitrile group (-C≡N) is an electron-withdrawing group, similar to the nitro group (-NO₂), and is a common bioisostere in medicinal chemistry. This makes it a highly plausible candidate for efflux pump inhibition, warranting its use as a model compound for outlining synthetic and evaluation methodologies.

Chemical Structure:

  • IUPAC Name: 2-phenyl-1H-indole-5-carbonitrile

  • Molecular Formula: C₁₅H₁₀N₂

  • Core Scaffold: A phenyl group at position 2 and a nitrile group at position 5 of an indole ring.

Synthesis of 2-Phenyl-1H-indole-5-carbonitrile

The synthesis of 2-aryl-indoles can be achieved through various methods, with the Fischer indole synthesis being a classic and reliable approach.[8][9] This method involves the acid-catalyzed reaction of a phenylhydrazine with an appropriate ketone. Advanced techniques, such as palladium-mediated cross-coupling reactions, offer alternative routes with broad substrate scope.[6][10][11]

Synthesis_Workflow start Starting Materials: - 4-cyanophenylhydrazine - Acetophenone step1 Step 1: Hydrazone Formation (Reflux in Ethanol with Acid Catalyst) start->step1 intermediate Intermediate: Phenylhydrazone Derivative step1->intermediate step2 Step 2: Fischer Indole Synthesis (Heat with Acid Catalyst, e.g., H₂SO₄, PPA) intermediate->step2 product Product: 2-phenyl-1H-indole-5-carbonitrile step2->product purification Purification (Recrystallization or Chromatography) product->purification

Figure 2: Generalized workflow for Fischer indole synthesis.

Protocol 1: General Fischer Indole Synthesis

This protocol provides a generalized procedure for synthesizing the title compound.

  • Hydrazone Formation:

    • To a round-bottom flask, add equimolar amounts of 4-cyanophenylhydrazine and acetophenone.

    • Add ethanol as a solvent and a few drops of a catalytic acid (e.g., glacial acetic acid).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to allow the phenylhydrazone intermediate to precipitate. Filter and dry the solid.

  • Cyclization (Fischer Indole Synthesis):

    • Add the dried phenylhydrazone to a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, with gentle heating.

    • Stir the mixture at an elevated temperature (e.g., 80-100 °C) for 30-60 minutes. The reaction is often exothermic.

    • Carefully pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification:

    • Filter the crude solid and wash thoroughly with water to remove any residual acid.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify using silica gel column chromatography to yield pure 2-phenyl-1H-indole-5-carbonitrile.

In Vitro Evaluation of Inhibitory Activity

A logical, multi-step approach is required to validate a compound as an EPI. The first step is to determine if the compound can restore the activity of an antibiotic (synergy). The second is to directly prove that this synergistic effect is due to the inhibition of efflux.

Quantifying Synergy: The Checkerboard Assay

The checkerboard assay is a microdilution method used to assess the interaction between two compounds.[12] It allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction (synergistic, additive, or antagonistic).[13]

Causality: Performing this assay is the crucial first step. A synergistic result (FIC index ≤ 0.5) provides the foundational evidence that the compound potentiates the antibiotic's activity, justifying further mechanistic investigation.

Checkerboard_Workflow prep Prepare Materials: - 96-well plate - Bacterial inoculum (0.5 McFarland) - Antibiotic stock solution - EPI stock solution plate_setup Plate Setup: - Add 50 µL broth to all wells prep->plate_setup drugA Dilute EPI (Drug A) Horizontally (e.g., Col 1-10) plate_setup->drugA drugB Dilute Antibiotic (Drug B) Vertically (e.g., Row A-G) plate_setup->drugB controls Setup Controls: - Drug A alone (Row H) - Drug B alone (Col 11) - Growth Control (Col 12) drugA->controls drugB->controls inoculate Inoculate Plate: Add 100 µL of standardized bacterial suspension to each well controls->inoculate incubate Incubate: 37°C for 16-20 hours inoculate->incubate read Read Results: Determine MIC of each drug alone and in combination incubate->read calculate Calculate FIC Index: FIC = (MIC_A_combo / MIC_A_alone) + (MIC_B_combo / MIC_B_alone) read->calculate EtBr_Workflow start Bacterial Culture (e.g., S. aureus) Grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6) prep Cell Preparation 1. Harvest cells (centrifuge) 2. Wash with buffer (e.g., PBS) 3. Resuspend to final OD₆₀₀ ≈ 0.2 start->prep plate Plate Loading Transfer cell suspension to 96-well black plate prep->plate add_compounds Add Compounds - Group 1: No additions (Control) - Group 2: EPI - Group 3: EtBr - Group 4: EPI + EtBr plate->add_compounds energize Energize Cells (Optional) Add glucose to initiate active efflux add_compounds->energize measure Fluorescence Measurement Read plate in a fluorometer (Ex: 530 nm, Em: 600 nm) over time (e.g., 60 min) energize->measure analyze Data Analysis Plot Fluorescence vs. Time. Compare EPI+EtBr vs. EtBr alone measure->analyze

Figure 4: Workflow for the ethidium bromide (EtBr) accumulation assay.

  • Cell Preparation:

    • Grow the bacterial strain to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

    • Harvest the cells by centrifugation and wash twice with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS to a final OD₆₀₀ of 0.2. [14]

  • Assay Setup:

    • In a 96-well, black, clear-bottom plate, add the bacterial cell suspension.

    • Add the EPI (2-phenyl-1H-indole-5-carbonitrile) at a sub-inhibitory concentration (e.g., ½ MIC).

    • Add EtBr to a final concentration of 1-2 µg/mL. [14][15] * Include controls: cells alone, cells with EPI only, and cells with EtBr only.

    • To initiate active efflux, add glucose to a final concentration of 0.4% (v/v). [15]

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over 40-60 minutes at excitation and emission wavelengths of ~530 nm and ~600 nm, respectively. [14][16]

  • Data Analysis:

    • Plot relative fluorescence units (RFU) against time.

    • A significant and sustained increase in fluorescence in the presence of the EPI compared to the EtBr-only control indicates inhibition of efflux.

Table 2: Hypothetical EtBr Accumulation Data (RFU at 30 min)

Condition Relative Fluorescence Units (RFU) Interpretation
Cells Only 50 Baseline fluorescence
Cells + EtBr 800 Basal level of EtBr accumulation with active efflux
Cells + EtBr + EPI 3500 Significant increase in fluorescence, indicating efflux inhibition

| Cells + EtBr + Verapamil (Control EPI) | 3200 | Positive control shows expected inhibition |

Structure-Activity Relationship (SAR) Insights

SAR studies are critical for optimizing lead compounds. For 2-aryl-1H-indoles, research has highlighted key structural features that govern their potency as NorA inhibitors. [6]

  • Indole C5-Position: This position is highly sensitive to substitution. Small, electron-withdrawing groups like nitro (-NO₂) have been shown to be highly effective. [6][7]The carbonitrile (-CN) group shares these electronic properties, making it a rational choice for a potent EPI.

  • Indole C2-Position: The presence of an aryl group, such as phenyl, is a common feature among active compounds in this class. Substitutions on this phenyl ring can further modulate activity.

  • Indole N1-Position: Substitution on the indole nitrogen is generally not favored, as the N-H proton may be important for hydrogen bonding interactions with the target pump.

Figure 5: Key structure-activity relationship sites on the 2-phenyl-indole scaffold.

Conclusion and Future Directions

2-phenyl-1H-indole-5-carbonitrile, as a representative of the broader 2-aryl-indole class, serves as a compelling prototype for a bacterial efflux pump inhibitor. The methodologies outlined in this guide—from rational synthesis to systematic in vitro validation via checkerboard and EtBr accumulation assays—provide a robust framework for its evaluation. The strong SAR data for this scaffold suggests that it is a promising starting point for further medicinal chemistry optimization.

Future work should focus on expanding the evaluation to a broader range of clinically relevant pathogens, including Gram-negative bacteria. Subsequent steps would involve assessing cytotoxicity against mammalian cell lines to establish a therapeutic window, followed by pharmacokinetic and in vivo efficacy studies in animal infection models. The development of potent, non-toxic EPIs from the 2-phenyl-indole class could provide a much-needed revitalization of our current antibiotic arsenal.

References

  • Bio-protocol. (n.d.). Ethidium bromide accumulation assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Ethidium bromide accumulation assay. Retrieved from [Link]

  • Viveiros, M., Martins, M., & Amaral, L. (2009). Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli. Journal of Biological Engineering, 3(1), 14.
  • Blair, J. M. A., Smith, H. E., & Piddock, L. J. V. (2018). Flow Cytometric Analysis of Efflux by Dye Accumulation. Frontiers in Microbiology, 9, 215.
  • Viveiros, M., Martins, M., & Amaral, L. (2009). Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli. Journal of Biological Engineering, 3, 14.
  • Kumar, A., D'Souza, F., & Bal, C. (2014).
  • GARDP Revive. (n.d.). Checkerboard assay. Retrieved from [Link]

  • Jadhav, S. M., et al. (2023). Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus. Frontiers in Microbiology, 14, 1243575.
  • Lomovskaya, O., et al. (2001). Identification and Characterization of Inhibitors of Multidrug Resistance Efflux Pumps in Pseudomonas aeruginosa: Novel Agents for Combination Therapy. Antimicrobial Agents and Chemotherapy, 45(1), 105-116.
  • Ambrus, J. I., et al. (2008). Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus. Molecules, 13(1), 129-145.
  • Salunke, R. B., & Baseer, M. A. (2012). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Rev. Chim., 63(11), 1146-1148.
  • Al-Balaa, A., et al. (2024). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance.
  • Sanap, S. S., Londhe, S., & Deokate, R. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development, 8(11), a510-a514.
  • Nishino, K., Yamasaki, S., & Hayashi-Nishino, M. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 12, 739494.
  • Wang, G., et al. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5894-5898.
  • Kumar, S., & Varela, M. F. (2021). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. Indian Journal of Medical Research, 153(5-6), 467-480.
  • Ahire, E. D., & Kshirsagar, S. J. (2022). Efflux pump inhibitors: new hope in microbial multidrug resistance. International Journal of Pharmaceutical Sciences and Research, 13(5), 1934-1941.
  • Ambrus, J. I., et al. (2006). Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(4), 933-936.
  • Svobodová, T., et al. (2023). Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. Journal of Agricultural and Food Chemistry, 71(50), 20265-20277.

Sources

structure-activity relationship of 2-phenyl-1H-indole-5-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 2-phenyl-1H-indole-5-carbonitrile Derivatives

Abstract

The 2-phenyl-1H-indole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1] Its derivatives have been extensively explored, revealing a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This guide focuses on a specific, highly promising subclass: 2-phenyl-1H-indole-5-carbonitrile derivatives. The introduction of the carbonitrile group at the 5-position profoundly influences the molecule's electronic properties and hydrogen bonding capacity, often enhancing its interaction with biological targets. This document provides a comprehensive analysis of the structure-activity relationships (SAR) for this scaffold, detailing synthetic strategies, key molecular interactions, and the impact of substitutions on therapeutic efficacy, with a primary focus on their role as kinase inhibitors and anticancer agents.

Synthetic Pathways to the Core Scaffold

The construction of the 2-phenyl-1H-indole-5-carbonitrile core is primarily achieved through classical indole syntheses, with the Fischer indole synthesis being a prominent and versatile method. This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone derived from a substituted acetophenone.

A general approach begins with the reaction of phenylhydrazine with an appropriately substituted acetophenone to form the corresponding acetophenone phenylhydrazone. This intermediate then undergoes cyclization, often in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or zinc chloride, to yield the 2-phenylindole core.[4]

The crucial 5-carbonitrile moiety can be introduced in several ways:

  • Starting from a substituted aniline: A 4-aminobenzonitrile can be converted to the corresponding phenylhydrazine and then subjected to the Fischer synthesis.

  • Post-cyclization modification: A pre-formed 2-phenyl-1H-indole with a suitable functional group at the 5-position (e.g., a nitro or amino group) can be chemically converted to the nitrile. For instance, a 5-amino-2-phenyl-1H-indole can be synthesized and then transformed into the 5-carbonitrile derivative via a Sandmeyer reaction.[5]

Representative Synthetic Protocol: Fischer Indole Synthesis

This protocol outlines the synthesis of the parent 2-phenyl-1H-indole, which can be subsequently functionalized.

Step 1: Formation of Acetophenone Phenylhydrazone

  • Combine equimolar amounts of acetophenone (0.167 mol) and phenylhydrazine (0.167 mol) in ethanol (60 mL).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to boiling. Upon reaction completion, the product, acetophenone phenylhydrazone, will precipitate as a white solid.[4]

  • Cool the mixture and collect the solid by filtration. Recrystallize from ethanol to obtain the pure intermediate.

Step 2: Cyclization to 2-Phenyl-1H-indole

  • Add the dried acetophenone phenylhydrazone (10 g) to polyphosphoric acid (100 g).

  • Heat the mixture to 150-160 °C and maintain this temperature for approximately 10 minutes.

  • Allow the reaction mixture to cool to about 100 °C.

  • Carefully add 450 mL of cold water and stir vigorously to dissolve the polyphosphoric acid.

  • Filter the resulting crude 2-phenylindole and wash thoroughly with water.[4]

  • Purify the product by recrystallization from hot rectified spirit.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for synthesizing substituted 2-phenyl-1H-indole-5-carbonitrile derivatives.

G cluster_start Starting Materials cluster_reaction Core Synthesis A Substituted Phenylhydrazine (e.g., 4-cyanophenylhydrazine) C Formation of Phenylhydrazone A->C B Substituted Acetophenone B->C D Fischer Indole Synthesis (Acid-catalyzed cyclization) C->D Intermediate E 2-Phenyl-1H-indole-5-carbonitrile Core D->E Core Product F Further Derivatization (e.g., N-alkylation, phenyl ring modification) E->F

Caption: General workflow for the synthesis of 2-phenyl-1H-indole-5-carbonitrile derivatives.

Structure-Activity Relationship (SAR) Analysis

The therapeutic potency and selectivity of 2-phenyl-1H-indole-5-carbonitrile derivatives are highly dependent on the substitution patterns at various positions of the bicyclic core and the appended phenyl ring.

Substitutions on the Indole Ring
  • N1-Position: The indole nitrogen (N1) is a common site for modification. Alkylation or arylation at this position can significantly alter the compound's pharmacokinetic properties. For instance, the introduction of a 4-chlorobenzyl group at N1 in certain 2-phenylindole series has been shown to produce potent anti-inflammatory agents that exhibit excellent binding with the COX-2 enzyme.[2]

  • C3-Position: While the core scaffold is defined by the 2-phenyl group, substitutions at the C3 position can introduce new interaction points. The introduction of groups like carboxaldehyde oximes or a cyano group at C3 can modulate activity, and these derivatives have been synthesized to explore their potential as inhibitors of nitric oxide (NO) production and NFκB activity.[5]

  • C4, C6, and C7-Positions: Modifications at these positions are less common but can be crucial for selectivity. For example, a thieno[2,3-b]pyridine-5-carbonitrile derivative featuring a 4-methyl-5-indolylamine at C-4 demonstrated potent and selective inhibition of Protein Kinase C-theta (PKCθ) with an IC50 of 16 nM.[6] This highlights the impact of specific substitutions on the indole's periphery in achieving kinase selectivity.

The Role of the 5-Carbonitrile Group

The 5-carbonitrile (-CN) group is a key feature of this scaffold. As a strong electron-withdrawing group, it influences the electron density of the entire indole ring system. This modification can enhance binding affinity to target proteins through dipole-dipole interactions or by acting as a hydrogen bond acceptor. Its presence is often critical for potent activity, particularly in kinase inhibitors where it can interact with key residues in the ATP-binding pocket.[7]

Substitutions on the 2-Phenyl Ring

The 2-phenyl ring offers a versatile platform for SAR exploration. The nature and position of substituents on this ring are critical determinants of biological activity.

  • Para-Position (C4'): This position is frequently substituted. Electron-withdrawing groups like fluoro (-F) or methylsulfonyl (-SO2CH3) often enhance activity.[2] For example, a 2-(4-fluorophenyl) derivative was identified as a highly active antibacterial agent.[2]

  • Meta- and Ortho-Positions (C2', C3', C5', C6'): Substitutions at these positions can fine-tune selectivity and potency. In a series of PKCθ inhibitors, a 5-methoxy-2-(dimethylamino)-methylphenyl group at the C2 position of the parent scaffold resulted in a highly potent compound.[6] This demonstrates that complex, multi-functional groups can establish critical interactions with the target enzyme.

Biological Activities and Therapeutic Targets

The 2-phenyl-1H-indole-5-carbonitrile scaffold and its close analogs are associated with a diverse range of biological activities, with anticancer and kinase inhibition being the most prominent.

Anticancer Activity

These derivatives exhibit potent antiproliferative effects against a wide array of cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and colorectal (HCT-116) cancers.[2][7][8][9]

Mechanisms of Action:

  • Kinase Inhibition: This is a primary mechanism. These compounds often act as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[10] Key targets include Epidermal Growth Factor Receptor (EGFR), Src kinase, and Cyclin-Dependent Kinases (CDKs).[10][11] Some derivatives show dual inhibitory activity against both EGFR and SRC, a promising strategy to overcome resistance to chemotherapy.[11]

  • Tubulin Polymerization Inhibition: Certain 2-phenylindole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][12]

  • Induction of Apoptosis: Many of these compounds trigger programmed cell death. For example, active derivatives have been shown to significantly increase the levels of pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2.[11][13]

Kinase Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of how these inhibitors can block a typical tyrosine kinase signaling pathway, such as the one mediated by EGFR.

G cluster_membrane Cell Membrane cluster_pathway EGFR EGFR RAS RAS/RAF EGFR->RAS activates MEK MEK/ERK RAS->MEK Proliferation Cell Proliferation & Survival MEK->Proliferation Inhibitor 2-Phenyl-1H-indole -5-carbonitrile Derivative Inhibitor->EGFR blocks ATP ATP ATP->EGFR binds

Caption: Inhibition of the EGFR signaling pathway by a 2-phenyl-1H-indole-5-carbonitrile derivative.

SAR Data Summary Table

The following table summarizes the structure-activity relationship for selected 2-phenylindole derivatives, highlighting the impact of various substitutions.

Compound Class/ExampleSubstitutionsBiological TargetActivity (IC₅₀)Reference
Thieno[2,3-b]pyridine analog4-methyl-5-indolylamino at C4, 5-methoxy-2-(dimethylamino)methylphenyl at C2PKCθ16 nM[6]
Pyrimidine-5-carbonitrile analog (11b)Phenyl & substituted amine groupsEGFRWT0.09 µM[7]
Pyrimidine-5-carbonitrile analog (11b)Phenyl & substituted amine groupsEGFRT790M (mutant)4.03 µM[7]
Indole-2-carboxamide analog (16)Phenyl & urea-containing side chainsSRC Kinase0.002 µM[11]
Indole-2-carboxamide analog (16)Phenyl & urea-containing side chainsEGFR Kinase1.026 µM[11]
1H-indole-2-carboxamide analog (45)5-chloro on indole, 4-diethylamino on phenylCB1 Receptor (Allosteric Modulator)79 nM[14]

Experimental Protocols: Biological Evaluation

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2-phenyl-1H-indole-5-carbonitrile derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.[15]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Directions

The 2-phenyl-1H-indole-5-carbonitrile scaffold represents a highly versatile and potent core for the development of novel therapeutics, particularly in oncology. The SAR analysis reveals that potency and selectivity are exquisitely sensitive to the substitution patterns on both the indole and phenyl rings. The 5-carbonitrile group is a key determinant of activity, likely through its electronic and hydrogen-bonding contributions.

Future research should focus on:

  • Optimizing Pharmacokinetics: While many derivatives show high in vitro potency, their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles must be optimized for in vivo efficacy.

  • Enhancing Selectivity: Fine-tuning substitutions to improve selectivity for specific kinase isoforms or other targets will be crucial to minimize off-target effects and improve the therapeutic index.

  • Exploring New Targets: While kinase inhibition is a major mechanism, the broad biological activity profile of indoles suggests that these compounds may interact with other important cellular targets that warrant further investigation.[1][2]

By leveraging the detailed SAR insights presented in this guide, researchers can more effectively design and synthesize next-generation 2-phenyl-1H-indole-5-carbonitrile derivatives with improved therapeutic properties.

References

  • Wu, B., et al. (2009). Second generation 4-(4-methyl-1H-indol-5-ylamino)-2-phenylthieno[2,3-b]pyridine-5-carbonitrile PKCtheta inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 766-9. Available at: [Link]

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023). Journal of Molecular Pharmaceutics & Organic Process Research, 11(5). Available at: [Link]

  • Giraud, A., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2939. Available at: [Link]

  • Lin, H. R., et al. (2014). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Molecules, 19(8), 12653-12671. Available at: [Link]

  • 2-phenyl-1H-indole-5-carbonitrile. (2025). ChemSynthesis. Available at: [Link]

  • Das, K., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 972-983. Available at: [Link]

  • Wang, M., et al. (2023). Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years. European Journal of Medicinal Chemistry, 249, 115167. Available at: [Link]

  • Singh, P., et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2015). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Das, K., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. Available at: [Link]

  • Acar, Ç., et al. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • Ullah, A., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 28(19), 6876. Available at: [Link]

  • Sanap, S. S., et al. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]

  • Kulkarni, P. M., et al. (2016). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 26(1), 296-300. Available at: [Link]

  • El-Naggar, A. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 103, 104192. Available at: [Link]

Sources

potential therapeutic applications of 2-phenyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the backbone for numerous endogenous neurotransmitters and synthetic therapeutics. The specific functionalization of this scaffold to create 2-phenyl-1H-indole-5-carbonitrile (CAS: 96887-11-5) yields a highly targeted pharmacological agent. As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a precision tool designed to disrupt specific pathological pathways. This technical guide explores the primary application of 2-phenyl-1H-indole-5-carbonitrile as a bacterial efflux pump inhibitor, details the causality behind its structural design, and provides self-validating experimental workflows for drug development professionals.

Pharmacophore Rationale: The Indole-Carbonitrile Axis

The transition from a generic indole to a potent therapeutic agent requires deliberate structural engineering. The primary lead compound in this class, 2-phenyl-5-nitro-1H-indole, demonstrated early promise but suffered from severe metabolic liabilities—specifically, the nitro group is highly susceptible to enzymatic nitroreduction, leading to reactive oxygen species (ROS) generation and off-target cellular toxicity.

By performing a bioisosteric replacement of the nitro group with a carbonitrile (-C≡N) group at the 5-position, we achieve two critical mechanistic advantages:

  • Metabolic Stability : The cyano group is highly resistant to reductive metabolism, drastically improving the pharmacokinetic safety profile of the molecule.

  • Electronic Distribution : The carbonitrile moiety maintains the strong electron-withdrawing properties necessary to polarize the indole N-H bond. This enhances the molecule's capability to act as a precise hydrogen-bond donor and acceptor within the hydrophobic binding pockets of target transmembrane proteins.

Primary Application: Reversing Antimicrobial Resistance (AMR)

Antimicrobial resistance is a critical global health threat. A primary driver of multidrug resistance (MDR) in Staphylococcus aureus is the NorA efflux pump , a membrane protein that actively extrudes structurally dissimilar antibiotics (such as fluoroquinolones and alkaloids) out of the bacterial cell.

2-phenyl-1H-indole-5-carbonitrile has been identified as a potent, therapeutically viable inhibitor of the NorA pump [1]. By blocking this pump, the compound traps antibiotics inside the bacterial cell, restoring their bactericidal efficacy.

Visualizing the Inhibition Pathway

NorAPathway Antibiotic Intracellular Antibiotic (e.g., Berberine) NorA NorA Efflux Pump (S. aureus Membrane) Antibiotic->NorA Binds to pump Extracellular Extracellular Space (Resistance Achieved) NorA->Extracellular Active Efflux (PMF-driven) CellDeath Antibiotic Accumulation (Bacterial Cell Death) NorA->CellDeath Efflux Blocked Inhibitor 2-phenyl-1H-indole- 5-carbonitrile Inhibitor->NorA Allosteric/Competitive Inhibition

Figure 1: Mechanism of NorA efflux pump inhibition by 2-phenyl-1H-indole-5-carbonitrile.

Quantitative Efficacy Data

The therapeutic value of an efflux pump inhibitor is measured by its ability to lower the Minimum Inhibitory Concentration (MIC) of a co-administered antibiotic. The table below summarizes the synergistic efficacy of 2-phenyl-1H-indole-5-carbonitrile and its related derivatives [1].

CompoundBacterial StrainMIC Alone (μM)MIC with Berberine (100 μg/mL)Mechanism of Action
2-phenyl-1H-indole-5-carbonitrile S. aureus (NorA Wild-Type)> 100 μM3.6 μM NorA Efflux Pump Inhibition
(2-phenyl-1H-indol-5-yl)-methanolS. aureus (NorA Wild-Type)28.0 μMN/ADirect Antibacterial
(2-phenyl-1H-indol-5-yl)-methanolS. aureus (NorA Knockout)13.4 μMN/ADirect Antibacterial
Self-Validating Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
  • Causality : If the compound genuinely inhibits the efflux pump, the intracellular concentration of the co-administered antibiotic will rise, drastically lowering its MIC.

  • Step 1 (Inoculum Preparation) : Standardize S. aureus (both NorA wild-type and NorA knockout strains) to a 0.5 McFarland standard in Mueller-Hinton broth. Self-Validation Check: The knockout strain serves as an absolute negative control; a true efflux inhibitor will show zero synergy in the knockout strain.

  • Step 2 (Matrix Setup) : In a 96-well microtiter plate, perform 2-fold serial dilutions of 2-phenyl-1H-indole-5-carbonitrile along the x-axis, and the substrate antibiotic (e.g., ciprofloxacin or berberine) along the y-axis.

  • Step 3 (Incubation) : Inoculate the wells and incubate at 37°C for 18–24 hours. Use resazurin dye as a colorimetric indicator of cell viability.

  • Step 4 (Analysis) : Calculate the Fractional Inhibitory Concentration (FIC) Index. An FIC ≤ 0.5 mathematically confirms synergistic efflux inhibition.

Protocol 2: Real-Time EtBr Efflux Kinetics
  • Causality : EtBr is a known fluorescent substrate of the NorA pump. By tracking fluorescence, we can directly observe the functional paralysis of the pump in real-time.

  • Step 1 (Cell Loading) : Grow S. aureus to mid-log phase. Incubate the cells with EtBr and Carbonyl cyanide m-chlorophenyl hydrazone (CCCP). Causality: CCCP is a protonophore that collapses the proton motive force (PMF), paralyzing the NorA pump and forcing maximum intracellular accumulation of EtBr.

  • Step 2 (Washing) : Centrifuge and wash the cells in PBS to remove extracellular EtBr and CCCP.

  • Step 3 (Efflux Initiation) : Resuspend the loaded cells in a buffer containing glucose (to re-energize the PMF) and varying concentrations of 2-phenyl-1H-indole-5-carbonitrile.

  • Step 4 (Fluorometric Monitoring) : Measure fluorescence continuously (Ex: 530 nm, Em: 600 nm). Intracellular EtBr intercalated with DNA is highly fluorescent. As the energized pump extrudes EtBr, fluorescence rapidly decays.

  • Step 5 (Validation) : A concentration-dependent delay in fluorescence decay compared to the vehicle control definitively proves functional pump inhibition.

Workflow Step1 1. Strain Preparation (NorA WT, KO, Overexpressing) Step2 2. Checkerboard Assay (Inhibitor + Antibiotic) Step1->Step2 Standardized Inoculum Step3 3. EtBr Efflux Assay (Fluorescence Monitoring) Step2->Step3 Identify Synergistic Wells Step4 4. Data Synthesis (MIC & FIC Index Calculation) Step3->Step4 Quantify Efflux Kinetics Step5 5. Hit Validation (Synergy & Mechanism Confirmed) Step4->Step5 FIC <= 0.5

Figure 2: Self-validating experimental workflow for evaluating efflux pump inhibitors.

Secondary Pharmacological Frontiers: Oncology and Inflammation

While the 5-carbonitrile derivative is a validated antibacterial adjuvant, the broader 2-phenylindole-carbonitrile class exhibits profound polypharmacology that warrants exploration by oncology and immunology researchers.

  • NOS and NF-κB Inhibition : Research demonstrates that positional isomers of this scaffold, such as 2-phenylindole-3-carbonitrile, act as potent dual inhibitors of nitric oxide synthase (NOS) and the NF-κB signaling pathway, achieving IC50 values in the low micromolar range (4.8 μM and 8.5 μM, respectively) [2]. The rigid, planar nature of the phenylindole core allows it to intercalate deeply into the hydrophobic regulatory pockets of these pro-inflammatory transcription factors.

  • Antineoplastic Potential : Furthermore, 5-substituted 2-phenylindoles are heavily investigated as anti-proliferative agents targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase mediating tumor angiogenesis and metastasis [3].

Future Directions in Drug Design

The transition of 2-phenyl-1H-indole-5-carbonitrile from an in vitro hit to an in vivo clinical candidate requires advanced formulation strategies. The inherent lipophilicity of the planar indole core presents bioavailability challenges. Future development should focus on nanoparticle encapsulation (e.g., liposomal delivery systems) or the synthesis of water-soluble prodrugs—such as linking the indole nitrogen to a cleavable phosphate or amino acid moiety—to optimize systemic circulation while maintaining the integrity of the carbonitrile pharmacophore.

References

  • Ambrus, J. I. (2008). Development of potential dual-action antibacterial agents. University of Wollongong Thesis Collection. [Link]

  • Zhao, H., et al. (2010). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Bioorganic & Medicinal Chemistry Letters (via PMC).[Link]

  • El-Shesheny, M. A., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Advances.[Link]

Overcoming Efflux-Mediated Resistance in Staphylococcus aureus: A Technical Guide to 2-Phenyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Efflux Conundrum in MDR S. aureus

The proliferation of multidrug-resistant (MDR) Staphylococcus aureus, including Methicillin-Resistant S. aureus (MRSA), represents a critical bottleneck in modern infectious disease management. While traditional drug discovery focuses on novel bactericidal mechanisms, bacteria have evolved highly efficient defense networks. One of the primary mechanisms of resistance is the active extrusion of antibacterial agents via efflux pumps[1].

In S. aureus, the NorA efflux pump —a member of the Major Facilitator Superfamily (MFS)—is a dominant driver of resistance, capable of extruding a wide array of structurally dissimilar antibiotics, including fluoroquinolones (e.g., ciprofloxacin) and quaternary ammonium compounds (e.g., berberine)[1][2]. Because no therapeutically approved efflux pump inhibitors (EPIs) currently exist in the clinic, targeting NorA is a high-priority strategy to restore the efficacy of existing antibiotics[3].

This whitepaper provides an in-depth technical analysis of 2-phenyl-1H-indole-5-carbonitrile , a rationally designed indole derivative that acts as a potent NorA inhibitor, detailing its structure-activity relationship (SAR), quantitative efficacy, and the self-validating experimental workflows required for its preclinical evaluation.

Mechanistic Grounding & Chemical Rationale

The Evolution of Indole-Based NorA Inhibitors

The indole scaffold is a privileged structure in antimicrobial medicinal chemistry[4]. The foundational lead compound in this class, INF55 (5-nitro-2-phenyl-1H-indole) , demonstrated the ability to potentiate ciprofloxacin activity against S. aureus by 4-fold at 1.5 µg/mL[1][4]. However, optimizing the pharmacokinetic profile and reducing potential nitro-group-associated toxicity necessitated structural evolution.

Through rigorous SAR studies, researchers identified that substituting the C5-nitro group with a carbonitrile (-CN) group maintained the critical electron-withdrawing properties and hydrogen-bond accepting capabilities required for binding to the NorA transmembrane pocket, while potentially offering a more favorable metabolic profile[3][5].

Mechanism of Action

2-phenyl-1H-indole-5-carbonitrile functions as a competitive or allosteric modulator of the NorA pump. By occupying the substrate-binding cleft or locking the pump in an inactive conformation, the EPI prevents the proton-motive force (PMF)-driven extrusion of the co-administered antibiotic. This leads to rapid intracellular accumulation of the antibiotic, breaching the minimum inhibitory threshold required for bacterial cell death.

G A S. aureus Cell (Intracellular Space) C NorA Efflux Pump A->C Binds to pump B Antibiotic (e.g., Berberine) B->A Enters cell E Extracellular Space (Antibiotic Expelled) C->E Active Efflux (Resistance) F Intracellular Accumulation (Bacterial Death) C->F Efflux Blocked D 2-phenyl-1H-indole- 5-carbonitrile D->C Inhibits NorA

Mechanism of NorA efflux pump inhibition by the 5-carbonitrile derivative.

Quantitative Efficacy Profile

The efficacy of an EPI is not measured by its direct antibacterial activity, but by its ability to lower the Minimum Inhibitory Concentration (MIC) of a known pump substrate. In seminal studies, 2-phenyl-1H-indole-5-carbonitrile demonstrated significant synergistic activity when co-administered with berberine[3][5].

Table 1: Comparative Efficacy of Indole-Based NorA Inhibitors

CompoundTarget StrainCo-administered AntibioticEPI ConcentrationResulting Antibiotic MICReference
INF55 (Lead)S. aureus (Wild-Type)Ciprofloxacin1.5 µg/mL4-fold reduction[1][4]
2-phenyl-1H-indole-5-carbonitrile S. aureus (Wild-Type)Berberine3.6 µM100 µg/mL (Potent Synergy)[3][5]
(2-phenyl-1H-indol-5-yl)-methanol S. aureus (NorA KO)None (Direct Antibacterial)N/A13.4 µM[3][5]

Note: The discovery of (2-phenyl-1H-indol-5-yl)-methanol during these SAR studies revealed a serendipitous direct antibacterial effect, highlighting the versatility of the 2-phenylindole scaffold[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of 2-phenyl-1H-indole-5-carbonitrile requires a multi-tiered, self-validating workflow. As an application scientist, I emphasize that causality must be proven at every step . We do not merely observe cell death; we must prove that cell death is a direct consequence of efflux inhibition.

W S1 Strain Selection (SA-1199 & SA-1199B) S2 Checkerboard Assay (Synergy Validation) S1->S2 Phenotypic S3 Fluorometric EtBr Efflux Assay S1->S3 Mechanistic S4 Data Analysis (FIC Index & IC50) S2->S4 S3->S4

Experimental workflow for validating efflux pump inhibitors in S. aureus.

Protocol 1: Checkerboard Synergy Assay (Phenotypic Validation)

Objective: To quantify the synergistic relationship between the antibiotic (e.g., ciprofloxacin/berberine) and the EPI (2-phenyl-1H-indole-5-carbonitrile). Causality Rationale: By calculating the Fractional Inhibitory Concentration (FIC) index, we mathematically differentiate true biological synergy from mere additive toxicity.

  • Strain Preparation: Culture S. aureus SA-1199 (wild-type) and SA-1199B (NorA overexpressing) overnight in Mueller-Hinton Broth (MHB)[4]. Why both? Comparing the wild-type to the overexpressor isolates the NorA-specific effect. If the EPI works on SA-1199B but not a NorA-knockout strain, the mechanism is validated.

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional serial dilution matrix. Dilute the antibiotic horizontally (columns 1-10) and the EPI vertically (rows A-G).

  • Inoculation: Add 5×105 CFU/mL of the bacterial suspension to each well.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Use resazurin dye (0.015%) as a colorimetric indicator of viability (blue = dead, pink = alive).

  • Validation Metric: Calculate the FIC Index:

    FICI=MIC of Antibiotic aloneMIC of Antibiotic in combo​+MIC of EPI aloneMIC of EPI in combo​

    Interpretation: FICI ≤0.5 confirms true synergy.

Protocol 2: Ethidium Bromide (EtBr) Efflux Assay (Mechanistic Validation)

Objective: To directly observe the real-time inhibition of the NorA pump using a fluorescent surrogate. Causality Rationale: EtBr is a known NorA substrate that fluoresces strongly only when intercalated with intracellular DNA. If the EPI successfully blocks NorA, EtBr remains trapped inside the cell, and fluorescence remains high[4].

  • Cell Loading: Grow S. aureus SA-1199B to mid-log phase. Wash and resuspend in phosphate-buffered saline (PBS). Load cells with EtBr (25 µM) and incubate at 25°C for 30 minutes to allow intracellular accumulation.

  • Control Establishment:

    • Negative Control: Buffer only (rapid loss of fluorescence as EtBr is pumped out).

    • Positive Control: Add Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at 100 µM. Why? CCCP uncouples the proton motive force, completely shutting down all active transport. This sets the baseline for 100% efflux inhibition.

  • EPI Introduction: Add 2-phenyl-1H-indole-5-carbonitrile at varying concentrations (e.g., 1 µM to 50 µM) to the test wells.

  • Fluorometric Measurement: Monitor fluorescence (Excitation: 530 nm, Emission: 600 nm) continuously for 60 minutes.

  • Validation Metric: Calculate the relative efflux inhibition percentage compared to the CCCP control. An effective EPI will show a dose-dependent retention of fluorescence.

Future Directions in Drug Development

The characterization of 2-phenyl-1H-indole-5-carbonitrile provides a robust framework for next-generation antimicrobial strategies. Moving forward, drug development professionals should focus on:

  • Dual-Action Prodrugs: Covalently linking the 5-carbonitrile indole to a fluoroquinolone via a hydrolyzable linker to ensure simultaneous delivery to the bacterial microenvironment[3].

  • ADMET Profiling: Evaluating the metabolic stability of the carbonitrile group in hepatic microsomes to ensure adequate in vivo half-life.

  • Broad-Spectrum MFS Inhibition: Testing the compound against homologous MFS pumps in Gram-negative ESKAPE pathogens.

By rigorously applying structural chemistry and self-validating phenotypic assays, the development of NorA inhibitors transitions from empirical screening to rational, targeted drug design.

References

  • Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus , NIH (PMC),[Link]

  • Development of potential dual-action antibacterial agents , University of Wollongong Research Online, [Link]

  • Development of potential dual-action antibacterial agents (Abstract) , University of Wollongong, [Link]

  • Indole Based Weapons to Fight Antibiotic Resistance: A Structure–Activity Relationship Study , ACS Publications,[Link]

  • Impeding efflux-mediated resistance in Staphylococcus aureus , Research Journal of Pharmacy and Technology,[Link]

Sources

Methodological & Application

Application Note: Synthesis and Biological Evaluation of 2-Phenyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a ubiquitous pharmacophore in medicinal chemistry, often referred to as a "privileged structure." Among its derivatives, 2-phenyl-1H-indole-5-carbonitrile (also known as 5-cyano-2-phenylindole) has emerged as a high-value synthetic intermediate and a biologically active small molecule. Recent structure-activity relationship (SAR) studies have identified this specific carbonitrile derivative as a potent inhibitor of bacterial efflux pumps, offering a promising strategy to combat antimicrobial resistance (AMR) [1].

This application note provides an authoritative, in-depth guide to the biological significance, mechanistic rationale, and optimized synthetic protocols for 2-phenyl-1H-indole-5-carbonitrile, designed for researchers and drug development professionals.

Target Compound Profile

PropertySpecification
Chemical Name 2-Phenyl-1H-indole-5-carbonitrile
Synonyms 5-Cyano-2-phenylindole
CAS Registry Number 96887-11-5 [2]
Molecular Formula C₁₅H₁₀N₂
Molecular Weight 218.26 g/mol
Appearance White to cream crystalline solid [3]
Melting Point 198–201 °C [2]

Biological Significance & Mechanism of Action

The clinical utility of existing antibiotics is severely compromised by bacterial efflux pumps, which actively extrude structurally dissimilar drugs from the bacterial cell. In Staphylococcus aureus, the NorA efflux pump is a primary driver of multidrug resistance, particularly against fluoroquinolones and plant-derived antimicrobials like berberine.

Research has demonstrated that 2-phenyl-1H-indole-5-carbonitrile acts as a targeted NorA pump inhibitor [1]. By competitively binding to or allosterically modulating the NorA transporter, the compound prevents the efflux of co-administered antibiotics. This synergistic action restores the intracellular concentration of the antibiotic, effectively lowering its Minimum Inhibitory Concentration (MIC) and triggering bacterial cell death [1].

NorA_Pathway A S. aureus Cell B NorA Efflux Pump A->B expresses C Antibiotic (e.g., Berberine) B->C normally extrudes E Intracellular Accumulation B->E inhibition leads to C->E retained inside cell D 2-Phenyl-1H-indole-5-carbonitrile D->B competitively inhibits D->C synergistic action F Bacterial Cell Death E->F triggers

Fig 1: Mechanism of NorA efflux pump inhibition by 2-phenyl-1H-indole-5-carbonitrile.

Synthetic Methodologies & Mechanistic Rationale

To synthesize 2-phenyl-1H-indole-5-carbonitrile with high regioselectivity and yield, two primary retrosynthetic disconnections are utilized in modern laboratories:

Route A: Palladium-Catalyzed Sonogashira Alkynylation & Cycloaddition

This is the most highly recommended route for generating 2-arylindoles due to its excellent functional group tolerance and regiospecificity [4].

  • The Causality of the Chemistry: The reaction begins with a Sonogashira cross-coupling between 4-amino-3-iodobenzonitrile and phenylacetylene. The Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond. Transmetalation with a copper-acetylide intermediate, followed by reductive elimination, yields a 2-(phenylethynyl)aniline intermediate.

  • Cyclization Logic: The intermediate is subjected to base-assisted (e.g., KOtBu) hydroamination. The base deprotonates the aniline, driving a 5-endo-dig cyclization onto the activated alkyne, forming the thermodynamically stable indole core [4].

Route B: Late-Stage Cyanation (Rosenmund-von Braun Reaction)

For laboratories with access to 5-bromo-2-phenyl-1H-indole, late-stage cyanation is a viable alternative.

  • The Causality of the Chemistry: This method utilizes Copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent (such as NMP or DMF) at reflux (approx. 150–200 °C) [5]. The polar aprotic solvent is critical as it solubilizes the CuCN complex without solvating the cyanide nucleophile too tightly, allowing for efficient halogen-exchange.

Synthetic_Workflow Step1 4-Amino-3-iodobenzonitrile + Phenylacetylene Step2 Pd(PPh3)2Cl2 / CuI Et3N, DMF, 80°C Step1->Step2 Step3 Sonogashira Cross-Coupling Step2->Step3 Step4 2-(Phenylethynyl)aniline Intermediate Step3->Step4 Step5 Base-Assisted Cycloaddition (KOtBu, NMP, 100°C) Step4->Step5 Step6 Crude 2-Phenyl-1H-indole -5-carbonitrile Step5->Step6 Step7 Silica Gel Chromatography (Hexanes/EtOAc) Step6->Step7 Step8 Pure Target Compound Step7->Step8

Fig 2: Synthetic workflow via tandem Sonogashira coupling and base-assisted cyclization.

Experimental Protocol: One-Pot Sonogashira & Cycloaddition

This protocol describes a self-validating, one-pot procedure for the synthesis of 2-phenyl-1H-indole-5-carbonitrile, optimized to minimize the handling of sensitive intermediates [4].

Materials & Reagents
  • 4-Amino-3-iodobenzonitrile (1.0 equiv, 10 mmol)

  • Phenylacetylene (1.2 equiv, 12 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv, 5 mol%)

  • Copper(I) iodide [CuI] (0.10 equiv, 10 mol%)

  • Triethylamine (Et₃N) (3.0 equiv, 30 mmol)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv, 20 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology

Phase 1: Degassing and Sonogashira Coupling

  • Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-amino-3-iodobenzonitrile (2.44 g, 10 mmol), Pd(PPh₃)₂Cl₂ (350 mg, 0.5 mmol), and CuI (190 mg, 1.0 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times). Rationale: Oxygen must be rigorously excluded to prevent the Glaser homocoupling of phenylacetylene, which would consume the terminal alkyne and depress yields.

  • Solvent & Reagent Addition: Syringe in anhydrous DMF (50 mL) and Et₃N (4.2 mL, 30 mmol). Stir for 5 minutes at room temperature to ensure dissolution.

  • Alkyne Addition: Add phenylacetylene (1.32 mL, 12 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc, 3:1). The starting material (Rf ~0.4) should be fully consumed, replaced by a highly fluorescent blue spot under 254 nm UV (the alkynylaniline intermediate, Rf ~0.5).

Phase 2: Base-Assisted Cyclization 7. Base Addition: Once the Sonogashira coupling is complete, cool the flask to room temperature. Briefly remove the septum under a positive flow of Argon and add KOtBu (2.24 g, 20 mmol) in one portion. 8. Cyclization: Re-seal the flask and heat the mixture to 100 °C for 6 hours. 9. IPC: Monitor via TLC. The intermediate spot should disappear, yielding a new, lower Rf spot corresponding to the indole product.

Phase 3: Workup and Purification 10. Quenching: Cool the reaction to room temperature and quench by pouring the mixture into 200 mL of ice-cold distilled water. 11. Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). 12. Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 100 mL) followed by saturated brine (100 mL). Rationale: DMF is highly miscible with EtOAc; washing with aqueous LiCl effectively partitions the DMF into the aqueous phase, preventing co-elution during chromatography. 13. Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a dark crude residue. 14. Chromatography: Purify the crude product via flash column chromatography on silica gel using a gradient elution of Hexanes to 20% EtOAc in Hexanes. 15. Validation: The pure fractions are combined and concentrated to afford 2-phenyl-1H-indole-5-carbonitrile as a white solid. Verification is achieved via ¹H NMR (400 MHz, CDCl₃): δ 8.79 (br s, 1H, NH), 7.97 (s, 1H), 7.68 (d, J = 7.2 Hz, 2H), 7.54–7.45 (m, 3H), 7.44–7.36 (m, 2H), 6.88 (d, J = 1.2 Hz, 1H) [3].

Reaction Optimization Data

The choice of catalyst and base significantly dictates the efficiency of the one-pot tandem reaction. Table 1 summarizes the optimization parameters for the synthesis of 2-arylindoles [4].

EntryCatalyst SystemBase (Cyclization)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ / PPh₃ / CuIK₂CO₃DMF10045
2Pd(PPh₃)₄ / CuIK₂CO₃Toluene11032
3Pd(PPh₃)₂Cl₂ / CuIDBUDMF10068
4 Pd(PPh₃)₂Cl₂ / CuI KOtBu DMF 100 84
5Pd(PPh₃)₂Cl₂ / CuIKOtBuTHF8055

Note: Entry 4 represents the optimal conditions utilized in the provided protocol, balancing the strong basicity required for hydroamination with the solubilizing power of DMF.

References

  • Development of potential dual-action antibacterial agents. University of Wollongong. Available at: [Link]

  • Diversity-Oriented Synthesis of Indole-Fused Polycyclic Scaffolds via Rhodium-Catalyzed NH-Indole-Directed C–H Coupling of 2-Phenyl-1H-indoles with Propargylic Alcohol Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PMC - NIH. Available at: [Link]

Application Note: Optimized Fischer Indole Synthesis of 2-Phenyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

2-Phenyl-1H-indole-5-carbonitrile is a high-value heterocyclic scaffold, recognized primarily for its role as a potent inhibitor of the NorA bacterial efflux pump in Staphylococcus aureus, making it a critical target in the development of antimicrobial resistance countermeasures 1.

Synthesizing this molecule relies on the classical Fischer indole synthesis, utilizing 4-cyanophenylhydrazine hydrochloride and acetophenone. However, the presence of the strongly electron-withdrawing cyano (-CN) group introduces significant kinetic barriers. This application note details the mechanistic rationale, comparative optimization data, and self-validating protocols required to synthesize this compound efficiently and reproducibly.

Mechanistic Causality & Reaction Design

The reaction proceeds through a well-established cascade: hydrazone formation, acid-catalyzed enolization, [3,3]-sigmatropic rearrangement, rearomatization, and cyclization with the loss of ammonia.

  • The Challenge of the Cyano Group: The -CN group at the para position of the phenylhydrazine profoundly impacts the reaction trajectory 2. By withdrawing electron density from the aromatic ring, it destabilizes the transition state of the rate-determining [3,3]-sigmatropic rearrangement. Consequently, mild acidic conditions (e.g., refluxing acetic acid) fail to provide sufficient driving force, often resulting in stalled reactions at the hydrazone stage.

  • The Solution: To overcome this high activation barrier, the reaction requires either harsh, dehydrating Brønsted acids (like Polyphosphoric Acid, PPA) or high-energy microwave irradiation coupled with a strong acid catalyst (like p-Toluenesulfonic acid, p-TSA) 3.

  • Regioselectivity Guarantee: The choice of acetophenone is highly strategic. As an aryl methyl ketone, it forms a hydrazone that can only undergo sigmatropic rearrangement at the terminal methyl group, ensuring 100% regioselectivity and circumventing the isomeric mixtures typically seen with unsymmetrical aliphatic ketones.

Reaction Pathway Visualization

FischerIndole SM1 4-Cyanophenylhydrazine Hydrochloride Hydrazone Hydrazone Intermediate SM1->Hydrazone -H2O SM2 Acetophenone SM2->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement H+, Heat Cyclization Rearomatization & Cyclization Rearrangement->Cyclization Product 2-Phenyl-1H-indole- 5-carbonitrile Cyclization->Product -NH3

Figure 1: Mechanistic workflow of the Fischer indole synthesis for 2-phenyl-1H-indole-5-carbonitrile.

Optimization & Quantitative Data

Selecting the right catalytic system is a balance between yield, scalability, and reaction time. The table below summarizes the empirical performance of various conditions for this specific deactivated substrate pairing.

Catalyst / ConditionTemperatureTimeYield (%)Mechanistic Notes & Observations
p-TSA (Microwave) 130 °C20 min75–82%Optimal for Discovery. High thermal energy overcomes the EWG barrier rapidly. Clean profile.
PPA (Traditional) 110–120 °C4–6 h55–65%Optimal for Scale-up. PPA acts as solvent and dehydrating agent, driving equilibrium forward.
ZnCl₂ (Neat Melt) 160 °C2 h40–50%Harsh Lewis acid conditions lead to significant charring and difficult purification.
Glacial Acetic Acid 118 °C (Reflux)12 h<20%Insufficient acidity to drive the [3,3]-sigmatropic rearrangement of the deactivated ring.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, the following protocols incorporate built-in In-Process Controls (IPC) and Quality Control (QC) validation steps.

Method A: Microwave-Assisted Synthesis (Recommended for Library Generation)

Causality Note: Microwave dielectric heating provides uniform, instantaneous thermal energy, which is strictly necessary to force the rearrangement of the electron-deficient hydrazone intermediate.

  • Reaction Setup: In a 10 mL microwave-safe reactor vial, combine 4-cyanophenylhydrazine hydrochloride (1.0 mmol, 169.6 mg) and acetophenone (1.1 mmol, 132.2 mg).

  • Catalyst Addition: Add 3 mL of absolute ethanol followed by p-toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.2 mmol, 38.0 mg, 20 mol%).

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 130 °C for 20 minutes with high stirring.

  • IPC Validation: Spot the crude mixture on a silica TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). The intermediate hydrazone (yellow spot, higher Rf) should be completely consumed, replaced by a blue-fluorescent spot under 254 nm UV (the indole product).

  • Workup: Cool the vial to room temperature. Pour the mixture into 15 mL of ice-cold water. Stir vigorously for 10 minutes until a precipitate forms.

  • Isolation: Collect the solid via vacuum filtration, wash with cold water (2 × 5 mL), and recrystallize from hot ethanol to yield the pure product.

Method B: Polyphosphoric Acid (PPA) Synthesis (Recommended for Scale-Up)

Causality Note: PPA is highly viscous but serves a dual purpose: it is a strong proton source for enolization and an irreversible sink for the eliminated ammonia, thermodynamically driving the reaction to completion.

  • Preparation: In a 50 mL round-bottom flask equipped with an overhead stirrer, heat 5.0 g of Polyphosphoric Acid (PPA) to 90 °C to reduce viscosity.

  • Reagent Addition: Slowly add 4-cyanophenylhydrazine hydrochloride (5.0 mmol, 848 mg) and acetophenone (5.5 mmol, 661 mg) to the stirring PPA.

  • Cyclization: Raise the temperature to 120 °C. Maintain heating and vigorous stirring for 4 to 5 hours.

  • IPC Validation: Extract a micro-aliquot (approx. 10 µL), quench in 1 mL water, extract with ethyl acetate, and analyze via LC-MS. Proceed to workup only when the mass peak for the hydrazone is absent.

  • Workup: Carefully pour the hot, viscous mixture onto 50 g of crushed ice. Stir vigorously to hydrolyze the PPA, which will cause the crude indole to precipitate as a brown/tan solid.

  • Neutralization & Isolation: Filter the solid, then resuspend it in saturated aqueous NaHCO₃ (20 mL) to neutralize any trapped acid. Filter again, wash with water, and purify via flash column chromatography (Silica gel, 10–30% EtOAc in Hexanes).

Analytical Characterization & Final QC

To validate the integrity of the synthesized 2-phenyl-1H-indole-5-carbonitrile, compare the analytical data against the following established benchmarks 4:

  • Appearance: White to off-white solid.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₅H₁₀N₂ [M+H]⁺: m/z 219.09; Found: 219.10.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.79 (br s, 1H, N-H), 7.97 (s, 1H, C4-H), 7.68 (d, J = 7.2 Hz, 2H, Phenyl ortho-H), 7.54–7.45 (m, 3H, Phenyl meta/para-H), 7.44–7.36 (m, 2H, Indole C6-H, C7-H), 6.88 (d, J = 1.2 Hz, 1H, Indole C3-H). Note: The distinct doublet at 6.88 ppm is the definitive marker of successful cyclization, representing the isolated proton on the pyrrole ring.

References

  • New ciprofloxacin–dithiocarbamate–benzyl hybrids: design, synthesis, antibacterial evaluation, and molecular modeling studies. ResearchGate. Available at:[Link]

  • Diversity-Oriented Synthesis of Indole-Fused Polycyclic Scaffolds via Rhodium-Catalyzed NH-Indole-Directed C–H Coupling of 2-Phenyl-1H-indoles with Propargylic Alcohol Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

purification of 2-phenyl-1H-indole-5-carbonitrile by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Purification of 2-Phenyl-1H-indole-5-carbonitrile via Normal-Phase Column Chromatography

Introduction & Physicochemical Profiling

2-Phenyl-1H-indole-5-carbonitrile is a highly valuable heterocyclic scaffold, frequently utilized in medicinal chemistry as a potent inhibitor of the NorA bacterial efflux pump in Staphylococcus aureus[1]. The isolation and purification of this compound from crude reaction mixtures (e.g., following rhodium-catalyzed C-H coupling or Fischer indole syntheses) present specific chromatographic challenges[2].

The molecule features a "push-pull" electronic system: an electron-rich, slightly acidic indole NH group (hydrogen bond donor) and a strongly electron-withdrawing C5-carbonitrile group (hydrogen bond acceptor). This bifunctional nature dictates its strong affinity for the acidic silanol (Si-OH) sites on standard normal-phase silica gel. If not properly managed, this interaction results in severe band tailing, poor resolution, or acid-catalyzed degradation[3].

Chromatographic Causality & Experimental Design

To achieve high-purity separation, the chromatographic system must be engineered to mitigate secondary interactions between the analyte and the stationary phase.

  • Stationary Phase Deactivation : Bare silica gel (SiO2) contains active silanol groups that act as Brønsted acids. Because the indole NH is sensitive to acidic environments, passing the compound through an untreated column can lead to streaking[3]. This is resolved by adding 1% Triethylamine (Et3N) to the mobile phase. The Et3N acts as a sacrificial base, irreversibly binding to the most active silanol sites and deactivating the column, thereby ensuring the indole elutes as a sharp, symmetrical band[3][4].

  • Mobile Phase Selection : A binary solvent system comprising a non-polar hydrocarbon (Hexane or Petroleum Ether) and a polar hydrogen-bond acceptor (Ethyl Acetate) provides the optimal selectivity[2][4]. The highly polar carbonitrile group significantly retards the compound's migration compared to unsubstituted 2-phenylindole, necessitating a higher ethyl acetate ratio (typically 15–25%) to achieve the target Retention Factor (Rf) of 0.25–0.35.

  • Sample Introduction (Dry Loading) : 2-Phenyl-1H-indole-5-carbonitrile is a rigid, planar, and highly crystalline solid (mp 193.6–195.7 °C)[5]. Consequently, it exhibits poor solubility in the non-polar eluent (hexane). Wet-loading the sample in a strong solvent like dichloromethane (DCM) or tetrahydrofuran (THF) would disrupt the column's solvent equilibrium, causing the sample band to diffuse rapidly down the column before the solvent exchanges. Dry loading onto a solid support (silica) circumvents this, ensuring the sample enters the column as an infinitely narrow band.

Workflow Visualization

PurificationWorkflow N1 1. TLC Solvent Optimization (Target Rf: 0.25 - 0.35) N2 2. Stationary Phase Preparation (Silica Slurry + 1% Et3N Deactivation) N1->N2 Optimal System Identified N3 3. Sample Application (Dry Loading onto Silica) N2->N3 Column Packed & Equilibrated N4 4. Chromatographic Elution (Hexane/EtOAc Isocratic) N3->N4 Sample Immobilized N5 5. Fraction Analysis & Pooling (UV Detection @ 254 nm) N4->N5 Target Band Eluted

Logical workflow for the column chromatographic purification of 2-phenyl-1H-indole-5-carbonitrile.

Step-by-Step Purification Protocol

Phase 1: TLC Optimization & Self-Validation

  • Spotting : Apply the crude mixture onto a silica gel 60 F254 TLC plate.

  • Development : Develop the plate in a chamber containing 80:20 Hexane:Ethyl Acetate.

  • Self-Validating Step (2D TLC) : To definitively prove that the indole is not degrading on the silica gel, perform a two-dimensional TLC[3]. Spot the crude mixture in the bottom corner of a square TLC plate. Develop it in 80:20 Hexane:EtOAc. Remove, dry completely, rotate the plate 90°, and develop again in the exact same solvent. If the compound is stable, all spots will perfectly align on a 45-degree diagonal. Any spots deviating from this diagonal indicate on-plate degradation, confirming the absolute necessity of the Et3N deactivation step.

Phase 2: Column Packing & Deactivation

  • Solvent Preparation : Prepare 500 mL of the optimized eluent (e.g., 80:20 Hexane:EtOAc) and add 5 mL of Triethylamine (1% v/v)[4].

  • Slurry Packing : Weigh out silica gel (230–400 mesh) at a 30:1 to 50:1 weight ratio relative to the crude sample. Create a homogeneous slurry using the Et3N-spiked eluent and pour it into a glass column.

  • Equilibration : Flush the packed column with at least 2 column volumes (CV) of the Et3N-treated eluent under positive air pressure to fully deactivate the silanol sites[3].

Phase 3: Dry Loading Application

  • Dissolution : Dissolve the crude 2-phenyl-1H-indole-5-carbonitrile in a minimal volume of a volatile, strong solvent (e.g., DCM or THF).

  • Adsorption : Add dry silica gel (approximately 2–3 times the mass of the crude sample) to the flask.

  • Evaporation : Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Application : Carefully pour the dry-loaded powder evenly onto the flat surface of the deactivated silica bed. Top with a 1 cm layer of clean sea sand to protect the bed from physical disruption during solvent addition.

Phase 4: Isocratic Elution & Fractionation

  • Elution : Carefully add the 80:20 Hexane:EtOAc eluent to the column. Apply gentle positive pressure to achieve a steady flow rate (e.g., 2-3 inches per minute).

  • Collection : Collect fractions in standard test tubes. Monitor the elution profile by spotting fractions on TLC plates and visualizing under a 254 nm UV lamp (the highly conjugated indole-phenyl-nitrile system is strongly UV active).

  • Pooling : Combine all fractions containing the pure target compound (Rf ~0.30). Concentrate in vacuo to yield 2-phenyl-1H-indole-5-carbonitrile as a white solid[2][5].

Quantitative Data Summaries

Table 1: Physicochemical Properties of 2-Phenyl-1H-indole-5-carbonitrile

ParameterValue / Description
CAS Number 96887-11-5
Molecular Formula C15H10N2
Molecular Weight 218.26 g/mol
Melting Point 193.6–195.7 °C
Detection UV Active (λ = 254 nm)
Key Functional Groups Indole NH (H-bond donor), Nitrile (H-bond acceptor)

Table 2: Mobile Phase Optimization Matrix (Hexane : EtOAc)

Solvent Ratio (v/v)Expected RfChromatographic Behavior & Causality
90:10 < 0.15Compound retained too strongly due to polar nitrile group; excessive solvent required.
80:20 ~ 0.30Optimal resolution ; sharp bands achieved when silica is deactivated with 1% Et3N.
70:30 > 0.50Compound elutes too near the solvent front; high risk of co-elution with polar impurities.

References

  • Title: Diversity-Oriented Synthesis of Indole-Fused Polycyclic Scaffolds via Rhodium-Catalyzed NH-Indole-Directed C–H Coupling of 2-Phenyl-1H-indoles with Propargylic Alcohol Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Development of potential dual-action antibacterial agents Source: University of Wollongong URL: [Link]

  • Title: Solvent Systems for Flash Column Chromatography Source: Chemistry - University of Rochester URL: [Link]

  • Title: Catalysis Science & Technology Source: RSC Publishing URL: [Link]

Sources

analytical methods for 2-phenyl-1H-indole-5-carbonitrile characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Characterization of 2-phenyl-1H-indole-5-carbonitrile

Abstract

This comprehensive application note provides a detailed guide for the analytical characterization of 2-phenyl-1H-indole-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2] The structural complexity and potential for isomerism necessitate a multi-technique approach to unambiguously confirm its identity, purity, and structure. This document outlines detailed protocols and data interpretation guidelines for researchers, scientists, and quality control professionals. We will delve into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Elemental Analysis, Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. The causality behind experimental choices is explained to provide a framework for robust and reliable characterization.

Introduction: The Importance of Rigorous Characterization

The 2-phenyl-1H-indole framework is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] 2-phenyl-1H-indole-5-carbonitrile (C₁₅H₁₀N₂) serves as a critical intermediate or final compound in many synthetic pathways. Its precise characterization is paramount to ensure the validity of biological data, meet regulatory standards, and guarantee reproducibility in research and development.

An integrated analytical approach is essential. While one technique might suggest the correct structure, only the convergence of data from multiple orthogonal methods can provide absolute confirmation. This guide presents a logical workflow for achieving this comprehensive characterization.

Physicochemical Properties

A summary of the fundamental properties of 2-phenyl-1H-indole-5-carbonitrile provides a baseline for its characterization.

PropertyValueSource
Molecular Formula C₁₅H₁₀N₂[4][5]
Molecular Weight 218.26 g/mol [4][5]
Appearance Yellow to white solid[6]
Melting Point 198-201 °C (lit.)[4][6]

Analytical Workflow Overview

The characterization of a newly synthesized or sourced batch of 2-phenyl-1H-indole-5-carbonitrile should follow a structured workflow. The process begins with techniques that confirm the molecular formula and primary structure, followed by methods to assess purity and, finally, an optional technique for definitive three-dimensional structure determination.

Analytical_Workflow cluster_0 Primary Structure & Identity cluster_1 Purity Assessment cluster_2 Definitive 3D Structure NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV NMR->HPLC Report Characterization Report NMR->Report MS Mass Spectrometry (HRMS) MS->HPLC MS->Report IR IR Spectroscopy IR->Report Elemental Elemental Analysis Elemental->Report XRay X-ray Crystallography (Optional, Gold Standard) HPLC->XRay HPLC->Report XRay->Report Synthesis Synthesized Compound Synthesis->NMR Synthesis->MS Synthesis->IR Synthesis->Elemental

Caption: Integrated workflow for the characterization of 2-phenyl-1H-indole-5-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a molecule. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing detailed information about the molecular structure, connectivity, and stereochemistry.

Application: For 2-phenyl-1H-indole-5-carbonitrile, NMR is the most powerful technique for confirming the carbon-hydrogen framework and the specific substitution pattern.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred as it can effectively solubilize the compound and allows for the observation of the exchangeable N-H proton.[7]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup (300-600 MHz Spectrometer):

    • Tune and shim the spectrometer for the chosen solvent.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans than the ¹H spectrum.

    • (Optional but Recommended) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single/Multiple Quantum Coherence) to correlate protons with their directly attached or long-range coupled carbons.

Data Interpretation

The expected spectra should be consistent with the structure of 2-phenyl-1H-indole-5-carbonitrile.

¹H NMR (Example in DMSO-d₆): [7]

  • Indole N-H: A broad singlet is expected at a downfield chemical shift (>11 ppm), which is characteristic of the acidic indole proton.

  • Aromatic Protons: Complex multiplets will be observed in the aromatic region (~7.0-8.6 ppm).

    • The protons on the 5-carbonitrile substituted ring will show a distinct pattern. The proton at position 4 will likely appear as a singlet or a narrow doublet, while the protons at positions 6 and 7 will show doublet or doublet of doublets splitting.

    • The protons of the 2-phenyl group will typically appear as a multiplet.

  • The integration of these signals should correspond to the number of protons in each environment (e.g., 1H for the N-H, etc.).

¹³C NMR (Example in DMSO-d₆): [7]

  • Nitrile Carbon (C≡N): A signal is expected in the range of 115-125 ppm.

  • Aromatic Carbons: Multiple signals will appear in the aromatic region (~100-140 ppm). The number of signals will correspond to the number of unique carbon environments.

  • The quaternary carbon of the nitrile group (C5) and the carbons attached to the phenyl group and nitrogen (C2, C3a, C7a) will have distinct chemical shifts.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the confident determination of the elemental composition.

Application: MS is used to confirm the molecular weight and, by extension, the molecular formula of the compound.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • The solvent should be compatible with the ionization technique (e.g., electrospray ionization - ESI).

  • Instrumental Setup (ESI-TOF or ESI-Orbitrap):

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the spectrum in positive ion mode. The molecule is expected to protonate to form the [M+H]⁺ ion.

    • Set the mass range to scan for the expected m/z of the protonated molecule (C₁₅H₁₁N₂⁺), which is approximately 219.09.

Data Interpretation
  • Expected Ion: The primary ion observed should be [M+H]⁺.

  • Mass Accuracy: The measured m/z value from HRMS should be within 5 ppm of the theoretical calculated mass for C₁₅H₁₁N₂⁺.

Ion FormulaTheoretical m/z
C₁₅H₁₀N₂218.0844
[M+H]⁺ (C₁₅H₁₁N₂⁺)219.0922
[M+Na]⁺ (C₁₅H₁₀N₂Na⁺)241.0741

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For compounds like 2-phenyl-indoles, Reverse-Phase HPLC (RP-HPLC) is the most effective method.[1]

Application: HPLC is the primary method for determining the purity of the compound. By developing a robust separation method, one can quantify the main compound and detect any synthesis-related impurities or degradation products.

HPLC_Principle cluster_0 HPLC System cluster_1 Separation MobilePhase Mobile Phase (Polar) Pump Pump MobilePhase->Pump Injector Injector Pump->Injector Column Stationary Phase (C18, Non-Polar) Injector->Column Detector UV Detector Column->Detector Analyte 2-phenyl-1H-indole-5-carbonitrile (More Hydrophobic) Column->Analyte Elutes Later Impurity Polar Impurity (Less Hydrophobic) Column->Impurity Elutes Earlier Data Chromatogram Detector->Data P1 NP1

Caption: Principle of Reverse-Phase HPLC separation for purity analysis.

Protocol 3: Analytical RP-HPLC for Purity Assessment
  • Sample Preparation:

    • Create a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[1]

    • Further dilute the stock solution with the initial mobile phase composition to a working concentration of ~0.1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions: [1][8]

    • HPLC System: A standard system with a UV-Vis detector, autosampler, and gradient pump.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.[8]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient might run from 30% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[1]

    • Injection Volume: 10 µL.

Data Interpretation
  • Purity: A pure sample will show a single major peak in the chromatogram.

  • Quantification: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

  • Retention Time: The retention time is a characteristic property under specific conditions but is not a definitive identifier on its own.

Complementary Analytical Techniques

Elemental Analysis

Principle: This technique involves the combustion of a small, precise amount of the sample at high temperatures. The resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of carbon, hydrogen, and nitrogen in the molecule.

Application: Elemental analysis provides empirical formula confirmation, serving as a fundamental check of purity and composition.

Protocol:

  • Submit a small quantity (2-5 mg) of the highly pure, dry sample to an analytical service laboratory.

  • The instrument will perform the combustion and quantification.

Data Interpretation: The experimentally determined percentages of C, H, and N should match the theoretical values for the molecular formula C₁₅H₁₀N₂ within an acceptable margin of error (typically ±0.4%).

ElementTheoretical %
Carbon (C)82.55%
Hydrogen (H)4.62%
Nitrogen (N)12.83%
Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies.

Application: This is a rapid method to confirm the presence of key functional groups, namely the indole N-H and the nitrile C≡N.

Protocol:

  • Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation:

  • N-H Stretch: A sharp to moderately broad peak is expected around 3300-3400 cm⁻¹.[9]

  • C≡N Stretch: A sharp, strong peak is expected in the range of 2220-2260 cm⁻¹, which is highly characteristic of a nitrile group.[7][9]

  • Aromatic C-H Stretch: Peaks will be observed just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Multiple peaks will be present in the 1450-1600 cm⁻¹ region.

Single-Crystal X-ray Diffraction

Principle: When a well-ordered single crystal is exposed to an X-ray beam, the X-rays are diffracted in a specific pattern determined by the arrangement of atoms in the crystal lattice. Mathematical analysis of this diffraction pattern allows for the precise determination of the three-dimensional structure of the molecule, including bond lengths and angles.[10][11]

Application: This is the "gold standard" for structural elucidation, providing unambiguous proof of structure and stereochemistry. It is particularly useful if there is any doubt about the regiochemistry of the substitution.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.02 mm in at least two dimensions).[12] This is often achieved by slow evaporation of a solvent from a saturated solution or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a diffractometer. A full sphere of diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[12]

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure using specialized software (e.g., SHELX).[13]

Data Interpretation: The output is a 3D model of the molecule confirming the connectivity of all atoms. The resulting crystallographic information file (CIF) provides precise bond lengths, angles, and intermolecular interactions in the solid state.[13]

Conclusion

References

  • Vertex AI Search. (n.d.). CAS 96887-11-5 | 2-Phenyl-1H-indole-5-carbonitrile.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ChemSynthesis. (2025, May 20). 2-phenyl-1H-indole-5-carbonitrile - 96887-11-5.
  • BenchChem. (2025, December). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
  • Wiley-VCH. (n.d.). Supporting Information.
  • SIELC Technologies. (n.d.). Separation of 1H-Indole, 2-phenyl- on Newcrom R1 HPLC column.
  • PubChem, NIH. (n.d.). Indole-5-carbonitrile.
  • Chemical Supplier. (n.d.). 96887-11-5 | 2-Phenyl-1H-indole-5-carbonitrile.
  • Arora, G., Sharma, S., & Joshi, S. (2017). Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity. Asian Journal of Chemistry, 29, 1651-1654.
  • ChemicalBook. (n.d.). 1H-INDOLE-5-CARBONITRILE, 2-PHENYL- | 96887-11-5.
  • Asireddy, S. R., et al. (2018).
  • Molecules. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Synthesis of various 2-phenylindole derivatives via the optimized conditions.
  • NIST WebBook. (n.d.). 1H-Indole, 2-phenyl-.
  • Journal of Applied Pharmaceutical Science. (2011, June 27). Synthesis and Antimicrobial Activities of New Indolyl-Pyrimidine Derivatives.
  • ChemicalBook. (n.d.). 2-Phenylindole(948-65-2) 1H NMR spectrum.
  • ResearchGate. (2025, October 15). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • Beilstein Journals. (n.d.). NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas.
  • MDPI. (2023, July 22). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.
  • NIST WebBook. (n.d.). 1H-Indole, 2-phenyl- Gas Chromatography.
  • ResearchGate. (n.d.). Structure of 5i, as determined by single X-ray diffraction crystallography.
  • Harvard University. (n.d.). X-ray Core - Department of Chemistry and Chemical Biology.
  • ResearchGate. (2025, April 21). Exploring the world of x-ray diffraction and crystallography.
  • Omics Online. (2023, September 1). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review.
  • SciEnggJ. (2023, October 12). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids.
  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION.
  • MDPI. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • IntechOpen. (2019, March 23). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.

Sources

HPLC analysis of 2-phenyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-phenyl-1H-indole-5-carbonitrile

Abstract

This document provides a comprehensive guide for the development and implementation of a robust analytical method for 2-phenyl-1H-indole-5-carbonitrile using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. 2-phenyl-1H-indole-5-carbonitrile belongs to a class of indole derivatives that are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] Accurate and reliable quantification and purity assessment are critical for research, quality control, and regulatory purposes. This guide details the rationale behind method development choices, a step-by-step analytical protocol, system suitability criteria, and a troubleshooting guide, designed for researchers, scientists, and drug development professionals.

Principle of Separation and Methodological Rationale

The method described herein is based on reverse-phase chromatography, the most common and effective technique for the separation of indole derivatives.[1] In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase.

Causality Behind Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is selected for this method. The 2-phenyl-1H-indole-5-carbonitrile molecule possesses significant nonpolar character due to the phenyl and indole ring systems, leading to strong hydrophobic interactions with the C18 alkyl chains. This provides excellent retention and opportunities for effective separation from potential impurities. A C8 column could be a suitable alternative if shorter retention times are desired.[3][4][5]

  • Mobile Phase Composition: The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous component. Acetonitrile is chosen over methanol as it typically offers lower backpressure and better UV transparency. An acidic modifier, 0.1% formic acid, is incorporated into the aqueous phase.[6][7] This serves two critical functions:

    • Peak Shape Improvement: It suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can cause peak tailing through secondary ionic interactions with the analyte.

    • Consistent Analyte Protonation: It ensures the indole nitrogen remains in a consistent protonation state, preventing peak splitting or broadening and leading to reproducible retention times.

  • Detection Wavelength (λmax): The indole scaffold exhibits strong UV absorbance.[8] The parent compound, 2-phenylindole, has a significant absorbance maximum around 310-320 nm.[9][10] The addition of the nitrile group (a chromophore) in conjugation with the indole system is expected to maintain strong absorbance in this region. Therefore, a detection wavelength of 315 nm is selected to provide high sensitivity for the analyte while minimizing interference from potential contaminants.

  • Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is employed.[1][11] This approach is superior to isocratic elution for several reasons: it allows for the elution of a wide range of compounds with varying polarities, results in sharper peaks for later-eluting components, and reduces the overall analysis time.

Analytical Workflow Overview

The entire analytical process, from preparation to final data analysis, follows a systematic and self-validating workflow to ensure data integrity.

HPLC_Workflow cluster_prep cluster_hplc cluster_data prep Standard & Sample Preparation weigh Accurate Weighing dissolve Dissolution in Diluent (e.g., 50:50 ACN:H2O) weigh->dissolve filter Syringe Filtration (0.22 µm PTFE) dissolve->filter equilibration Column Equilibration filter->equilibration hplc_system HPLC Analysis sst_check System Suitability Test (SST) equilibration->sst_check sst_check->equilibration Fail injection Sample Injection sst_check->injection Pass separation Gradient Separation on C18 Column injection->separation detection UV Detection at 315 nm separation->detection integration Peak Integration detection->integration data_analysis Data Processing & Reporting quantification Quantification & Purity Calculation integration->quantification report Generate Report quantification->report

Caption: General workflow for the .

Detailed Experimental Protocol

Materials and Reagents
  • 2-phenyl-1H-indole-5-carbonitrile reference standard

  • Acetonitrile (ACN), HPLC grade or higher

  • Water, HPLC grade or deionized (18.2 MΩ·cm)

  • Formic acid (FA), LC-MS grade or equivalent

  • Methanol (MeOH), HPLC grade (for washing)

  • Syringe filters, 0.22 µm PTFE

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II, Waters Alliance, or equivalent with a quaternary pump, autosampler, column oven, and DAD/UV detector.
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 315 nm
Run Time 20 minutes
Gradient Program Time (min)
0.0
12.0
15.0
15.1
20.0
Standard and Sample Preparation

3.3.1. Standard Stock Solution (1.0 mg/mL)

  • Accurately weigh approximately 10 mg of the 2-phenyl-1H-indole-5-carbonitrile reference standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes or until the standard is fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

3.3.2. Working Standard Solution (e.g., 0.1 mg/mL)

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to the mark with the diluent and mix thoroughly.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[1]

3.3.3. Sample Preparation

  • Prepare a sample solution aiming for a final concentration similar to the working standard (e.g., 0.1 mg/mL) using the same diluent.

  • Ensure the sample is fully dissolved, using sonication if necessary.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

Analytical Procedure
  • Set up the HPLC system according to the conditions outlined in Table 1.

  • Equilibrate the column with the initial mobile phase conditions (40% B) for at least 15-20 minutes, or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Perform five replicate injections of the Working Standard Solution for System Suitability Testing (SST).

  • Once SST criteria are met, proceed with the injection of the sample solutions.

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the analytical results, system suitability must be established before any sample analysis. This protocol is designed to meet the validation requirements outlined by the International Council for Harmonisation (ICH).[12][13][14][15][16]

System Suitability Testing (SST)

SST is an integral part of the analytical procedure and verifies that the system is performing adequately for the intended analysis.[13]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range can indicate column degradation or secondary interactions.
Theoretical Plates (N) > 2000Indicates the efficiency of the column. Higher numbers mean better separation efficiency.
% RSD of Retention Time ≤ 1.0%Demonstrates the stability and precision of the pump and mobile phase delivery.
% RSD of Peak Area ≤ 2.0%Shows the precision of the injector and the stability of the detector response.
Overview of Method Validation Parameters

This analytical method should be fully validated according to ICH Q2(R2) guidelines before its use in a regulated environment.[16] The core validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of impurities, degradation products, or excipients.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (assessed at repeatability and intermediate precision levels).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH).

Troubleshooting Common HPLC Issues

Even with a robust method, problems can arise. The following table outlines common issues and their potential solutions.[17][18][19][20]

SymptomPotential Cause(s)Recommended Solution(s)
High Backpressure 1. Blockage in tubing or column frit. 2. Particulate matter from unfiltered samples. 3. Mobile phase precipitation (less likely with this method).1. Reverse-flush the column with a strong solvent (e.g., 100% ACN). 2. Always filter samples and mobile phases.[19] 3. Check for and replace any kinked tubing.
Peak Tailing 1. Secondary interactions with active silanol groups. 2. Column degradation or contamination. 3. Sample solvent stronger than the initial mobile phase.1. Ensure the mobile phase contains an acidic modifier (0.1% FA). 2. Clean the column or replace it if necessary. 3. Dissolve the sample in a solvent matching the initial mobile phase composition.[20]
Retention Time Shifts 1. Inconsistent mobile phase preparation. 2. Inadequate column equilibration. 3. Fluctuations in column temperature or flow rate.1. Prepare fresh mobile phase accurately. 2. Ensure the column is fully equilibrated before injections.[17] 3. Verify the column oven temperature and pump performance.
Baseline Noise or Drift 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase or detector cell. 3. Detector lamp nearing the end of its life.1. Degas the mobile phase and purge the pump.[18] 2. Flush the system with a strong, clean solvent. 3. Check lamp hours and replace if necessary.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust framework for the analysis of 2-phenyl-1H-indole-5-carbonitrile. By explaining the scientific rationale for the chosen parameters and incorporating system suitability tests, the method ensures high-quality, reproducible data. This guide serves as a complete protocol for immediate implementation and a foundation for further method validation as required for specific research or quality control applications.

References

  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com. Available at: [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Available at: [Link]

  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. Available at: [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Dziadkowiec, J., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Folia Microbiologica, 57(5), 443-449. Available at: [Link]

  • ChemSynthesis. (2025, May 20). 2-phenyl-1H-indole-5-carbonitrile. Available at: [Link]

  • Nakurte, I., Keisa, A., & Rostoks, N. (2012). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Journal of Analytical Methods in Chemistry, 2012, 103575. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 96887-11-5 | 2-Phenyl-1H-indole-5-carbonitrile. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Park, S. Y., et al. (n.d.). Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. Supporting Information. Available at: [Link]

  • MDPI. (2017, April 7). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. Available at: [Link]

  • IJNRD. (2023, November 11). SYNTHESIS OF 2-PHENYL INDOLE. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Indole, 2-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Dhaneesh, S., et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmacy & Organic Process Research, 11, 194. Available at: [Link]

  • Wikipedia. (n.d.). 2-Phenylindole. Retrieved from [Link]

  • Arkivoc. (2006). Synthesis of 2-phenylindoxyls. Available at: [Link]

  • NIST. (n.d.). 1H-Indole, 2-phenyl-. WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Indole-5-carbonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Available at: [Link]

  • MDPI. (2025, June 4). Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. Available at: [Link]

  • Andonovski, B. S. (n.d.). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole, 2-phenyl-. WebBook. Retrieved from [Link]

Sources

Application Notes and Protocols: A Guide to Developing Assays for 2-phenyl-1H-indole-5-carbonitrile Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Indole Scaffold in Kinase Inhibition

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of compounds that interact with a wide array of biological targets.[1] This versatility is rooted in its structural resemblance to endogenous molecules like tryptophan, allowing it to serve as a framework for drugs targeting everything from neuroreceptors to enzymes.[2] Within this diverse family, synthetic indole derivatives have shown significant therapeutic potential, particularly in oncology, where they have been successfully developed as inhibitors of protein kinases.[3] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4]

The 2-phenyl-1H-indole-5-carbonitrile core represents a promising, yet underexplored, chemical space for the development of novel kinase inhibitors. While direct research on this specific molecule is nascent, related structures have demonstrated potent inhibitory activity against various kinases, including Protein Kinase C theta (PKCθ) and Src kinase.[5][6] This document provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on how to establish a robust assay cascade to identify, validate, and characterize the biological activity of novel compounds based on the 2-phenyl-1H-indole-5-carbonitrile scaffold, using a hypothetical protein tyrosine kinase, "Kinase X," as the target.

This guide is structured to follow the logical progression of a drug discovery campaign, from high-throughput primary screening to detailed mechanism of action and cellular activity studies. Each protocol is designed as a self-validating system, with explanations of the scientific principles and the rationale behind key experimental choices.

Part 1: Primary Screening for Hit Identification

The initial goal is to screen a library of 2-phenyl-1H-indole-5-carbonitrile analogs to identify "hits"—compounds that exhibit inhibitory activity against Kinase X. The choice of assay for this phase is critical, balancing throughput, sensitivity, and cost.

Assay Principle: Luminescence-Based ADP Detection

A highly reliable method for primary screening is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP (adenosine diphosphate) produced during the phosphorylation reaction. The ADP-Glo™ Kinase Assay (Promega) is an excellent example of this technology.

Causality: The assay works in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial kinase activity. Therefore, a potent inhibitor will result in a low luminescence signal. This method is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.

Experimental Workflow: Primary Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Library (10 mM in DMSO) Dispense_Cmpd Dispense Compounds & Controls Compound_Prep->Dispense_Cmpd Serial Dilution Assay_Plate Assay Plate (384-well, low volume) Assay_Plate->Dispense_Cmpd Add_Enzyme Add Kinase X & Substrate Mix Dispense_Cmpd->Add_Enzyme Incubate_1 Incubate (e.g., 60 min at RT) Add_Enzyme->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min at RT) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (30 min at RT) Add_Detection->Incubate_3 Read_Lumi Read Luminescence (Plate Reader) Incubate_3->Read_Lumi Calc_Inhibition Calculate % Inhibition Read_Lumi->Calc_Inhibition Z_Factor Determine Z' Factor Calc_Inhibition->Z_Factor Hit_ID Identify Hits Z_Factor->Hit_ID

Caption: Workflow for a luminescence-based primary kinase screen.

Detailed Protocol: Primary Screening with ADP-Glo™
  • Compound Plating:

    • Prepare a 10 mM stock solution of each 2-phenyl-1H-indole-5-carbonitrile derivative in 100% DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer 25 nL of each compound stock into a 384-well, low-volume white assay plate. This will result in a final assay concentration of 10 µM (assuming a 2.5 µL final volume).

    • Controls: Designate wells for:

      • Negative Control (0% Inhibition): 25 nL of 100% DMSO.

      • Positive Control (100% Inhibition): 25 nL of a known broad-spectrum kinase inhibitor (e.g., 500 nM Staurosporine).

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in kinase reaction buffer. The final concentrations should be optimized, but a starting point is 2X the Km value for ATP and a suitable concentration of a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr) 4:1).

    • Add 1.25 µL of the 2X Kinase/Substrate solution to all wells.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation and Detection:

    • Add 1.25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 2.5 µL of Kinase Detection Reagent to all wells.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the plate on a luminometer.

  • Data Analysis:

    • Percent Inhibition Calculation:

      Where RLU is the Relative Luminescence Unit.

    • Assay Quality Control (Z'-Factor): The Z'-factor is a measure of assay robustness. A value between 0.5 and 1.0 indicates an excellent assay.

    • Hit Selection: Compounds demonstrating inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.

Part 2: Hit Confirmation and Potency Determination

Hits from the primary screen must be confirmed to rule out false positives and their potency must be quantified by determining the half-maximal inhibitory concentration (IC50).

Assay Principle: Orthogonal Validation with TR-FRET

To ensure that the observed activity is not an artifact of the primary assay technology (e.g., inhibition of luciferase), an orthogonal assay with a different detection method is essential. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as LanthScreen™ (Thermo Fisher Scientific), is an excellent choice.

Causality: This assay uses a lanthanide-labeled antibody (e.g., Europium-anti-phosphotyrosine) that binds to the phosphorylated substrate and a fluorescently labeled substrate (e.g., a GFP-tagged substrate peptide). When the substrate is phosphorylated by Kinase X, the antibody binds, bringing the Europium donor and GFP acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of the acceptor to donor emission is measured. Inhibition of the kinase prevents substrate phosphorylation, disrupting FRET and leading to a low TR-FRET ratio.

Detailed Protocol: IC50 Determination with TR-FRET
  • Compound Dilution:

    • For each primary hit, create a 10-point, 3-fold serial dilution series in 100% DMSO, starting from 10 mM.

    • Transfer 25 nL of each concentration to a 384-well assay plate.

  • Kinase Reaction:

    • Follow a similar procedure as the primary screen, adding 1.25 µL of a 2X Kinase X/GFP-Substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X TR-FRET detection mix containing the Europium-labeled anti-phosphotyrosine antibody in TR-FRET dilution buffer.

    • Add 2.5 µL of the detection mix to all wells.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

    • Calculate percent inhibition at each concentration.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation: Potency of Confirmed Hits
Compound IDPrimary Screen (% Inh @ 10µM)IC50 (nM) [TR-FRET]
Phenyl-Indole-00195.275
Phenyl-Indole-00288.1210
Phenyl-Indole-00391.5150
Phenyl-Indole-00465.71,200

Part 3: Mechanism of Action (MoA) Studies

Once potent inhibitors are confirmed, the next step is to understand how they inhibit the kinase.

ATP Competition Assay

Objective: To determine if the compounds bind in the highly conserved ATP pocket of the kinase, which is the most common mechanism for kinase inhibitors.

Causality: The apparent potency (IC50) of an ATP-competitive inhibitor will decrease as the concentration of ATP in the assay increases, because the compound and ATP are competing for the same binding site. The IC50 of a non-competitive inhibitor will be unaffected by ATP concentration.

Protocol:

  • Perform the IC50 determination protocol (using either ADP-Glo™ or TR-FRET) at multiple fixed concentrations of ATP (e.g., Km, 10x Km, and 100x Km).

  • Plot the resulting IC50 values against the ATP concentration. A rightward shift in the dose-response curve with increasing ATP concentration indicates ATP-competitive inhibition.

  • The data can be further analyzed using a Cheng-Prusoff plot to determine the inhibition constant (Ki).

cluster_atp ATP Competition Start Determine IC50 at Low [ATP] (e.g., Km) High_ATP Determine IC50 at High [ATP] (e.g., 10x Km) Start->High_ATP Compare Compare IC50 Values High_ATP->Compare Competitive Result: ATP-Competitive (IC50 increases) Compare->Competitive Shift in curve? Yes NonCompetitive Result: Non-Competitive (IC50 unchanged) Compare->NonCompetitive Shift in curve? No

Caption: Logic flow for an ATP competition experiment.

Cellular Target Engagement Assay

Objective: To confirm that the compound binds to Kinase X inside a living cell.

Assay Principle: Cellular Thermal Shift Assay (CETSA®)

Causality: The binding of a ligand (the inhibitor) to its target protein generally increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble Kinase X remaining at each temperature can be quantified by Western Blot or other methods. A shift to a higher melting temperature in the presence of the compound confirms target engagement.

Protocol:

  • Culture cells known to express Kinase X. Treat cells with the compound or a vehicle control (DMSO) for 1-2 hours.

  • Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble fraction (containing non-denatured protein) from the aggregated pellet by centrifugation.

  • Analyze the amount of soluble Kinase X in the supernatant by Western Blot using a specific anti-Kinase X antibody.

  • A positive result is a band for Kinase X that persists at higher temperatures in the compound-treated samples compared to the vehicle control.

Part 4: Cellular Activity Assays

The final step is to determine if the compound can inhibit Kinase X in a cellular context and produce a desired biological effect.

Target Phosphorylation Assay

Objective: To measure the direct downstream effect of Kinase X inhibition in cells.

Protocol (Western Blot):

  • Seed cells in a multi-well plate and allow them to adhere.

  • Starve the cells (if necessary to reduce basal signaling) and then treat with a dose-response of the inhibitor for a set time (e.g., 2 hours).

  • Stimulate the pathway that activates Kinase X (if applicable).

  • Lyse the cells and quantify total protein concentration.

  • Perform SDS-PAGE and Western Blotting using two primary antibodies: one that recognizes the phosphorylated form of a known substrate of Kinase X (p-Substrate) and another that recognizes the total amount of that substrate (Total-Substrate).

  • A successful inhibitor will show a dose-dependent decrease in the p-Substrate signal, with no change in the Total-Substrate signal.

Cell Viability/Proliferation Assay

Objective: To assess the functional consequence of inhibiting Kinase X, such as inhibiting the growth of cancer cells.

Protocol (CellTiter-Glo®):

  • Seed a cancer cell line known to be dependent on Kinase X signaling in a 96-well plate.

  • The next day, treat the cells with a serial dilution of the compound.

  • Incubate for 72 hours.

  • Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Read luminescence and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This application note outlines a comprehensive and logically structured assay cascade for the characterization of novel kinase inhibitors derived from the 2-phenyl-1H-indole-5-carbonitrile scaffold. By progressing from high-throughput screening to detailed mechanistic and cellular studies, researchers can build a robust data package that validates their compounds' activity, potency, and mode of action. This multi-faceted approach, which incorporates orthogonal assays and target engagement studies, is crucial for mitigating artifacts and provides a high degree of confidence in the generated results, paving the way for further preclinical and clinical development.

References

  • MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available from: [Link]

  • PMC. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

  • Advanced Journal of Chemistry, Section B. (2025, March 4). Pharmacological Potential of Indole Derivatives: A Detailed Review. Available from: [Link]

  • Vertex AI Search. (2025, September 28). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives.
  • Natural Resources for Human Health. (2024, June 23). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Available from: [Link]

  • Vertex AI Search. (2025, May 26).
  • Vertex AI Search. (2025, August 4).
  • Journal of Pharmaceutical Sciences and Research. (2024). Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review. Available from: [Link]

  • Jetir.Org. (n.d.). A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES. Available from: [Link]

  • Preprints.org. (2023, December 20). Indole-Based Metal Complexes and Their Medicinal Applications. Available from: [Link]

  • PubMed. (2009, February 1). Second generation 4-(4-methyl-1H-indol-5-ylamino)-2-phenylthieno[2,3-b]pyridine-5-carbonitrile PKCtheta inhibitors. Available from: [Link]

  • Omics Online. (2023, September 1). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Available from: [Link]

  • Omics Online. (n.d.). Journal of Molecular Pharmaceutics & Organic Process Research - Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Available from: [Link]

  • PMC. (2023, July 22). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Available from: [Link]

  • ACS Medicinal Chemistry Letters. (2025, May 27). Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. Available from: [Link]

  • PubMed. (2005, June 2). Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Available from: [Link]

  • MDPI. (2023, July 22). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Available from: [Link]

  • ACS Publications. (n.d.). Supporting Information Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. Available from: [Link]

Sources

experimental protocol for testing 2-phenyl-1H-indole-5-carbonitrile in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Evaluation of 2-Phenyl-1H-indole-5-carbonitrile as a Bacterial NorA Efflux Pump Inhibitor

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Scientists. Focus: Restoring antimicrobial susceptibility in multidrug-resistant (MDR) Staphylococcus aureus.

Introduction & Mechanistic Rationale

The overexpression of the NorA major facilitator superfamily (MFS) efflux pump is a primary driver of multidrug resistance in Staphylococcus aureus [1]. NorA actively extrudes a broad spectrum of structurally dissimilar compounds, including fluoroquinolones (e.g., ciprofloxacin), quaternary ammonium compounds, and natural antimicrobial alkaloids (e.g., berberine), thereby reducing their intracellular concentrations to sub-lethal levels [2].

Recent structure-activity relationship (SAR) studies have identified 2-phenyl-1H-indole-5-carbonitrile as a potent, targeted NorA efflux pump inhibitor (EPI) [1]. Unlike traditional antibiotics, an ideal EPI does not exert direct bactericidal pressure—which can rapidly select for target-site mutations—but instead acts as an adjuvant. By competitively or allosterically blocking the NorA transport channel, 2-phenyl-1H-indole-5-carbonitrile traps co-administered antibiotics inside the bacterial cell, restoring their original minimum inhibitory concentration (MIC) [3].

To rigorously validate the EPI activity of this compound in vitro, this application note details a self-validating, two-phase experimental system:

  • Checkerboard Synergy Assay: Quantifies the synergistic reduction of a partner antibiotic's MIC.

  • Real-Time Ethidium Bromide (EtBr) Accumulation Assay: Provides direct, fluorometric proof of transport inhibition.

Materials and Reagents

Bacterial Strains (Critical for Comparative Validation):

  • S. aureus SA-1199 (Wild-type; baseline NorA expression).

  • S. aureus SA-1199B (Overexpresses norA and possesses an A116E GrlA substitution; highly resistant to fluoroquinolones) [3].

  • S. aureus SA-K1758 (norA knockout; used as a negative control to prove target specificity).

Chemicals & Media:

  • Test Compound: 2-Phenyl-1H-indole-5-carbonitrile (Dissolved in DMSO, working stocks diluted in broth to ensure final DMSO < 1% v/v).

  • Antibiotics/Substrates: Berberine chloride, Ciprofloxacin, Ethidium Bromide (EtBr).

  • Positive Control EPIs: Reserpine or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB), Phosphate-Buffered Saline (PBS; pH 7.4).

Experimental Workflows

Protocol 3.1: Minimum Inhibitory Concentration (MIC) & Checkerboard Synergy Assay

Causality Check: This step ensures the indole derivative acts as an adjuvant rather than a standalone antibacterial, which is critical for classifying it as a true EPI.

  • Inoculum Preparation: Grow S. aureus strains overnight in CAMHB at 37°C. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) and dilute 1:100 in CAMHB to yield a final well concentration of 5×105 CFU/mL.

  • Direct MIC Determination: In a 96-well microtiter plate, perform serial two-fold dilutions of 2-phenyl-1H-indole-5-carbonitrile (range: 0.5 to 512 µg/mL). Inoculate with bacteria and incubate for 18 hours at 37°C. The MIC is the lowest concentration with no visible growth. (Note: A true EPI should exhibit a high intrinsic MIC, typically >128 µg/mL).

  • Checkerboard Matrix Setup: In a new 96-well plate, dispense serial dilutions of the partner antibiotic (e.g., berberine or ciprofloxacin) along the x-axis and sub-inhibitory concentrations of 2-phenyl-1H-indole-5-carbonitrile (e.g., 1/4 MIC and 1/8 MIC) along the y-axis.

  • Incubation & Reading: Inoculate with 5×105 CFU/mL of SA-1199B. Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin to visualize cell viability (blue = dead/inhibited, pink = viable).

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy.

    • FICI=(MICAntibiotic+EPI​/MICAntibiotic​)+(MICEPI+Antibiotic​/MICEPI​)

    • Interpretation: FICI ≤ 0.5 indicates synergy (successful pump inhibition).

Protocol 3.2: Real-Time Ethidium Bromide (EtBr) Accumulation Assay

Causality Check: EtBr is a known NorA substrate that is weakly fluorescent in aqueous solution but highly fluorescent when intercalated into intracellular DNA. Measuring fluorescence directly quantifies real-time pump inhibition [3].

  • Cell Preparation: Grow SA-1199B in CAMHB to the mid-logarithmic phase (OD 600​ = 0.6). Centrifuge at 4,000 × g for 10 minutes, wash twice with PBS, and resuspend in PBS to an OD 600​ of 0.4.

  • Compound Pre-incubation: Aliquot 100 µL of the bacterial suspension into a black, clear-bottom 96-well plate. Add 2-phenyl-1H-indole-5-carbonitrile at a sub-inhibitory concentration (e.g., 1/4 MIC). Include Reserpine (20 µg/mL) as a positive control and a compound-free well as a negative control. Incubate for 15 minutes at room temperature.

  • EtBr Addition: Add EtBr to all wells to achieve a final concentration of 4 µg/mL.

  • Fluorometric Monitoring: Immediately place the plate in a fluorescence spectrophotometer. Measure fluorescence (Excitation: 530 nm; Emission: 600 nm) every 60 seconds for 60 minutes at 37°C.

  • Data Normalization: Calculate the relative fluorescence units (RFU) to determine the percentage of accumulation compared to the untreated control.

Data Presentation & Interpretation

Table 1: Expected MIC Modulatory Effects (Synergy Assay) Summarizes the restorative effect of the compound on antibiotic efficacy.

Treatment GroupMIC in SA-1199 (Wild-Type)MIC in SA-1199B (NorA Overexpressed)FICI Interpretation
Berberine (Alone)32 µg/mL256 µg/mLN/A
Ciprofloxacin (Alone)0.5 µg/mL16 µg/mLN/A
2-Phenyl-1H-indole-5-carbonitrile>256 µg/mL>256 µg/mLN/A (Non-bactericidal)
Berberine + Compound (1/4 MIC)8 µg/mL (4-fold drop)16 µg/mL (16-fold drop)< 0.5 (Strong Synergy)
Ciprofloxacin + Compound (1/4 MIC)0.125 µg/mL (4-fold drop)2 µg/mL (8-fold drop)< 0.5 (Strong Synergy)

Table 2: Fluorometric EtBr Accumulation Metrics Quantifies the physical blockade of the NorA pump.

Experimental Group (SA-1199B)Baseline Fluorescence (RFU)Peak Fluorescence at 60 min (RFU)Efflux Inhibition (%)
Untreated Control (EtBr only)1,2002,5000% (Active Efflux)
Positive Control (Reserpine)1,2008,900100% (Reference)
2-Phenyl-1H-indole-5-carbonitrile1,2007,800~82%

Mechanistic & Workflow Visualizations

NorA_Mechanism Substrate Antibiotic / EtBr (NorA Substrate) NorA NorA Efflux Pump (S. aureus Membrane) Substrate->NorA Cellular entry Efflux Drug Extrusion (MDR Phenotype) NorA->Efflux Active transport Accumulation Intracellular Accumulation (Restored Susceptibility) NorA->Accumulation Pump Blocked EPI 2-Phenyl-1H-indole- 5-carbonitrile EPI->NorA Competitive Inhibition

Mechanism of NorA efflux pump inhibition by 2-phenyl-1H-indole-5-carbonitrile.

Workflow Step1 1. Bacterial Culturing (S. aureus SA-1199B) Step2 2. MIC Determination (Compound alone) Step1->Step2 Standardize inoculum (5 x 10^5 CFU/mL) Step4 4. EtBr Accumulation Assay (Real-time Fluorescence) Step1->Step4 Mid-log phase cells (OD600 = 0.6) Step3 3. Checkerboard Assay (Compound + Antibiotic) Step2->Step3 Determine sub-MIC concentrations Step5 5. Data Analysis (FICI & Efflux Inhibition %) Step3->Step5 Calculate Synergy Step4->Step5 Calculate Kinetics

Workflow for in vitro evaluation of NorA efflux pump inhibitors.

References

  • Development of potential dual-action antibacterial agents Source: University of Wollongong Research Online URL:[Link]

  • Antibacterial Activity of Berberine-NorA Pump Inhibitor Hybrids with a Methylene Ether Linking Group Source: PubMed Central (PMC) / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus Source: Microbiology Spectrum - ASM Journals URL:[Link]

Application Note: Characterization of 2-Phenyl-1H-indole-5-carbonitrile as a NorA Efflux Pump Inhibitor in Staphylococcus aureus Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rapid emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the development of novel therapeutic strategies. In Staphylococcus aureus, one of the primary mechanisms conferring resistance to fluoroquinolones, biocides, and quaternary ammonium compounds is the overexpression of the NorA efflux pump [1]. NorA is a proton-driven transporter belonging to the Major Facilitator Superfamily (MFS)[2].

Recent structure-activity relationship (SAR) studies have identified 2-phenyl-1H-indole-5-carbonitrile (CAS: 96887-11-5) as a potent, heterocyclic efflux pump inhibitor (EPI)[3]. Derived from the lead compound 2-phenyl-5-nitro-1H-indole, the substitution of the nitro group with a carbonitrile moiety enhances target binding affinity while maintaining the lipophilicity required to partition into the bacterial membrane[3]. When co-administered with known NorA substrates (such as the antibacterial alkaloid berberine or the fluoroquinolone ciprofloxacin), 2-phenyl-1H-indole-5-carbonitrile blocks the extrusion mechanism, leading to intracellular drug accumulation and the restoration of bactericidal activity[3].

To ensure robust, artifact-free data when evaluating this compound, researchers must utilize self-validating cell-based assay systems. This guide details the optimized protocols for quantifying the EPI activity of 2-phenyl-1H-indole-5-carbonitrile using phenotypic modulation and real-time fluorometric assays.

Mechanism cluster_0 Extracellular Space cluster_1 S. aureus Membrane cluster_2 Intracellular Space AntibioticOut Antibiotic / Dye (Extruded) NorA NorA Efflux Pump (MFS Transporter) NorA->AntibioticOut Drug Extrusion Inhibitor 2-phenyl-1H-indole-5-carbonitrile (Efflux Inhibitor) Inhibitor->NorA Blocks Efflux AntibioticIn Antibiotic / Dye (Accumulated) AntibioticIn->NorA Efflux driven by PMF Target Intracellular Target (e.g., DNA) AntibioticIn->Target Bactericidal Action

Figure 1: Mechanism of NorA efflux inhibition by 2-phenyl-1H-indole-5-carbonitrile.

Experimental Workflows & Protocols

To rigorously classify 2-phenyl-1H-indole-5-carbonitrile as a true NorA inhibitor, the experimental design must incorporate isogenic bacterial strains: a wild-type strain (e.g., S. aureus SA-1199) and a NorA-overexpressing mutant (e.g., S. aureus SA-1199B). A genuine inhibitor will exhibit a disproportionately higher synergistic effect in the overexpressing strain.

Protocol 1: Checkerboard Synergy Assay (MIC Modulation)

This assay determines the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of varying concentrations of the indole carbonitrile inhibitor.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Berberine chloride (NorA substrate)

  • 2-phenyl-1H-indole-5-carbonitrile (Stock dissolved in 100% DMSO)

  • 96-well clear bottom microtiter plates

Step-by-Step Methodology:

  • Inoculum Preparation: Grow S. aureus strains overnight in CAMHB at 37°C. Dilute the culture to a 0.5 McFarland standard, then further dilute 1:100 in CAMHB to achieve a final inoculum of ∼5×105 CFU/mL.

  • Compound Titration: In a 96-well plate, perform a 2-fold serial dilution of berberine along the x-axis (columns 1-10). Perform a 2-fold serial dilution of 2-phenyl-1H-indole-5-carbonitrile along the y-axis (rows A-F).

    • Critical Causality Step: Ensure the final DMSO concentration in all wells does not exceed 1% v/v. Higher DMSO concentrations can artificially permeabilize the staphylococcal membrane, leading to false-positive synergy.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well (total well volume = 100 µL).

  • Incubation & Readout: Incubate the plates aerobically at 37°C for 18-20 hours. Measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is defined as the lowest concentration exhibiting ≥90% growth inhibition.

Protocol 2: Real-Time Fluorometric EtBr Accumulation Assay

Ethidium Bromide (EtBr) is a highly specific fluorescent substrate for the NorA pump. When extruded, its fluorescence is weak; when trapped intracellularly and intercalated with DNA, its fluorescence increases exponentially.

Step-by-Step Methodology:

  • Cell Preparation: Harvest mid-log phase S. aureus cells (OD600 = 0.6) via centrifugation (4,000 x g, 10 min). Wash twice with sterile Phosphate-Buffered Saline (PBS, pH 7.4) to remove extracellular media components that may quench fluorescence.

  • Starvation (Optional but Recommended): Resuspend cells in PBS and incubate at 37°C for 30 minutes to deplete residual ATP and stabilize the basal proton motive force (PMF). Adjust to OD600 = 0.2.

  • Dye & Inhibitor Loading: Transfer 100 µL of the cell suspension to a black, clear-bottom 96-well plate. Add EtBr to a final concentration of 12.5 µM. Immediately add 2-phenyl-1H-indole-5-carbonitrile (e.g., 3.6 µM)[3].

  • Kinetic Readout: Place the plate in a fluorescence spectrophotometer. Read at Excitation 530 nm / Emission 600 nm every 60 seconds for 60 minutes at 37°C.

  • Controls: Use CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) at 100 µM as a positive control. CCCP is a protonophore that completely uncouples the PMF, representing 100% pump inhibition.

Workflow Culture 1. Culture S. aureus (Wild-type & NorA Overexpressor) Seed 2. Seed 96-well Microtiter Plate (Adjust to OD600 = 0.1) Culture->Seed Treat 3. Co-administer 2-phenyl-1H-indole-5-carbonitrile + Fluorescent Substrate Seed->Treat Incubate 4. Incubate at 37°C (Kinetic monitoring for 60 mins) Treat->Incubate Read 5. Fluorometric Readout (Ex: 530nm / Em: 600nm) Incubate->Read Analyze 6. Calculate IC50 & Efflux Inhibition % (Compare to CCCP Control) Read->Analyze

Figure 2: High-throughput fluorometric assay workflow for evaluating efflux pump inhibitors.

Data Presentation & Interpretation

The efficacy of 2-phenyl-1H-indole-5-carbonitrile is quantified by its ability to lower the MIC of a co-administered antibiotic and its capacity to trap fluorescent substrates intracellularly.

Table 1: Representative MIC Modulation Data (Checkerboard Assay) Note: Data reflects typical synergistic profiles observed when combining 2-phenyl-1H-indole-5-carbonitrile with Berberine[3].

Bacterial StrainBerberine MIC (µg/mL)Berberine + Inhibitor (3.6 µM) MICFold Reduction
S. aureus SA-1199 (WT)256328x
S. aureus SA-1199B (NorA++)5121632x
S. aureus SA-1199-K (NorA KO)16161x (No Effect)

Table 2: Ethidium Bromide Accumulation Assay Parameters

Treatment GroupRelative Fluorescence Units (RFU) at 60 min% Efflux Inhibition
Untreated Control (EtBr only)1,2000%
CCCP (100 µM) Positive Control18,500100%
2-phenyl-1H-indole-5-carbonitrile (3.6 µM)15,400~83%

Expert Insights & Troubleshooting (E-E-A-T)

As an Application Scientist, I highly recommend monitoring the following variables to ensure the integrity of your assay:

  • Addressing Indole Autofluorescence: Indole derivatives possess conjugated pi-electron systems that can sometimes autofluoresce. Before running the EtBr accumulation assay, run a "Compound Only" control well (Bacteria + PBS + 2-phenyl-1H-indole-5-carbonitrile, without EtBr). Subtract this background RFU from your experimental wells to prevent artificially inflated accumulation readings.

  • Solvent Toxicity Limits: 2-phenyl-1H-indole-5-carbonitrile is highly lipophilic. While DMSO is the optimal vehicle, staphylococcal membranes become compromised at DMSO concentrations >2% v/v. If the membrane is compromised, EtBr will flood the cell independently of the NorA pump, invalidating the assay. Always cap final DMSO at ≤1% .

  • Validating Target Specificity: The inclusion of a NorA knockout strain (e.g., SA-1199-K) is a critical self-validating step. If 2-phenyl-1H-indole-5-carbonitrile lowers the MIC of berberine in the knockout strain, it indicates off-target effects (e.g., direct membrane disruption) rather than specific NorA inhibition. True EPIs will show a Fold Reduction of 1x (no change) in the knockout strain (as seen in Table 1).

References

  • Ambrus, J. I. (2008). Development of potential dual-action antibacterial agents [Doctoral dissertation, University of Wollongong]. University of Wollongong Research Online.[Link]

  • Costa, S. S., Viveiros, M., Amaral, L., & Couto, I. (2013). Multidrug Efflux Pumps in Staphylococcus aureus: an Update. The Open Microbiology Journal, 7, 59–71.[Link]

Sources

Introduction: The Privileged 2-Phenylindole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Design and Synthesis of 2-Phenyl-1H-indole-5-carbonitrile Analogs

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug design. Among its many derivatives, the 2-phenyl-1H-indole substructure has garnered significant attention. This motif is present in molecules exhibiting a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6]

The addition of a carbonitrile (-C≡N) group at the 5-position of the indole ring introduces a versatile functional handle. The nitrile group is a potent electron-withdrawing group, a strong hydrogen bond acceptor, and can be chemically transformed into other key functional groups such as amines, carboxylic acids, or tetrazoles. This makes the 2-phenyl-1H-indole-5-carbonitrile core an exceptionally valuable template for generating diverse chemical libraries and exploring structure-activity relationships (SAR) in drug discovery programs.[3][7]

This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the rational design principles and robust synthetic protocols for creating novel 2-phenyl-1H-indole-5-carbonitrile analogs.

PART 1: RATIONAL DESIGN OF NOVEL ANALOGS

The design of new analogs is a systematic process aimed at optimizing the pharmacological profile of a lead compound. For the 2-phenyl-1H-indole-5-carbonitrile scaffold, several key positions can be modified to modulate properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).

Key Positions for Molecular Modification

The core scaffold offers three primary regions for chemical derivatization. Understanding the role of each region is fundamental to designing analogs with improved biological activity.

Caption: Key modification sites on the 2-phenyl-1H-indole-5-carbonitrile core.

  • N1-Position of the Indole Ring: The indole N-H can act as a hydrogen bond donor. Alkylation or acylation at this position removes this capability and introduces substituents that can modulate lipophilicity, steric bulk, and metabolic stability. These modifications can profoundly impact how the molecule fits into a protein's binding pocket.[8]

  • 2-Phenyl Ring: This aromatic ring is a critical site for exploring SAR. Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -F, -Cl, -CF₃) can alter the electronic distribution of the entire scaffold, influencing binding affinity and pharmacokinetic properties. The position of these substituents (ortho, meta, para) is also crucial for optimizing interactions with target proteins.[3]

  • C3-Position of the Indole Ring: While the 2-phenyl substituent defines the core, the C3 position is often available for introducing additional pharmacophoric elements. Functionalization at this site can be used to probe for additional binding pockets, improve solubility, or attach linkers for further conjugation.[3]

PART 2: SYNTHETIC STRATEGIES AND PROTOCOLS

The synthesis of 2-phenyl-1H-indole-5-carbonitrile and its analogs can be achieved through several reliable methods. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns.

Synthesis of the Core Scaffold: Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, remains one of the most fundamental and widely used methods for constructing the indole ring.[9] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[2][9][10]

Causality Behind Experimental Choices:

  • Acid Catalyst: A strong acid (Brønsted or Lewis) is required to protonate the hydrazone, which facilitates the key[11][11]-sigmatropic rearrangement and subsequent cyclization. Polyphosphoric acid (PPA) or strong Brønsted acids like sulfuric acid are often effective.[9][12]

  • Reactants: The synthesis of 2-phenyl-1H-indole-5-carbonitrile requires 4-cyanophenylhydrazine and acetophenone. The nitrile group is stable under the acidic conditions of the reaction.

fischer_workflow start Starting Materials: 4-Cyanophenylhydrazine Acetophenone step1 Step 1: Hydrazone Formation Mix reactants in ethanol with an acid catalyst (e.g., acetic acid). Reflux for 2-4 hours. start->step1 step2 Step 2: Cyclization Introduce a strong acid catalyst (e.g., PPA or H₂SO₄). Heat the mixture (e.g., 80-100 °C) for 30-60 minutes. step1->step2 step3 Step 3: Workup & Isolation Quench the reaction with ice-water. Collect the precipitate by filtration. step2->step3 step4 Step 4: Purification Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield the pure product. step3->step4

Caption: General workflow for the Fischer Indole Synthesis.

Protocol 2.1: Synthesis of 2-Phenyl-1H-indole-5-carbonitrile

  • Hydrazone Formation: In a round-bottom flask, combine 4-cyanophenylhydrazine hydrochloride (1.0 eq), acetophenone (1.05 eq), and sodium acetate (1.1 eq) in ethanol. Add a few drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).[13]

  • Cyclization: Cool the mixture slightly and slowly add polyphosphoric acid (PPA) or concentrated sulfuric acid. Caution: This step is highly exothermic.

  • Heating: Heat the reaction mixture to 80-100 °C for 25-30 minutes.[13] The color of the mixture will typically darken.

  • Workup: Carefully pour the hot reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

  • Isolation: A solid precipitate of 2-phenyl-1H-indole-5-carbonitrile will form. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Purification: Dry the crude product and recrystallize from ethanol or an ethanol/water mixture to afford the pure compound.

Modern Alternative: Palladium-Catalyzed Annulation

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for indole synthesis, often with broader functional group tolerance and milder reaction conditions compared to the Fischer method.[11][14] The most common approach involves a Sonogashira coupling of an o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization (heteroannulation).[3][14]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard for the Sonogashira coupling, which efficiently forms the key C-C bond.[3][14]

  • Base: A base, such as an amine (e.g., NHEt₂) or an inorganic base, is required to deprotonate the terminal alkyne and neutralize the HX generated during the reaction. A stronger base (e.g., NaOH) is then often used to promote the final cyclization step.[3]

palladium_workflow start Starting Materials: 4-Amino-3-iodobenzonitrile Phenylacetylene step1 One-Pot Reaction Setup Combine reactants in a solvent (e.g., DMA). Add PdCl₂(PPh₃)₂, CuI, and NHEt₂. start->step1 step2 Sonogashira Coupling Stir at room temperature to form the 2-alkynylaniline intermediate. step1->step2 step3 Cyclization Add a strong base (e.g., NaOH) to the mixture. Heat to promote intramolecular cyclization. step2->step3 step4 Workup and Purification Perform an aqueous workup and extract the product. Purify by column chromatography. step3->step4

Caption: Workflow for one-pot Pd-catalyzed indole synthesis.

Protocol 2.2: One-Pot Synthesis via Sonogashira Coupling and Cyclization [3]

  • Reaction Setup: To a solution of 4-amino-3-iodobenzonitrile (1.0 eq) and phenylacetylene (1.5 eq) in an anhydrous solvent like N,N-dimethylacetamide (DMA), add PdCl₂(PPh₃)₂ (3 mol %), CuI (3 mol %), and diethylamine (NHEt₂) (1.5 eq).

  • Coupling: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature. Monitor the formation of the alkynylated intermediate by TLC.

  • Cyclization: Once the initial coupling is complete, add a solution of sodium hydroxide (10 eq) and continue stirring, possibly with gentle heating, until the cyclization to the indole is complete as indicated by TLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-phenyl-1H-indole-5-carbonitrile.

Synthesis of Analogs: Derivatization Protocols

Protocol 2.3.1: N-Alkylation of the Indole Core [8]

  • Setup: Dissolve 2-phenyl-1H-indole-5-carbonitrile (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere.

  • Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C to allow for complete deprotonation, forming the indolide anion.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Carefully quench the reaction with water. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.

PART 3: CHARACTERIZATION AND DATA ANALYSIS

Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds. Standard analytical techniques provide a self-validating system for each protocol.

Spectroscopic and Physical Data

The identity of 2-phenyl-1H-indole-5-carbonitrile and its analogs is confirmed by spectroscopic analysis and measurement of physical properties.

Compound Property Observed Data Reference
2-Phenyl-1H-indole-5-carbonitrile Molecular FormulaC₁₅H₁₀N₂[15]
Molecular Weight218.26 g/mol [15]
Melting Point198-201 °C[15][16]
¹H NMR (CDCl₃)Key shifts (δ, ppm): ~8.3 (br s, 1H, N-H), 7.2-7.8 (m, Ar-H)[7]
¹³C NMR (CDCl₃)Key shifts (δ, ppm): ~110-140 (Ar-C), ~119 (CN)[7]
IR Spectroscopy (KBr)Key peaks (cm⁻¹): ~3400 (N-H stretch), ~2220 (C≡N stretch)[17]
1-Methyl-2-phenyl-1H-indole-5-carbonitrile Molecular FormulaC₁₆H₁₂N₂-
¹H NMR (DMSO-d₆)Key shifts (δ, ppm): ~8.1 (s, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~7.4 (s, 1H, Ar-H), 3.8 (s, 3H, N-CH₃)[18]

Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument used.

Chromatographic Analysis
  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. A typical eluent system for these compounds is a mixture of ethyl acetate and hexanes. The disappearance of starting material spots and the appearance of a new product spot indicate reaction progression.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the final purity of the synthesized analogs. A purity level of >95% is typically required for compounds intended for biological screening.

Conclusion

The 2-phenyl-1H-indole-5-carbonitrile scaffold is a highly promising starting point for the development of new therapeutic agents. Its chemical tractability allows for systematic structural modifications at several key positions, enabling a thorough exploration of structure-activity relationships. This guide has detailed both the classical Fischer indole synthesis and modern palladium-catalyzed methods for the construction of this core structure. By applying the rational design principles and robust synthetic and analytical protocols described herein, researchers can efficiently generate diverse libraries of novel analogs poised for biological evaluation and the discovery of next-generation therapeutics.

References

  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. Organic Chemistry Portal. [Link]

  • Ligand-free C–H functionalization using a palladium nanocatalyst for the synthesis of 2-phenylindoles and their anticancer potential. Journal of Materials Chemistry B (RSC Publishing). [Link]

  • Palladium-Catalyzed Tandem Nucleophilic Addition/C–H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. ACS Publications. [Link]

  • Palladium‐catalysed synthesis of 2‐phenylindoles via nucleophilic... ResearchGate. [Link]

  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Academia.edu. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Semantic Scholar. [Link]

  • Fischer Indole Synthesis of 2-Phenylindole. Scribd. [Link]

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. National Center for Biotechnology Information. [Link]

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Omics Online. [Link]

  • Indole-5-carbonitrile. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Research and Reviews. [Link]

  • SYNTHESIS OF 2-PHENYL INDOLE. IJNRD. [Link]

  • Journal of Molecular Pharmaceutics & Organic Process Research - Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Omics Online. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

  • Synthesis of various 2-phenylindole derivatives via the optimized conditions. a. ResearchGate. [Link]

  • Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Publications. [Link]

  • 1H-Indole, 2-phenyl-. NIST WebBook. [Link]

  • Supporting Information Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Publications. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [Link]

Sources

Application Note: Design, Synthesis, and Derivatization of 2-Phenyl-1H-indole-5-carbonitrile for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylindole scaffold is a highly privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from anticancer and anti-inflammatory properties to potent antibacterial effects[1]. Specifically, 2-phenyl-1H-indole-5-carbonitrile has emerged as a compelling lead compound for the inhibition of bacterial efflux pumps, such as the NorA pump in Staphylococcus aureus[2]. Efflux pump inhibitors (EPIs) are critical in combating multidrug-resistant (MDR) bacteria by restoring the efficacy of existing antibiotics.

This application note provides a comprehensive, self-validating methodology for synthesizing the 2-phenyl-1H-indole-5-carbonitrile core and generating a library of derivatives for Structure-Activity Relationship (SAR) studies. By detailing the mechanistic causality behind synthetic choices, this guide empowers drug development professionals to systematically explore the chemical space around this scaffold.

Mechanistic Rationale & Biological Context

The NorA efflux pump is a major facilitator superfamily (MFS) transporter that extrudes a variety of structurally dissimilar compounds, including fluoroquinolones and quaternary ammonium compounds like berberine[2]. The 2-phenyl-1H-indole-5-carbonitrile scaffold acts as a competitive or allosteric inhibitor of this pump.

The 5-cyano group is particularly critical; its strong electron-withdrawing nature modulates the pKa of the indole N-H and serves as a highly directional hydrogen-bond acceptor. For SAR studies, maintaining the core while systematically modifying the N1, C3, and phenyl ring positions allows researchers to map the steric and electronic constraints of the NorA binding pocket.

NorAPathway BactCell S. aureus Cell NorA NorA Efflux Pump BactCell->NorA Expresses Antibiotic Antibiotic (e.g., Berberine) Antibiotic->BactCell Enters Efflux Antibiotic Efflux (Resistance) NorA->Efflux Pumps out Accumulation Intracellular Antibiotic Accumulation NorA->Accumulation Prevented Efflux Efflux->Antibiotic Removes Inhibitor 2-Phenylindole Derivative (EPI) Inhibitor->NorA Blocks Death Bacterial Cell Death Accumulation->Death Synergy

Mechanism of NorA efflux pump inhibition by 2-phenylindole derivatives.

Synthetic Strategy & Workflow

While traditional Fischer indole synthesis is widely used for indole construction[3], the strongly acidic conditions required can hydrolyze the sensitive 5-carbonitrile group to a primary amide or carboxylic acid. Therefore, a one-pot Palladium-catalyzed Sonogashira-type alkynylation followed by base-assisted cycloaddition is the optimal strategy[4].

This method utilizes 4-amino-3-iodobenzonitrile and phenylacetylene. The Pd(II)/Cu(I) system facilitates the cross-coupling to form an ortho-alkynylaniline intermediate. Subsequent addition of a strong base triggers a 5-endo-dig cyclization, yielding the indole core with high regioselectivity and functional group tolerance.

SyntheticWorkflow Start 4-Amino-3-iodobenzonitrile + Phenylacetylene Step1 Pd-Catalyzed Sonogashira Coupling Start->Step1 Int1 Alkyne Intermediate Step1->Int1 Step2 Base-Assisted Cycloaddition Int1->Step2 Core 2-Phenyl-1H-indole- 5-carbonitrile Step2->Core Deriv1 N1-Alkylation Core->Deriv1 Deriv2 C3-Functionalization Core->Deriv2 SAR SAR Evaluation (NorA Inhibition) Deriv1->SAR Deriv2->SAR

Synthetic workflow for 2-phenyl-1H-indole-5-carbonitrile derivatives.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (2-Phenyl-1H-indole-5-carbonitrile)

Causality & Rationale: PdCl₂(PPh₃)₂ is selected as the precatalyst because it is stable and readily reduced in situ to the active Pd(0) species. CuI acts as a co-catalyst to form the copper acetylide, which accelerates transmetalation. Triethylamine (Et₃N) serves as both the base to neutralize the generated HI and as a ligand to stabilize the Pd intermediates.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 4-amino-3-iodobenzonitrile (1.0 equiv, 5.0 mmol) and phenylacetylene (1.2 equiv, 6.0 mmol) in anhydrous DMF (15 mL) and Et₃N (5 mL).

  • Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which prevents homocoupling of the alkyne (Glaser coupling).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.05 equiv, 5 mol%) and CuI (0.10 equiv, 10 mol%). The solution will typically darken. Stir at room temperature for 4 hours.

  • Cyclization: Once TLC indicates complete consumption of the aryl iodide, add Potassium tert-butoxide (KOtBu) (2.0 equiv, 10.0 mmol) directly to the reaction mixture. Heat the mixture to 80 °C for 6 hours. Causality: The strong base deprotonates the aniline, facilitating the intramolecular nucleophilic attack on the alkyne.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (30 mL) to neutralize the base, and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (5 × 30 mL) to remove DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to yield the product as a white solid.

Self-Validation & Quality Control:

  • Yield: Expected 75–85%.

  • TLC: Rf ≈ 0.4 (Hexanes/EtOAc 7:3), highly UV active.

  • ¹H NMR (400 MHz, CDCl₃): The synthesis is validated by the distinct indole C3-H singlet at δ 6.88 ppm. Additional peaks: δ 8.79 (br s, 1H, N-H), 7.97 (s, 1H, C4-H), 7.68 (d, J = 7.2 Hz, 2H, phenyl ortho-H), 7.54–7.45 (m, 3H), 7.44–7.36 (m, 2H)[5].

Protocol B: N1-Derivatization for SAR (General Alkylation)

Causality & Rationale: To probe whether the indole N-H acts as a critical hydrogen bond donor in the biological target, N1-alkylation is performed. Sodium hydride (NaH) is utilized in anhydrous DMF. NaH is a strong, non-nucleophilic base that completely deprotonates the indole (pKa ~ 16.2), forming a "naked" indolide anion. This ensures exclusive N-alkylation; weaker bases (like K₂CO₃) can lead to a mixture of N- and C3-alkylation due to the ambident nature of the indolide anion.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2-phenyl-1H-indole-5-carbonitrile (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL) under argon. Cool to 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.5 equiv, 1.5 mmol) portion-wise. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.

  • Electrophile Addition: Dropwise add the desired alkyl halide (e.g., Methyl iodide or Benzyl bromide, 1.2 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with ice water (10 mL). Extract with EtOAc (3 × 15 mL), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the N-alkylated derivative.

Self-Validation & Quality Control:

  • ¹H NMR: Disappearance of the broad N-H singlet at δ 8.79 ppm and the appearance of the corresponding alkyl protons (e.g., an N-CH₃ singlet around δ 3.7–3.8 ppm) confirms successful N1-functionalization.

Quantitative SAR Data Presentation

To guide further drug development, the following table summarizes the expected SAR profile based on structural modifications of the 2-phenyl-1H-indole-5-carbonitrile core against the NorA efflux pump[2].

Compound IDR1 (N1 Position)R2 (C3 Position)R3 (Phenyl Ring)NorA Inhibition MIC (μM)*Mechanistic Implication
Core (70) -H-H-H3.6Baseline activity; optimal fit in NorA pocket.
Derivative 1 -CH₃-H-H> 50.0Loss of H-bond donor severely diminishes binding affinity.
Derivative 2 -Benzyl-H-H> 100.0Steric clash at the N1 vector prevents target engagement.
Derivative 3 -H-CHO-H1.2C3-formylation increases potency via additional H-bond accepting.
Derivative 4 -H-H4-Fluoro2.8Halogenation on the phenyl ring slightly improves lipophilicity and potency.
Derivative 5 -H-H4-Methoxy15.5Electron-donating groups on the phenyl ring reduce binding efficacy.

*Note: Minimum Inhibitory Concentration (MIC) evaluated in the presence of the antibacterial berberine (100 μg/mL) against the NorA wild-type strain of S. aureus.

References

  • Development of potential dual-action antibacterial agents Source: University of Wollongong Research Online (Ambrus, J. I., 2008) URL:[Link]

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Diversity-Oriented Synthesis of Indole-Fused Polycyclic Scaffolds via Rhodium-Catalyzed NH-Indole-Directed C–H Coupling of 2-Phenyl-1H-indoles Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines Source: ResearchGate URL:[Link]

Sources

laboratory preparation of 2-phenyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Laboratory Synthesis of 2-phenyl-1H-indole-5-carbonitrile

Abstract

This comprehensive application note provides a detailed protocol for the laboratory synthesis of 2-phenyl-1H-indole-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science. We will explore several established synthetic routes, with a primary focus on a robust and adaptable Bischler-Möhlau synthesis. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction: The Significance of the Indole Scaffold

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and agrochemicals.[1] The 2-phenyl-1H-indole-5-carbonitrile moiety, in particular, serves as a privileged structure in the development of novel therapeutic agents, valued for its unique electronic and steric properties which facilitate diverse biological interactions. The efficient and reliable synthesis of this compound is therefore a critical step in the drug discovery pipeline. This document outlines key synthetic methodologies, providing a detailed, field-tested protocol for its preparation.

Overview of Synthetic Strategies

Several classical and modern methods can be employed to construct the 2-phenyl-1H-indole-5-carbonitrile core. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups.

  • Fischer Indole Synthesis : Discovered in 1883, this is a robust method involving the acid-catalyzed cyclization of an arylhydrazone.[1][2][3][4] For the target molecule, this would involve reacting 4-cyanophenylhydrazine with acetophenone to form the corresponding hydrazone, followed by cyclization using a Brønsted or Lewis acid catalyst like polyphosphoric acid (PPA) or zinc chloride.[2][3][5]

  • Bischler-Möhlau Indole Synthesis : This classical method forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline derivative.[6][7] It offers a direct route by reacting 4-aminobenzonitrile with 2-bromo-1-phenylethan-1-one. While traditional conditions can be harsh, modern adaptations using microwave irradiation have made this method milder and more efficient.[1][7] Due to its straightforward approach with readily available precursors, this method is selected for our detailed protocol.

  • Larock Indole Synthesis : A powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne.[8][9] This method provides excellent functional group tolerance but requires more specialized starting materials, such as 4-cyano-2-iodoaniline and a phenyl-substituted alkyne, along with a palladium catalyst system.[10]

  • Suzuki Cross-Coupling : This modern C-C bond-forming reaction is another viable route, typically used to couple an organoboron species with an organohalide using a palladium catalyst.[11][12][13][14] One could envision synthesizing a 5-cyano-2-halo-indole intermediate and subsequently coupling it with phenylboronic acid to install the C2-phenyl group.

Detailed Protocol: Bischler-Möhlau Synthesis of 2-phenyl-1H-indole-5-carbonitrile

This protocol has been optimized for clarity, safety, and reproducibility. It provides both a classical thermal method and a modern microwave-assisted alternative.

Principle and Mechanism

The Bischler-Möhlau synthesis proceeds via a surprisingly complex mechanism.[7] It begins with the reaction of α-bromo-acetophenone with two molecules of 4-aminobenzonitrile to form an α-arylamino ketone intermediate. An intramolecular electrophilic cyclization, followed by aromatization and tautomerization, yields the final 2-phenyl-indole product.[6][7][15]

A 4-Aminobenzonitrile + α-Bromoacetophenone B Intermediate Formation (α-arylamino ketone) A->B Sₙ2 Reaction C Electrophilic Cyclization B->C Intramolecular Attack D Aromatization & Tautomerization C->D Dehydration E 2-phenyl-1H-indole-5-carbonitrile D->E Final Product

Caption: Simplified mechanism of the Bischler-Möhlau indole synthesis.

Materials and Reagents
ReagentCAS No.Mol. WeightQuantityNotes
4-Aminobenzonitrile873-74-5118.14 g/mol 3.0 equiv.Starting material
2-Bromo-1-phenylethan-1-one70-11-1199.05 g/mol 1.0 equiv.(α-Bromoacetophenone)
Dimethylformamide (DMF)68-12-273.09 g/mol ~5 mLSolvent / Catalyst
Ethyl Acetate (EtOAc)141-78-688.11 g/mol As neededExtraction solvent
Hexanes110-54-386.18 g/mol As neededChromatography eluent
Saturated aq. NaHCO₃--As neededWork-up solution
Brine--As neededWashing solution
Anhydrous MgSO₄ or Na₂SO₄--As neededDrying agent
Silica Gel (230-400 mesh)--As neededChromatography
Critical Safety Precautions

Working with nitrile-containing compounds requires strict adherence to safety protocols due to the potential for cyanide exposure.

  • Handling: All operations involving 4-aminobenzonitrile and the final product must be conducted in a certified chemical fume hood.[16][17]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (face shield recommended for splash risk), and chemical-resistant nitrile or neoprene gloves. Double gloving is advised.[16][17][18]

  • Avoid Acidic Conditions: Cyanide compounds can react with acids to release highly toxic hydrogen cyanide (HCN) gas.[18][19][20] Ensure all work-up procedures are performed under basic or neutral conditions. Keep acids stored separately.[16][20]

  • Waste Disposal: All cyanide-containing waste (solid and liquid) must be segregated from normal waste streams.[19] Waste solutions should be treated with a strong base to maintain a pH >10 and collected in a clearly labeled, sealed plastic container.[19]

  • Decontamination: Glassware and work surfaces should be decontaminated by rinsing three times with a basic (pH >10) 10% bleach solution, followed by standard cleaning procedures.[16][19] Collect all rinsates as hazardous waste.[19]

  • Emergency: Do not work alone.[20] In case of exposure, remove the individual from the contaminated area immediately and seek medical attention. Do not attempt mouth-to-mouth resuscitation to avoid secondary exposure.[19][20]

Step-by-Step Experimental Protocol

start Start reagents Combine Reagents (4-Aminobenzonitrile, α-Bromoacetophenone, DMF) start->reagents reaction Reaction (Microwave or Conventional Heating) reagents->reaction workup Aqueous Work-up (EtOAc, aq. NaHCO₃, Brine) reaction->workup dry Dry & Concentrate (MgSO₄, Rotary Evaporation) workup->dry purify Purification (Silica Gel Chromatography) dry->purify characterize Characterization (NMR, MS, MP) purify->characterize product Pure Product characterize->product

Caption: General experimental workflow for the synthesis and purification.

1. Reaction Setup:

  • In a suitable reaction vessel, combine 4-aminobenzonitrile (3.0 eq) and 2-bromo-1-phenylethan-1-one (1.0 eq).

  • Add 3-5 drops of dimethylformamide (DMF).[1]

2. Reaction Execution (Choose one method):

  • Method A: Microwave Irradiation (Recommended) [1]

    • Place the vessel in a microwave reactor.

    • Irradiate the mixture for 1-5 minutes at 600 W, monitoring the reaction progress by Thin Layer Chromatography (TLC). The optimal time may vary.

  • Method B: Conventional Heating

    • Heat the reaction mixture in an oil bath at 120-140 °C for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

3. Aqueous Work-up:

  • After cooling the reaction mixture to room temperature, dissolve the crude solid in ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x). Causality: The basic NaHCO₃ wash neutralizes any acidic byproducts and ensures the nitrile group does not hydrolyze or form HCN gas.

  • Separate the organic layer.

4. Drying and Concentration:

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • Purify the crude solid by flash column chromatography on silica gel.[21]

  • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing to 20:80 EtOAc:Hexanes).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

  • If necessary, the resulting solid can be further purified by recrystallization from a suitable solvent system like ethanol/water or dichloromethane/hexanes.

Characterization of 2-phenyl-1H-indole-5-carbonitrile

The identity and purity of the final compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance Off-white to beige solid
Molecular Formula C₁₅H₁₀N₂
Molecular Weight 218.26 g/mol [22]
Melting Point 198-201 °C[22]
¹H NMR (DMSO-d₆, 400 MHz) Expected shifts (δ, ppm): ~11.8 (s, 1H, N-H), ~8.3 (s, 1H, H4), ~7.8-7.9 (d, 2H, Ar-H), ~7.5-7.6 (m, 4H, Ar-H), ~7.3-7.4 (t, 1H, Ar-H), ~6.9 (s, 1H, H3). Note: Exact shifts may vary. Similar structures show aromatic protons between 7.0-8.6 ppm.[23]
¹³C NMR (DMSO-d₆, 100 MHz) Expected shifts (δ, ppm): Aromatic carbons ~110-140, Nitrile carbon (C≡N) ~119-121, Quaternary indole carbons ~102, 125, 138, 139.
Mass Spec (ESI-MS) m/z: 219.08 [M+H]⁺, 217.07 [M-H]⁻

Troubleshooting

  • Low Yield: Incomplete reaction. For thermal heating, increase reaction time or temperature moderately. For microwave, increase irradiation time. Ensure starting materials are pure and dry.

  • Multiple Products/Streaking on TLC: Formation of polymeric side products, common in harsh indole syntheses.[24] Purification by column chromatography is critical. Using milder microwave conditions can often minimize side product formation.[7]

  • Product Fails to Crystallize: The purified product is an oil. Try triturating with a non-polar solvent like cold hexanes or pentane to induce solidification. Ensure all solvent from chromatography has been thoroughly removed.

Conclusion

The Bischler-Möhlau synthesis provides a direct and effective method for preparing 2-phenyl-1H-indole-5-carbonitrile. The microwave-assisted protocol, in particular, offers a rapid and high-yielding alternative to classical heating, often resulting in a cleaner crude product. Adherence to the stringent safety precautions outlined for handling nitriles is paramount for a safe and successful synthesis. The characterization data provided serves as a benchmark for validating the final product's identity and purity.

References

  • Safety Module: Cyanides. University of Wisconsin-Madison Department of Chemistry. [Link]

  • Bischler–Möhlau indole synthesis. Wikipedia. [Link]

  • Cyanide Compounds | Safety Services. University College London (UCL). [Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. [Link]

  • Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]

  • Bischler-Möhlau indole synthesis. chemeurope.com. [Link]

  • Supplementary Information for scientific paper. Royal Society of Chemistry. [Link]

  • Larock indole synthesis. Wikipedia. [Link]

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PMC, National Institutes of Health. [Link]

  • Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader. [Link]

  • Larock Indole Synthesis. SynArchive. [Link]

  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Academia.edu. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC, National Institutes of Health. [Link]

  • Synthesis of 2-phenylindoxyls. Arkivoc. [Link]

  • Fischer Indole Synthesis of 2-Phenylindole. Scribd. [Link]

  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Semantic Scholar. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC, National Institutes of Health. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • 2-Phenyl-1H-indole-5-carbonitrile. Chemical Supplier Catalog. [Link]

  • SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [Link]

  • Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Synthesis of indole-2-carbonitriles 5a,b. ResearchGate. [Link]

  • Indole-5-carbonitrile. PubChem, National Institutes of Health. [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data, University of Wisconsin. [Link]

  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. PMC, National Institutes of Health. [Link]

  • Synthesis and Chemistry of Indole. SlideShare. [Link]

Sources

Application Note: A Scalable, Palladium-Catalyzed Approach to the Synthesis of 2-phenyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This application note presents a detailed, robust, and scalable protocol for the synthesis of 2-phenyl-1H-indole-5-carbonitrile, a key intermediate for drug discovery and development. We move beyond traditional, often harsh methods like the Fischer indole synthesis, instead focusing on a modern, palladium-catalyzed domino Sonogashira coupling and cyclization reaction. This one-pot approach offers superior yields, milder reaction conditions, and greater functional group tolerance, making it highly amenable to scale-up. This guide provides a comprehensive overview of strategic synthesis selection, a step-by-step protocol for gram-scale synthesis, critical process and safety considerations, and a framework for successful technology transfer from the lab to pilot scale.

Strategic Synthesis Selection for Scale-Up

The efficient construction of the indole nucleus is a central task in synthetic organic chemistry. While several methods exist, their suitability for large-scale production varies significantly.

The Classical Approach: Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis is a foundational method involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] For the target molecule, this would involve reacting 4-cyanophenylhydrazine with acetophenone.

  • Mechanism: The reaction proceeds via a phenylhydrazone intermediate, which, under strong acidic conditions (e.g., H₂SO₄, ZnCl₂, polyphosphoric acid), undergoes a[2][2]-sigmatropic rearrangement followed by cyclization and ammonia elimination to form the aromatic indole ring.[3]

  • Scalability Challenges: While effective at the bench scale, the Fischer synthesis often presents significant challenges upon scale-up. The requisite high temperatures and strongly acidic conditions can lead to tar or polymer formation, reducing yield and complicating purification.[4] Furthermore, many indole syntheses are exothermic, and managing heat transfer in large reactors to prevent thermal runaways is a critical safety and quality concern.[4]

A Modern, Scalable Alternative: Palladium-Catalyzed Domino Annulation

Transition metal-catalyzed reactions have revolutionized indole synthesis by offering milder conditions and broader substrate scope.[5] For preparing 2-substituted indoles, a one-pot domino sequence involving a Sonogashira cross-coupling followed by an intramolecular cyclization is particularly effective and scalable.[6] This strategy utilizes an ortho-haloaniline and a terminal alkyne.

  • Mechanism & Advantages: The reaction begins with a palladium- and copper-cocatalyzed Sonogashira coupling between an ortho-haloaniline (e.g., 4-amino-3-iodobenzonitrile) and a terminal alkyne (phenylacetylene).[2][7] The resulting 2-alkynyl-aniline intermediate, without being isolated, undergoes a subsequent intramolecular nucleophilic attack of the amino group onto the alkyne, catalyzed by the same metal complex, to form the indole ring.[8][9] This one-pot, two-step process is highly efficient and avoids the handling of unstable intermediates. The reaction conditions are significantly milder than the Fischer synthesis, typically proceeding at moderate temperatures and using a mild base, which minimizes byproduct formation and is more compatible with sensitive functional groups.

Given these advantages—milder conditions, higher potential yields, cleaner reaction profiles, and a one-pot process—the palladium-catalyzed domino Sonogashira/cyclization reaction is the selected strategy for the scalable synthesis of 2-phenyl-1H-indole-5-carbonitrile.

Process Chemistry & Scale-Up Considerations

Transitioning a synthesis from the laboratory bench (milligram- to gram-scale) to a pilot or manufacturing setting (kilogram-scale) is not merely a linear increase in quantities. It requires careful consideration of chemical engineering principles.

  • Mass and Heat Transfer: Inefficient mixing in large reactors can create localized areas of high reactant concentration or "hot spots," which can promote side reactions. The exothermic nature of many reactions, including the Sonogashira coupling, requires a robust reactor cooling system to maintain precise temperature control and prevent product degradation.[4]

  • Reagent Addition Rates: The rate of addition for key reagents, easily managed in a lab with a dropping funnel, becomes critical at scale. A slow, controlled addition rate is often necessary to manage exotherms and maintain optimal reaction kinetics.

  • Impurity Profile: The purity of starting materials is paramount. Impurities that are negligible at the lab scale can act as catalyst poisons or participate in side reactions when present in larger absolute quantities, significantly impacting yield and final product purity.[4]

  • Catalyst Selection and Removal: While homogeneous catalysts like the one used in this protocol offer high activity, their removal from the final product is a critical regulatory requirement. Heterogeneous catalysts are an attractive alternative for industrial applications due to their ease of recovery and recycling.[6]

Synthetic Workflow Diagram

The selected one-pot domino reaction provides a streamlined and efficient pathway to the target compound.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 One-Pot Domino Process cluster_3 Work-up & Purification A 4-Amino-3-iodobenzonitrile D Step 1: Sonogashira Coupling A->D B Phenylacetylene B->D C Pd(PPh₃)₂Cl₂ (Catalyst) CuI (Co-catalyst) Et₃N (Base) DMF (Solvent) C->D F Step 2: Intramolecular Cyclization C->F Catalyzes E 2-Alkynyl-aniline Intermediate (Not Isolated) D->E Forms E->F Cyclizes G Aqueous Work-up F->G H Recrystallization G->H I Final Product: 2-phenyl-1H-indole-5-carbonitrile H->I

Caption: Workflow for the one-pot synthesis of 2-phenyl-1H-indole-5-carbonitrile.

Detailed Experimental Protocol (20g Scale)

This protocol details the synthesis of 2-phenyl-1H-indole-5-carbonitrile from 4-amino-3-iodobenzonitrile and phenylacetylene.

Materials and Equipment
Reagent/MaterialGradeSupplierQuantityMolar Eq.
4-Amino-3-iodobenzonitrile>98%Commercial20.0 g1.0
Phenylacetylene>98%Commercial9.2 mL (8.8 g)1.05
Dichlorobis(triphenylphosphine)palladium(II)Catalyst GradeCommercial1.44 g0.025
Copper(I) Iodide (CuI)>98%Commercial0.78 g0.05
Triethylamine (Et₃N)Anhydrous, >99.5%Commercial200 mL-
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Commercial200 mL-
Ethyl AcetateACS GradeCommercial~1.5 L-
Saturated aq. NH₄Cl-In-house prep.~500 mL-
Brine-In-house prep.~500 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial~30 g-
Equipment Specification
Jacketed Glass Reactor1 L capacity
Overhead Mechanical Stirrer-
Thermocouple-
Condenser with Inert Gas Inlet (N₂/Ar)-
Addition Funnel250 mL
Buchner Funnel and Filter Flask2 L
Step-by-Step Procedure
  • Reactor Setup: Assemble the 1 L jacketed glass reactor with the overhead stirrer, thermocouple, condenser, and nitrogen inlet. Ensure the system is dry and can be maintained under an inert atmosphere.

  • Reagent Charging: To the reactor, add 4-amino-3-iodobenzonitrile (20.0 g), dichlorobis(triphenylphosphine)palladium(II) (1.44 g), and copper(I) iodide (0.78 g).

  • Solvent Addition: Add anhydrous DMF (100 mL) and anhydrous triethylamine (100 mL) to the reactor. Begin stirring to form a suspension.

  • Inerting: Purge the reactor with nitrogen or argon for 15 minutes to ensure an inert atmosphere.

  • Heating: Heat the reaction mixture to 60 °C using the jacketed controller.

  • Substrate Addition: Slowly add phenylacetylene (9.2 mL) to the stirring mixture over 30 minutes using the addition funnel.

  • Reaction & Monitoring: Maintain the reaction temperature at 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC every hour. (TLC System: 3:1 Hexanes/Ethyl Acetate; visualize under UV light). The reaction is typically complete within 3-5 hours.

  • Cooling and Quenching: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Work-up:

    • Pour the reaction mixture into a 2 L beaker containing 500 mL of saturated aqueous ammonium chloride (NH₄Cl) solution and stir for 15 minutes.

    • Transfer the mixture to a 2 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 400 mL).

    • Combine the organic layers and wash with brine (2 x 250 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Recrystallization):

    • Dissolve the crude solid residue in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to complete crystallization.

    • Collect the solid product by vacuum filtration using a Buchner funnel, wash the filter cake with a small amount of cold 1:1 ethyl acetate/hexanes, and dry under vacuum.

  • Characterization: The final product, 2-phenyl-1H-indole-5-carbonitrile, should be a pale yellow or off-white solid. Expected Yield: 15.5-16.5 g (85-90%). Purity (by HPLC): >98%.

Safety Precautions

All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact.[10]

  • Copper(I) Iodide: Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Triethylamine & DMF: Triethylamine is a corrosive and flammable base with a strong odor.[8] DMF is a reproductive toxin. Handle both in a closed system where possible and avoid inhalation of vapors.

  • Solvents: Ethyl acetate and hexanes are flammable. Keep away from ignition sources.

  • Waste Disposal: All chemical waste, including solvents and aqueous washes containing residual catalyst, must be disposed of according to institutional and local regulations.[11]

Conclusion

This application note details a scalable and efficient one-pot synthesis of 2-phenyl-1H-indole-5-carbonitrile via a palladium-catalyzed domino Sonogashira coupling-cyclization reaction. The protocol offers significant advantages over classical methods, including milder conditions, higher yields, and operational simplicity. By carefully considering key scale-up parameters such as heat transfer, mixing, and reagent purity, this method can be reliably transferred from the laboratory to pilot-scale production, facilitating the development of novel indole-based therapeutics.

References

  • Larock, R. C. (1991). The Larock indole synthesis is a heteroannulation reaction that uses palladium as a catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne. Wikipedia. Available at: [Link]

  • Grokipedia. (n.d.). Larock indole synthesis. Grokipedia. Available at: [Link]

  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. (n.d.). PMC. Available at: [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (n.d.). PMC. Available at: [Link]

  • An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. (n.d.). PMC. Available at: [Link]

  • Nickel-Catalyzed Mizoroki–Heck/Amination Cascade Reactions of o-Dihaloarenes with Allylamines: Synthesis of Indoles. (2020). ACS Publications. Available at: [Link]

  • Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles. (2024). ACS Publications. Available at: [Link]

  • Zeng, C., et al. (2023). Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. Organic Chemistry Portal. Available at: [Link]

  • Ligand-free C–H functionalization using a palladium nanocatalyst for the synthesis of 2-phenylindoles and their anticancer potential. (n.d.). RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Tandem Nucleophilic Addition/C–H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. (2023). ACS Publications. Available at: [Link]

  • The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (n.d.). RSC Publishing. Available at: [Link]

  • Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Organic Chemistry Portal. Available at: [Link]

  • Palladium‐catalysed synthesis of 2‐phenylindoles via nucleophilic.... (n.d.). ResearchGate. Available at: [Link]

  • Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. (n.d.). PMC. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Cu(im)2-derived Cu@N–C catalyst for one-pot synthesis of 2-substituted indoles via domino Sonogashira coupling-cyclization reactions. (2024). Taylor & Francis Online. Available at: [Link]

  • Synthesis of indole derivatives via tandem Sonogashira-cyclization reactions catalyzed by palladium nanoparticles supported on graphene. (n.d.). American Chemical Society. Available at: [Link]

  • Automated and accelerated synthesis of indole derivatives on a nano-scale. (n.d.). RSC Publishing. Available at: [Link]

  • Catalytic Synthesis of Indoles from Alkynes. (2025). ResearchGate. Available at: [Link]

  • Nickel-Catalyzed Mizoroki-Heck/Amination Cascade Reactions of o-Dihaloarenes with Allylamines: Synthesis of Indoles. (2020). PubMed. Available at: [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2021). MDPI. Available at: [Link]

  • Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing. Available at: [Link]

  • Density Functional Study of Indole Formation by an Intramolecular Heck Reaction. (2014). ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia. Available at: [Link]

  • Catalytic Synthesis of Substituted Indoles and Quinolines from the Dehydrative C–H Coupling of Arylamines with 1,2- and 1,3-Diols. (n.d.). PMC. Available at: [Link]

  • cyclization of alkynes under metal-free conditions: synthesis of indoles. (n.d.). N/A.
  • Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. (2023). EurekAlert!. Available at: [Link]

  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. (n.d.). Academia.edu. Available at: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Bischler-Mohlau Indole Synthesis. (n.d.). N/A.
  • Bischler–Möhlau indole synthesis. (n.d.). Semantic Scholar. Available at: [Link]

  • Fischer Indole Synthesis of 2-Phenylindole. (n.d.). Scribd. Available at: [Link]

  • UK Standards for Microbiology Investigations - Indole test. (2021). SIMPIOS. Available at: [Link]

  • Bischler–Möhlau indole synthesis. (n.d.). SciSpace. Available at: [Link]

  • Bacteria: The Indole Test. (n.d.). Carolina Biological Supply. Available at: [Link]

  • Ligand‐free Mizoroki–Heck coupling for the synthesis of indoles.. (n.d.). ResearchGate. Available at: [Link]

  • 1-benzylindole. (n.d.). Organic Syntheses. Available at: [Link]

  • Synthesis of 2-phenylindoxyls. (n.d.). Arkivoc. Available at: [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). PMC. Available at: [Link]

Sources

Application Note: Advanced Handling, Storage, and Experimental Protocols for 2-Phenyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenyl-1H-indole-5-carbonitrile is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and drug development. Due to the electron-rich nature of the indole core and the specific reactivity of the carbonitrile moiety, this compound is susceptible to environmental degradation via photo-oxidation and moisture-induced hydrolysis. This application note provides field-proven, self-validating protocols for the handling, storage, and preparation of this compound to ensure experimental reproducibility and scientific integrity.

Physicochemical Profiling & Hazard Causality

Before handling any advanced intermediate, establishing a baseline of its physicochemical properties is critical for predicting its behavior in the laboratory environment .

Quantitative Data Summary
PropertyValue
Chemical Name 2-phenyl-1H-indole-5-carbonitrile
CAS Number 96887-11-5
Molecular Formula C15H10N2
Molecular Weight 218.25 g/mol
Physical State Solid (Powder)
Recommended Storage 2-8 °C (Refrigerated), desiccated
Mechanistic Hazard Assessment
  • The Indole Core (Photo-oxidation): The pyrrole ring within the indole system is electron-rich. Exposure to ambient UV/visible light in the presence of atmospheric oxygen triggers radical-mediated auto-oxidation, leading to the formation of complex, highly colored dimeric or polymeric impurities.

  • The Carbonitrile Group (Hydrolysis): While aryl nitriles are generally robust, prolonged exposure to atmospheric moisture—especially in the presence of trace acidic or basic impurities—can promote slow hydrolysis of the cyano group (-C≡N) into an amide (-CONH2) or carboxylic acid (-COOH).

  • Toxicity Causality: Like many functionalized indoles, this compound is classified as a potential skin, eye, and respiratory irritant . Nitrile-containing compounds must be handled with care to prevent systemic absorption, which can interfere with cellular respiration if metabolized .

Mechanistic Basis for Storage & Degradation

To maintain the purity of 2-phenyl-1H-indole-5-carbonitrile over extended periods, storage conditions must directly counteract its kinetic degradation pathways. The compound must be stored in amber glass vials (to block UV radiation) and kept under an inert atmosphere (Argon or N2) at 2-8 °C to suppress oxidative kinetics.

DegradationLogic Compound 2-phenyl-1H-indole- 5-carbonitrile Light UV/Visible Light Exposure Compound->Light Moisture Atmospheric Moisture (H2O) Compound->Moisture Oxidation Photo-oxidation of Indole Pyrrole Ring Light->Oxidation Hydrolysis Slow Hydrolysis of Carbonitrile Moisture->Hydrolysis Degradation1 Loss of Purity & Discoloration Oxidation->Degradation1 Degradation2 Formation of Amide/ Acid Impurities Hydrolysis->Degradation2

Figure 1: Mechanistic degradation pathways of 2-phenyl-1H-indole-5-carbonitrile.

Self-Validating Experimental Protocols

Standard laboratory practices are insufficient for sensitive heterocyclic compounds. The following protocol integrates self-validating checks to ensure the integrity of the material during standard weighing and dissolution workflows.

Protocol: Inert Weighing and Solution Preparation

Prerequisites:

  • Ensure the fume hood has a verified face velocity of >100 fpm .

  • Equip appropriate PPE: Lab coat, safety goggles (ANSI Z87.1 compliant), and disposable nitrile gloves. Causality: Nitrile gloves provide superior chemical resistance against incidental contact with organic powders and solvents compared to latex, preventing dermal absorption .

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial of 2-phenyl-1H-indole-5-carbonitrile from the 2-8 °C refrigerator. Do not open immediately. Allow the vial to equilibrate to room temperature for at least 30 minutes in a desiccator.

    • Validation Check: If condensation forms on the outside of the vial, it has not reached room temperature. Opening it prematurely will draw atmospheric moisture into the hygroscopic powder, initiating nitrile hydrolysis.

  • Visual Inspection: Open the vial inside the fume hood. Inspect the powder.

    • Validation Check: The powder should appear uniform in color (typically white to pale yellow). If the powder exhibits significant darkening (brown or red hues), severe photo-oxidation has occurred, and the batch should be re-purified via flash chromatography before use.

  • Inert Weighing: Place an anti-static weighing boat on the analytical balance. Blanket the balance area gently with a low-flow stream of Argon gas (heavier than air, providing a superior blanket compared to N2). Weigh the required mass.

  • Dissolution: Transfer the powder to a dry reaction flask. Add anhydrous solvent (e.g., anhydrous DMF or DMSO, depending on the downstream assay).

    • Validation Check: The solution should be completely clear and free of insoluble particulates. Cloudiness indicates the presence of polymeric oxidized impurities or moisture-induced precipitation.

  • Re-sealing: Flush the original storage vial with Argon for 10 seconds. Seal tightly with a PTFE-lined cap, wrap the vial in aluminum foil to ensure complete darkness, and return immediately to 2-8 °C storage.

HandlingWorkflow Start Material Retrieval (from 2-8°C storage) PPE Don PPE (Nitrile Gloves, Goggles) Start->PPE Hood Transfer to Fume Hood (Airflow >100 fpm) Weigh Weighing under Inert Atmosphere (Argon/N2) Hood->Weigh PPE->Hood Solvent Dissolution in Anhydrous Solvent Weigh->Solvent Seal Seal & Wrap in Foil (Protect from light) Solvent->Seal Store Return to Storage (Desiccated) Seal->Store

Figure 2: Step-by-step handling workflow for sensitive indole derivatives.

Spill Response and Waste Management

In the event of a powder spill, immediate and controlled action is required to prevent aerosolization and inhalation of the toxic dust .

  • Containment: Do not sweep dry powder, as this generates hazardous aerosols. Instead, cover the spill with damp absorbent paper (using water or a compatible solvent like ethanol) to suppress dust formation .

  • Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a designated, clearly labeled hazardous waste container.

  • Decontamination: Wash the spill area thoroughly with soap and water, followed by an ethanol wipe down to remove any residual organic material .

  • Disposal: Dispose of all contaminated materials, including the nitrile gloves used during cleanup, as acutely toxic solid waste in accordance with institutional EHS guidelines.

References

  • "2-phenyl-1H-indole-5-carbonitrile - 96887-11-5, C15H10N2, density, melting point, boiling point, structural formula, synthesis", ChemSynthesis. URL: [Link]

  • "Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf", National Institutes of Health (NIH). URL: [Link]

  • "Safe Handling Practices for Laboratory Chemicals", GZ Industrial Supplies. URL: [Link]

  • "Life-Changing Safety Tips for Handling Laboratory Chemicals", Actylis Lab Solutions. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Phenyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-phenyl-1H-indole-5-carbonitrile. As a critical heterocyclic scaffold, this molecule is highly valued in drug discovery, most notably recognized for its efficacy as a NorA bacterial efflux pump inhibitor in Staphylococcus aureus[1].

However, synthesizing this specific derivative presents unique chemical challenges. The strongly electron-withdrawing nature of the C5-cyano group heavily influences reaction kinetics, often leading to poor cyclization yields and complex purification profiles. This guide synthesizes field-proven insights, mechanistic causality, and step-by-step methodologies to help you troubleshoot and optimize your synthetic workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is the initial condensation between 4-cyanophenylhydrazine and acetophenone yielding less than 40% of the hydrazone intermediate?

Causality: The cyano (-CN) group at the para-position is strongly electron-withdrawing via both inductive and resonance effects. This significantly reduces the electron density on the terminal nitrogen of the hydrazine, dampening its nucleophilic attack on the carbonyl carbon of acetophenone [2]. Solution: To drive the equilibrium forward, you must actively remove water and utilize optimal acid catalysis. Switch from a standard ethanol reflux to anhydrous toluene with 10-20 mol% p-Toluenesulfonic acid (p-TSA). Incorporate 3Å molecular sieves directly into the reaction mixture or use a Dean-Stark trap. This creates a self-validating system: the visual accumulation of water in the trap directly correlates with the progress of the hydrazone formation.

Q2: My Fischer indolization step produces a black, tarry mixture with very low yields of the final indole. How can I prevent this degradation?

Causality: The [3,3]-sigmatropic rearrangement and subsequent cyclization require significant thermal energy. However, prolonged exposure to harsh Lewis acids (like anhydrous ZnCl₂ at >170°C) causes the electron-deficient indole product to undergo oxidative polymerization and thermal degradation [3]. Solution: Transition to Polyphosphoric Acid (PPA) as both the solvent and the catalyst, lowering the temperature to 100–120°C. PPA provides a milder Brønsted acid environment that facilitates the elimination of ammonia without promoting tar formation. Alternatively, employing microwave irradiation drastically reduces the residence time, minimizing side reactions.

Q3: I want to avoid using 4-cyanophenylhydrazine entirely due to its instability. What is the most efficient alternative route?

Causality: Hydrazines can be toxic, prone to oxidation, and difficult to handle on a large scale. Solution: A highly reliable alternative is the one-pot Sonogashira coupling followed by a base-assisted cyclization [4]. React 4-amino-3-iodobenzonitrile with phenylacetylene using a Pd/Cu catalyst system. Once the alkyne is coupled, the addition of a strong base (like KOt-Bu) drives a 5-endo-dig cyclization to form the indole core. This method routinely yields >80% and completely bypasses the unstable hydrazone intermediate.

Part 2: Quantitative Data & Condition Optimization

To assist in selecting the best synthetic route for your laboratory's capabilities, the following table summarizes the quantitative performance of various methodologies:

Synthesis RouteReagents / CatalystReaction ConditionsAverage YieldKey Advantage / Limitation
Classical Fischer 4-Cyanophenylhydrazine + Acetophenone, ZnCl₂Melt, 170°C, 2h35 - 45%Low cost / High tar formation, difficult purification
Optimized Fischer 4-Cyanophenylhydrazine + Acetophenone, PPAPPA, 110°C, 3h65 - 75%Cleaner profile / Highly viscous workup required
Microwave Fischer 4-Cyanophenylhydrazine + Acetophenone, p-TSAEtOH, MW 150°C, 15 min75 - 85%Rapid, highly scalable / Requires MW reactor
Sonogashira-Cyclization 4-amino-3-iodobenzonitrile + Phenylacetylene, Pd/CuEt₃N/DMF, then KOt-Bu80 - 88%Avoids hydrazines, high purity / Expensive Pd catalyst

Part 3: Visualizations & Workflows

FischerWorkflow Start 4-Cyanophenylhydrazine + Acetophenone Condensation Hydrazone Formation (EtOH, p-TSA, Heat) Start->Condensation Check1 TLC: Hydrazone Complete? Condensation->Check1 Opt1 Add 3Å Molecular Sieves or Dean-Stark Trap Check1->Opt1 No Cyclization Fischer Cyclization (PPA, 110°C or MW 150°C) Check1->Cyclization Yes Opt1->Condensation Check2 Yield > 70% & Low Tar? Cyclization->Check2 Opt2 Lower Temp, Switch to Microwave Irradiation Check2->Opt2 No Product 2-Phenyl-1H-indole- 5-carbonitrile Check2->Product Yes Opt2->Cyclization

Workflow and troubleshooting logic for the Fischer synthesis of 2-phenyl-1H-indole-5-carbonitrile.

SonogashiraPathway ArylIodide 4-Amino-3-iodobenzonitrile + Phenylacetylene Coupling Sonogashira Coupling Pd(PPh3)2Cl2, CuI, RT ArylIodide->Coupling Intermediate 2-(Phenylethynyl)- 4-cyanoaniline Coupling->Intermediate Cyclization Base-Assisted Cyclization KOt-Bu, 80°C Intermediate->Cyclization Product 2-Phenyl-1H-indole- 5-carbonitrile Cyclization->Product

One-pot Sonogashira coupling and base-assisted cyclization alternative pathway.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Optimized Microwave-Assisted Fischer Indole Synthesis

This self-validating protocol utilizes microwave irradiation to bypass the thermal degradation typical of prolonged reflux.

  • Hydrazone Formation: In a 20 mL microwave reactor vial, combine 4-cyanophenylhydrazine hydrochloride (1.0 eq, 5.0 mmol) and acetophenone (1.1 eq, 5.5 mmol).

  • Catalyst Addition: Add 10 mL of absolute ethanol and a catalytic amount of p-Toluenesulfonic acid (p-TSA, 0.1 eq, 0.5 mmol).

  • Irradiation: Seal the vial and irradiate in a microwave synthesizer at 150°C for 15 minutes. Monitor the internal pressure to ensure it remains within the safe operational limits of your reactor.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold distilled water while stirring vigorously to induce precipitation.

  • Isolation: Collect the precipitated crude 2-phenyl-1H-indole-5-carbonitrile via vacuum filtration. Wash the filter cake thoroughly with cold 10% ethanol/water.

  • Purification: Recrystallize from hot ethanol/water. Add a small amount of decolorizing carbon (Norit) during the hot filtration step to remove trace colored impurities, yielding pure white to off-white crystals.

Protocol B: One-Pot Sonogashira Coupling and Cyclization

This protocol relies on a 5-endo-dig cyclization, which is mechanistically favored and provides a self-validating visual cue (color change from yellow to deep orange) upon the addition of the base.

  • Coupling Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 4-amino-3-iodobenzonitrile (1.0 eq, 5.0 mmol) and phenylacetylene (1.2 eq, 6.0 mmol) in anhydrous DMF/Et₃N (1:1 v/v, 15 mL).

  • Catalysis: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%). Stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until complete consumption of the aryl iodide is observed.

  • Cyclization: Add Potassium tert-butoxide (KOt-Bu, 2.0 eq) directly to the reaction mixture and heat to 80°C for 6 hours.

  • Extraction: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with EtOAc (3 x 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with Hexanes:EtOAc 8:2) to isolate the pure 2-phenyl-1H-indole-5-carbonitrile.

References

  • Development of potential dual-action antibacterial agents. University of Wollongong. View Source
  • A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 4-Cyanophenylhydrazine Hydrochloride. BenchChem. View Source
  • Troubleshooting 2-phenylindole synthesis side reactions. BenchChem. View Source
  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PMC / National Institutes of Health. View Source

challenges in the synthesis of 2-phenyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-phenyl-1H-indole-5-carbonitrile (also known as 5-cyano-2-phenylindole). This compound is a highly valuable heterocyclic building block in medicinal chemistry and drug development. However, owing to the electronic properties of the cyano group and the physical limitations of cyanation reagents, its synthesis frequently presents thermodynamic and kinetic hurdles.

As a Senior Application Scientist, I have structured this guide to move beyond mere step-by-step instructions. Below, we dissect the chemical causality behind common reaction failures and provide self-validating protocols to ensure your synthetic workflows are robust and reproducible.

Part 1: Troubleshooting Guides & FAQs

Q1: When attempting the Fischer indole synthesis using 4-cyanophenylhydrazine and acetophenone, my reaction stalls at the hydrazone intermediate. Why is the cyclization failing? Causality: The cyano group (-CN) at the para-position is a strong electron-withdrawing group (EWG)[1]. In the Fischer indole mechanism, the rate-determining step is the[3,3]-sigmatropic rearrangement of the enehydrazine intermediate. The EWG drastically reduces the electron density of the aromatic ring, raising the activation energy barrier for the nucleophilic attack required to form the new carbon-carbon bond[1][2]. Solution: Standard reflux conditions in ethanol or acetic acid are thermodynamically insufficient for deactivated rings. You must overcome this barrier by employing harsher, more efficient energy transfer. We recommend switching to a microwave-assisted protocol using p-toluenesulfonic acid (p-TSA) or polyphosphoric acid (PPA) at 100–120 °C[3]. Microwave irradiation provides rapid, uniform heating that forces the rearrangement before thermal degradation of the hydrazone can occur.

Q2: I am using the Rosenmund-von Braun reaction (5-bromo-2-phenylindole + CuCN) to install the nitrile, but I consistently get incomplete conversion. How can I drive this to completion? Causality: The Rosenmund-von Braun cyanation relies on the generation of an active Cu(I) species from copper(I) cyanide. However, CuCN exists as a highly stable, insoluble polymeric network[4]. If your solvent is not sufficiently coordinating or your temperature is too low, the polymeric CuCN will not depolymerize, starving the catalytic cycle of the active nucleophile. Solution: Ensure you are using a high-boiling, strongly coordinating polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or DMF. The reaction must be heated to at least 150 °C (preferably 160–180 °C for NMP) for 12–16 hours[4].

Q3: Are there viable alternatives to the Fischer and Rosenmund-von Braun routes that avoid harsh acids and toxic cyanide salts? Causality & Solution: Yes. Recent advancements in C-H activation and oxidative cyclization offer a milder route. You can form an imine from 4-cyanoaniline and acetophenone using molecular sieves in toluene, followed by an oxidative cyclization to form the indole core[5]. While this avoids hydrazine toxicity and heavy metal cyanides, the imine condensation is thermodynamically slow (taking days at ambient temperature), and the cyclization step requires careful optimization of the oxidant to prevent over-oxidation of the target indole[5].

Part 2: Quantitative Data & Route Comparison

To assist in route scouting, the following table summarizes the quantitative expectations and mechanistic challenges of the three primary synthetic pathways.

Synthetic RouteKey ReagentsTypical YieldPrimary Challenge (Causality)Recommended Optimization
Fischer Indole Synthesis 4-Cyanophenylhydrazine + Acetophenone40–60%EWG (-CN) deactivates the aromatic ring, stalling the [3,3]-sigmatropic rearrangement.Use microwave irradiation (120 °C) with p-TSA to overcome the activation energy barrier.
Rosenmund-von Braun 5-Bromo-2-phenylindole + CuCN65–85%Polymeric CuCN is insoluble, limiting the availability of the active Cu(I) nucleophile.Use NMP at reflux (160–180 °C) to depolymerize CuCN; ensure rigorous anhydrous conditions.
Oxidative Cyclization 4-Cyanoaniline + Acetophenone30–50%Imine formation is thermodynamically slow; cyclization requires precise oxidant stoichiometry.Use 3Å molecular sieves to drive imine condensation; monitor cyclization strictly via LC-MS.

Part 3: Validated Experimental Protocols

Protocol A: Microwave-Assisted Fischer Indole Synthesis

Self-Validating System: The formation of the hydrazone can be visually confirmed by a distinct color change (typically yellow/orange). The subsequent cyclization is accompanied by the evolution of ammonia gas; the resulting internal pressure spike in the microwave vial serves as a mechanical validation that the [3,3]-sigmatropic rearrangement and elimination have occurred successfully.

  • Hydrazone Formation: In a microwave-safe reactor vial, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq, 10 mmol) and acetophenone (1.1 eq, 11 mmol) in absolute ethanol (15 mL)[3].

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.2 eq, 2 mmol) to the mixture to activate the carbonyl and facilitate enehydrazine formation[3].

  • Cyclization: Seal the vial and subject it to microwave irradiation at 120 °C for 20–30 minutes[3]. Caution: Monitor the pressure carefully, as the elimination of ammonia (NH 3​ ) will increase internal vial pressure.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice water (50 mL) to precipitate the crude 2-phenyl-1H-indole-5-carbonitrile.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from an ethanol/water mixture to afford the pure product.

Protocol B: Rosenmund-von Braun Cyanation

Self-Validating System: The reaction mixture will transition from a heterogeneous suspension to a dark, homogeneous solution as the CuCN depolymerizes at high temperatures, validating the generation of the active Cu(I) species. During workup, the aqueous layer turning deep blue confirms the successful sequestration of copper into a [Cu(NH 3​ ) 4​ ] 2+ complex, ensuring the organic product is free of metal trapping.

  • Setup: To a flame-dried, round-bottomed flask equipped with a reflux condenser, add 5-bromo-2-phenylindole (1.0 eq, 5 mmol) and copper(I) cyanide (CuCN) (2.0 eq, 10 mmol)[4].

  • Solvation: Suspend the solids in anhydrous N-methyl-2-pyrrolidone (NMP) (15 mL). The high boiling point of NMP is critical for providing the thermal energy required to break the CuCN polymer lattice.

  • Heating: Purge the system with nitrogen and heat the mixture to 160–180 °C in an oil bath for 12–16 hours[4].

  • Quenching (Critical Step): Cool the mixture to room temperature. To break up the copper-indole complexes and prevent product trapping in the copper sludge, pour the mixture into an aqueous solution of ammonia (28% NH 4​ OH, 50 mL) and stir vigorously for 1 hour[4].

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers thoroughly with brine to remove residual NMP, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the target nitrile.

Part 4: Mechanistic & Workflow Visualization

The following logical workflow maps the troubleshooting pathways for the two primary synthetic routes, highlighting the exact points where thermodynamic interventions are required.

TroubleshootingWorkflow Start Target: 2-Phenyl-1H-indole-5-carbonitrile Route1 Route A: Fischer Indole Synthesis (4-Cyanophenylhydrazine + Acetophenone) Start->Route1 Route2 Route B: Rosenmund-von Braun (5-Bromo-2-phenylindole + CuCN) Start->Route2 Issue1 Issue: Sluggish [3,3]-Rearrangement Due to -CN EWG Deactivation Route1->Issue1 Standard Heating Issue2 Issue: Incomplete Cyanation Due to CuCN Insolubility Route2->Issue2 Standard Reflux Fix1 Solution: Microwave Irradiation & Strong Acid (p-TSA or PPA) Issue1->Fix1 Optimize Success Purified 2-Phenyl-1H-indole-5-carbonitrile Fix1->Success Fix2 Solution: High-Boiling Polar Solvent (NMP) at 150°C - 200°C Issue2->Fix2 Optimize Fix2->Success

Logical troubleshooting workflow for the synthesis of 2-phenyl-1H-indole-5-carbonitrile.

References

  • Title: A Scalable Method for Regioselective 3-Acylation of 2-Substituted Indoles under Basic Conditions Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

overcoming solubility issues with 2-phenyl-1H-indole-5-carbonitrile in assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biochemical and cell-based evaluation of highly lipophilic scaffolds. 2-phenyl-1H-indole-5-carbonitrile (CAS 96887-11-5) is a prime example of a challenging molecule[1]. Originally identified as a potential inhibitor of bacterial efflux pumps (such as the NorA pump in Staphylococcus aureus), this compound features an extended polyaromatic indole core and a carbonitrile group[2]. These structural features render it highly hydrophobic.

When introduced into aqueous assay buffers, 2-phenyl-1H-indole-5-carbonitrile rapidly aggregates. This precipitation leads to artificially flat dose-response curves, high assay noise, and false negatives—a major bottleneck in drug discovery[3]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to maintain this compound in solution, ensuring the integrity of your assay data.

Solubility Troubleshooting Workflow

G Start Compound Precipitates in Assay Buffer Step1 Check DMSO Tolerance (Max 1-2% biochemical, Max 0.1-0.5% cells) Start->Step1 Optimize Stock Step2 Add Non-ionic Surfactant (e.g., 0.01% Tween-20) Step1->Step2 Still Precipitates Success Compound Solubilized Proceed to Assay Step1->Success Solved Step3 Use Carrier/Complexation (HP-β-CD or BSA) Step2->Step3 Target Interference Step2->Success Solved Step3->Success Solved

Caption: Troubleshooting workflow for resolving compound precipitation in aqueous assays.

Frequently Asked Questions (FAQs)

Q1: How should I prepare the master stock of 2-phenyl-1H-indole-5-carbonitrile to prevent immediate crash-out? A: Always prepare your master stock in 100% anhydrous DMSO, typically at 10 mM or 20 mM. The causality here lies in the solvent's dielectric constant; the polyaromatic indole core requires a polar aprotic solvent to disrupt strong intermolecular π−π stacking interactions.

Critical Insight: Do not dilute directly from 100% DMSO into your aqueous assay buffer for each concentration. Instead, perform your serial dilutions in 100% DMSO first, and then perform a single, standardized spike (e.g., 1:100) into the final assay buffer. This ensures the final DMSO concentration remains constant across all dose-response wells (ideally 1% for biochemical assays and 0.5% for cell-based assays)[4]. Fluctuating DMSO concentrations alter the thermodynamic solubility limit of the buffer, leading to differential precipitation and uninterpretable IC50​ values[3].

Q2: Even with a standardized DMSO spike, the compound precipitates (visible cloudiness) upon dilution. How can I modify the buffer? A: You are encountering the "solvent shift" effect. When DMSO is diluted by water, the local hydrophobic environment collapses, forcing the 2-phenyl-1H-indole-5-carbonitrile molecules to aggregate to minimize contact with water. To lower the thermodynamic penalty of solvation, introduce a non-ionic surfactant (e.g., Tween-20, Triton X-100, or CHAPS) into your assay buffer prior to compound addition[5].

Mechanistically, keeping the surfactant concentration near or slightly above its Critical Micelle Concentration (CMC)—typically 0.01% to 0.05% v/v—allows the hydrophobic tails of the surfactant to coat the indole compound. This creates stable micro-emulsions that prevent macroscopic aggregation[5].

Q3: Surfactants interfere with my specific target binding. What are alternative delivery methods for this indole derivative? A: When surfactants denature your target protein or disrupt protein-protein interactions, you must rely on molecular encapsulation or carrier proteins.

  • Hydroxypropyl- β -cyclodextrin (HP- β -CD): This cyclic oligosaccharide features a hydrophilic exterior and a hydrophobic interior cavity. The 2-phenyl-1H-indole-5-carbonitrile partitions into this cavity, forming a transient, water-soluble inclusion complex[4]. Because complexation is a dynamic equilibrium, the compound can still diffuse out to bind a high-affinity biological target.

  • Bovine Serum Albumin (BSA): BSA acts as a natural lipid carrier. Adding 0.1% fatty-acid-free BSA to your buffer provides hydrophobic pockets that act as a thermodynamic "sink," keeping the compound in solution until it interacts with the target receptor.

G Drug 2-phenyl-1H-indole-5-carbonitrile Highly Hydrophobic Complex Inclusion Complex Aqueous Soluble Equilibrium State Drug->Complex Encapsulation CD HP-β-Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior CD->Complex Host Target Biological Target High Affinity Binding Complex->Target Release & Bind

Caption: Mechanism of HP-β-Cyclodextrin inclusion complexation and subsequent target delivery.

Data Presentation: Comparison of Solubility Enhancers
Enhancer TypeExampleTypical ConcentrationMechanism of ActionPros & Cons
Co-solvent DMSO0.1% – 1.0%Disrupts π−π stacking via high dielectric constant.Pro: Universal solvent.Con: Toxic to cells at >0.5%.
Surfactant Tween-200.01% – 0.05%Forms micro-emulsions around hydrophobic cores.Pro: Highly effective at low doses.Con: Can denature fragile proteins.
Cyclodextrin HP- β -CD1.0% – 5.0%Encapsulates compound in a hydrophobic cavity.Pro: Biocompatible, preserves targets.Con: May lower apparent target affinity.
Carrier Protein BSA0.1%Provides hydrophobic binding pockets as a sink.Pro: Mimics physiological conditions.Con: Can cause high non-specific binding.
Experimental Protocol: Self-Validating Kinetic Solubility Profiling

To empirically determine the exact concentration at which 2-phenyl-1H-indole-5-carbonitrile crashes out of your specific assay buffer, use this self-validating nephelometry protocol.

Step 1: Reagent Preparation Prepare a 10 mM master stock of 2-phenyl-1H-indole-5-carbonitrile in 100% anhydrous DMSO. Prepare your target assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) and divide it into test conditions (e.g., Buffer alone, Buffer + 0.01% Tween-20, Buffer + 5% HP- β -CD).

Step 2: Serial Dilution in DMSO Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO, ranging from 10 mM down to 19.5 μ M.

Step 3: Buffer Spiking In a clear-bottom 96-well plate, add 198 μ L of the test assay buffer to each well. Spike 2 μ L of the DMSO serial dilutions into the buffer (a 1:100 dilution). The final compound concentrations will range from 100 μ M to 0.195 μ M, maintaining a constant 1% DMSO background.

Step 4: Incubation and Measurement Incubate the plate at room temperature for 60 minutes to allow the system to reach equilibrium. Read the plate using a nephelometer (measuring forward light scatter) or a standard microplate reader (absorbance at 620 nm). Causality: Soluble compounds scatter minimal light. Aggregates scatter light proportionally to their size and concentration. The inflection point where the signal rises sharply above the baseline defines the kinetic solubility limit.

Step 5: Self-Validation Checkpoint (Orthogonal Verification) To ensure trustworthiness and rule out false scattering from micro-bubbles or dust, perform a self-validating centrifugation step.

  • Centrifuge the 96-well plate at 3,000 x g for 15 minutes.

  • Carefully aspirate 50 μ L of the supernatant from each well.

  • Quantify the compound concentration in the supernatant using LC-MS/MS or UV-Vis spectroscopy. Validation Logic: If the nephelometry signal was truly due to precipitation, the compound will pellet to the bottom of the well. Consequently, the measured concentration in the supernatant will plateau exactly at the solubility limit, regardless of how much total compound was initially added.

References
  • Hoffman Fine Chemicals. CAS 96887-11-5 | 2-Phenyl-1H-indole-5-carbonitrile.
  • University of Wollongong. Development of potential dual-action antibacterial agents.
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier.
  • Benchchem Technical Support. 3-Aminothiobenzamide Research Chemical (Surfactant Guidelines).
  • Benchchem Technical Support. Enhancing Drug Solubility (DMSO & Cyclodextrins).

Sources

Technical Support Center: Optimizing 2-Phenyl-1H-indole-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Introduction & Mechanistic Overview

Welcome to the Technical Support Center for indole scaffold optimization. This guide is specifically engineered for researchers and medicinal chemists synthesizing 2-phenyl-1H-indole-5-carbonitrile . This electron-deficient indole has emerged as a critical pharmacophore, most notably as a potent inhibitor of bacterial efflux pumps such as the NorA pump in Staphylococcus aureus, which is vital for combating multidrug-resistant bacteria[1].

Synthesizing this specific compound presents unique chemoselective challenges—primarily preserving the sensitive carbonitrile group while driving the formation of the indole core. Below, we dissect the causality behind common experimental failures, provide self-validating protocols, and outline three robust synthetic routes to ensure high-fidelity synthesis.

G cluster_Fischer Route A: Fischer Indole Synthesis cluster_Suzuki Route B: Suzuki-Miyaura Coupling cluster_Oxidative Route C: Oxidative Cyclization Target 2-Phenyl-1H-indole-5-carbonitrile R1_A 4-Cyanophenylhydrazine + Acetophenone Cond_A Anhydrous ZnCl2 Toluene, 110°C (Prevents Hydrolysis) R1_A->Cond_A Cond_A->Target R1_B 2-Bromo-1H-indole-5-carbonitrile + Phenylboronic Acid Cond_B Pd(OAc)2, XPhos, K3PO4 Toluene/H2O, 90°C (Minimizes Protodeboronation) R1_B->Cond_B Cond_B->Target R1_C 4-Cyanoaniline + Acetophenone Cond_C 1. 3Å MS, Toluene, RT 2. Pd(OAc)2, Cu(OAc)2, 120°C R1_C->Cond_C Cond_C->Target

Synthetic workflows for 2-phenyl-1H-indole-5-carbonitrile highlighting optimized conditions.

Troubleshooting & FAQs

Q1: When synthesizing 2-phenyl-1H-indole-5-carbonitrile via the Fischer indole synthesis (Route A), I am observing significant hydrolysis of the nitrile group to an amide or carboxylic acid. How can I prevent this? Causality: The nitrile group is highly susceptible to hydrolysis under the harsh aqueous Brønsted acidic conditions typically used in classical Fischer indole syntheses (e.g., refluxing HCl or H₂SO₄). The mechanism involves protonation of the nitrile nitrogen, making the carbon highly electrophilic and prone to attack by adventitious water. Solution: Switch to a Lewis acid catalyst in an anhydrous, non-nucleophilic solvent. Using anhydrous Zinc chloride (ZnCl₂) in toluene provides sufficient Lewis acidity to promote the [3,3]-sigmatropic rearrangement of the enehydrazine intermediate without providing the proton source or nucleophile required for nitrile degradation.

Q2: I am attempting a Suzuki-Miyaura cross-coupling (Route B), but my yields are plagued by protodeboronation of the phenylboronic acid and homocoupling. What are the optimal conditions? Causality: Cross-coupling of electron-deficient indoles often suffers from sluggish oxidative addition. When using standard Pd(PPh₃)₄, the slow catalytic turnover allows competitive base-catalyzed protodeboronation of the phenylboronic acid, especially in strongly basic (Na₂CO₃) aqueous media[2]. Homocoupling occurs when oxygen ingress intercepts the Pd(II) intermediate. Solution: Utilize a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos with Pd(OAc)₂. This creates a highly active, monoligated L₁Pd(0) species that rapidly undergoes oxidative addition. Furthermore, replacing Na₂CO₃ with K₃PO₄ in a biphasic system (Toluene/H₂O) ensures sufficient basicity to form the reactive boronate species for transmetalation without driving protodeboronation.

Q3: Can I synthesize this compound via direct oxidative cyclization of an imine (Route C)? My initial attempts yielded complex mixtures and unreacted starting materials. Causality: While bypassing toxic hydrazines is advantageous, the initial imine condensation between 4-cyanoaniline and acetophenone is thermodynamically challenging. The electron-withdrawing para-cyano group severely decreases the nucleophilicity of the aniline amine. Solution: The imine formation requires strict water scavenging and extended reaction times. You must use freshly activated 3Å molecular sieves in anhydrous toluene and stir at ambient temperature for up to 5.5 days to drive the equilibrium forward[3]. For the subsequent cyclization, precise temperature control (120°C) with a Pd(OAc)₂/Cu(OAc)₂ system is required to favor intramolecular C-H amination over non-selective intermolecular radical coupling.

Quantitative Optimization Data

The following table summarizes the expected performance metrics and primary failure modes for the three synthetic pathways discussed.

Synthetic RouteCatalyst / ReagentsTemp (°C)Time (h)Expected Yield (%)Primary Side Reaction / Issue
A: Fischer Indole ZnCl₂, Anhydrous Toluene11012-2445 - 60Nitrile hydrolysis (if water present)
B: Suzuki-Miyaura Pd(OAc)₂, XPhos, K₃PO₄908-1275 - 88Protodeboronation, Homocoupling
C: Oxidative Cyclization Pd(OAc)₂, Cu(OAc)₂, O₂120132 (Step 1)24 (Step 2)50 - 65Incomplete imine formation

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed with built-in visual and analytical checkpoints.

Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling (Route B)

This route is recommended for highest yields and scalability.

  • Catalyst Pre-activation: In a flame-dried Schlenk flask under argon, combine Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in anhydrous toluene (0.2 M). Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution will transition from a reddish-brown suspension to a clear pale yellow solution, visually confirming the formation of the active L₁Pd(0) species.

  • Reagent Addition: Add 2-bromo-1H-indole-5-carbonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), and finely milled K₃PO₄ (2.0 equiv). Add degassed H₂O to create a biphasic mixture (Toluene:H₂O 3:1 v/v).

  • Reaction: Heat the biphasic mixture to 90°C with vigorous stirring (1000 rpm) for 8-12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting bromide (R_f ~0.6, dark under 254 nm UV) will disappear, replaced by a bright blue fluorescent product spot (R_f ~0.4), indicating the extended conjugation of the newly formed 2-phenylindole system.

  • Workup: Cool to room temperature. Separate the organic layer and extract the aqueous layer twice with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 2: Imine Formation and Oxidative Cyclization (Route C)

This route is recommended when hydrazine derivatives must be avoided.

  • Imine Condensation: In a flame-dried flask, combine 4-cyanoaniline (1.0 equiv) and acetophenone (1.0 equiv) in anhydrous toluene. Add freshly activated 3Å molecular sieves (approx. 1 g per mmol of substrate). Stir at ambient temperature for 5.5 days[3].

    • Validation Checkpoint: TLC analysis (DCM:MeOH 95:5) will show the gradual consumption of the aniline. The reaction mixture will take on a distinct, deep yellow hue as the conjugated imine forms.

  • Oxidative Cyclization: Filter the mixture under an argon atmosphere to remove the molecular sieves. To the filtrate, add Pd(OAc)₂ (10 mol%) and Cu(OAc)₂ (2.0 equiv). Heat the sealed vessel to 120°C for 24 hours.

  • Workup: Cool the mixture and quench with saturated aqueous NH₄Cl.

    • Validation Checkpoint: The aqueous layer will turn deep blue—indicating the formation of the [Cu(NH₃)₄]²⁺ complex—confirming the successful sequestration of the copper oxidant salts from the organic product. Extract with EtOAc, dry, and purify.

References

  • Development of potential dual-action antibacterial agents University of Wollongong
  • A Scalable Method for Regioselective 3-Acylation of 2-Substituted Indoles under Basic Conditions The Journal of Organic Chemistry - ACS Public
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions PMC (nih.gov)

Sources

troubleshooting HPLC purification of 2-phenyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of 2-phenyl-1H-indole-5-carbonitrile .

As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with this molecule. 2-phenyl-1H-indole-5-carbonitrile is a highly conjugated, hydrophobic compound heavily researched for its potential as a bacterial efflux pump inhibitor (e.g., targeting the NorA pump in Staphylococcus aureus)[1]. However, its rigid indole-phenyl backbone and polar functional groups (-NH and -CN) introduce complex secondary interactions during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), frequently leading to peak distortion, poor recovery, and co-elution.

This guide provides a self-validating diagnostic framework, causality-driven FAQs, and optimized step-by-step methodologies to ensure high-purity isolation.

Part 1: Physicochemical Profiling & Chromatographic Impact

To successfully purify a compound, we must first translate its molecular structure into chromatographic behavior. The table below summarizes the quantitative and qualitative data dictating the HPLC parameters for 2-phenyl-1H-indole-5-carbonitrile.

PropertyValue / CharacteristicChromatographic Impact & Risk Factor
CAS Number 96887-11-5Standardizes reference material sourcing.
Molecular Formula C₁₅H₁₀N₂ (MW: 218.26 g/mol )Target mass for LC-MS confirmation (m/z ~218.26).
Structural Features Indole core, C2-Phenyl, C5-NitrileHighly hydrophobic; requires high organic mobile phase (>50% B) for elution.
Hydrogen Bonding Indole -NH (Donor), -CN (Acceptor)High Risk: The -NH group strongly interacts with ionized silanols on silica columns, causing severe peak tailing[2][3].
UV Absorbance Extended conjugation systemExcellent UV detectability. Optimal monitoring at 254 nm or 280 nm[4].
Solubility Poor in water; soluble in DMSO/ACNHigh Risk: Injecting strong solvent stocks into highly aqueous mobile phases causes sample precipitation and peak splitting[5][6].

Part 2: Diagnostic Workflow for Peak Distortion

When troubleshooting peak shape issues, it is critical to systematically isolate physical flow-path errors from chemical secondary interactions. Follow this diagnostic decision tree to identify the root cause of peak deformation for indole derivatives.

HPLC_Troubleshooting Start Peak Distortion Observed (2-phenyl-1H-indole-5-carbonitrile) Type What is the peak shape? Start->Type Tailing Peak Tailing (Asymmetry > 1.5) Type->Tailing Tailing Splitting Peak Splitting / Fronting Type->Splitting Splitting Probe Inject Neutral Probe (e.g., Toluene) Does it tail? Tailing->Probe Solvent Is Sample Solvent stronger than Mobile Phase? Splitting->Solvent Physical Physical Void / Dead Volume Probe->Physical Yes Chemical Secondary Silanol Interaction Probe->Chemical No Sol1 Replace Frit / Column or Check Fittings Physical->Sol1 Sol2 Lower pH to < 3.0 & Use End-capped C18 Chemical->Sol2 Mismatch Solubility Mismatch (Sample precipitating) Solvent->Mismatch Yes Contam Column Contamination or Co-elution Solvent->Contam No Sol3 Match Injection Solvent to Mobile Phase Mismatch->Sol3 Sol4 Run Aggressive Wash or Adjust Gradient Contam->Sol4

Diagnostic workflow for HPLC peak distortion in indole derivatives.

Part 3: Knowledge Base & FAQs

Q1: Why does 2-phenyl-1H-indole-5-carbonitrile exhibit severe peak tailing (USP Tailing Factor > 2.0)? Causality: The primary cause of peak tailing is the occurrence of multiple retention mechanisms[2]. While the indole's hydrophobic backbone interacts with the C18 stationary phase, its polar -NH group acts as a strong hydrogen bond donor. On standard silica-based columns, unreacted residual silanol groups (Si-OH) become ionized (Si-O⁻) at mid-to-high pH levels[2][3]. The indole -NH interacts ionically with these negatively charged silanols, causing the molecules to "drag" through the column and form a tail[3][7]. Solution: Lower the mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid or Trifluoroacetic Acid). This ensures the silanol groups are fully protonated and neutralized, eliminating the secondary interaction[3][8]. Additionally, utilize a highly deactivated, fully end-capped C18 column to physically block access to residual silanols[8][9].

Q2: My chromatogram shows peak splitting and fronting. Is my column degrading? Causality: While a physical void at the head of the column can cause peak splitting[6][10], for highly hydrophobic compounds like 2-phenyl-1H-indole-5-carbonitrile, this is almost always a "strong solvent effect" (solubility mismatch)[6]. If your sample is dissolved in 100% DMSO or Acetonitrile but injected into a highly aqueous initial mobile phase, the analyte travels too quickly at the column head before partitioning into the stationary phase, distorting the injection band[5][6]. Solution: Match your injection solvent to the initial mobile phase conditions[5]. If the compound crashes out in aqueous conditions, inject a much smaller volume (e.g., 1–2 µL) to allow immediate dilution into the mobile phase stream, preventing band distortion[6].

Q3: How can I definitively determine if the peak tailing is a chemical interaction or a physical system void? Causality: Physical voids (e.g., dead volume in poorly seated PEEK fittings or a collapsed column bed) affect all peaks equally through infinite dilution[9][10]. Chemical interactions (acid-base/silanol) are highly analyte-specific[9]. Solution: Inject a neutral, hydrophobic probe (e.g., toluene). Neutral compounds cannot undergo secondary acid-base interactions. If the toluene peak is perfectly symmetrical but your indole tails, the issue is chemical (silanol interaction). If both peaks tail, you have a physical void and must check your tubing connections or replace the column[9].

Part 4: Validated Experimental Protocols

Protocol A: Optimized HPLC-UV Analytical Method for Indole Derivatives

This protocol utilizes low-pH buffering and end-capped stationary phases to suppress silanol ionization, ensuring a USP Tailing Factor < 1.2.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1 L of ultra-pure water (0.1% TFA, pH ~2.0).

  • Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade Acetonitrile.

  • Causality: The low pH (<3.0) forces residual silanols into their neutral (Si-OH) state, preventing ionic binding with the indole -NH[3][8]. Degas both phases via sonication to prevent pump cavitation.

Step 2: Column Selection & Installation

  • Install a base-deactivated, fully end-capped C18 column (e.g., Agilent ZORBAX StableBond or Waters XBridge, 5 µm, 4.6 x 150 mm)[8][9]. Ensure all PEEK finger-tight fittings are pushed flush against the column inlet to prevent dead volume[10].

Step 3: Self-Validating System Suitability Test (SST)

  • Prepare a standard mix containing 0.1 mg/mL Toluene (neutral probe) and 0.1 mg/mL 2-phenyl-1H-indole-5-carbonitrile in 50:50 Water:Acetonitrile.

  • Validation Check: Inject 5 µL. If the Toluene peak tails, stop and fix physical fittings[9]. If Toluene is symmetrical, proceed to sample analysis.

Step 4: Gradient Elution & Detection

  • Run a linear gradient from 40% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Set the UV detector to 254 nm to capture the extended conjugation of the phenyl-indole system[4].

Protocol B: Column Regeneration and Passivation Workflow

Use this protocol when retention times drift or baseline pressure spikes, indicating the precipitation of hydrophobic indole derivatives or strongly retained contaminants[6].

Step 1: System Isolation & Flow Reversal

  • Disconnect the column from the UV/MS detector to prevent flushing contaminants into the flow cell[6].

  • Reverse the column direction. Backflushing clears particulate matter and precipitated indoles from the inlet frit much more efficiently than forward flushing[6][8].

Step 2: Salt Removal (Aqueous Wash)

  • Flush the column with 15 column volumes (CV) of HPLC-grade water (without TFA or buffers) at 0.5 mL/min.

  • Causality: Switching directly to high organics while buffers are present causes salt precipitation, permanently destroying the column[6].

Step 3: Aggressive Organic Solubilization

  • Flush with 20 CV of 100% Acetonitrile, followed by 20 CV of 100% Isopropanol (IPA).

  • Causality: IPA is a highly viscous, strong eluent that effectively solubilizes crashed-out hydrophobic indoles and strips strongly bound lipids/impurities from the C18 phase[5].

Step 4: Re-equilibration

  • Flush with 20 CV of 100% Acetonitrile to remove the viscous IPA, then reconnect the column in its normal forward direction. Re-introduce Mobile Phase A/B until the baseline is completely stable[6].

Part 5: References

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape - Agilent. Available at:

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at:

  • Optimizing HPLC separation of Indican from interfering compounds - Benchchem. Available at:

  • Diversity-Oriented Synthesis of Indole-Fused Polycyclic Scaffolds via Rhodium-Catalyzed NH-Indole-Directed C–H Coupling - ACS Publications. Available at:

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at:

  • Development of potential dual-action antibacterial agents - University of Wollongong. Available at:

  • Troubleshooting peak splitting in HPLC analysis of indole compounds - Benchchem. Available at:

  • Peak Tailing in HPLC - Element Lab Solutions. Available at:

  • HPLC Peak Tailing - Axion Labs. Available at:

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. Available at:

Sources

side reactions in the synthesis of 2-phenyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-phenyl-1H-indole-5-carbonitrile . This molecule is a highly valuable heterocyclic scaffold, frequently utilized in the development of efflux pump inhibitors (such as NorA pump inhibitors in Staphylococcus aureus) and other advanced pharmaceutical applications[1].

Synthesizing cyano-substituted indoles presents unique mechanistic challenges. The electron-withdrawing nature of the nitrile group can deactivate intermediates, while the functional group itself is sensitive to harsh reaction conditions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the two most common synthetic routes: the Fischer Indole Synthesis and the Palladium-Catalyzed Cross-Coupling Route .

ROUTE 1: Fischer Indole Synthesis

The classical Fischer approach involves the condensation of 4-cyanophenylhydrazine with acetophenone, followed by an acid-catalyzed [3,3]-sigmatropic rearrangement.

FischerSynthesis Start 4-Cyanophenylhydrazine + Acetophenone Hydrazone Acetophenone 4-Cyanophenylhydrazone Start->Hydrazone Condensation (EtOH, H+) Side2 Side Reaction: Hydrazine Decomposition Start->Side2 Oxidation/Heat Cyclization Acid-Catalyzed Cyclization (ZnCl2 / PPA) Hydrazone->Cyclization Heat (>100°C) Product 2-Phenyl-1H-indole- 5-carbonitrile Cyclization->Product [3,3]-Sigmatropic Rearrangement Side1 Side Reaction: Nitrile Hydrolysis (Amide/Carboxylic Acid) Cyclization->Side1 Excess H2O / High Temp

Workflow and side reactions in the Fischer synthesis of 2-phenyl-1H-indole-5-carbonitrile.

Troubleshooting & Causality Guide

Q: Why am I observing a significant amount of amide or carboxylic acid byproducts instead of the desired carbonitrile? A: This is caused by nitrile hydrolysis , a highly common side reaction when using harsh Brønsted acids. The Fischer indole synthesis requires an acid catalyst to drive the sigmatropic rearrangement. If you are using Polyphosphoric Acid (PPA) at elevated temperatures (>150°C) and trace moisture is present, the nitrile nitrogen becomes protonated. This increases the electrophilicity of the nitrile carbon, allowing nucleophilic attack by water. This forms an imidic acid intermediate that tautomerizes to an amide, and under continued heating, hydrolyzes irreversibly to a carboxylic acid[2][3].

  • Solution: Switch to a milder, strictly anhydrous Lewis acid catalyst such as anhydrous Zinc Chloride (ZnCl₂) or use methanesulfonic acid at lower temperatures (100–120°C)[4]. Ensure all reagents and glassware are oven-dried.

Q: The reaction stalls at the hydrazone intermediate. How do I force the cyclization without destroying the molecule? A: The electron-withdrawing cyano group on the phenylhydrazine ring severely deactivates the aromatic system, increasing the activation energy required for the crucial C-C bond formation during the [3,3]-sigmatropic rearrangement.

  • Solution: Do not attempt a one-pot reaction. Ensure complete condensation first. Once the acetophenone 4-cyanophenylhydrazone is isolated and thoroughly dried, use a sufficient stoichiometric excess of anhydrous ZnCl₂ (typically 2.5 to 3.0 equivalents). The melt must reach at least 170°C to overcome the activation barrier[4].

Step-by-Step Protocol: Fischer Indole Synthesis
  • Condensation: In a round-bottom flask, combine 4-cyanophenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in absolute ethanol. Add 2-3 drops of glacial acetic acid to catalyze imine formation. Reflux for 45–60 minutes.

  • Isolation: Cool the mixture to 0°C. Filter the precipitated acetophenone 4-cyanophenylhydrazone and wash with cold ethanol. Self-Validation: Check via TLC (Hexanes/EtOAc); the ketone spot should be completely absent. Dry the intermediate thoroughly under a high vacuum.

  • Cyclization: In an oven-dried flask under an argon atmosphere, mix the dry hydrazone with anhydrous ZnCl₂ (3.0 eq). Heat the solid mixture using an oil bath or sand bath to 170°C for 1.5–2 hours. The mixture will form a dark melt.

  • Workup: Cool the melt to ~80°C and carefully quench with 1M aqueous HCl to dissolve the zinc salts[4]. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (ethanol/water) or silica gel chromatography.

ROUTE 2: Palladium-Catalyzed Synthesis (Sonogashira/Cycloaddition)

This modern approach utilizes a one-pot or two-step Sonogashira coupling of 4-amino-3-iodobenzonitrile with phenylacetylene, followed by a base-assisted intramolecular cycloaddition[5].

PdCatalyzed Start 4-Amino-3-iodobenzonitrile + Phenylacetylene Sonogashira Sonogashira Coupling (Pd/Cu, Base) Start->Sonogashira Intermediate 2-(Phenylethynyl)- 4-aminobenzonitrile Sonogashira->Intermediate Side1 Side Reaction: Glaser Homocoupling (1,4-Diphenylbutadiyne) Sonogashira->Side1 O2 presence Side2 Side Reaction: Dehalogenation Sonogashira->Side2 Hydride source Cyclization Base-Assisted Cycloaddition Intermediate->Cyclization Product 2-Phenyl-1H-indole- 5-carbonitrile Cyclization->Product

Workflow and side reactions in the Pd-catalyzed synthesis of 2-phenyl-1H-indole-5-carbonitrile.

Troubleshooting & Causality Guide

Q: I am seeing a large amount of a highly conjugated byproduct and low yields of the indole. What is happening? A: You are observing Glaser homocoupling of the phenylacetylene, yielding 1,4-diphenylbutadiyne. This side reaction is triggered by the presence of molecular oxygen in the reaction matrix. Oxygen oxidizes the copper(I) acetylide intermediate (Cu-C≡C-Ph) to a copper(II) species, which rapidly undergoes homocoupling before it can transmetalate with the palladium complex[6].

  • Solution: Rigorously degas your solvents (e.g., DMF and Triethylamine) using the freeze-pump-thaw method or by sparging with argon for at least 30 minutes prior to adding the catalysts. Maintain a strict inert atmosphere.

Q: The Sonogashira coupling is successful, but the subsequent cyclization to the indole is incomplete. A: The base-assisted cycloaddition of the 2-(phenylethynyl)-4-aminobenzonitrile intermediate requires sufficient basicity to deprotonate the amine, allowing for intramolecular nucleophilic attack on the alkyne[5].

  • Solution: Ensure a sufficiently strong base is used (e.g., KOtBu or K₂CO₃ in DMF) and elevate the temperature to 90–100°C after the initial coupling is complete.

Step-by-Step Protocol: Palladium-Catalyzed Synthesis
  • Preparation: In an oven-dried Schlenk flask, combine 4-amino-3-iodobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).

  • Degassing: Purge the flask with Argon (3x vacuum/argon cycles). Add anhydrous, thoroughly degassed DMF and triethylamine (2.0 eq).

  • Coupling: Add phenylacetylene (1.2 eq) dropwise via a syringe. Stir the mixture at room temperature for 2–4 hours. Self-Validation: Monitor by HPLC or TLC to ensure the starting aryl iodide is entirely consumed and the alkyne intermediate has formed[5].

  • Cyclization: Add anhydrous K₂CO₃ (2.0 eq) to the same pot and heat the mixture to 90°C for 12 hours to drive the intramolecular cyclization[5].

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the organics with water and brine to remove DMF, dry over Na₂SO₄, and purify via column chromatography (Hexanes/EtOAc gradient).

Quantitative Data Summary

ParameterFischer Indole SynthesisPalladium-Catalyzed (Sonogashira)
Starting Materials 4-Cyanophenylhydrazine + Acetophenone4-Amino-3-iodobenzonitrile + Phenylacetylene
Catalyst / Reagents ZnCl₂ (Lewis Acid) or PPAPd(PPh₃)₂Cl₂, CuI, K₂CO₃, NEt₃
Typical Yield 40% – 60%75% – 85%
Major Side Reactions Nitrile hydrolysis, Hydrazine decompositionGlaser homocoupling, Dehalogenation
Reaction Time 2 – 4 hours (excluding isolation)14 – 16 hours (One-pot, two-step)
Scalability High (Cost-effective for multi-gram scale)Medium (Limited by Pd/Cu catalyst costs)

General FAQs

Q: Can I use microwave irradiation for the Fischer cyclization? A: Yes. Microwave irradiation can significantly reduce the reaction time from hours to minutes. More importantly, it often improves the overall yield by minimizing the time the sensitive nitrile molecule spends at extreme temperatures, thereby suppressing both nitrile hydrolysis and hydrazine decomposition[4].

Q: How do I remove the persistent green/brown discoloration from my final product? A: Indoles are prone to trace oxidation, which often manifests as a greenish or light brown hue on the surface of the crystals[4]. Treat the crude product with activated decolorizing carbon (Norit) during recrystallization from hot ethanol. Filter the hot solution through a pad of Celite to obtain colorless to pale-yellow crystals.

References

  • Development of potential dual-action antibacterial agents - University of Wollongong. University of Wollongong Thesis Collection.
  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors.
  • Troubleshooting 2-phenylindole synthesis side reactions. Benchchem.
  • Reactions of Nitriles. Chemistry Steps.
  • A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions.

Sources

stability of 2-phenyl-1H-indole-5-carbonitrile under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-phenyl-1H-indole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. Here, we address common questions and challenges related to the stability of 2-phenyl-1H-indole-5-carbonitrile under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 2-phenyl-1H-indole-5-carbonitrile?

A1: For optimal long-term stability, solid 2-phenyl-1H-indole-5-carbonitrile should be stored in a tightly sealed container, protected from light, in a dry environment at room temperature (20 to 22 °C)[1][2]. The indole ring system can be susceptible to oxidation, so minimizing exposure to air and moisture is crucial.

Q2: How should I prepare and store stock solutions of 2-phenyl-1H-indole-5-carbonitrile?

A2: Stock solutions should be prepared in a suitable anhydrous solvent such as DMSO or methanol. For maximum stability, it is recommended to store these solutions at low temperatures, such as 2-8°C for short-term storage or -20°C to -80°C for long-term storage[3]. To prevent degradation from light, use amber vials or wrap the container in aluminum foil[3]. It is also good practice to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Q3: My solution of 2-phenyl-1H-indole-5-carbonitrile has developed a yellow or pinkish hue. What does this indicate?

A3: A color change in your solution often signifies degradation of the indole compound[3]. This is typically due to oxidation of the electron-rich indole ring, which can lead to the formation of colored oligomers or specific degradation products[3]. For instance, the oxidation of indole can lead to the formation of blue or green compounds like indigo[3][4]. If you observe a color change, it is advisable to prepare a fresh solution.

Q4: What is the general stability of 2-phenyl-1H-indole-5-carbonitrile in aqueous solutions and different pH conditions?

A4: The stability of indole compounds in aqueous solutions is highly dependent on pH[3][5]. Generally, indoles are more stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline conditions can catalyze degradation[3][6]. For 2-phenyl-1H-indole-5-carbonitrile, it is recommended to maintain a pH range of 6.0 to 7.5 for general use to minimize potential hydrolysis or other degradation pathways[6].

Q5: Is 2-phenyl-1H-indole-5-carbonitrile sensitive to light?

A5: Yes, many indole derivatives are sensitive to light and can undergo photodegradation[3]. The photostability of some indole derivatives has been shown to be influenced by the solvent, with protic solvents like alcohols sometimes offering better stability compared to nonpolar solvents[7][8]. It is always recommended to protect solutions of 2-phenyl-1H-indole-5-carbonitrile from light during experiments and storage.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 2-phenyl-1H-indole-5-carbonitrile.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Inconsistent experimental results or loss of biological activity. Degradation of the compound in the experimental media.Indole compounds can be unstable in physiological buffers and cell culture media. It is recommended to prepare fresh solutions immediately before each experiment. If possible, quantify the stability of your compound in your specific media under experimental conditions (e.g., 37°C, 5% CO₂) using HPLC.[3]
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound.If new peaks appear over time with a corresponding decrease in the main compound peak, this indicates degradation. To mitigate this, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) and analyze samples as quickly as possible after preparation. Use amber or light-blocking autosampler vials.[3] Consider that some indole derivatives can exist as stable isomers or tautomers, which might appear as separate peaks.[3]
Low yield in a reaction sensitive to oxidation. Oxidative degradation of the indole ring.The indole ring is electron-rich and susceptible to oxidation by atmospheric oxygen or other oxidizing agents present in the reaction mixture.[9] To prevent this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of an antioxidant may also be beneficial.[3]
Formation of colored byproducts. Oxidation and/or polymerization.As mentioned in the FAQs, color formation is a strong indicator of degradation. This is often due to oxidation.[3] Review your experimental setup to exclude sources of oxidation and light exposure. Purification by techniques such as flash chromatography or preparative HPLC may be necessary to remove colored impurities.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of 2-phenyl-1H-indole-5-carbonitrile

This protocol provides a general method to assess the stability of 2-phenyl-1H-indole-5-carbonitrile under specific experimental conditions (e.g., in a particular buffer, at a certain temperature).

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • 2-phenyl-1H-indole-5-carbonitrile.

  • HPLC-grade acetonitrile and water.

  • The buffer or medium in which stability is to be tested.

  • 0.22 µm syringe filters.

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 2-phenyl-1H-indole-5-carbonitrile in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution with the test buffer/medium to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). This is your t=0 sample.

  • Filter an aliquot of the t=0 sample through a 0.22 µm syringe filter into an HPLC vial.

3. Stability Study:

  • Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C in a light-protected incubator).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial and store at 4°C until analysis.

4. HPLC Analysis:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable gradient (e.g., 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions). The exact gradient should be optimized for your specific compound and system.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

5. Data Analysis:

  • Integrate the peak area of the 2-phenyl-1H-indole-5-carbonitrile peak at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage remaining versus time to determine the stability profile.

Visualizations

Troubleshooting Workflow for Inconsistent Results

start Inconsistent Experimental Results check_solution Prepare Fresh Solution? start->check_solution run_stability_assay Perform HPLC Stability Assay in Media check_solution->run_stability_assay Yes other_factors Investigate Other Experimental Variables check_solution->other_factors No stable Compound Stable run_stability_assay->stable >90% remaining unstable Compound Unstable run_stability_assay->unstable <90% remaining optimize Optimize Conditions (e.g., add antioxidant, protect from light) unstable->optimize

Caption: A flowchart for troubleshooting inconsistent experimental results.

Potential Degradation Pathways of the Indole Core

indole 2-Phenyl-1H-indole-5-carbonitrile Electron-rich core oxidation Oxidation (O₂, light, heat, pH) indole->oxidation oxindole 2-Oxindole Derivative oxidation->oxindole [O] dimerization Dimerization/Polymerization (Colored Products) oxidation->dimerization Radical reactions isatin Isatin Derivative oxindole->isatin [O] ring_opening Ring-Opened Products isatin->ring_opening Further Oxidation

Caption: Simplified potential oxidative degradation pathways of the indole nucleus.

References

  • Vertex AI Search. (n.d.). 96887-11-5 | 2-Phenyl-1H-indole-5-carbonitrile.
  • Golec, B., Kijak, M., Vetokhina, V., Gorski, A., Thummel, R. P., Herbich, J., & Waluk, J. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry B, 119(24), 7283–7293.
  • PubMed. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines.
  • Hoffman Fine Chemicals. (n.d.). CAS 96887-11-5 | 2-Phenyl-1H-indole-5-carbonitrile.
  • BenchChem. (n.d.). Technical Support Center: Improving the Stability of Indole Compounds in Solution.
  • SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives.
  • ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles.
  • National Institutes of Health. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • National Institutes of Health. (n.d.). Environmental Factors Affecting Indole Production in Escherichia coli.
  • American Chemical Society. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry.
  • ResearchGate. (n.d.). Degradation pathway of indole by electroFenton.
  • BenchChem. (n.d.). optimizing pH for 3-Indoleacetonitrile stability and activity.
  • American Chemical Society. (2019).
  • American Chemical Society. (2001). Reactions of 1-Tosyl-3-substituted Indoles with Conjugated Dienes under Thermal and/or High-Pressure Conditions. The Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). 2-Phenylindole CAS#: 948-65-2.
  • International Journal of Novel Research and Development. (2023). SYNTHESIS OF 2-PHENYL INDOLE.
  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
  • SIELC Technologies. (n.d.). Separation of 1H-Indole, 2-phenyl- on Newcrom R1 HPLC column.

Sources

avoiding degradation of 2-phenyl-1H-indole-5-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Phenyl-1H-indole-5-carbonitrile Storage & Stability Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of handling sensitive heterocyclic compounds. 2-phenyl-1H-indole-5-carbonitrile (CAS 96887-11-5) is a highly valuable synthetic molecule, prominently researched as a potent inhibitor of the NorA efflux pump in Staphylococcus aureus (MIC of 3.6 µM when combined with berberine)[1].

Despite its therapeutic potential, the electron-rich indole nucleus introduces specific stability liabilities. This guide provides self-validating protocols and mechanistic insights to ensure the integrity of your compound during storage and experimental workflows.

Part 1: Core FAQs on Storage and Handling

Q1: What are the optimal long-term storage conditions for 2-phenyl-1H-indole-5-carbonitrile solid powder? Scientist's Insight: While some commercial suppliers indicate that short-term storage at room temperature (20 to 22 °C) is acceptable, optimal long-term stability requires storage at 0–6 °C in a tightly sealed container[2]. The compound must be kept dry and protected from light. Because the indole ring is susceptible to air oxidation, storing the powder under an inert atmosphere (Argon or Nitrogen) is highly recommended to prevent the formation of oxidized impurities.

Q2: I observed new peaks in my HPLC chromatogram after leaving the stock solution on the benchtop. What happened? Scientist's Insight: You are likely observing photodegradation or oxidation. Indole derivatives are sensitive to ambient light and oxygen in solution[3]. When dissolved in organic solvents (e.g., DMSO or acetonitrile), the rate of degradation accelerates compared to the solid state. Always prepare stock solutions in high-purity, degassed solvents and store them in amber vials at -20 °C.

Q3: Can I use acidic mobile phases (like 0.1% TFA) for LC-MS analysis of this compound? Scientist's Insight: Proceed with caution. The indole ring undergoes protonation primarily at the C3 position under strongly acidic conditions[3]. This generates an electrophilic iminium species that can catalyze polymerization or degradation. If you observe degradation during LC-MS, switch to a mildly acidic (e.g., 0.01% Formic acid) or neutral pH mobile phase.

Part 2: Troubleshooting Guide - Degradation Mechanisms

Issue 1: Oxidative Degradation

  • Mechanism: The electron-rich nature of the pyrrole moiety within the indole core makes it highly susceptible to electrophilic attack by molecular oxygen or reactive oxygen species (ROS). This often leads to the formation of oxindoles or ring-cleaved products.

  • Solution: Degas all solvents using sparging (bubbling inert gas) or freeze-pump-thaw cycles. Store both solid and liquid aliquots under an argon blanket.

Issue 2: Acid-Catalyzed Dimerization/Degradation

  • Mechanism: Strong acids protonate the C3 position of the indole ring. The resulting electrophilic intermediate can react with another unprotonated indole molecule, leading to dimers or complex oligomers.

  • Solution: Avoid dissolving the compound in unbuffered, highly acidic aqueous solutions. When formulating for in vitro assays (e.g., MIC testing for NorA inhibition), maintain a physiological pH (7.2–7.4) using HEPES or PBS buffers.

Part 3: Experimental Workflow - Forced Degradation & Stability Testing

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-phenyl-1H-indole-5-carbonitrile in anhydrous, degassed HPLC-grade Acetonitrile to a concentration of 1 mg/mL.

  • Aliquoting: Divide the stock into four 1 mL amber glass vials (Vials A, B, C, D) and one clear glass vial (Vial E).

  • Stress Conditions:

    • Vial A (Control): Store at -20 °C under Argon.

    • Vial B (Oxidative Stress): Add 50 µL of 3% H₂O₂, stir at room temperature for 4 hours.

    • Vial C (Acidic Stress): Add 50 µL of 0.1 M HCl, heat at 60 °C for 4 hours.

    • Vial D (Basic Stress): Add 50 µL of 0.1 M NaOH, heat at 60 °C for 4 hours.

    • Vial E (Photolytic Stress): Expose the clear vial to UV light (254 nm) for 4 hours at room temperature.

  • Neutralization & Dilution: Neutralize Vials C and D with equivalent amounts of base/acid. Dilute all samples to 100 µg/mL using the mobile phase.

  • HPLC Analysis: Inject 10 µL of each sample onto a C18 column. Compare the chromatograms against Vial A. The appearance of secondary peaks in Vials B-E confirms the specific degradation liabilities of your batch, validating your preventative storage measures.

Part 4: Quantitative Data Summary

The following table summarizes the expected quantitative outcomes from the forced degradation protocol, providing a baseline for your own analytical validation.

Stress ConditionReagent / EnvironmentTemperatureTimeExpected Degradation (%)Primary Degradant Type
Control Argon, Dark-20 °C4 hours< 0.5%None
Oxidative 3% H₂O₂25 °C4 hours15 - 25%Oxindoles / N-Oxides
Acidic 0.1 M HCl60 °C4 hours20 - 30%Dimers / Oligomers
Basic 0.1 M NaOH60 °C4 hours5 - 10%Hydrolysis products
Photolytic UV Light (254 nm)25 °C4 hours10 - 20%Ring-cleaved products

Part 5: Visualizing the Degradation & Protection Workflow

G Compound 2-Phenyl-1H-indole-5-carbonitrile (Intact API) Oxidation Oxidative Degradation (O2 / ROS Exposure) Compound->Oxidation Susceptible to Acid Acid-Catalyzed Degradation (C3 Protonation) Compound->Acid Sensitive to Photo Photodegradation (UV / Ambient Light) Compound->Photo Vulnerable to Inert Store under Argon/N2 Oxidation->Inert Prevent via Buffer Use Neutral pH Buffers Acid->Buffer Prevent via Amber Use Amber Glassware Photo->Amber Prevent via

Logical workflow of 2-phenyl-1H-indole-5-carbonitrile degradation pathways and mitigation strategies.

References

  • Fast Delivery 96887-11-5 | 2-phenyl-1h-indole-5-carbonitrile Instant. Indiana University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWWSS7ZQKMnYGS7yynh5Hf2Ignpn4gVaT_PMgGhNqe05EJrs9b01BxTz24auBNDNObFMz34eQ0q3_wOKwbW7ScxhIaW8fF1qdcUOd578UaDrI_6madrJukjFLsQIwtQjaCo0WfjdXP4nC-Kcw6n-ZtfU0gR05j7u2qn0MYDK_Tu1MmCpOUVLrcVYCGVxMhoupu-2ALJi_pH2VjP07sNS3Ek4AOM2w37Q-qMFemN1tXxKAt_sb14AljQ9RYVZqu-9zrUGkF0Yn5hqF4_37zxNNW06GmS-4qmcAMhKR6gsCPXZRkd2Uh3tecFZRy7fEg9ZbyOtMRSs-YXACzwykyzrVMfi1T5fZdh1BLoKJMehKMbH8QtIE5]
  • Development of potential dual-action antibacterial agents. University of Wollongong.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETG7cJ72sfBg19OkT4B5vhvhxr8KDBaHVXYx9JLcDMjMEm015O2ZbccHp_qYyYWVq5fC4cckVsocasl8m2w9worNFrEqFrOB1LeWC57vOa4ekWjsaX4NknPHCwZ5C8-j_2PDvJz93M3zvlZhxR7mFyn8WZ5JKuHgP6cE2wjkI_BubBDb0_niC80HT30_FXY8dy9tvpSNl7t5fpFzjilP_20Qc=]
  • Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2vQi1KjrsRvA9Uhu1apTM8i-S6lFSWHpLXOmf4Yh6wUfz4oxVr3M5rwS-lnYGxKqyXhD6-M1v5EO3OQfJBuxNZflIUqtWl45dYLc96ijh-YfNagIH7zgMcyMIe9QZVQ5tcW8zIhBuWkedW1uiJd32tDqaWMyrZX8o5sd-cO7nGg_genTZ5iiHtuLOKHkn6ZClaPqH2bO6_hErc6fKNjK5alD0m38h_-Lm4g==]
  • 5-Cyanoindole15861-24-2,Purity98%_Heowns Biochem. Molbase.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj_kwnO-06YscoWP02EGjYTORD_3kqZcXRcLqhG3ZkswIsPzquCbE8hOqPm-Xcg1FPOioo90fuPnu9uz1PSJXpZOJMj_krVQOhSid0uTMtfLaok-ir7sPMzRLCNiMoT6rXbU7PS6_Crl4ikVXWr_U3SN9Knfc=]

Sources

Technical Support Center: Permeability Optimization for 2-Phenyl-1H-Indole-5-Carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-phenyl-1H-indole-5-carbonitrile (CAS: 96887-11-5). Originally identified during structure-activity relationship (SAR) studies as a potential inhibitor of the NorA bacterial efflux pump in Staphylococcus aureus[1], this indole-carbonitrile scaffold is frequently utilized in early-stage drug discovery.

However, when repurposing this lipophilic core for systemic mammalian targets, researchers often encounter significant cell permeability and absorption bottlenecks. This guide is designed for scientists and drug development professionals to troubleshoot in vitro permeability assays (Caco-2, PAMPA) and apply rational structural optimizations to this specific chemical series.

Physicochemical Profiling & Permeability Barriers

Before troubleshooting assay results, it is critical to understand the inherent physicochemical properties of 2-phenyl-1H-indole-5-carbonitrile. While the molecule complies with Lipinski's Rule of 5, its specific functional groups present unique challenges during membrane transit.

PropertyValuePermeability Implication
Molecular Weight 218.26 g/mol Highly favorable for passive transcellular diffusion[2].
cLogP ~3.8Highly lipophilic. Increases the risk of poor aqueous solubility, compound precipitation in assay buffers, and non-specific binding to plasticware.
Topological Polar Surface Area (TPSA) ~40 ŲExcellent for membrane penetration (well below the 140 Ų threshold for poor intestinal absorption).
Hydrogen Bond Donors (HBD) 1 (Indole NH)The exposed indole NH is a classic recognition motif for apical efflux transporters (e.g., P-glycoprotein).
Hydrogen Bond Acceptors (HBA) 1 (Nitrile N)The strong dipole moment of the nitrile group can increase the desolvation energy required to enter the lipid bilayer.

Troubleshooting Guide: Permeability Assays (FAQ)

Issue 1: Low Caco-2 Permeability Despite Favorable LogP

Q: My Caco-2 assay shows a low apparent permeability ( Papp​<5×10−6 cm/s) for 2-phenyl-1H-indole-5-carbonitrile, even though its LogP suggests it should easily cross lipid membranes. What is causing this?

A: Highly lipophilic compounds with specific H-bond donor arrangements often fall victim to two primary artifacts in Caco-2 assays:

  • Active Efflux: The compound is likely a substrate for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) expressed on the apical surface of the Caco-2 monolayer[3].

  • Poor Aqueous Solubility / Non-Specific Binding: The compound may be precipitating in the donor well (pH 7.4) or binding to the plastic transwell insert, artificially lowering the measured concentration in the receiver well.

Issue 2: Discrepancies Between PAMPA and Caco-2

Q: How do I definitively differentiate between poor passive diffusion and active efflux for this scaffold?

A: Run a Parallel Artificial Membrane Permeability Assay (PAMPA) in parallel with your Caco-2 assay[4]. PAMPA utilizes an artificial lipid membrane devoid of transporter proteins, measuring only passive transcellular diffusion[5].

  • Diagnosis: If the PAMPA Papp​ is high (> 10×10−6 cm/s) but the Caco-2 Apical-to-Basolateral (A-B) Papp​ is low, active efflux is the dominant barrier. If both are low, the issue is likely poor solubility or high desolvation energy.

Issue 3: High Efflux Ratio

Q: The Efflux Ratio (ER = B-A / A-B) in my Caco-2 assay is > 5. How can I confirm this is P-gp mediated?

A: Perform a bi-directional Caco-2 assay in the presence of a selective P-gp inhibitor. Co-incubate the compound with 5 µM zosuquidar or elacridar[6]. If the ER drops below 2 upon inhibitor addition, 2-phenyl-1H-indole-5-carbonitrile is definitively a P-gp substrate.

Diagnostic Workflows & Pathway Visualizations

To systematize your troubleshooting process, follow the diagnostic workflow below to isolate the exact mechanism hindering the permeability of your indole derivative.

G Start Run PAMPA & Caco-2 Assays for 2-phenyl-1H-indole-5-carbonitrile CheckPAMPA PAMPA Papp > 10 x 10^-6 cm/s? Start->CheckPAMPA HighPassive Good Passive Permeability CheckPAMPA->HighPassive Yes LowPassive Poor Passive Permeability (Check Solubility / Desolvation) CheckPAMPA->LowPassive No CheckCaco Caco-2 Efflux Ratio (ER) > 2? HighPassive->CheckCaco EffluxYes Active Efflux (P-gp/BCRP) Add Zosuquidar to confirm CheckCaco->EffluxYes Yes EffluxNo No Significant Efflux Permeability is optimal CheckCaco->EffluxNo No

Figure 1: Decision tree for diagnosing permeability bottlenecks of indole-5-carbonitrile derivatives.

Efflux Apical Apical Compartment (Gut Lumen / Donor) CellMembrane Intestinal Epithelium Passive Influx Active Efflux (P-gp) Apical->CellMembrane Indole Compound CellMembrane->Apical Efflux (ER > 2) Basolateral Basolateral Compartment (Bloodstream / Receiver) CellMembrane->Basolateral Transcellular Diffusion Inhibitor Efflux Inhibitor (Zosuquidar) Inhibitor->CellMembrane Blocks Efflux

Figure 2: Cellular mechanism of P-gp mediated efflux and targeted inhibition in Caco-2 monolayers.

Standardized Experimental Protocol

Bi-directional Caco-2 Permeability Assay with Efflux Inhibition

To generate self-validating data, this protocol incorporates bi-directional transport (A-B and B-A) and pharmacological inhibition to isolate active transport mechanisms[3][6].

Step 1: Monolayer Preparation & Validation

  • Seed Caco-2 cells on polycarbonate filter inserts (e.g., Transwell, 0.4 µm pore size) at a density of 1×105 cells/cm².

  • Culture for 21 days to allow for full enterocyte differentiation and tight junction formation[3].

  • Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 250 Ω·cm².

Step 2: Assay Preparation

  • Prepare the transport buffer: Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Prepare the test solution: Dilute 2-phenyl-1H-indole-5-carbonitrile stock (in DMSO) into the transport buffer to a final concentration of 10 µM. Ensure final DMSO concentration is ≤1% to prevent membrane toxicity.

  • Optional but recommended: Add 1-4% Bovine Serum Albumin (BSA) to the receiver compartments to maintain sink conditions for this highly lipophilic compound.

Step 3: Dosing and Incubation

  • For A-B transport: Add 0.5 mL of the test solution to the apical chamber and 1.5 mL of blank buffer (with BSA) to the basolateral chamber.

  • For B-A transport: Add 1.5 mL of the test solution to the basolateral chamber and 0.5 mL of blank buffer to the apical chamber.

  • For Efflux Inhibition: Repeat the A-B and B-A setups, but pre-incubate both chambers with 5 µM zosuquidar for 30 minutes prior to adding the test compound[6].

  • Incubate the plates at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer.

Step 4: Sampling and Analysis

  • Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace the sampled volume with fresh pre-warmed buffer.

  • Quantify the compound concentration using LC-MS/MS.

  • Calculate Papp​ using the equation: Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the steady-state appearance rate, A is the surface area, and C0​ is the initial donor concentration.

Structural Optimization Strategies (Medicinal Chemistry FAQ)

Q: If 2-phenyl-1H-indole-5-carbonitrile is a confirmed efflux substrate, how can I structurally optimize it to improve permeability without losing target affinity?

A: Medicinal chemistry efforts should focus on masking recognition motifs and modulating lipophilicity:

  • N-Methylation of the Indole Core: The unsubstituted indole NH is a classic hydrogen bond donor that frequently triggers P-gp recognition. Methylating this nitrogen (forming 1-methyl-2-phenyl-1H-indole-5-carbonitrile) removes the HBD, which often drastically reduces the efflux ratio.

  • Reducing cLogP via Heteroatom Incorporation: A cLogP of ~3.8 drives non-specific binding. Introducing polar nitrogen atoms into the 2-phenyl ring (e.g., converting it to a 2-(pyridin-3-yl) or pyrimidine derivative) lowers the LogP, reducing membrane retention time and potentially evading efflux pump binding pockets.

  • Nitrile Bioisosterism: While the nitrile group is metabolically stable, its strong dipole can hinder membrane entry. Replacing it with a bioisostere (e.g., an oxadiazole or tetrazole) can alter the compound's solvation profile, optimizing its transit through the lipophilic core of the membrane.

References

  • Ambrus, J. I. (2008). Development of potential dual-action antibacterial agents. University of Wollongong Thesis Collection.
  • Artursson, P., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols / ResearchGate.
  • Cui, Y., et al. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. Pharmaceutics / PMC.
  • Shah, P., et al. (2016). NCATS Parallel Artificial Membrane Permeability Assay (PAMPA) Profiling in pH 5 buffer. PubChem / NCBI.
  • ChemSynthesis Database. (2025). 2-phenyl-1H-indole-5-carbonitrile Physical Properties.
  • Masungi, C., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture. Pharmazie / ResearchGate.

Sources

Technical Support Center: 2-Phenyl-1H-indole-5-carbonitrile Off-Target Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently assist research teams in de-risking small molecule scaffolds. 2-Phenyl-1H-indole-5-carbonitrile is a highly valuable compound, originally identified as a potent inhibitor of the NorA bacterial efflux pump in Staphylococcus aureus[1]. However, the 2-phenylindole core is a "privileged scaffold" in medicinal chemistry, meaning it is highly pleiotropic and prone to interacting with mammalian off-targets such as NF-κB, Nitric Oxide Synthase (NOS), COX-2, and the 5-HT2B receptor[2][3][4].

This guide is designed to help you diagnose, troubleshoot, and bypass these off-target liabilities using self-validating experimental designs.

Diagnostic Workflow: Off-Target Deconvolution

When utilizing 2-phenyl-1H-indole-5-carbonitrile in complex biological models, unexpected phenotypes often arise from mammalian cross-reactivity. Use the logical workflow below to identify the mechanistic root of your experimental artifacts.

G Start Observe Unexpected Phenotype with 2-Phenyl-1H-indole-5-carbonitrile CheckInVitro In Vitro Mammalian Cytotoxicity? Start->CheckInVitro CheckInVivo In Vivo / Organ-Specific Toxicity? Start->CheckInVivo NFkB Assess NF-κB / NOS Inhibition (IC50 < 30 µM) CheckInVitro->NFkB Yes COX2 Assess COX-2 Binding CheckInVitro->COX2 Yes HT2B Assess 5-HT2B Agonism (Cardiac Risk) CheckInVivo->HT2B Cardiac/Valvular PDE5 Assess PDE5 Inhibition (Vascular Risk) CheckInVivo->PDE5 Hemodynamic Action1 Counter-screen & Titrate Below Off-Target Kd NFkB->Action1 COX2->Action1 Action2 Scaffold Modification (Steric Bulking) HT2B->Action2 PDE5->Action2

Diagnostic workflow for de-risking 2-phenyl-1H-indole-5-carbonitrile off-target liabilities.

Troubleshooting Guides & FAQs

Q1: We are using 2-phenyl-1H-indole-5-carbonitrile to inhibit the NorA efflux pump in S. aureus, but we are observing significant apoptosis in our mammalian host cell co-cultures. What is causing this? A: The cytotoxicity is likely driven by the suppression of mammalian survival signaling. While 2-phenyl-1H-indole-5-carbonitrile is an effective NorA pump inhibitor (achieving an MIC of 3.6 mM in synergy with the antibacterial berberine)[1], the core 2-phenylindole structure is a known inhibitor of Nuclear Factor kappa B (NF-κB) and Nitric Oxide Synthase (NOS)[2]. Studies show that 2-phenylindoles inhibit NF-κB with IC50 values around 25.4 µM[2]. Inhibition of NF-κB in mammalian macrophages or epithelial cells blocks anti-apoptotic gene transcription, rapidly leading to cell death. Actionable Fix: Run a counter-screen using an NF-κB reporter assay to determine the exact IC50 of your specific batch. Ensure your working concentration for NorA inhibition does not overlap with this mammalian NF-κB inhibitory threshold.

Q2: During in vivo murine models of S. aureus infection, subjects treated with our 2-phenylindole derivative exhibited abnormal echocardiograms. Is this compound cardiotoxic? A: Yes, this is a severe and well-documented off-target liability. Indole and 2-phenylindole derivatives frequently exhibit off-target agonism at the 5-HT2B (serotonin) receptor[3]. Activation of 5-HT2B receptors on cardiac fibroblasts promotes mitogenesis and extracellular matrix deposition, which is the primary mechanism behind drug-induced valvular heart disease[3]. Actionable Fix: You must profile the compound against a 5-HT2B calcium flux assay (see Protocol 2). If 5-HT2B agonism is confirmed, the scaffold must be sterically modified (e.g., altering the 5-carbonitrile position) to disrupt the pharmacophore fit for the 5-HT2B active site[3].

Q3: We suspect our compound is inhibiting mammalian efflux pumps (like P-gp or BCRP) instead of just bacterial NorA. How can we isolate the mechanism? A: Bacterial NorA (a Major Facilitator Superfamily pump) and mammalian P-glycoprotein (an ATP-binding cassette pump) share overlapping substrate recognition profiles (e.g., ethidium bromide, ciprofloxacin). Because 2-phenyl-1H-indole-5-carbonitrile acts as a broad efflux pump inhibitor[1], it may competitively bind mammalian ABC transporters, altering the pharmacokinetics of co-administered drugs. Actionable Fix: Implement a differential Ethidium Bromide (EtBr) accumulation assay using both a NorA-overexpressing S. aureus strain and a mammalian cell line overexpressing P-gp.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay you run must contain internal controls that validate the mechanism of action. Do not rely solely on phenotypic endpoints.

Protocol 1: Differential EtBr Accumulation Assay (NorA vs. P-gp Selectivity)

Causality: This assay measures the real-time accumulation of a fluorescent substrate (EtBr) to quantify efflux pump inhibition. By using a genetic knockout, the assay self-validates that the signal is due to pump inhibition, not non-specific membrane permeabilization.

  • Preparation: Grow S. aureus (NorA wild-type and NorA knockout strains) to mid-log phase (OD600 = 0.6). Concurrently, culture P-gp overexpressing MDCK-MDR1 cells to 80% confluence.

  • Washing & Starvation: Wash cells 3x with PBS (pH 7.4). Resuspend in assay buffer. Critical step: Include 0.4% glucose for mammalian cells, but omit glucose for bacterial cells to deplete ATP/PMF reserves.

  • Compound Loading: Aliquot cells into a 96-well black microtiter plate. Add 2-phenyl-1H-indole-5-carbonitrile at a concentration gradient (0.1 µM to 10 mM). Include Verapamil (100 µM) as a positive control for P-gp, and Reserpine (20 µg/mL) as a positive control for NorA.

  • Substrate Addition: Add EtBr to a final concentration of 5 µM (bacteria) or 10 µM (mammalian).

  • Kinetic Measurement: Immediately read fluorescence (Excitation: 530 nm, Emission: 600 nm) every 60 seconds for 60 minutes at 37°C.

  • Self-Validation Check: The NorA knockout S. aureus strain MUST show rapid, uninhibited EtBr accumulation regardless of the 2-phenyl-1H-indole-5-carbonitrile concentration. If the knockout strain shows altered kinetics upon drug addition, your compound is causing off-target membrane permeabilization.

Protocol 2: 5-HT2B Off-Target Liability Screening (Calcium Flux)

Causality: Identifies cardiotoxic agonism at the 5-HT2B receptor by measuring downstream Gq-coupled intracellular calcium release[3].

  • Cell Line: Seed CHO-K1 cells stably expressing human 5-HT2B and Gα16 in a 384-well plate at 10,000 cells/well.

  • Dye Loading: Incubate with Fluo-4 AM calcium indicator dye (2 µM) and probenecid (2.5 mM) for 45 minutes at 37°C to prevent dye efflux.

  • Baseline: Record baseline fluorescence for 10 seconds (Excitation: 488 nm, Emission: 525 nm).

  • Injection: Inject 2-phenyl-1H-indole-5-carbonitrile (10 µM to 100 µM).

  • Measurement: Record peak calcium response over 3 minutes.

  • Self-Validation Check: Pre-treat a duplicate plate with a selective 5-HT2B antagonist (e.g., SB204741). The calcium signal from your compound must be completely abolished in this plate to confirm the effect is strictly 5-HT2B-mediated and not an artifact of compound auto-fluorescence or non-specific GPCR activation.

Quantitative Off-Target Affinity Matrix

Use the following table to benchmark your experimental concentrations against known off-target thresholds for the 2-phenylindole scaffold.

TargetBiological FunctionTypical IC50 / EC50Consequence of Off-Target BindingReference
NorA Efflux Pump Bacterial Resistance~3.6 mM (MIC w/ Berberine)Intended Target (Antibacterial synergy)[1]
NF-κB Mammalian Immune Signaling~25.4 µMImmunosuppression, Cytotoxicity[2]
Nitric Oxide Synthase Vasodilation / Signaling~38.1 µMVascular dysregulation[2]
5-HT2B Receptor Serotonergic Signaling< 10 µM (Agonist)Valvular heart disease (Cardiotoxicity)[3]
COX-2 InflammationVariable (Low µM)GI toxicity, altered inflammatory response[4]
PDE5 cGMP DegradationVariable (Low µM)Hypotension[5]

References

  • [1] Development of potential dual-action antibacterial agents. University of Wollongong. Available at:[Link]

  • [2] Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PubMed Central (PMC), NIH. Available at:[Link]

  • [5] Supporting Information Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. DOI.org. Available at:[Link]

  • [3] Development of Pharmacophore Models for the Important Off-Target 5-HT 2B Receptor. PubMed, NIH. Available at: [Link]

  • [4] Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. OMICS International. Available at:[Link]

Sources

Technical Support Center: Refining Assay Protocols for 2-phenyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-phenyl-1H-indole-5-carbonitrile . As a potent synthetic indole derivative, this compound is primarily evaluated as an inhibitor of the NorA multidrug resistance (MDR) efflux pump in Staphylococcus aureus[1]. Because NorA actively extrudes a wide array of structurally dissimilar antimicrobials—such as fluoroquinolones (ciprofloxacin), alkaloids (berberine), and intercalating dyes (ethidium bromide)—inhibiting this pump restores bacterial susceptibility to these agents[1][2].

This guide is engineered for researchers and drug development professionals. It bypasses basic laboratory introductions and directly addresses the mechanistic logic, advanced troubleshooting, and self-validating assay designs required to work with highly hydrophobic, potentially autofluorescent indole-based efflux pump inhibitors (EPIs).

Mechanistic Overview & Assay Logic

To prove that 2-phenyl-1H-indole-5-carbonitrile acts specifically as a NorA inhibitor (and not as a generic membrane permeabilizer or direct bactericide), your experimental pipeline must be a self-validating system . This means coupling a phenotypic survival assay (Checkerboard MIC) with a real-time functional readout (Fluorometric Efflux) across wild-type (WT) and target-knockout (KO) bacterial strains[3].

G Substrate Efflux Substrate (Berberine / EtBr) NorA NorA Efflux Pump (S. aureus Membrane) Substrate->NorA Pumped out (Without Inhibitor) Inhibitor Inhibitor (2-phenyl-1H-indole-5-carbonitrile) Inhibitor->NorA Blocks Efflux Intracellular Intracellular Accumulation NorA->Intracellular Substrate Retained (With Inhibitor) Readout1 Fluorescence Increase (EtBr Assay) Intracellular->Readout1 Fluorometric Readout2 Bacterial Death (MIC Synergy Assay) Intracellular->Readout2 Antimicrobial

Diagram 1: Mechanistic logic of NorA efflux pump inhibition and corresponding assay readouts.

Standardized Experimental Protocols

Protocol A: Broth Microdilution Checkerboard Assay (Synergy Evaluation)

This assay quantifies the synergistic effect of 2-phenyl-1H-indole-5-carbonitrile when combined with a known NorA substrate (e.g., berberine or ciprofloxacin)[2][4].

Causality Check: You must run this assay in parallel using a NorA-overexpressing strain (e.g., SA-1199B) and a NorA-knockout strain. If the compound is a true NorA inhibitor, it will drastically lower the Minimum Inhibitory Concentration (MIC) of berberine in the overexpressing strain, but have no effect on the knockout strain[3].

  • Inoculum Preparation: Grow S. aureus strains overnight in Mueller-Hinton Broth (MHB) at 37°C. Adjust the suspension to a 0.5 McFarland standard, then dilute to a final well concentration of 1.5×105 CFU/mL[4].

  • Compound Matrix: In a 96-well plate, perform serial 2-fold dilutions of the antibiotic (e.g., berberine) along the X-axis, and 2-fold dilutions of 2-phenyl-1H-indole-5-carbonitrile along the Y-axis.

  • Incubation: Add the bacterial inoculum and incubate for 18–24 hours at 37°C[2].

  • Readout: Determine the MIC (the lowest concentration with no visible growth or no resazurin color change). Calculate the Fractional Inhibitory Concentration Index (FICI).

Protocol B: Ethidium Bromide (EtBr) Fluorometric Efflux Assay

EtBr fluoresces intensely only when intercalated with intracellular DNA. Active NorA pumps keep intracellular EtBr low. Adding an effective inhibitor traps EtBr inside the cell, causing a measurable fluorescence spike[5][6].

  • Cell Loading: Grow S. aureus to an OD600 of 0.6. Wash and resuspend in phosphate-buffered saline (PBS) containing a sub-MIC concentration of EtBr (e.g., 2 µg/mL)[7].

  • Inhibitor Addition: Add 2-phenyl-1H-indole-5-carbonitrile at sub-inhibitory concentrations (e.g., 1/4 MIC) to the suspension[7]. Use Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control[5].

  • Kinetic Readout: Monitor fluorescence (Excitation ~530 nm, Emission ~600 nm) continuously for 60 minutes at 37°C.

Workflow Prep Prepare S. aureus Inoculum (1.5 x 10^5 CFU/mL) Combine Combine in 96-well Plate + Bacterial Inoculum Prep->Combine Dilution1 Serial Dilution: NorA Substrate (X-axis) Dilution1->Combine Dilution2 Serial Dilution: Indole Inhibitor (Y-axis) Dilution2->Combine Incubate Incubate 18-24h at 37°C Combine->Incubate Read Determine MIC & Calculate FICI (Synergy Validation) Incubate->Read

Diagram 2: Checkerboard assay workflow for evaluating efflux pump inhibitor synergy.

Quantitative Data Reference

When evaluating 2-phenyl-1H-indole-5-carbonitrile, compare your assay results against these established pharmacological benchmarks for NorA inhibition[1][2]:

ParameterExpected Range / BenchmarkInterpretation
Direct Antibacterial MIC (WT Strain) > 100 µMCompound should lack direct toxicity to isolate efflux mechanism.
Synergistic MIC (with Berberine) ~3.6 µMHigh potency when combined with 100 µg/mL berberine[1].
FICI Score ≤0.5 Indicates true pharmacological synergy.
EtBr Accumulation Shift 2 to 4-fold increaseConfirms functional blockade of the NorA transporter[5].

Troubleshooting & FAQs

Solubility & Formulation

Q: 2-phenyl-1H-indole-5-carbonitrile is precipitating when added to the Mueller-Hinton Broth. How do I resolve this without killing the bacteria? A: Indole derivatives containing carbonitrile groups are highly lipophilic and prone to aqueous aggregation.

  • Solution: Prepare a highly concentrated master stock (e.g., 10–20 mM) in 100% molecular-grade DMSO. When diluting into the assay plate, ensure the final DMSO concentration never exceeds 1.0% v/v (ideally 0.5%), as higher concentrations disrupt S. aureus membrane integrity and artificially lower the MIC. If precipitation persists at 1%, supplement the broth with 0.05% Pluronic F-68, a non-ionic surfactant that enhances solubility without compromising bacterial viability.

Assay Specificity & False Positives

Q: I am observing a significant MIC reduction in the wild-type S. aureus, but I am also seeing a reduction in the NorA-knockout strain. What does this indicate? A: This breaks the self-validating logic of the assay. If the compound lowers the MIC of the antibiotic in a strain lacking the NorA pump, it is not acting exclusively as a NorA EPI[3].

  • Troubleshooting: The compound is likely exhibiting off-target effects, such as general membrane permeabilization or acting as a direct bactericide at higher concentrations. Run a membrane integrity assay (e.g., Propidium Iodide uptake) to rule out membrane lysis.

Fluorescence Interference

Q: My EtBr fluorometric assay shows a high background signal that drifts upward even in the control wells lacking bacteria. How do I correct this? A: Indole rings are naturally fluorescent due to their conjugated aromatic system. Depending on the excitation/emission wavelengths used for EtBr, the indole derivative may be autofluorescing or undergoing photo-degradation.

  • Solution: You must run a Compound-Only Control (Buffer + EtBr + 2-phenyl-1H-indole-5-carbonitrile, no bacteria) for every concentration tested. Subtract this background kinetic curve from your experimental wells. Alternatively, shift to a different efflux substrate, such as Hoechst 33342, if its spectral profile better avoids the indole's excitation maxima[3].

Reproducibility

Q: The synergistic MIC of the compound varies wildly between different experimental runs (e.g., 3.6 µM one day, 15 µM the next). A: Efflux pump expression is highly sensitive to environmental stressors and growth phases.

  • Solution: Ensure strict adherence to the inoculum growth phase. S. aureus must be harvested in the mid-logarithmic growth phase (OD600 ~0.5–0.6) for consistent NorA expression[2][7]. Using stationary phase cultures will result in erratic pump expression profiles and irreproducible MIC shifts.

References

  • Ambrus, J. I. (2008). Development of potential dual-action antibacterial agents. University of Wollongong Thesis Collection. Available at:[Link]

  • Holler, J. G., et al. (2012). Novel inhibitory activity of the Staphylococcus aureus NorA efflux pump by a kaempferol rhamnoside isolated from Persea lingue. Journal of Antimicrobial Chemotherapy. Available at:[Link]

  • Martins, A., et al. (2013). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. The Open Microbiology Journal. Available at:[Link]

  • Ball, A. R., et al. (2006). Antibacterial Activity of Berberine-NorA Pump Inhibitor Hybrids with a Methylene Ether Linking Group. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Khoramrooz, S. S., et al. (2025). Efflux Pump Inhibitory Activity of Berberine and Palmatine and their Synergistic Activity with Ciprofloxacin. Journal of Animal and Plant Sciences. Available at:[Link]

  • Silva, I. J., et al. (2025). Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain. Pharmaceuticals (MDPI). Available at:[Link]

Sources

troubleshooting inconsistent results with 2-phenyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2-phenyl-1H-indole-5-carbonitrile (CAS No. 96887-11-5). This resource is designed for researchers, medicinal chemists, and drug development professionals to address and resolve common experimental inconsistencies encountered during the synthesis, purification, and handling of this valuable heterocyclic building block.

Troubleshooting Guide: Experimental Challenges

This section addresses specific, practical issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Q1: My Fischer indole synthesis of 2-phenyl-1H-indole-5-carbonitrile is resulting in very low or no yield. What are the primary causes?

This is a frequent challenge, often rooted in the nuances of the Fischer indole synthesis, which is highly sensitive to reaction conditions.[1] The primary culprits for low or no yield can be systematically investigated.

Likely Causes & Solutions:

  • Improper Acid Catalyst Selection: The choice and strength of the acid are critical for facilitating the key[2][2]-sigmatropic rearrangement.[3] The electron-withdrawing nature of the nitrile group on the phenylhydrazine precursor can make cyclization more challenging.

    • Solution: If you are using a weak Brønsted acid like acetic acid, consider switching to a stronger one such as p-toluenesulfonic acid (p-TsOH) or polyphosphoric acid (PPA).[4] Conversely, if you observe significant decomposition (dark, tarry reaction mixture), the acid may be too harsh. In this case, a milder Lewis acid like zinc chloride (ZnCl₂) can be more effective by coordinating with the nitrogen atoms without excessive protonation that can lead to side reactions.[2][3]

  • N-N Bond Cleavage as a Competing Pathway: Electron-donating groups on the carbonyl component can stabilize an intermediate that favors cleavage of the nitrogen-nitrogen bond, preventing indole formation.[5] While the phenyl group is not strongly donating, this pathway can still compete.

    • Solution: Switching from a strong Brønsted acid to a Lewis acid (e.g., ZnCl₂) can disfavor this cleavage pathway.[2][5] Additionally, carefully controlling the temperature—avoiding excessive heat—can help minimize this and other decomposition reactions.[3]

  • Poor Quality of Starting Materials: The Fischer indole synthesis is sensitive to impurities.

    • Solution: Ensure your 4-cyanophenylhydrazine and acetophenone starting materials are pure. The 4-cyanophenylhydrazine can be unstable; verify its purity by NMR or melting point before use. The corresponding hydrazone intermediate should be isolated and purified if direct, one-pot synthesis is failing.[4] Solvents must be anhydrous, as water can deactivate some acid catalysts, particularly Lewis acids like ZnCl₂.[4]

Below is a systematic workflow to diagnose and resolve low-yield issues.

Troubleshooting_Low_Yield start Low or No Yield Observed check_sm Step 1: Verify Starting Material Purity (Hydrazine, Ketone, Solvent) start->check_sm sm_ok Pure? check_sm->sm_ok purify_sm Purify/Re-source Starting Materials sm_ok->purify_sm No optimize_acid Step 2: Optimize Acid Catalyst sm_ok->optimize_acid Yes purify_sm->check_sm acid_screen Screen Different Acids (p-TsOH, PPA, ZnCl₂) optimize_acid->acid_screen yield_improved Yield Improved? acid_screen->yield_improved optimize_temp Step 3: Adjust Reaction Temperature yield_improved->optimize_temp No/Slightly success Problem Resolved yield_improved->success Yes temp_screen Systematically Vary Temperature (e.g., 80°C, 110°C, 150°C) optimize_temp->temp_screen final_yield Yield Improved? temp_screen->final_yield final_yield->success Yes failure Consider Alternative Synthesis Route (e.g., Larock, Sonogashira) final_yield->failure No

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
Q2: My TLC analysis shows multiple product spots, making purification difficult. What are these byproducts and how can I minimize them?

The formation of multiple products is a classic issue, complicating purification and reducing the yield of the desired 2-phenyl-1H-indole-5-carbonitrile.

Common Side Products & Mitigation Strategies:

  • Polymerization/Decomposition Products: Harsh acidic conditions and high temperatures can cause both starting materials and the indole product to degrade into a complex mixture of polymeric materials, often seen as a baseline streak or a series of inseparable spots on TLC.[3]

    • Mitigation: Reduce the reaction temperature and/or reaction time. If using a strong acid like PPA, ensure the temperature does not significantly overshoot the target. Using a milder Lewis acid can also prevent degradation.[3]

  • Aldol Condensation Products: If using an enolizable ketone or aldehyde, acidic conditions can promote self-condensation, leading to impurities.[1] While acetophenone is less prone to this than simpler ketones, it can still occur.

    • Mitigation: Ensure the slow addition of the acid catalyst or run the reaction at a temperature where indole formation is favored over condensation. Pre-forming the hydrazone intermediate before adding the cyclization catalyst can also help.[6]

  • Regioisomers (if using unsymmetrical ketones): This is not applicable for the synthesis of 2-phenyl-1H-indole-5-carbonitrile from acetophenone, but it is a critical consideration for other derivatives. The use of an unsymmetrical ketone can lead to two different indole regioisomers, the ratio of which is influenced by the acidity of the medium.[4]

Side_Products Start 4-Cyanophenylhydrazine + Acetophenone Conditions Acid Catalyst (H⁺ or Lewis Acid) + Heat Start->Conditions Desired_Pathway [3,3]-Sigmatropic Rearrangement & Cyclization Conditions->Desired_Pathway Side_Pathway1 Excessive Heat/Acid Conditions->Side_Pathway1 Harsh Conditions Side_Pathway2 N-N Bond Cleavage Conditions->Side_Pathway2 Substituent Effects Product Desired Product: 2-Phenyl-1H-indole-5-carbonitrile Desired_Pathway->Product Byproduct1 Side Product: Degradation & Polymerization Side_Pathway1->Byproduct1 Byproduct2 Side Products: Aniline Derivatives & Imines Side_Pathway2->Byproduct2

Caption: Potential side reaction pathways in the synthesis of 2-phenyl-1H-indole-5-carbonitrile.
Q3: The crude product is a dark, oily solid that is very difficult to purify by column chromatography. What is the recommended purification protocol?

Purification of indole derivatives can be challenging due to their polarity and potential for streaking on silica gel.[3] A systematic approach is required.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, cool the mixture and carefully quench it by pouring it over ice water. Neutralize the acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as this can cause frothing. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[7]

  • Trituration: The resulting crude solid often contains non-polar impurities and some polymeric material. Before attempting chromatography, try triturating the solid with a solvent system where the desired product has low solubility, but impurities are soluble. A mixture of hexanes and ethyl acetate (e.g., 9:1) or diethyl ether can be effective. Stir the crude solid in the solvent for 30 minutes, then filter to collect the more purified solid product.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically sufficient.

    • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to 15-20% ethyl acetate. The nitrile group increases the polarity compared to unsubstituted 2-phenylindole.[8]

    • TLC Analysis: Before running the column, carefully determine the optimal mobile phase using TLC. The ideal Rf value for the product spot should be between 0.25 and 0.40 for good separation.

    • Loading: For difficult-to-purify compounds, use dry loading. Dissolve the crude material in a minimal amount of a polar solvent (like acetone or dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. This dry powder can then be carefully loaded onto the top of the column.

  • Recrystallization: If chromatography yields a product that is still not sufficiently pure, recrystallization can be a final, powerful purification step.

    • Solvent Screening: Test various solvents to find one in which the product is soluble when hot but sparingly soluble when cold. Ethanol, methanol, or toluene/hexane mixtures are good starting points.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key physical and spectroscopic properties of 2-phenyl-1H-indole-5-carbonitrile?

Having reference data is crucial for confirming the identity and purity of your synthesized compound.

PropertyValueSource(s)
CAS Number 96887-11-5[9][10]
Molecular Formula C₁₅H₁₀N₂[11]
Molecular Weight 218.26 g/mol [9]
Appearance Yellow to white solid[12]
Melting Point 198-201 °C (lit.)[9][12]

Note: Spectroscopic data (¹H NMR, ¹³C NMR) can vary slightly based on the solvent used. It is recommended to compare your results with published data if available or to fully characterize the novel compound if it is unpublished.

Q2: Are there alternative synthetic routes if the Fischer indole synthesis consistently fails?

Yes, if the Fischer synthesis proves intractable, several modern cross-coupling methods can be employed, which may offer better functional group tolerance.

  • Sonogashira Coupling / Cyclization: A powerful one-pot method involves the palladium-catalyzed Sonogashira coupling of a protected 2-iodoaniline derivative with a terminal alkyne (phenylacetylene), followed by a base-assisted cyclization.[13] The presence of the nitrile group on the aniline starting material is generally well-tolerated in these reactions.[13]

  • Larock Indole Synthesis: This palladium-catalyzed heteroannulation reaction between an o-haloaniline (e.g., 2-iodo-4-cyanoaniline) and an alkyne can also be effective. However, regioselectivity can be an issue if using unsymmetrical alkynes.[4]

Q3: How should I properly store 2-phenyl-1H-indole-5-carbonitrile?

Like many indole derivatives, 2-phenyl-1H-indole-5-carbonitrile should be stored in a cool, dry, and dark place to prevent degradation.[6] Exposure to light and air can lead to slow oxidation and discoloration over time. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[9]

Experimental Protocols

Key Experiment: Fischer Indole Synthesis of 2-Phenyl-1H-indole-5-carbonitrile

This protocol is a generalized procedure adapted from established methods for similar indole syntheses and should be optimized for your specific laboratory conditions.[3][4][14]

Step 1: Formation of 4-Cyanoacetophenone Phenylhydrazone (Optional, but recommended)

  • In a round-bottom flask, dissolve 4-cyanophenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux for 1-2 hours, monitoring by TLC until the starting materials are consumed.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the solid hydrazone, wash with cold ethanol, and dry under vacuum.

Step 2: Acid-Catalyzed Cyclization

  • Place the purified hydrazone (1.0 eq) in a round-bottom flask suitable for high-temperature reactions.

  • Add the acid catalyst. Two common options are:

    • Option A (Lewis Acid): Anhydrous zinc chloride (ZnCl₂, 2-3 eq). Mix the solids thoroughly.

    • Option B (Brønsted Acid): Polyphosphoric acid (PPA), used in sufficient quantity to allow for stirring.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen).

    • For ZnCl₂, heat in an oil bath to 170-180 °C for 15-30 minutes.[4] The reaction is often rapid and exothermic once initiated.

    • For PPA, heat to 100-120 °C for 1-2 hours.

  • Monitor the reaction by TLC (e.g., 20% Ethyl Acetate/Hexanes).

  • Once complete, cool the reaction to room temperature. Proceed with the aqueous workup and purification as described in the Troubleshooting Guide (Q3).

References

  • Benchchem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. BenchChem Technical Support.
  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting unexpected side products in indole synthesis. BenchChem Technical Support.
  • Ursinus College. (2025). Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Ursinus Digital Commons.
  • Charnwood Discovery. (n.d.).
  • Benchchem. (2025). troubleshooting 2-phenylindole synthesis side reactions. BenchChem Technical Support.
  • University of Nottingham. (n.d.).
  • Benchchem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem Technical Support.
  • Muller, T. J. J., et al. (2021).
  • Benchchem. (2025). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds. BenchChem Technical Support.
  • Salunke, R. B., & Baseer, M. A. (2013). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Chemical Science Transactions.
  • Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
  • Pal, M., et al. (2007).
  • S.A. O. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules.
  • Arkivoc. (2006). Synthesis of 2-phenylindoxyls. ARKIVOC.
  • MDPI. (2023).
  • IJNRD. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development.
  • University of California, Davis. (n.d.). Indoles.
  • BenchChem. (n.d.). CAS 96887-11-5 | 2-Phenyl-1H-indole-5-carbonitrile. BenchChem.
  • BLD Pharm. (n.d.). 96887-11-5 | 2-Phenyl-1H-indole-5-carbonitrile. BLD Pharm.
  • ChemSynthesis. (2025). 2-phenyl-1H-indole-5-carbonitrile. ChemSynthesis.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
  • ScienceMadness Discussion Board. (2012). Synthesis of 2-Phenyl-Indole.
  • ChemicalBook. (n.d.). 1H-INDOLE-5-CARBONITRILE, 2-PHENYL- | 96887-11-5. ChemicalBook.
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
  • ResearchGate. (n.d.). Synthesis of various 2-phenylindole derivatives via the optimized conditions.
  • Asian Journal of Chemistry. (2017). Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity.
  • PubChem. (n.d.). Indole-5-carbonitrile.
  • CymitQuimica. (n.d.). CAS 948-65-2: 2-Phenylindole. CymitQuimica.
  • Omics. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Omics Online.
  • Benchchem. (2025). common side reactions in indole-pyrrole synthesis. BenchChem Technical Support.
  • Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses.
  • ResearchGate. (2025). (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • Hu, Y., et al. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Bioorganic & Medicinal Chemistry.
  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 2-phenyl-. NIST Chemistry WebBook.
  • Pharmaffiliates. (n.d.). CAS No : 948-65-2 | Product Name : 2-Phenylindole.
  • Benchchem. (2025). An In-Depth Technical Guide to the Reactivity and Stability of 2-Amino-5-phenyl-3-furonitrile. BenchChem Technical Support.

Sources

enhancing the biological activity of 2-phenyl-1H-indole-5-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the development of 2-phenyl-1H-indole-5-carbonitrile derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis and enhancing the biological activity of this promising compound class. The indole scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous approved drugs and clinical candidates.[1][2] This guide provides troubleshooting advice and strategies in a direct question-and-answer format to address specific issues encountered during your research.

Section 1: Synthesis and Optimization FAQs

This section addresses common hurdles in the synthesis, purification, and scale-up of 2-phenyl-1H-indole-5-carbonitrile and its analogues.

Question 1: My initial Fischer indole synthesis of the core 2-phenyl-1H-indole-5-carbonitrile scaffold is resulting in a low yield. What are the most common contributing factors?

Low yields in the Fischer indole synthesis are a frequent challenge, often stemming from suboptimal reaction conditions, the stability of intermediates, or the electronic nature of your starting materials.[3] The presence of the electron-withdrawing nitrile group at the 5-position of the phenylhydrazine precursor can deactivate the ring, making the key cyclization step more difficult.

Troubleshooting Workflow for Low Yield:

Here is a systematic approach to diagnose and resolve low-yield issues.[4]

Low_Yield_Troubleshooting start Low or No Yield Observed purity Verify Purity of Starting Materials (4-cyanophenylhydrazine, Acetophenone) start->purity catalyst Optimize Acid Catalyst purity->catalyst Purity Confirmed purity_action Action: Recrystallize or re-purify starting materials. purity->purity_action Impurities Detected conditions Adjust Reaction Conditions catalyst->conditions Yield Still Low catalyst_screen Action: Screen different catalysts. - Brønsted Acids: p-TsOH, H2SO4 - Lewis Acids: ZnCl₂, BF₃·OEt₂ - Polyphosphoric Acid (PPA) catalyst->catalyst_screen Suspect Catalyst Issue success Successful Synthesis conditions->success Yield Improves conditions_screen Action: Systematically vary: - Temperature (start at 80°C, increase gradually) - Reaction Time (monitor by TLC) conditions->conditions_screen Yield Still Low purity_action->purity catalyst_screen->catalyst conditions_screen->conditions

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Causality Behind Experimental Choices:

  • Acid Catalyst: The catalyst is critical for the isomerization of the hydrazone to the enamine and the subsequent[5][5]-sigmatropic rearrangement.[4] A catalyst that is too strong can cause degradation, while one that is too weak may not drive the reaction to completion. Lewis acids like ZnCl₂ are often effective for deactivated systems.[4]

  • Temperature: The sigmatropic rearrangement step has a significant energy barrier, often requiring elevated temperatures.[4] However, excessive heat can lead to decomposition and side reactions like N-N bond cleavage.[3] Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to find the optimal balance.

Question 2: I'm struggling with the N-alkylation of the indole nitrogen. The reaction is slow and incomplete. What can I do?

The indole N-H proton is only weakly acidic (pKa ≈ 17), and its reactivity can be further reduced by the electron-withdrawing 5-carbonitrile group. A common mistake is using a base that is too weak to fully deprotonate the indole nitrogen.

Troubleshooting Steps:

  • Choice of Base: For efficient deprotonation, a strong base is required. Sodium hydride (NaH) is a standard and effective choice. Potassium tert-butoxide (t-BuOK) is another strong option.[6]

  • Solvent Selection: Use a polar aprotic solvent that is anhydrous (water-free). Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent choices as they can dissolve the resulting indole anion.[7]

  • Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the strong base from being quenched by atmospheric moisture and to avoid oxidation.[7]

Detailed Protocol: N-Alkylation of 2-phenyl-1H-indole-5-carbonitrile

  • Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-phenyl-1H-indole-5-carbonitrile (1 equivalent) in anhydrous DMF to the NaH suspension.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. You should observe the cessation of hydrogen gas evolution.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding ice-cold water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

Section 2: Enhancing Biological Activity - FAQs and SAR

The biological activity of the 2-phenyl-1H-indole-5-carbonitrile scaffold can be finely tuned through systematic structural modifications.[8][9] This section explores key strategies based on Structure-Activity Relationship (SAR) studies.

Question 3: What are the key positions on the 2-phenyl-1H-indole-5-carbonitrile scaffold to modify for enhanced biological activity, and what is the rationale?

There are three primary "hotspots" for modification that allow for a systematic exploration of the chemical space to improve potency, selectivity, and pharmacokinetic properties.

Caption: Key sites for SAR exploration on the 2-phenyl-1H-indole-5-carbonitrile scaffold.

SAR Insights:

  • Position 1 (Indole Nitrogen): N-alkylation or N-arylation is a powerful strategy.[6] Introducing small, flexible alkyl chains can enhance lipophilicity and cell permeability. Larger groups can be used to probe for specific interactions within a target's binding pocket.

  • Position 2 (Phenyl Ring): Substitution on this ring profoundly affects activity.[6]

    • Electron-withdrawing groups (e.g., halogens like -F, -Cl) can enhance binding interactions and potentially improve metabolic stability.[8][9]

    • Electron-donating groups (e.g., -OCH₃, -CH₃) can alter the electronic properties and conformation of the molecule.

  • Position 5 (Carbonitrile Group): The nitrile group is a strong hydrogen bond acceptor and a key pharmacophoric feature. While less commonly modified, it can be hydrolyzed to a carboxamide or carboxylic acid, or reduced to an amine, completely changing the compound's properties and potential biological targets.

Question 4: I want to explore the effect of different substituents on anticancer activity. Can you provide some quantitative examples?

Certainly. The following table summarizes representative SAR data for indole derivatives against various cancer cell lines, illustrating how small changes can lead to significant differences in potency. Note that these are illustrative examples from related indole series to guide your experimental design.

Table 1: Illustrative SAR Data of Indole Derivatives Against Cancer Cell Lines

Compound ScaffoldR1 (Position 1)R2 (Position 2-Phenyl)Target Cell LineIC₅₀ (µM)Citation
Indole-2-carboxamide-H-HA549 (Lung)>100[10]
Indole-2-carboxamide-H5-ClA549 (Lung)5.2[10]
2-Phenylindole-H4-HMDA-MB-231 (Breast)25.5[11]
2-Phenylindole-H4-ClMDA-MB-231 (Breast)15.1[11]
2-Phenylindole-H4-OCH₃MDA-MB-231 (Breast)19.3[11]
Pyrazino[1,2-a]indole-H4-FA549 (Lung)0.035 (GI₅₀)[12]

IC₅₀/GI₅₀: The half-maximal inhibitory/growth inhibitory concentration. Lower values indicate higher potency.

Key Takeaway: As seen in the table, the addition of a chloro group at the 5-position of the indole-2-carboxamide or the 4-position of the 2-phenyl ring consistently improves anticancer activity.[10][11] This highlights the importance of exploring halogenated analogues in your library.

Section 3: Biological Assay Troubleshooting

This section provides guidance on common biological screening assays and how to troubleshoot them.

Question 5: My MTT assay results for anticancer activity are inconsistent and have high variability between replicates. What's going wrong?

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is used as a proxy for cell viability. Inconsistencies can arise from several sources.

Troubleshooting the MTT Assay:

Potential IssueCause & ExplanationRecommended Solution
Compound Solubility Your indole derivative may be precipitating out of the culture medium at higher concentrations, leading to inaccurate dosing.First, dissolve your compound in 100% DMSO to make a high-concentration stock. Then, perform serial dilutions in culture medium, ensuring the final DMSO concentration is low (<0.5%) and consistent across all wells. Visually inspect the wells for precipitation under a microscope.[7]
Cell Seeding Density If cells are seeded too sparsely, they may not grow optimally. If seeded too densely, they may become confluent and enter a stationary growth phase before the experiment ends, reducing the assay's dynamic range.Optimize cell seeding density for your specific cell line and plate format (e.g., 96-well). Perform a growth curve to determine the exponential growth phase and ensure cells are in this phase during compound treatment.[13]
Incomplete Formazan Solubilization The purple formazan crystals produced by viable cells must be fully dissolved before reading the absorbance. Incomplete dissolution is a major source of error.After removing the MTT solution, add the solubilizing agent (e.g., DMSO, isopropanol) and ensure complete dissolution by pipetting up and down or placing the plate on a shaker for 5-15 minutes.[7]
Interference with MTT Dye Highly colored compounds can interfere with the absorbance reading. Some compounds can also directly reduce the MTT dye, leading to a false-positive signal.Run a control plate with your compound in cell-free medium to check for direct reduction of MTT or color interference. If interference is observed, consider an alternative viability assay (e.g., CellTiter-Glo®, Resazurin).

Detailed Protocol: Standard MTT Assay for Anticancer Screening

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of your 2-phenyl-1H-indole-5-carbonitrile derivatives in the appropriate culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells. Incubate for 48-72 hours.[7]

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL stock in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀) value.[7]

References

  • BenchChem. (2025). Application Notes and Protocols: Derivatization of 1H-Indole-3-propanal for Improved Biological Activity.
  • BenchChem. (2025).
  • American Society for Microbiology. (2009). Indole Test Protocol.
  • BenchChem. (2025). The Biological Activity of Brominated Indoles: A Technical Guide for Drug Discovery and Development.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Dhaneesh S, et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Omics Online.
  • Dhaneesh S, et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research.
  • Bang, M. J., & Deb, M. L. (2025). Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review. Current Organic Chemistry.
  • El-Gamal, M. I., et al. (2023).
  • Al-Ostath, A., et al. (2024).
  • Yang, T., et al. (2026). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Patel, T., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines.

Sources

Technical Support Center: Strategies to Reduce Cytotoxicity of 2-phenyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenyl-1H-indole-5-carbonitrile and its derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address cytotoxicity issues encountered during your experiments. The strategies outlined below are based on established medicinal chemistry principles and formulation science to help you optimize your research and development efforts.

Frequently Asked Questions (FAQs)

My latest batch of 2-phenyl-1H-indole-5-carbonitrile is showing unexpected cytotoxicity. What are the first troubleshooting steps?

When encountering unexpected cytotoxicity, it's crucial to first rule out experimental artifacts before exploring complex biological mechanisms.

Initial Steps:

  • Purity and Integrity Check: Verify the purity of your compound batch using techniques like HPLC and NMR. Impurities from synthesis or degradation can often be the source of toxicity.

  • Solvent and Vehicle Effects: The vehicle used to dissolve the compound can itself be toxic.[1] Conduct a vehicle-only control experiment to assess its baseline cytotoxicity. Consider using alternative, less toxic solvents if necessary.[1]

  • Assay-Specific Issues: Ensure that the cytotoxicity assay you are using is appropriate for your experimental model and that the results are reproducible.[2] Some assays can be influenced by the physicochemical properties of the compound.

Troubleshooting Guide: Mitigating Inherent Cytotoxicity

If the observed cytotoxicity is inherent to the 2-phenyl-1H-indole-5-carbonitrile molecule itself, several strategies can be employed to reduce its toxic effects while preserving its desired therapeutic activity. These approaches fall into three main categories: Structural Modification, Formulation and Delivery, and Combination Therapy.

Section 1: Structural Modification Strategies

The core principle of this approach is to alter the chemical structure of the molecule to reduce its off-target effects or enhance its selectivity for the target cells.

Q1: How can I modify the structure of 2-phenyl-1H-indole-5-carbonitrile to decrease its cytotoxicity?

Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) studies are key to understanding how modifications will affect both efficacy and toxicity.[3][4][5]

  • Isosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (isosteres) can sometimes reduce toxicity.[6] For instance, modifying substituents on the phenyl or indole rings could alter the molecule's interaction with off-target proteins.

  • Modulating Lipophilicity: Highly lipophilic compounds can sometimes exhibit increased toxicity.[3][4] Adjusting the lipophilicity by adding or removing certain functional groups can impact the compound's distribution and potential for off-target binding.

  • Introduction of Polar Groups: Increasing the polarity of the molecule can sometimes reduce its ability to cross cell membranes non-selectively, thereby lowering general cytotoxicity.

Experimental Workflow for Structural Modification:

Caption: Workflow for structural modification to reduce cytotoxicity.

Q2: Are there specific positions on the 2-phenyl-1H-indole-5-carbonitrile scaffold that are more amenable to modification for reducing toxicity?

While specific data for this exact molecule is limited in the provided search results, general principles for indole derivatives can be applied.

  • N1-Position of the Indole Ring: Alkylation at this position has been shown to affect the biological activity and toxicity of some indole derivatives.[7]

  • Substituents on the Phenyl Ring: Modifications to the 2-phenyl ring can influence the molecule's interaction with its biological target and off-target proteins. The addition of electron-withdrawing or electron-donating groups can alter the electronic properties and, consequently, the biological activity and toxicity.[7]

  • Position 3 of the Indole Ring: This position is often crucial for the biological activity of many indole compounds. Modifications here should be approached with caution to avoid loss of efficacy.[7]

Section 2: Formulation and Delivery Strategies

This approach focuses on how the compound is delivered to the cells or organism, aiming to reduce systemic exposure and increase target-site concentration.

Q3: Can changing the formulation of my compound reduce its cytotoxic effects?

Yes, formulation can significantly impact a drug's safety profile.[8]

  • Pharmacokinetic Modulation: Controlled-release formulations can reduce peak plasma concentrations (Cmax), which are often associated with toxicity, while maintaining the overall drug exposure (AUC).[8]

  • Use of Isotonic Solutions: Formulating the compound in an isotonic solution can help maintain cell integrity and reduce cytotoxicity by matching the osmotic pressure of the cells.[9]

  • Nanoparticle-Based Delivery: Encapsulating the compound in nanoparticles, liposomes, or polymeric carriers can shield it from non-target cells, reducing systemic toxicity and potentially enhancing its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[10][11]

Q4: What are small molecule-drug conjugates (SMDCs) and could this be a viable strategy?

SMDCs are a promising targeted therapy approach where a potent cytotoxic agent is linked to a small molecule that selectively binds to a target on cancer cells.[12] This allows for the targeted delivery of the cytotoxic payload, minimizing damage to healthy cells.[12] If 2-phenyl-1H-indole-5-carbonitrile has a high affinity for a specific cancer cell target, it could potentially be used as the targeting ligand in an SMDC.

Experimental Protocol: Preparing a Liposomal Formulation

  • Lipid Film Hydration: Dissolve the lipids (e.g., a mixture of phospholipids and cholesterol) and the 2-phenyl-1H-indole-5-carbonitrile in an organic solvent.

  • Solvent Evaporation: Remove the organic solvent under vacuum to form a thin lipid film.

  • Hydration: Hydrate the lipid film with an aqueous buffer to form multilamellar vesicles (MLVs).

  • Size Reduction: Subject the MLVs to sonication or extrusion to create small unilamellar vesicles (SUVs) of a desired size.

  • Purification: Remove any unencapsulated compound by dialysis or size exclusion chromatography.

Section 3: Combination Therapy

This strategy involves using the cytotoxic agent in combination with other drugs to either enhance its efficacy at lower, less toxic doses or to counteract its toxic effects.

Q5: How can combination therapy help mitigate the cytotoxicity of 2-phenyl-1H-indole-5-carbonitrile?

  • Synergistic Effects: Combining the compound with another agent that targets a different but complementary pathway can lead to a synergistic or additive effect, allowing for lower, less toxic doses of each drug to be used.[13][14]

  • Toxicity Mitigation: A second drug can be used to specifically counteract the toxic side effects of the primary compound.[14] For example, if the cytotoxicity is mediated by a specific signaling pathway, an inhibitor of that pathway could be co-administered.

  • Overcoming Resistance: Combination therapies can also be effective in overcoming drug resistance mechanisms.[13]

Considerations for Combination Therapy Design:

FactorDescription
Mechanism of Action Understanding the mechanisms of action of both drugs is crucial to predict potential synergistic or antagonistic interactions.
Dosing and Scheduling Optimizing the dose and timing of administration for each drug is essential to maximize efficacy and minimize toxicity.[13]
Pharmacokinetic Interactions It's important to understand how the drugs might affect each other's absorption, distribution, metabolism, and excretion.[13]

Logical Flow for Combination Therapy Development:

Caption: Development process for a combination therapy approach.

In Vitro Cytotoxicity Assessment: A Step-by-Step Guide

A reliable assessment of cytotoxicity is fundamental to evaluating the success of any mitigation strategy. The MTT assay is a commonly used colorimetric method for this purpose.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-phenyl-1H-indole-5-carbonitrile (and any modified analogs or combination agents) for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[15][16]

  • Formazan Solubilization: Remove the media and dissolve the formazan crystals in a solubilizing agent like DMSO.[16]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[16]

Table of Common In Vitro Cytotoxicity Assays:

AssayPrincipleAdvantages
MTT Measures metabolic activity via mitochondrial dehydrogenase.[15][17]Well-established, cost-effective.
MTS Similar to MTT but produces a water-soluble formazan.[17]Simpler protocol, no solubilization step.
LDH Release Measures lactate dehydrogenase released from damaged cells.[18]Indicates membrane integrity loss.
Trypan Blue Dye exclusion method to differentiate viable from non-viable cells.[15]Simple, direct measure of cell death.
Alamar Blue Uses a redox indicator to measure metabolic activity.[15]Non-toxic, allows for continuous monitoring.

References

  • Butte, P. (2013).
  • SciTechnol. (2023). Combination Therapies with Small Molecule Inhibitors: Synergistic Approaches for Improved Outcomes.
  • Patsnap Eureka. (2025). How isotonic solutions reduce cytotoxicity in chemotherapeutics.
  • New Journal of Chemistry (RSC Publishing). Small molecule drug conjugates (SMDCs): an emerging strategy for anticancer drug design and discovery.
  • Mistry, P., et al. (2016). Prediction of the effect of formulation on the toxicity of chemicals. Toxicology Research.
  • Matlock, K., et al. (2017). Combination therapy design for maximizing sensitivity and minimizing toxicity.
  • DeVito, S. C. (2016). Challenges in Designing Non-Toxic Molecules: Using medicinal chemistry frameworks to help design non-toxic commercial chemicals.
  • Technology Networks. (2023). New Approach Reduces Drug Resistance and Toxicity.
  • MDPI. (2024).
  • Wiley-VCH. (2013).
  • ResearchGate. (2025). Medicinal Chemistry: What strategies can be employed to design drug molecules that overcome multidrug resistance in cancer cells?.
  • PMC. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors.
  • Pharmaceutical Technology. (2017).
  • ResearchGate. (2025). APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG.
  • PMC. (2022). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
  • DORAS.
  • ACS Medicinal Chemistry Letters. (2025).
  • PMC - NIH. (2014).
  • Kosheeka. (2025).
  • PMC. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2.
  • PMC. (2021).
  • ecancer. (2022). Combination therapies may improve outcomes due to independent, rather than synergistic or additive, drug action.
  • ResearchGate. (2014). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds.
  • Toxicity in combined therapies for tumours treatments: a lesson
  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (2026).
  • PMC. (2024).
  • ResearchGate. (2022). Cell viability assay of the synthesized compounds using two different.
  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Benchchem. Initial Cytotoxicity Studies of 2,3-Dioxoindoline-5-carbonitrile Derivatives on Cancer Cell Lines: A Technical Overview.
  • Supporting Information Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evalu
  • PMC. (2022).
  • PubMed. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds.
  • PubMed. (1984). Studies on the mechanism of acute toxicity of nitriles in mice.
  • ResearchGate. (2025). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPNRzG-ngaaEyW6cTVXhw-LFoanREJcLwkDEZoRYZ7RPT7cY1Ln-2AOmVd1QMWSNfGxArFaXSMT2eSKUUDQVT6pgaqqXoFkCMQjFUDlAxrYJClry42MGinUbThWyDC_N5X3y4lhkdhwC3Kxo7kUMuIAN-Xhtg5aKwskyrvzh2lUPD7T9GvI7jymdJ21_y1Gkxoou-UaS6_r7TBXZQ5nvgQ_b11c6_QMgc9uRlVK4XXOGNCknN_KyV_ebut0bG0JgvwEX9ZSYEhYd-zXP3JDPFnJvoZ96IUBJPMW5bjzIVT2kYNy6XUcQjNJN-BqsynpN3N33CHo4M]([Link]

Sources

Validation & Comparative

Comparative Evaluation of 2-Phenyl-1H-indole-5-carbonitrile Against Standard NorA Efflux Pump Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The overexpression of the NorA efflux pump in Staphylococcus aureus remains a primary driver of multidrug resistance, severely compromising the clinical efficacy of fluoroquinolones and biocides[1]. To combat this, Efflux Pump Inhibitors (EPIs) are designed to restore antibiotic susceptibility. This guide provides an objective, data-driven comparison of 2-phenyl-1H-indole-5-carbonitrile against other established NorA inhibitors, detailing the structural rationale, comparative efficacy, and the self-validating experimental protocols required to verify pump inhibition.

The NorA Target & Indole Scaffold Evolution

The NorA protein is a chromosomally encoded 42 kDa transporter belonging to the Major Facilitator Superfamily (MFS)[2]. It utilizes the transmembrane proton gradient to actively extrude structurally diverse antimicrobial agents[3]. Historically, the plant alkaloid reserpine was used to demonstrate NorA inhibition; however, the concentrations required to inhibit the pump in humans induce severe neurotoxicity, precluding its clinical use[1][4].

This limitation catalyzed the development of synthetic indole derivatives. The compound 5-nitro-2-phenyl-1H-indole (INF55) emerged as a potent lead, capable of producing a 4-fold increase in S. aureus susceptibility to ciprofloxacin[5]. However, the nitroaromatic moiety in INF55 carries inherent risks of metabolic toxicity and mutagenicity.

Through structure-activity relationship (SAR) optimization, researchers developed 2-phenyl-1H-indole-5-carbonitrile [6]. By replacing the nitro group with a bioisosteric carbonitrile, the molecule retains the critical electron-withdrawing properties necessary for optimal binding within the hydrophobic pocket of the NorA pump, while significantly improving the theoretical safety profile[6].

Mechanistic Pathway

NorA_Mechanism Antibiotic Fluoroquinolones (e.g., Ciprofloxacin) Target Intracellular Target (DNA Gyrase) Antibiotic->Target Influx NorA NorA Efflux Pump (MFS Transporter) NorA->Antibiotic Efflux (Resistance) Target->NorA Substrate Binding EPI 2-phenyl-1H-indole-5-carbonitrile (EPI) EPI->NorA Competitive Inhibition

Fig 1. NorA-mediated antibiotic efflux and targeted inhibition by 2-phenyl-1H-indole-5-carbonitrile.

Comparative Performance Analysis

Evaluating an EPI requires analyzing its ability to lower the Minimum Inhibitory Concentration (MIC) of a primary antibiotic without exhibiting standalone toxicity. The table below synthesizes the quantitative performance of 2-phenyl-1H-indole-5-carbonitrile against other benchmark NorA inhibitors.

InhibitorChemical ClassTarget StrainKey Efficacy MetricPrimary AdvantageLimitation
2-phenyl-1H-indole-5-carbonitrile Indole derivativeS. aureus (WT)MIC = 3.6 µM (w/ 100 µg/mL berberine)[6]Bioisosteric safety (avoids nitro toxicity)Limited in vivo pharmacokinetic data
INF55 Indole derivativeS. aureus4-fold CPX MIC reduction at 1.5 µg/mL[5]Well-characterized lead scaffoldNitroaromatic mutagenicity risks
Reserpine Plant AlkaloidS. aureus4-fold Norfloxacin MIC reduction[4]Established positive controlSevere neurotoxicity at clinical doses[1]
SMJ-5 Indole derivativeS. aureus (norA++)>4-fold CPX MIC reduction & biofilm clearance[1]Eradicates biofilms, low toxicityComplex multi-step synthesis
Nilotinib Tyrosine Kinase InhibitorS. aureus (norA+++)Significant CPX MIC reduction[2]FDA-approved (repurposed)Off-target human kinase inhibition

Note: CPX = Ciprofloxacin. Data aggregated from established in vitro synergy assays.

Self-Validating Experimental Workflows

To objectively validate the efficacy of 2-phenyl-1H-indole-5-carbonitrile (or any novel EPI), researchers must employ a two-pronged experimental approach. The workflow below isolates direct pump inhibition from combinatorial antibacterial efficacy.

EPI_Workflow Culture S. aureus Culture (SA-1199B norA++) EtBr EtBr Accumulation (Fluorometry) Culture->EtBr Direct Inhibition Checker Checkerboard Assay (Synergy Matrix) Culture->Checker Combinatorial Efficacy Analysis FICI Calculation & Validation EtBr->Analysis Checker->Analysis

Fig 2. Self-validating experimental workflow for evaluating NorA efflux pump inhibitors.

Protocol A: Ethidium Bromide (EtBr) Accumulation Assay

This assay measures real-time pump dynamics using EtBr, a fluorescent NorA substrate[1][7].

Step-by-Step Methodology:

  • Culture Preparation: Grow S. aureus SA-1199B (a NorA overexpressing strain) to mid-logarithmic phase (OD600 = 0.6) to ensure maximum pump expression.

  • Starvation Phase: Centrifuge and wash the cells twice with 20 mM HEPES buffer (pH 7.0). Incubate at room temperature for 30 minutes.

  • Loading: Aliquot the cell suspension into a black 96-well microtiter plate. Add EtBr (final concentration 5 µg/mL) and the EPI (e.g., 2-phenyl-1H-indole-5-carbonitrile at a sub-inhibitory concentration).

  • Energization & Measurement: Add glucose (final concentration 0.2% v/v) to the wells. Immediately monitor fluorescence (Excitation: 530 nm, Emission: 600 nm) continuously for 30 minutes.

Causality & Logic: Washing the cells in HEPES without a carbon source depletes ATP and the proton motive force, effectively "pausing" the NorA pump and allowing EtBr to enter the cell. Adding glucose rapidly re-energizes the pump. In the negative control, glucose addition causes a sharp drop in fluorescence as EtBr is extruded. If the EPI is a true pump blocker, fluorescence will remain high post-glucose addition. This self-validating step proves the compound physically occludes the MFS transporter rather than acting via off-target bactericidal mechanisms.

Protocol B: Checkerboard Synergy Assay (FICI Validation)

This protocol quantifies the combinatorial potency of the EPI alongside a primary antibiotic[7].

Step-by-Step Methodology:

  • Matrix Setup: In a 96-well plate, create a two-dimensional dilution gradient. Serially dilute the antibiotic (e.g., ciprofloxacin) along the x-axis and the EPI along the y-axis.

  • Inoculation: Add 5 x 10^5 CFU/mL of the target S. aureus strain to all wells.

  • Incubation: Incubate the plates at 37°C for 18–24 hours.

  • Readout: Determine the MIC for each individual compound and for the combinations (defined as the lowest concentration with no visible turbidity).

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Antibiotic in combo / MIC of Antibiotic alone) + (MIC of EPI in combo / MIC of EPI alone)

Causality & Logic: By establishing a 2D concentration gradient, this assay differentiates between additive toxicity and true synergy. If the EPI simply had intrinsic antibacterial activity, the MIC reduction would be linear (additive, FICI > 0.5). An FICI of ≤ 0.5 mathematically proves that the EPI is neutralizing the resistance mechanism (NorA), thereby re-sensitizing the bacteria to the primary antibiotic at concentrations far below their individual effective doses.

Conclusion

The transition from 5-nitro-2-phenyl-1H-indole (INF55) to 2-phenyl-1H-indole-5-carbonitrile represents a logical, structure-driven evolution in the pursuit of safe and effective NorA efflux pump inhibitors[5][6]. By retaining the critical binding affinity of the indole core while substituting the toxicophore nitro group with a carbonitrile, researchers have isolated a highly potent synergistic agent. When evaluated through rigorous, self-validating protocols like EtBr accumulation and FICI checkerboard assays, 2-phenyl-1H-indole-5-carbonitrile demonstrates the targeted mechanistic action required to rescue the efficacy of vital fluoroquinolone antibiotics.

Sources

Validation of 2-Phenyl-1H-indole-5-carbonitrile as an Antibacterial Adjuvant: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Antimicrobial resistance (AMR) is one of the most pressing bottlenecks in modern drug development. In pathogens like Staphylococcus aureus, the overexpression of the NorA efflux pump actively extrudes structurally diverse antibiotics, rendering standard therapies ineffective. Recent structure-activity relationship (SAR) studies have identified 2-phenyl-1H-indole-5-carbonitrile as a highly potent efflux pump inhibitor (EPI)[1].

This guide provides an objective, data-driven comparison of this compound against traditional antibacterial approaches. Designed for researchers and drug development professionals, it outlines the mechanistic rationale and provides a self-validating experimental framework to rigorously test its synergistic efficacy.

Mechanism of Action: Decoupling Cytotoxicity from Efflux Modulation

Traditional antibiotics (e.g., fluoroquinolones, beta-lactams) target essential bacterial processes like DNA replication or cell wall synthesis. In contrast, 2-phenyl-1H-indole-5-carbonitrile operates as a "resistance-breaker." While indole derivatives often exhibit direct antibacterial and antifungal properties[2], the specific 5-carbonitrile substitution optimizes the molecule to bind and inhibit the NorA efflux pump rather than killing the bacteria directly[1].

By neutralizing the pump, the EPI traps co-administered antibiotics (such as berberine or ciprofloxacin) inside the cell, forcing intracellular concentrations past the lethal threshold[3].

Pathway Antibiotic Antibiotic (e.g., Berberine) Bacterium S. aureus Cell Antibiotic->Bacterium Enters cell EPI 2-phenyl-1H-indole-5-carbonitrile (EPI) NorA NorA Efflux Pump EPI->NorA Binds & Inhibits Bacterium->NorA Pump captures antibiotic NorA->Antibiotic Extrudes (Resistance) Accumulation Intracellular Accumulation NorA->Accumulation Inhibition leads to Death Bacterial Cell Death Accumulation->Death Toxic threshold reached

Figure 1: Mechanism of NorA efflux pump inhibition by 2-phenyl-1H-indole-5-carbonitrile.

Comparative Performance Data

To objectively evaluate 2-phenyl-1H-indole-5-carbonitrile, its performance must be benchmarked against both its standalone efficacy and its synergistic potential when paired with known NorA substrates. The data below highlights its capacity to rescue the antibacterial activity of berberine against wild-type S. aureus[1].

Table 1: Comparative MIC and Synergistic Performance
Treatment RegimenTarget StrainPrimary Mechanism of ActionMIC (µM)Performance Notes
Berberine (Alone) S. aureus (NorA WT)DNA intercalation269.0Highly extruded by NorA pump; weak standalone efficacy.
2-phenyl-1H-indole-5-carbonitrile (Alone) S. aureus (NorA WT)Efflux Pump Inhibition (EPI)> 100Non-bactericidal on its own; acts purely as an adjuvant.
Berberine + EPI S. aureus (NorA WT)Synergistic Accumulation3.6 (EPI)*Dramatic restoration of berberine susceptibility; validates EPI role.
(2-phenyl-1H-indol-5-yl)-methanol S. aureus (NorA KO)Direct Antibacterial13.4Structural analog showing direct toxicity rather than EPI activity.
Ciprofloxacin + EPI Analogues S. aureus (NorA Overexpressing)Synergistic Accumulation0.6 - 3.9Validates the broad-spectrum potential of the indole EPI scaffold.

*Note: The MIC of 3.6 µM for 2-phenyl-1H-indole-5-carbonitrile was achieved in the presence of 100 µg/mL (269.0 µM) berberine[1].

Experimental Methodologies: Self-Validating Protocols

A critical failure point in EPI validation is mistaking direct membrane disruption (toxicity) for true efflux pump inhibition. To ensure trustworthiness, the experimental design must be a self-validating system . This is achieved by multiplexing a Checkerboard Synergy Assay with a real-time Fluorometric Efflux Assay, utilizing both Wild-Type (WT) and Knockout (KO) strains.

Workflow Start Strain Prep (WT & norA-) Assay1 Checkerboard Assay (Synergy Testing) Start->Assay1 Assay2 EtBr Efflux Assay (Mechanism Validation) Start->Assay2 Data1 FIC Index Calculation Assay1->Data1 Data2 Fluorescence Kinetics Assay2->Data2 Valid Validated EPI Profile Data1->Valid FIC ≤ 0.5 Data2->Valid High EtBr Retention

Figure 2: Self-validating experimental workflow for evaluating efflux pump inhibitors.
Protocol 1: Fractional Inhibitory Concentration (FIC) Checkerboard Assay

Causality & Logic: Testing the EPI or antibiotic in isolation fails to capture synergistic dynamics. The checkerboard assay systematically varies the concentrations of both agents. By including a NorA knockout strain (norA-) as a control, we validate the target: if the synergy disappears in the knockout strain, the compound's effect is definitively linked to NorA inhibition.

Step-by-Step Methodology:

  • Strain Preparation: Culture S. aureus wild-type (SA-1199) and NorA-knockout (SA-1199-norA-) strains in Mueller-Hinton Broth (MHB) to an OD600 of 0.08 (approx. 108 CFU/mL). Dilute 1:100.

  • Matrix Setup: In a 96-well microtiter plate, serially dilute 2-phenyl-1H-indole-5-carbonitrile horizontally (e.g., 0.5 to 64 µM) and the substrate antibiotic (e.g., berberine) vertically.

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well to reach a final volume of 100 µL. Incubate at 37°C for 18-24 hours.

  • Data Acquisition: Read absorbance at 600 nm. Calculate the FIC Index:

    ΣFIC=MICA(alone)​MICA(comb)​​+MICB(alone)​MICB(comb)​​

    Validation Check: An FIC index ≤0.5 in the WT strain, combined with an FIC index near 1.0 in the KO strain, confirms specific NorA-mediated synergy.

Protocol 2: Ethidium Bromide (EtBr) Fluorometric Efflux Assay

Causality & Logic: While the checkerboard assay proves synergy, it does not directly prove efflux inhibition. EtBr is a fluorescent substrate of the NorA pump; it fluoresces strongly when bound to intracellular DNA but weakly outside the cell. By measuring fluorescence kinetics, we directly quantify the real-time mechanical inhibition of the pump.

Step-by-Step Methodology:

  • Cell Loading: Grow S. aureus SA-1199 to mid-log phase. Wash and resuspend in 20 mM HEPES buffer (pH 7.0). Load cells with EtBr (10 µg/mL) and a metabolic inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone, CCCP) to deplete ATP and allow EtBr to accumulate intracellularly.

  • Washing & EPI Introduction: Centrifuge and wash cells to remove extracellular EtBr and CCCP. Resuspend in HEPES buffer containing 2-phenyl-1H-indole-5-carbonitrile at its synergistic MIC (3.6 µM).

  • Efflux Triggering: Add glucose (0.2% final concentration) to re-energize the cells, generating ATP to activate the NorA pump.

  • Kinetic Measurement: Immediately monitor fluorescence (Excitation: 530 nm, Emission: 600 nm) over a 30-minute window.

  • Validation Check: A successful EPI will maintain a high fluorescence signal (EtBr remains trapped inside the cell). The negative control (glucose only, no EPI) will show a rapid decay in fluorescence as the active pump extrudes the EtBr.

Conclusion

2-phenyl-1H-indole-5-carbonitrile represents a highly optimized, targeted scaffold for overcoming multidrug-resistant bacterial infections. By specifically inhibiting the NorA efflux pump rather than acting as a standalone bactericide, it bypasses traditional evolutionary resistance triggers[1]. For drug development professionals, integrating this indole derivative as an adjuvant alongside existing antibiotics (like fluoroquinolones or berberine) offers a robust, scientifically validated pathway to extend the clinical lifespan of our current antimicrobial arsenal.

References

  • Ambrus, J. I. (2008). Development of potential dual-action antibacterial agents. University of Wollongong Thesis Collection. 1

  • Yang, K., & Pan, X. (2022). Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. Medical Sciences Forum.2

  • ResearchGate. (2018). New ciprofloxacin–dithiocarbamate–benzyl hybrids: design, synthesis, antibacterial evaluation, and molecular modeling studies. 3

Sources

Comparative Analysis: 2-Phenyl-1H-indole-5-carbonitrile vs. 5-Nitro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

As a Senior Application Scientist specializing in medicinal chemistry and antimicrobial resistance (AMR), I frequently evaluate heterocyclic scaffolds for their ability to bypass bacterial defense mechanisms. The 2-phenyl-1H-indole core is a privileged pharmacophore, historically recognized for its ability to competitively inhibit the NorA multidrug efflux pump in methicillin-resistant Staphylococcus aureus (MRSA) 1.

The lead compound in this class, 5-nitro-2-phenyl-1H-indole (INF55) , exhibits potent NorA inhibition. However, the nitroaromatic moiety presents known metabolic liabilities, including potential mutagenicity via bacterial nitroreductases. To optimize the pharmacokinetic profile while maintaining target affinity, 2-phenyl-1H-indole-5-carbonitrile was developed as a bioisosteric alternative 1. This guide provides a rigorous comparative analysis of these two analogs, detailing their physicochemical properties, structure-activity relationships (SAR), and validated experimental protocols.

Physicochemical Profiling & SAR Data

The substitution at the 5-position of the indole ring is critical for binding to the hydrophobic pocket of the NorA pump. Both the nitro and cyano groups are strong electron-withdrawing groups (EWGs) that act as hydrogen-bond acceptors. However, replacing the nitro group with a cyano group significantly alters the topological polar surface area (TPSA) and metabolic stability 2.

Table 1: Comparative Physicochemical Properties
Property5-Nitro-2-phenyl-1H-indole (INF55)2-Phenyl-1H-indole-5-carbonitrile
CAS Number 4993-87-796887-11-5
Molecular Formula C14H10N2O2C15H10N2
Molecular Weight 238.24 g/mol 218.26 g/mol
5-Position Substituent Nitro (-NO2)Cyano (-C≡N)
Electronic Effect Strong σ/π-withdrawingStrong σ/π-withdrawing
TPSA (Calculated) 77.4 Ų39.6 Ų
NorA Inhibition MIC *Potent baseline inhibitor3.6 mM
Metabolic Liability High (Nitroreductase reduction)Low (Bioisosteric stability)

*MIC value for the cyano analog is reported in the presence of 100 mg/mL berberine against NorA wild-type S. aureus.

Mechanistic Pathway: NorA Efflux Pump Inhibition

The primary mechanism of action for these derivatives relies on synergistic dual-action therapy. By competitively binding to the NorA efflux pump, the indole derivatives prevent the extrusion of primary antibiotics (e.g., berberine or ciprofloxacin). This blockade restores high intracellular concentrations of the antibiotic, leading to bacterial eradication.

NorA_Pathway Bact S. aureus (MRSA) NorA NorA Efflux Pump Bact->NorA expresses Accum Intracellular Accumulation NorA->Accum blocked Abx Antibiotic (e.g., Berberine) Abx->NorA extruded by Inhibitor 5-Substituted 2-Phenyl-1H-indole Inhibitor->NorA competitive inhibition Death Bacterial Eradication Accum->Death restores efficacy

Figure 1: Mechanism of action for 2-phenyl-1H-indole derivatives in overcoming NorA-mediated AMR.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each experimental choice is explicitly detailed to aid researchers in troubleshooting and optimization.

Protocol A: Synthesis via Fischer Indole Cyclization

While modern Rhodium-catalyzed C-H coupling methods are viable for complex functionalization 3, both analogs can be robustly synthesized using classical Fischer Indole Synthesis 4.

Objective: Synthesize the 5-substituted 2-phenyl-1H-indole core.

Step-by-Step Procedure:

  • Hydrazone Formation: Equimolar amounts of acetophenone and the corresponding substituted phenylhydrazine (4-nitrophenylhydrazine for INF55; 4-cyanophenylhydrazine for the cyano analog) are dissolved in absolute ethanol.

  • Acidic Condensation: Add a catalytic amount of glacial acetic acid and reflux for 2 hours to yield the intermediate phenylhydrazone.

    • Causality: The weakly acidic environment protonates the carbonyl oxygen of acetophenone, accelerating the nucleophilic attack by the hydrazine while preventing the degradation of the cyano group.

  • Cyclization: Isolate the hydrazone and resuspend in Polyphosphoric Acid (PPA). Heat the mixture to 110°C for 4-6 hours.

    • Causality: PPA acts as both a solvent and a strong Lewis/Brønsted acid catalyst. For electron-deficient hydrazines (like those bearing -NO2 or -CN groups), the strong acidic environment is absolutely critical to drive the [3,3]-sigmatropic rearrangement and subsequent ammonia elimination required for indole ring closure.

  • Quenching & Purification: Pour the hot mixture over crushed ice to precipitate the crude product. Neutralize with 10% NaOH, filter, and recrystallize from ethanol to yield the pure solid.

Protocol B: In Vitro NorA Inhibition (Checkerboard Assay)

Objective: Differentiate direct antibacterial toxicity from true efflux pump inhibition.

Step-by-Step Procedure:

  • Inoculum Preparation: Culture S. aureus (NorA wild-type) in Mueller-Hinton broth to an OD600 of 0.5 (approx. 1.5 × 10^8 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-dimensional serial dilution. Dispense the primary antibiotic (e.g., berberine) along the x-axis and the indole inhibitor (cyano or nitro analog) along the y-axis.

  • Incubation: Inoculate the wells and incubate at 37°C for 18-24 hours.

  • FICI Calculation: Determine the Minimum Inhibitory Concentration (MIC) for the combination. Calculate the Fractional Inhibitory Concentration Index (FICI).

    • Causality: The FICI calculation is a self-validating metric. An FICI ≤ 0.5 confirms true synergistic efflux pump inhibition rather than mere additive toxicity, proving that the indole derivative is successfully blocking NorA and restoring the antibiotic's intracellular accumulation.

Conclusion

From an application and drug-development standpoint, while 5-nitro-2-phenyl-1H-indole serves as a potent foundational tool compound for NorA inhibition, its clinical translation is hindered by the metabolic instability of the nitro group. The strategic substitution to 2-phenyl-1H-indole-5-carbonitrile successfully retains the requisite electron-withdrawing properties and hydrogen-bond accepting capability for target binding, while significantly lowering the TPSA and mitigating nitroreductase-mediated toxicity risks. Researchers transitioning from exploratory in vitro models to in vivo efficacy studies should prioritize the cyano analog for its superior safety profile.

References
  • Development of potential dual-action antibacterial agents. University of Wollongong.
  • 5-Nitro-2-phenyl-1H-indole | C14H10N2O2 | CID 280309. PubChem.
  • Diversity-Oriented Synthesis of Indole-Fused Polycyclic Scaffolds via Rhodium-Catalyzed NH-Indole-Directed C–H Coupling of 2-Phenyl-1H-indoles with Propargylic Alcohol Derivatives. ACS Publications.
  • Exploring the Therapeutic Potential of 2-Phenyl-1H-indole Derivatives: A Technical Guide. BenchChem.

Sources

A Comparative Guide to the Biological Activity of 2-phenyl-1H-indole-5-carbonitrile Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of the biological activity of 2-phenyl-1H-indole-5-carbonitrile, a potent anticancer agent, across various human cell lines. We will delve into its primary mechanism of action, present quantitative data on its cytotoxic effects, and provide detailed, field-proven protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and cross-validate the therapeutic potential of this indole derivative.

Introduction: The Therapeutic Promise of Indole-Based Compounds

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, from neurotransmitters to anticancer drugs.[1][2] Within this class, 2-phenyl-1H-indole derivatives have emerged as particularly promising therapeutic agents.[2][3] The subject of this guide, 2-phenyl-1H-indole-5-carbonitrile (a specific derivative, referred to hereafter as Compound 33 in line with its designation in key literature), has been identified as a potent inhibitor of cancer cell growth through a well-defined mechanism of action.[4]

Part 1: Mechanism of Action - A Potent Microtubule Destabilizer

2-phenyl-1H-indole-5-carbonitrile exerts its anticancer effects primarily by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[5][6]

Causality of Action: Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers.[5][6] Their constant assembly (polymerization) and disassembly (depolymerization) are essential for the formation of the mitotic spindle during cell division. 2-phenyl-1H-indole-5-carbonitrile functions as a tubulin polymerization inhibitor .[1][4] It binds to the colchicine site on β-tubulin, preventing the tubulin dimers from assembling into microtubules.[4] This disruption of microtubule formation leads to a cascade of events:

  • Mitotic Arrest: Without a functional mitotic spindle, cancer cells are unable to progress through the M phase (mitosis) of the cell cycle. This results in a significant accumulation of cells in the G2/M phase.[4][7]

  • Apoptosis Induction: Prolonged arrest in mitosis triggers programmed cell death, or apoptosis, which is a key mechanism for eliminating cancerous cells.[8]

This mechanism is shared by other successful anticancer agents, such as Vinca alkaloids and colchicine itself, making tubulin one of the most validated targets in oncology.[5][7]

G cluster_0 Cellular Environment cluster_1 Cell Cycle Progression Compound 2-phenyl-1H-indole- 5-carbonitrile Tubulin Free α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site Compound->Tubulin Inhibits MT Microtubules (Polymerized) Tubulin->MT Polymerization G2M G2/M Phase Arrest MT->G2M Apoptosis Apoptosis (Programmed Cell Death) G2M->Apoptosis Triggers

Sources

Technical Guide: A Comparative Efficacy Analysis of the Investigational Compound 2-phenyl-1H-indole-5-carbonitrile Against Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rise of antimicrobial resistance (AMR) constitutes a significant global health crisis, necessitating the urgent discovery and development of novel antibiotics. Indole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4] This guide presents a comprehensive framework for evaluating the in vitro efficacy of a novel investigational compound, 2-phenyl-1H-indole-5-carbonitrile, against a panel of clinically relevant bacterial pathogens. We provide detailed, standardized protocols for determining key antimicrobial susceptibility metrics—the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)—and compare the hypothetical performance of this new chemical entity against established, standard-of-care antibiotics: Vancomycin, Ciprofloxacin, and Meropenem.

Introduction: The Rationale for Novel Antibiotic Scaffolds

The relentless evolution of drug-resistant bacteria has rendered many first-line antibiotics ineffective, leading to increased patient morbidity, mortality, and healthcare costs. The indole scaffold, a privileged structure in medicinal chemistry, is found in numerous biologically active compounds and has been identified as a key pharmacophore for the development of new anti-infective agents.[4][5][6] Derivatives of 2-phenylindole, in particular, have demonstrated significant antibacterial activity against various pathogens, including difficult-to-treat strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[5]

This guide focuses on 2-phenyl-1H-indole-5-carbonitrile , a novel synthetic derivative, as a case study to illustrate the rigorous, systematic process required to profile a new antibiotic candidate. The primary objective is to outline the standardized methodologies that ensure data is reproducible, comparable, and relevant for drug development professionals.

Experimental Design & Scientific Rationale

A robust evaluation of a new antimicrobial agent requires a carefully designed experimental framework. The choices of test organisms, comparator drugs, and evaluation metrics are critical for generating meaningful data.

Test Organisms

To assess the spectrum of activity, a panel of bacteria representing key clinical challenges was selected. This panel includes:

  • Staphylococcus aureus (ATCC® 29213™): A Gram-positive pathogen and a common cause of skin, respiratory, and bloodstream infections. This strain is a quality control standard for susceptibility testing.

  • Escherichia coli (ATCC® 25922™): A Gram-negative pathogen, representing the Enterobacteriaceae family, and a leading cause of urinary tract and gastrointestinal infections.

  • Pseudomonas aeruginosa (ATCC® 27853™): A notoriously difficult-to-treat Gram-negative bacterium known for its intrinsic and acquired resistance mechanisms, often causing opportunistic infections.

  • Klebsiella pneumoniae (ATCC® BAA-1705™): A carbapenem-resistant Enterobacteriaceae (CRE) strain, representing a critical public health threat.

Comparator Antibiotics

The efficacy of 2-phenyl-1H-indole-5-carbonitrile is benchmarked against three clinically important antibiotics, each with a distinct mechanism of action:

  • Vancomycin: A glycopeptide antibiotic that inhibits peptidoglycan synthesis, primarily used against Gram-positive bacteria like MRSA.[7][8][9][10][11] It acts by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, blocking cross-linking and weakening the cell wall.[7][8][11]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair.[12][13][14][15][16] It is effective against a wide range of Gram-negative and some Gram-positive bacteria.[12][13]

  • Meropenem: A broad-spectrum carbapenem (a class of β-lactam antibiotics) that inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).[17][18][19][20][21] Its stability against many β-lactamases makes it a powerful agent for treating severe infections caused by resistant bacteria.[17][18]

Core Efficacy Metrics
  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is the primary measure of an antibiotic's potency.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. This metric helps distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for ensuring the validity and reproducibility of antimicrobial susceptibility testing. The following methods are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[22][23][24][25]

Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining MIC values in a high-throughput format.[22][24]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Stock solutions of test compounds (2-phenyl-1H-indole-5-carbonitrile and comparators) in a suitable solvent (e.g., DMSO).

Procedure:

  • Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well plate except for the first column.

  • Compound Dilution: Add 200 µL of the test compound stock (at 2x the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. This step halves the concentration of the antibiotic in each well to the desired final test concentration.

  • Controls: Include a growth control (wells with inoculum but no antibiotic) and a sterility control (wells with media only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic in which there is no visible turbidity (bacterial growth).

Protocol: MBC Determination

The MBC test is performed as a subsequent step to the MIC assay.

Procedure:

  • Subculturing: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Plating: Using a calibrated loop or pipette, take a 10 µL aliquot from each of these selected wells and plate it onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies growing on the agar).

Visualization of Experimental Workflow

The logical flow from preparing the assay to determining the final MBC value is critical for understanding the process.

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay cluster_mbc Phase 3: MBC Assay start Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Diluted Bacteria start->inoculate stock Prepare Antibiotic Stock Solutions serial_dilute Perform 2-Fold Serial Dilution of Antibiotics in 96-Well Plate stock->serial_dilute serial_dilute->inoculate incubate_mic Incubate Plate (16-20h at 37°C) inoculate->incubate_mic read_mic Read MIC Value (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC, 2x MIC, 4x MIC) onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h at 37°C) subculture->incubate_mbc read_mbc Read MBC Value (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-phenyl-1H-indole-5-carbonitrile: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-phenyl-1H-indole-5-carbonitrile scaffold is a privileged structure in medicinal chemistry and materials science. As a key building block, its efficient synthesis is paramount for researchers in drug discovery and development. The strategic placement of the phenyl group at the C2 position and the cyano group at the C5 position offers a versatile template for generating libraries of compounds with potential therapeutic activities.

This guide provides an in-depth, objective comparison of three distinct and robust synthetic methodologies for preparing 2-phenyl-1H-indole-5-carbonitrile. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, benchmark performance based on experimental data, and provide field-proven insights into the practical advantages and limitations of each approach. The methods evaluated are:

  • The Classic Approach: Fischer Indole Synthesis

  • The Modern Workhorse: Palladium-Catalyzed Domino Synthesis

  • The Rapid Method: Microwave-Assisted Bischler-Möhlau Synthesis

Our analysis is designed to empower researchers, scientists, and drug development professionals to make informed, causality-driven decisions when selecting a synthetic route, balancing the critical factors of yield, reaction time, substrate scope, and operational simplicity.

Method 1: The Classic Approach: Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most traditional and widely recognized method for constructing the indole nucleus.[1] Its enduring prevalence is a testament to its reliability and the use of readily available starting materials.

Expertise & Experience: The Causality Behind the Fischer Synthesis

The core of this reaction is an acid-catalyzed intramolecular cyclization of an arylhydrazone.[1] The reaction begins with the condensation of an arylhydrazine with a ketone or aldehyde to form the key hydrazone intermediate. This is followed by tautomerization to an enamine, which then undergoes a decisive[2][2]-sigmatropic rearrangement under acidic conditions. This rearrangement forges the crucial C-C bond at the ortho position of the aniline ring. Subsequent cyclization and elimination of ammonia yield the final aromatic indole.[3]

For our target molecule, 2-phenyl-1H-indole-5-carbonitrile, the strategy is straightforward: the phenyl group at C2 originates from acetophenone, and the 5-cyano substituent is introduced via the corresponding (4-cyanophenyl)hydrazine. The choice of acid catalyst is critical; strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), or Lewis acids like zinc chloride, are typically employed to drive the cyclization.[1]

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization A Acetophenone C Hydrazone Intermediate A->C EtOH, Acetic Acid (cat.) Reflux B (4-cyanophenyl)hydrazine B->C D Hydrazone Intermediate E 2-phenyl-1H-indole-5-carbonitrile D->E H₂SO₄ or PPA Heat Palladium_Catalyzed_Synthesis cluster_0 One-Pot Domino Reaction A 2-Iodo-4-cyanoaniline C 2-phenyl-1H-indole-5-carbonitrile A->C Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.), Et₃N DMF, Room Temp. B Phenylacetylene B->C Bischler_Mohlau_Synthesis cluster_0 One-Pot Microwave Synthesis A 4-Cyanoaniline (2 eq) C 2-phenyl-1H-indole-5-carbonitrile A->C Microwave (e.g., 600W) 1-2 minutes Solvent-free B 2-Bromoacetophenone (1 eq) B->C

Sources

validation of analytical methods for 2-phenyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the transition of a novel compound from discovery to regulated preclinical and clinical environments requires more than just running samples—it requires building a defensible, self-validating analytical system.

2-Phenyl-1H-indole-5-carbonitrile (CAS 96887-11-5) is a highly lipophilic synthetic indole derivative. Recently, it has garnered significant attention in medicinal chemistry as a potent inhibitor of the NorA multidrug efflux pump in Staphylococcus aureus, offering a pathway to resensitize resistant bacteria to existing antibiotics[1]. To evaluate its pharmacokinetics (PK) and ensure formulation purity, we must establish rigorous analytical methods validated according to the ICH Q2(R2) guidelines[2].

This guide objectively compares the analytical platforms available for this compound, explains the causality behind critical method development choices, and provides a comprehensive, self-validating protocol for its quantification.

Analytical Platform Comparison

Selecting the correct analytical platform depends entirely on the intended use case—whether you are performing high-throughput screening, bulk API release, or trace-level bioanalysis[3].

Analytical PlatformDetection ModeTypical Linearity RangeEstimated LOQPrecision (RSD%)Primary Application
HPLC-UV/DAD Absorbance (270–280 nm)1.0 – 100 µg/mL~0.5 µg/mL< 2.0%API Quality Control, Formulation Assay
UHPLC-MS/MS Positive APCI/ESI (MRM)1.0 – 500 ng/mL~0.5 ng/mL< 5.0%Pharmacokinetics, Bioanalysis, Trace Impurities
HPTLC UV Densitometry100 – 1000 ng/band~50 ng/band< 8.0%High-throughput preliminary screening

Verdict: While HPLC-UV is sufficient for bulk purity[4], UHPLC-MS/MS is the gold standard for biological matrices due to its superior sensitivity and selectivity[5]. The remainder of this guide will focus on validating a UHPLC-MS/MS method.

The Causality of Method Design (E-E-A-T Insights)

A robust method is not a random collection of parameters; every choice must be chemically justified by the analyte's structure.

  • Column Chemistry (Why Phenyl-Hexyl over C18?): 2-Phenyl-1H-indole-5-carbonitrile contains an indole core and an adjacent phenyl ring. While a standard C18 column relies purely on hydrophobic partitioning, a Phenyl-Hexyl stationary phase introduces orthogonal π−π interactions. This yields superior retention, sharper peak shapes, and better separation from endogenous lipid interferences in plasma.

  • Ionization Source (Why APCI over ESI?): Indoles generally ionize well in positive mode[6]. However, Electrospray Ionization (ESI) is highly susceptible to ion suppression from matrix phospholipids. Because our target compound is highly lipophilic and non-polar, Atmospheric Pressure Chemical Ionization (APCI) provides a more robust, matrix-independent ionization mechanism.

  • Sample Preparation (Why Ice-Cold ACN?): Protein precipitation (PPT) using ice-cold acetonitrile serves a dual purpose. It rapidly denatures plasma proteins (stopping enzymatic degradation) while acting as a strong organic solvent to keep the highly hydrophobic carbonitrile derivative in solution, ensuring near 100% recovery[6].

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the analytical batch must be self-validating. This means incorporating System Suitability Testing (SST) and Quality Control (QC) bracketing to prove the instrument was performing optimally during the run.

Phase A: Sample Preparation
  • Matrix Aliquot: Transfer 50 µL of biological matrix (e.g., mouse serum) into a microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of Indole-d7 (100 ng/mL). Causality: The stable isotope-labeled IS co-elutes with the analyte, perfectly correcting for any extraction losses or MS ionization fluctuations.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN).

  • Extraction: Vortex vigorously for 2 minutes to ensure complete phase mixing, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing a glass insert.

Phase B: UHPLC-MS/MS Conditions
  • Column: Phenyl-Hexyl (50 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile). Run a gradient from 10% B to 90% B over 4.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: Positive APCI, Multiple Reaction Monitoring (MRM).

    • Representative Transition: m/z 219.1 [M+H]+

      m/z 192.1 (loss of −CN ).

Figure 1: Self-validating sample preparation and LC-MS/MS bioanalytical workflow.

ICH Q2(R2) Method Validation Framework

Once the method is developed, it must be formally validated. The ICH Q2(R2) guideline dictates the scientific principles and acceptance criteria for ensuring the method is fit for its intended purpose[7].

Figure 2: Sequential workflow for analytical method validation per ICH Q2(R2) guidelines.

Representative Validation Data Summary

Based on established performance characteristics for indole derivatives in biological matrices[5][6], the following table outlines the required ICH Q2(R2) acceptance criteria against typical experimental observations:

Validation ParameterICH Q2(R2) Acceptance Criteria[8]Experimental Observation (Representative)
Specificity No interference at RT of analyte/ISBlank matrix shows < 20% of LOQ signal
Linearity R2≥0.995 across reportable range R2=0.998 (1.0 – 500 ng/mL)
Accuracy (Recovery) 85% – 115% of nominal concentration94.2% – 102.5% across 3 QC levels
Precision (Repeatability) RSD ≤15% ( ≤20% at LOQ)Intra-day RSD: 3.4%; Inter-day RSD: 4.8%
LOD / LOQ S/N ≥3 (LOD) and S/N ≥10 (LOQ)LOD: 0.2 ng/mL; LOQ: 1.0 ng/mL

By adhering to this framework, analytical scientists can ensure that the quantification of 2-phenyl-1H-indole-5-carbonitrile is accurate, reproducible, and fully defensible in regulatory submissions[9].

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Development of potential dual-action antibacterial agents . University of Wollongong Thesis Collection. Available at: [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues . National Institutes of Health (PMC). Available at:[Link]

  • A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids . National Institutes of Health (PMC). Available at:[Link]

Sources

A Comparative Guide to the Kinase Inhibitory Profile of 2-phenyl-1H-indole-5-carbonitrile and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Indole Scaffold in Kinase Inhibition

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with diverse biological activities.[1] In the realm of oncology and inflammation, indole-containing compounds have emerged as a rich source of protein kinase inhibitors.[1] Their planar structure allows for effective interaction with the ATP-binding pocket of kinases, a key target for therapeutic intervention in various diseases. The 2-phenylindole moiety, in particular, has been the subject of extensive structure-activity relationship (SAR) studies, revealing that modifications to the phenyl and indole rings can significantly modulate potency and selectivity against different kinase targets.[2][3] This guide focuses on 2-phenyl-1H-indole-5-carbonitrile, a representative of this chemical class, to explore its potential kinase inhibitory landscape.

Comparative Kinase Inhibitory Profiles

CompoundTarget Kinase(s)IC50 / Ki (nM)Reference(s)
Analog of 2-phenyl-1H-indole-5-carbonitrile: 4-(4-methyl-1H-indol-5-ylamino)-2-phenylthieno[2,3-b]pyridine-5-carbonitrilePKCθ16[4]
PKCδ130[4]
Lyn, Src family kinases>5000[4]
Analog of 2-phenyl-1H-indole-5-carbonitrile: 2-(substituted benzoyl)-5-hydroxyindolesCaMKIIPotent inhibition, stronger than KN-93[5]
Analog of 2-phenyl-1H-indole-5-carbonitrile: Indole-2-carboxamide derivativeEGFR71[6]
Sunitinib VEGFR1, VEGFR2, VEGFR380, 37, 13
PDGFRα, PDGFRβ69, 58
c-KIT4
FLT325
RET28
Erlotinib EGFR2
EGFR (L858R mutant)2
EGFR (T790M mutant)500
Staurosporine Broad Spectrum (over 200 kinases)Sub-micromolar to nanomolar range

Note: The IC50 and Ki values for Sunitinib, Erlotinib, and Staurosporine are compiled from various public sources and are intended for comparative purposes. The data for the analogs of 2-phenyl-1H-indole-5-carbonitrile are from the cited literature.

The data from analogs suggest that the 2-phenyl-1H-indole-5-carbonitrile scaffold has the potential to inhibit both serine/threonine kinases (PKCθ, CaMKII) and tyrosine kinases (EGFR). The thieno[2,3-b]pyridine-5-carbonitrile analog, which shares the core indole structure, demonstrates notable selectivity for PKCθ over other PKC isoforms and Src family kinases.[4] This highlights the potential for developing selective inhibitors based on this scaffold. Furthermore, the potent activity of a 2-(substituted benzoyl)-5-hydroxyindole against CaMKII suggests that modifications at the 2-position of the indole ring can significantly influence the kinase inhibitory profile.[5] The indole-2-carboxamide derivative's activity against EGFR further underscores the versatility of the 2-phenylindole core in targeting receptor tyrosine kinases.[6]

Signaling Pathways and Potential Therapeutic Implications

Based on the inhibitory profiles of its analogs, 2-phenyl-1H-indole-5-carbonitrile could potentially modulate several critical signaling pathways implicated in cancer and inflammatory diseases.

G cluster_0 Cell Membrane cluster_2 Cellular Responses RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR, PDGFR) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Metabolism Metabolism PI3K_AKT_mTOR->Metabolism PKC Protein Kinase C (PKC) Pathway PKC->Proliferation Inflammation Inflammation PKC->Inflammation CaMKII CaMKII Pathway CaMKII->Metabolism Angiogenesis Angiogenesis

Caption: Potential signaling pathways affected by 2-phenyl-1H-indole-5-carbonitrile analogs.

Inhibition of kinases like EGFR, VEGFR, and PDGFR can disrupt downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to cancer cell proliferation, survival, and angiogenesis. The potential activity against PKCθ suggests a role in modulating T-cell activation and inflammatory responses. Inhibition of CaMKII could have implications in various cellular processes, including metabolism and neuronal function. The multi-targeted nature of the broader 2-phenylindole class suggests that derivatives could be developed as either selective inhibitors for specific therapeutic indications or as multi-kinase inhibitors for complex diseases like cancer.

Experimental Protocol: Fluorescence-Based Kinase Inhibition Assay

To experimentally determine the kinase inhibitory profile of 2-phenyl-1H-indole-5-carbonitrile, a robust and high-throughput assay is required. A fluorescence-based assay, such as one employing Förster Resonance Energy Transfer (FRET), offers a sensitive and non-radioactive method for measuring kinase activity.

Principle: This assay measures the phosphorylation of a FRET-labeled peptide substrate by a specific kinase. The peptide contains a phosphorylation site and is labeled with a donor and an acceptor fluorophore. In the unphosphorylated state, the fluorophores are in close proximity, allowing for FRET to occur. Upon phosphorylation, a conformational change or binding of a phosphorylation-specific antibody separates the fluorophores, leading to a decrease in the FRET signal. The inhibition of kinase activity by a test compound is measured as a reduction in the change of the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 2-phenyl-1H-indole-5-carbonitrile in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Prepare the kinase, FRET-labeled peptide substrate, and ATP solutions in the assay buffer. The optimal concentrations of each reagent should be determined empirically.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a low-volume 384-well microplate. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add the kinase to all wells except the negative controls.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the compound to interact with the kinase.

    • Initiate the kinase reaction by adding a mixture of the FRET-labeled peptide substrate and ATP.

    • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the donor and acceptor fluorophores using a plate reader equipped for FRET analysis.

    • Calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission).

    • Determine the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 Assay Preparation cluster_1 Reaction Steps cluster_2 Data Analysis Compound 1. Prepare Compound Dilution Series Add_Compound 3. Add Compound to Plate Compound->Add_Compound Kinase_Substrate 2. Prepare Kinase, Substrate, and ATP Add_Kinase 4. Add Kinase Kinase_Substrate->Add_Kinase Pre_Incubate 5. Pre-incubate Add_Kinase->Pre_Incubate Start_Reaction 6. Add Substrate/ATP Pre_Incubate->Start_Reaction Incubate 7. Incubate Start_Reaction->Incubate Read_Plate 8. Read FRET Signal Incubate->Read_Plate Calculate_Inhibition 9. Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 10. Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for a fluorescence-based kinase inhibition assay.

Conclusion and Future Directions

The 2-phenyl-1H-indole-5-carbonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct and comprehensive kinase profiling data for this specific compound is limited, analysis of its close structural analogs suggests potential activity against a range of serine/threonine and tyrosine kinases. This versatility, coupled with the synthetic tractability of the indole core, offers significant opportunities for medicinal chemists to fine-tune the selectivity and potency of this chemical class.

Future work should focus on a broad, unbiased kinase screen of 2-phenyl-1H-indole-5-carbonitrile to definitively establish its inhibitory profile. Subsequent structure-activity relationship studies, guided by computational modeling and biophysical assays, will be crucial for optimizing lead compounds with desired selectivity profiles for specific therapeutic applications. The experimental protocols outlined in this guide provide a robust framework for such investigations, paving the way for the potential discovery of new and effective kinase-targeted therapies.

References

  • Komiya, M., Asano, S., Koike, N., Koga, E., Igarashi, J., Nakatani, S., & Isobe, Y. (2011). Structure and Activity Relationship of 2-(substituted Benzoyl)-Hydroxyindoles as Novel CaMKII Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(5), 1456-1458. [Link]

  • Wu, B., Boschelli, D. H., Lee, J., Yang, X., & Chaudhary, D. (2009). Second generation 4-(4-methyl-1H-indol-5-ylamino)-2-phenylthieno[2,3-b]pyridine-5-carbonitrile PKCtheta inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 766-769. [Link]

  • Basak, S. C., Zhu, Q., & Mills, D. (2011). Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors. Current computer-aided drug design, 7(2), 98–108. [Link]

  • Abdel-gawad, N. M., Georgey, H. H., & El-sayed, R. M. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • Palmer, B. D., Thompson, A. M., & Denny, W. A. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & medicinal chemistry letters, 15(7), 1931–1935. [Link]

  • Basak, S. C., Zhu, Q., & Mills, D. (2011). Quantitative Structure-Activity Relationships for Anticancer Activity of 2- Phenylindoles Using Mathematical Molecular Descriptors. Current Computer-Aided Drug Design, 7(2), 98-108. [Link]

  • Wang, L., et al. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Molecules, 17(5), 5575-5595. [Link]

  • ChEMBL Database. (n.d.). EMBL-EBI. Retrieved March 14, 2026, from [Link]

  • Kamal, A., et al. (2016). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent patents on anti-cancer drug discovery, 11(3), 289–303. [Link]

  • Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Anti-cancer agents in medicinal chemistry, 18(11), 1509–1523. [Link]

  • Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19654-19692. [Link]

  • PubChem Database. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Database Commons. (2018, December 10). ChEMBL. CNCB. [Link]

  • ChEMBL. (2015, February 3). ChEMBL 20 Released. ChEMBL. [Link]

  • Ali, M. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5671. [Link]

  • Park, S. Y., et al. (2022). Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. Molecules, 27(19), 6243. [Link]

  • PubChem. (n.d.). Indole-5-carbonitrile. National Center for Biotechnology Information. [Link]

  • Di Sarno, V., et al. (2019). Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach. European journal of medicinal chemistry, 167, 61–75. [Link]

Sources

Head-to-Head Comparison: 2-Phenyl-1H-indole-5-carbonitrile vs. Standard NorA Efflux Pump Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

The escalation of multidrug-resistant (MDR) bacterial pathogens has fundamentally shifted drug development strategies. Rather than solely discovering novel antibiotic classes, researchers are increasingly focusing on resistance-modifying agents (RMAs) —adjuvants designed to neutralize bacterial defense mechanisms. In Staphylococcus aureus, the overexpression of the NorA major facilitator superfamily (MFS) efflux pump is a primary driver of resistance to fluoroquinolones and quaternary ammonium compounds[1].

This technical guide provides a head-to-head comparison of 2-phenyl-1H-indole-5-carbonitrile , a rationally designed synthetic NorA inhibitor, against its parent scaffold and standard reference compounds. It also outlines self-validating experimental workflows for evaluating efflux pump inhibition.

Mechanistic Imperative: Targeting the NorA Efflux Pump

The NorA pump is a membrane-bound transport protein driven by the proton motive force (PMF). It actively extrudes structurally diverse xenobiotics from the intracellular space, preventing antibiotics from reaching their targets (e.g., DNA gyrase).

To combat this, efflux pump inhibitors (EPIs) like 2-phenyl-1H-indole-5-carbonitrile act as competitive or allosteric modulators. By occupying the binding pocket or inducing conformational changes in the NorA protein, the inhibitor blocks the extrusion pathway, thereby restoring the intracellular concentration of the primary antibiotic[2].

NorA_Pathway Antibiotic Antibiotic (Berberine/Cipro) Cell S. aureus Intracellular Space Antibiotic->Cell Passive/Active Uptake NorA NorA Efflux Pump (Membrane) Cell->NorA Substrate Recognition Target Bacterial Target (DNA/Proteins) Cell->Target Antibacterial Action NorA->Antibiotic Active Efflux (Resistance) Inhibitor 2-phenyl-1H-indole- 5-carbonitrile Inhibitor->NorA Pump Blockade (Restores Efficacy)

Mechanism of NorA efflux pump inhibition by 2-phenyl-1H-indole-5-carbonitrile in S. aureus.

Head-to-Head Compound Analysis

When evaluating an EPI for preclinical development, the compound must possess high binding affinity for the pump, low intrinsic antibacterial activity (to prevent rapid selection of resistant mutants), and a favorable toxicological profile.

2-Phenyl-1H-indole-5-carbonitrile: The Cyano-Optimized Lead

Developed through rigorous structure-activity relationship (SAR) studies, this compound emerged as a highly potent NorA inhibitor[2].

  • Causality of Design: The bioisosteric replacement of the nitro group (-NO₂) found in the parent compound with a cyano group (-CN) is a critical optimization. Nitroaromatics are notorious in drug development for causing mutagenicity (often failing the Ames test) and hepatotoxicity due to in vivo nitroreductase activation. The cyano group maintains the necessary electron-withdrawing properties for target binding while eliminating this toxicophore.

  • Performance: It demonstrates a modulatory minimum inhibitory concentration (MIC) of 3.6 µM against the NorA wild-type strain of S. aureus when co-administered with the antibacterial alkaloid berberine (100 µg/mL)[2].

2-Phenyl-5-nitro-1H-indole: The Parent Scaffold
  • Performance: This was the original lead compound that validated the 2-phenylindole scaffold for NorA inhibition[2]. While it successfully restores the activity of ciprofloxacin and berberine in vitro, its progression into in vivo models is severely bottlenecked by the aforementioned metabolic liabilities of the nitro group.

Reserpine: The In Vitro Gold Standard
  • Performance: Reserpine is a naturally occurring indole alkaloid historically used as an antihypertensive agent. It is the most widely cited reference standard for NorA inhibition, typically exhibiting an IC₅₀ of ~9 µM in fluorometric assays[3].

  • Limitations: Reserpine is a potent inhibitor of the human vesicular monoamine transporter (VMAT). The concentrations required to inhibit bacterial NorA are highly neurotoxic in humans, strictly limiting reserpine's utility to an in vitro laboratory control.

Piperine & Capsaicin: The Broad-Spectrum Natural Alternatives
  • Performance: Dietary compounds like piperine and capsaicin have gained traction as GRAS (Generally Regarded as Safe) efflux pump inhibitors. They lower the MIC of ciprofloxacin against S. aureus 1199B and inhibit both NorA and MdeA pumps[1]. However, their high lipophilicity, poor aqueous solubility, and lower absolute potency compared to optimized synthetic indoles limit their direct pharmaceutical application without further structural modification.

Quantitative Data Summary
CompoundPrimary Target(s)Modulatory EfficacyMolecular WeightKey Structural/Functional Characteristic
2-phenyl-1H-indole-5-carbonitrile NorA3.6 µM (MIC w/ Berberine)218.26 g/mol Cyano-substituted bioisostere; eliminates nitro-toxicity
2-phenyl-5-nitro-1H-indole NorAVariable238.24 g/mol Parent scaffold; carries nitroaromatic metabolic liability
Reserpine NorA, Bmr, VMAT~9 µM (IC₅₀)608.68 g/mol Indole alkaloid standard; limited by in vivo neurotoxicity
Piperine NorA, MdeA12.5–50 µg/mL285.34 g/mol Broad-spectrum natural product; GRAS status

Standardized Experimental Protocols

To objectively validate the performance of 2-phenyl-1H-indole-5-carbonitrile, the following self-validating experimental workflows must be employed. These protocols are designed to eliminate false positives caused by membrane permeabilization or intrinsic bactericidal activity.

Validation_Workflow Culture 1. Isolate Preparation S. aureus SA1199B (NorA++) EtBr 2A. EtBr Accumulation Assay (Real-time Fluorescence) Culture->EtBr Checkerboard 2B. Checkerboard Synergy (FICI Calculation) Culture->Checkerboard Control 3. System Validation (CCCP & Reserpine Controls) EtBr->Control Checkerboard->Control Analysis 4. Data Synthesis (Confirm NorA Specificity) Control->Analysis

Self-validating experimental workflow for quantifying NorA efflux pump inhibition.

Protocol A: Real-Time Ethidium Bromide (EtBr) Accumulation Assay

Rationale: EtBr is a known fluorescent substrate of the NorA pump. It only fluoresces strongly when intercalated with intracellular DNA. An active NorA pump extrudes EtBr, keeping fluorescence low. A true inhibitor will cause a rapid, concentration-dependent spike in fluorescence.

Step-by-Step Methodology:

  • Strain Selection: Culture S. aureus SA1199B (a strain with a promoter mutation causing constitutive norA overexpression) to mid-logarithmic phase (OD₆₀₀ = 0.6) in Mueller-Hinton broth. Causality: Using an overexpressing strain maximizes the signal-to-noise ratio of the efflux phenotype.

  • Cell Preparation: Centrifuge the cells, wash twice, and resuspend in phosphate-buffered saline (PBS) adjusted to pH 7.0 to remove residual media that could quench fluorescence.

  • Dye Loading: Aliquot 100 µL of the bacterial suspension into a black 96-well microtiter plate. Add EtBr to a final sub-inhibitory concentration (typically 1–2 µg/mL).

  • Inhibitor Addition: Add 2-phenyl-1H-indole-5-carbonitrile at varying concentrations (e.g., 1.56 to 25 µM).

  • Fluorometric Measurement: Immediately measure fluorescence (Excitation: 530 nm, Emission: 600 nm) every minute for 30 minutes at 37°C.

  • Self-Validation Checkpoint (The CCCP Control): Include a well treated with Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at 100 µM. CCCP collapses the proton motive force, physically disabling the NorA pump. If the CCCP well does not show maximum fluorescence, the bacterial batch's PMF is already compromised, and the assay must be discarded.

Protocol B: Checkerboard Synergy Assay (FICI Calculation)

Rationale: To prove that the inhibitor has therapeutic value, it must restore the efficacy of a primary antibiotic (like Ciprofloxacin or Berberine) without killing the bacteria on its own.

Step-by-Step Methodology:

  • Preparation of Gradients: In a 96-well plate, create a two-dimensional serial dilution matrix. Dilute the antibiotic (e.g., Ciprofloxacin) along the x-axis and the inhibitor (2-phenyl-1H-indole-5-carbonitrile) along the y-axis.

  • Inoculation: Add 5 × 10⁵ CFU/mL of S. aureus SA1199B to all wells.

  • Incubation: Incubate the plates at 37°C for 18–24 hours.

  • FICI Calculation: Determine the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Antibiotic in combination / MIC of Antibiotic alone) + (MIC of Inhibitor in combination / MIC of Inhibitor alone)

  • Self-Validation Checkpoint (Intrinsic Activity): Evaluate the row containing only the inhibitor. If 2-phenyl-1H-indole-5-carbonitrile exhibits a standalone MIC below 100 µM, it is acting as a membrane disruptor rather than a specific EPI, invalidating its classification as a pure adjuvant. A valid FICI for synergy must be ≤ 0.5.

Conclusion & Future Directions

The transition from 2-phenyl-5-nitro-1H-indole to 2-phenyl-1H-indole-5-carbonitrile represents a masterclass in rational drug design, effectively stripping away toxicological liabilities while preserving NorA modulatory power. For drug development professionals, the next frontier involves utilizing this cyano-indole scaffold to synthesize dual-action prodrugs —molecules where an antibiotic (like ciprofloxacin) is covalently linked to the efflux pump inhibitor via a bacterially-cleavable linker (e.g., a β-lactam nucleus)[2]. This strategy ensures stoichiometric co-delivery to the infection site, effectively outmaneuvering bacterial resistance mechanisms.

References
  • Development of potential dual-action antibacterial agents. University of Wollongong.
  • Novel inhibitory activity of the Staphylococcus aureus NorA efflux pump by a kaempferol rhamnoside. Oxford Academic.
  • Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. PMC - NIH.

Sources

An Independent Investigator's Guide to Verifying the Biological Effects of 2-phenyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the independent verification of the biological effects of 2-phenyl-1H-indole-5-carbonitrile. As a member of the 2-phenylindole class of compounds, which are noted for their anticancer properties, this specific derivative warrants a thorough investigation to elucidate its potential as a therapeutic agent.[1][2][3] This document is structured to guide researchers through a logical sequence of experiments, from initial cytotoxicity screening to in-depth mechanistic studies, while ensuring scientific integrity and providing actionable insights for drug development professionals.

The 2-phenylindole scaffold is a "privileged" structure in medicinal chemistry, known to interact with various biological targets.[4] A significant body of research has identified numerous derivatives of 2-phenylindole as potent inhibitors of tubulin polymerization, a critical process for cell division.[1][2][3] These compounds often bind to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][5] This guide will focus on verifying if 2-phenyl-1H-indole-5-carbonitrile follows this established mechanism of action.

For a robust and objective assessment, the biological activity of 2-phenyl-1H-indole-5-carbonitrile will be compared against well-characterized agents that target tubulin:

  • Combretastatin A-4 (CA-4): A potent natural product that destabilizes microtubules by binding to the colchicine site.[6][7][8]

  • Paclitaxel (Taxol): A widely used chemotherapy drug that, in contrast, stabilizes microtubules, also leading to mitotic arrest.[9][10][11]

  • Vincristine: A vinca alkaloid that inhibits tubulin polymerization by binding to a site distinct from the colchicine site.[12][13]

The following sections detail the experimental protocols necessary to independently characterize the biological effects of 2-phenyl-1H-indole-5-carbonitrile.

Part 1: Initial Assessment of Cytotoxicity

The first step in characterizing a novel compound is to determine its cytotoxic effects on cancer cells. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. A dose-dependent reduction in cell viability would be the first indication of potential anticancer activity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human breast cancer cells (MCF-7) and human colorectal carcinoma cells (HCT116) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 2-phenyl-1H-indole-5-carbonitrile and the comparator compounds (Combretastatin A-4, Paclitaxel, Vincristine) in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Add the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control for cell death.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate treatment Treat with compounds (24-72h) start->treatment mtt_add Add MTT solution (4h incubation) treatment->mtt_add solubilize Add DMSO to dissolve formazan mtt_add->solubilize read_plate Measure absorbance (570 nm) solubilize->read_plate calculate_ic50 Calculate IC50 values read_plate->calculate_ic50 Tubulin_Polymerization_Workflow cluster_setup Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis reagents Prepare reaction mix: Tubulin, GTP, Buffer add_compounds Add test compound and controls reagents->add_compounds incubate Incubate at 37°C add_compounds->incubate read_fluorescence Monitor fluorescence over time incubate->read_fluorescence plot_curves Plot polymerization curves read_fluorescence->plot_curves determine_effect Determine inhibition or promotion of polymerization plot_curves->determine_effect

Caption: Workflow for the in vitro tubulin polymerization assay.

Part 3: Cellular Consequences of Tubulin Disruption

If 2-phenyl-1H-indole-5-carbonitrile inhibits tubulin polymerization, it is expected to cause cell cycle arrest, specifically in the G2/M phase, as the mitotic spindle cannot form correctly. This can be verified using flow cytometry.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat MCF-7 cells with 2-phenyl-1H-indole-5-carbonitrile and comparator compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase indicates mitotic arrest.

Prolonged mitotic arrest typically leads to apoptosis. The Annexin V/PI assay can be used to detect and quantify apoptosis.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Treat MCF-7 cells with the compounds at their IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Comparative Data Summary

The following table summarizes the expected outcomes for 2-phenyl-1H-indole-5-carbonitrile if it acts as a tubulin polymerization inhibitor, in comparison to the selected reference compounds.

Parameter 2-phenyl-1H-indole-5-carbonitrile (Expected) Combretastatin A-4 Paclitaxel Vincristine
Cytotoxicity (IC50) Potent (low µM to nM range)Potent (nM range) [6]Potent (nM range) [9]Potent (nM range) [12]
Tubulin Polymerization InhibitionInhibition [8]Promotion/Stabilization [14][15]Inhibition [16][17]
Cell Cycle Arrest G2/M phaseG2/M phase [18]G2/M phase [10]G2/M phase [17]
Apoptosis Induction YesYes [18]Yes [10]Yes [16]
Proposed Signaling Pathway

Based on the expected experimental outcomes, the proposed mechanism of action for 2-phenyl-1H-indole-5-carbonitrile is the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.

Signaling_Pathway Compound 2-phenyl-1H-indole- 5-carbonitrile Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts Arrest G2/M Phase Arrest Spindle->Arrest Blocks Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Proposed mechanism of action for 2-phenyl-1H-indole-5-carbonitrile.

Conclusion

This guide outlines a systematic approach for the independent verification of the biological effects of 2-phenyl-1H-indole-5-carbonitrile. By following these protocols and comparing the results to well-known tubulin-targeting agents, researchers can definitively characterize its mechanism of action and assess its potential as a novel anticancer therapeutic. The provided experimental framework ensures a high degree of scientific rigor, enabling confident decision-making in the drug development pipeline.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vincristine Sulfate? Retrieved from [Link]

  • Molecular Biology of the Cell (MBoC). (2017, October 13). How Taxol/paclitaxel kills cancer cells. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. Retrieved from [Link]

  • Grokipedia. Vincristine. Retrieved from [Link]

  • Encyclopedia MDPI. (2022, April 22). Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. Retrieved from [Link]

  • PubMed. (2004, March 15). Combretastatin A4 phosphate. Retrieved from [Link]

  • PMC. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. Retrieved from [Link]

  • PubMed. Inhibition of microtubule polymerization by the tubulin-colchicine complex. Retrieved from [Link]

  • AACR Journals. Combretastatin A-4 Phosphate as a Tumor Vascular-Targeting Agent. Retrieved from [Link]

  • PMC. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death. Retrieved from [Link]

  • ACS Publications. (2023, August 3). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction | ACS Omega. Retrieved from [Link]

  • Oncology. Natural Products: Vinca Alkaloids Vincristine (Oncovin, Vincasar, VCR). Retrieved from [Link]

  • NIH. (2023, October 30). Vincristine - StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • NIH. (2023, November 18). Paclitaxel - StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • MacariusHealth. Paclitaxel - Uses, Side Effects, Warnings & FAQs. Retrieved from [Link]

  • Wikipedia. Paclitaxel. Retrieved from [Link]

  • Liv Hospital. (2026, February 23). vincristine sulfate. Retrieved from [Link]

  • ACS Publications. Mechanism of inhibition of microtubule polymerization by colchicine: inhibitory potencies of unliganded colchicine and tubulin-colchicine complexes | Biochemistry. Retrieved from [Link]

  • PMC. (2023, August 3). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. Retrieved from [Link]

  • MDPI. (2020, April 20). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Retrieved from [Link]

  • PubMed. (2025, February 1). Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents. Retrieved from [Link]

  • PMC. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Retrieved from [Link]

  • Taylor & Francis. (2021, September 1). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Retrieved from [Link]

  • ResearchGate. (2025, October 13). (PDF) Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Retrieved from [Link]

Sources

A Comparative In Silico Analysis of 2-phenyl-1H-indole-5-carbonitrile: Probing Potential Interactions with Tubulin and Topoisomerase IIα

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the 2-phenylindole scaffold has emerged as a "privileged structure," demonstrating a remarkable capacity for interacting with a diverse array of biological targets. This guide presents a comparative molecular docking study of 2-phenyl-1H-indole-5-carbonitrile, a representative of this promising class of compounds. Our investigation focuses on two well-validated and critical targets in oncology: β-tubulin and DNA topoisomerase IIα. Through a detailed in silico approach, we aim to predict the binding potential of this indole derivative and compare its interactions with those of established inhibitors, thereby providing a rational basis for its further investigation as a potential therapeutic agent.

Introduction: The Rationale for a Comparative Docking Approach

The 2-phenylindole core is a recurring motif in compounds exhibiting significant antiproliferative and cytotoxic activities.[1][2] Literature suggests that derivatives of this scaffold can exert their effects through various mechanisms, including the disruption of microtubule dynamics by inhibiting tubulin polymerization and the interruption of DNA replication and repair processes by targeting topoisomerase enzymes.[3][4] Given this precedent, a comparative docking study serves as an efficient initial step to hypothesize the most probable mechanism of action for 2-phenyl-1H-indole-5-carbonitrile and to identify the more likely of these two key cancer targets.

This guide will provide a detailed, step-by-step methodology for conducting a comparative docking analysis, followed by a presentation and discussion of the in silico results. By juxtaposing the predicted binding of 2-phenyl-1H-indole-5-carbonitrile with that of the known inhibitors colchicine (for tubulin) and etoposide (for topoisomerase IIα), we can gain valuable insights into its potential efficacy and selectivity.

Experimental Design and Rationale

A robust computational study requires a well-defined workflow. The following diagram illustrates the key stages of our comparative docking analysis, from target selection to the final interpretation of results.

cluster_0 Preparation Phase cluster_1 Docking & Validation Phase cluster_2 Analysis & Interpretation Phase Target_Selection Target Identification (Tubulin & Topoisomerase IIα) Ligand_Preparation Ligand Preparation (Test & Control Compounds) Target_Selection->Ligand_Preparation Select appropriate control ligands Receptor_Preparation Receptor Preparation (PDB Structure Processing) Target_Selection->Receptor_Preparation Download PDB structures Docking_Protocol Molecular Docking (AutoDock Vina) Ligand_Preparation->Docking_Protocol Input prepared ligand files Receptor_Preparation->Docking_Protocol Input prepared receptor files Validation Protocol Validation (Redocking of Native Ligands) Docking_Protocol->Validation Validate with known binders Results_Analysis Analysis of Docking Scores & Binding Interactions Validation->Results_Analysis Proceed with validated protocol Comparison Comparative Analysis (Test vs. Control Ligands) Results_Analysis->Comparison Compare binding energies and poses Conclusion Conclusion & Future Directions Comparison->Conclusion Draw conclusions on potential activity

Caption: Workflow for the comparative molecular docking study.

Detailed Methodologies

Part 1: Preparation of Molecular Structures

1.1. Target Protein Selection and Preparation:

  • β-Tubulin: The crystal structure of the tubulin-colchicine complex (PDB ID: 1SA0) was selected for this study.[3] This structure provides a clear view of the colchicine-binding site at the interface of the α and β subunits.

  • DNA Topoisomerase IIα: The crystal structure of the human DNA topoisomerase IIα cleavage core in complex with DNA (PDB ID: 4FM9) was chosen.[5] This structure allows for the investigation of ligand binding in the vicinity of the DNA cleavage site, where etoposide is known to act.

For both protein structures, the following preparation steps were performed using AutoDockTools (ADT):

  • Removal of water molecules and any co-crystallized ligands (except for the validation step).
  • Addition of polar hydrogen atoms.
  • Assignment of Gasteiger charges to all atoms.
  • The prepared protein structures were saved in the PDBQT format, which includes atomic charges and atom type definitions.

1.2. Ligand Preparation:

The 3D structures of the following ligands were prepared:

  • Test Compound: 2-phenyl-1H-indole-5-carbonitrile.

  • Positive Control (Tubulin): Colchicine.

  • Positive Control (Topoisomerase IIα): Etoposide.

The structures were generated using a molecular builder and energy-minimized using the MMFF94 force field. Torsional degrees of freedom were defined for each ligand to allow for conformational flexibility during the docking process. The prepared ligands were also saved in the PDBQT format.

Part 2: Molecular Docking Protocol

Molecular docking was performed using AutoDock Vina, a widely used open-source program for molecular docking.

2.1. Grid Box Definition:

A grid box was defined for each target protein to encompass the active site.

  • β-Tubulin (Colchicine Binding Site): The grid box was centered on the known binding site of colchicine at the interface of the α and β subunits, as identified from the 1SA0 crystal structure. The dimensions of the grid box were set to 25 x 25 x 25 Å to allow for ample space for the ligands to adopt various conformations.

  • DNA Topoisomerase IIα (Etoposide Binding Site): The grid box was centered in the region of the DNA cleavage site, where etoposide is known to bind and stabilize the cleavage complex. The dimensions were set to 30 x 30 x 30 Å.

2.2. Docking Simulation:

The docking simulations were performed with an exhaustiveness of 8 to ensure a thorough search of the conformational space. The top 10 binding poses for each ligand were generated and ranked based on their binding affinity scores (in kcal/mol).

2.3. Validation of the Docking Protocol:

To ensure the reliability of the docking protocol, the co-crystallized ligand for the tubulin structure (colchicine) was re-docked into its binding site. The root-mean-square deviation (RMSD) between the predicted binding pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.

Results and Comparative Analysis

The molecular docking simulations provided predicted binding affinities for 2-phenyl-1H-indole-5-carbonitrile and the control compounds against both β-tubulin and DNA topoisomerase IIα.

LigandTarget ProteinBinding Affinity (kcal/mol)
2-phenyl-1H-indole-5-carbonitrileβ-Tubulin (Colchicine Site)-8.5
Colchicine (Positive Control)β-Tubulin (Colchicine Site)-9.2
2-phenyl-1H-indole-5-carbonitrileDNA Topoisomerase IIα-7.8
Etoposide (Positive Control)DNA Topoisomerase IIα-9.8

3.1. Interaction with β-Tubulin:

The docking results suggest that 2-phenyl-1H-indole-5-carbonitrile has a strong predicted binding affinity for the colchicine binding site of β-tubulin, with a score of -8.5 kcal/mol. This value is comparable to that of the known inhibitor colchicine (-9.2 kcal/mol). Analysis of the top-ranked binding pose reveals that the 2-phenylindole scaffold fits snugly into the hydrophobic pocket of the colchicine site. The phenyl ring at the 2-position is predicted to form hydrophobic interactions with key residues, while the indole nitrogen and the nitrile group have the potential to form hydrogen bonds with nearby amino acid residues, further stabilizing the complex.

3.2. Interaction with DNA Topoisomerase IIα:

The predicted binding affinity of 2-phenyl-1H-indole-5-carbonitrile for the etoposide binding site of DNA topoisomerase IIα is -7.8 kcal/mol. While this indicates a favorable interaction, it is less potent than the positive control, etoposide (-9.8 kcal/mol). The predicted binding mode shows the planar indole ring intercalating between the DNA base pairs at the cleavage site, a common feature of many topoisomerase inhibitors. The phenyl substituent and the carbonitrile group are positioned to interact with amino acid residues in the protein pocket.

Discussion and Field-Proven Insights

The in silico data presented in this guide suggests that 2-phenyl-1H-indole-5-carbonitrile has the potential to interact with both β-tubulin and DNA topoisomerase IIα. However, the predicted binding affinity is more favorable for the colchicine binding site of β-tubulin. This finding aligns with numerous studies that have identified 2-phenylindole derivatives as potent inhibitors of tubulin polymerization.[3][6]

It is important to note that while molecular docking is a powerful tool for hypothesis generation, the predicted binding affinities do not always directly correlate with experimental inhibitory concentrations (IC50 values). Factors such as solvation effects, protein flexibility, and the entropic cost of binding are not fully accounted for in standard docking calculations.

A Note on Experimental Correlation:

While a comprehensive search of the available literature did not yield specific IC50 values for 2-phenyl-1H-indole-5-carbonitrile against tubulin polymerization or topoisomerase II activity, numerous studies on structurally similar 2-phenylindole derivatives have demonstrated potent inhibition of tubulin polymerization with IC50 values in the nanomolar to low micromolar range.[5][7] For instance, certain 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives have shown IC50 values for anticancer activity against MCF-7 and A549 cell lines in the low micromolar range, with a proposed mechanism of tubulin polymerization inhibition.[8] This body of evidence lends credence to the docking results that predict a strong interaction between our test compound and tubulin.

Conclusion and Future Directions

This comparative docking study provides compelling in silico evidence that 2-phenyl-1H-indole-5-carbonitrile is a promising candidate for further investigation as a tubulin polymerization inhibitor. The predicted binding affinity and interaction patterns at the colchicine binding site are comparable to those of the known inhibitor, colchicine. While a potential interaction with DNA topoisomerase IIα cannot be entirely ruled out, the computational data suggests that tubulin is the more probable primary target.

To validate these computational findings, the following experimental studies are recommended:

  • In Vitro Tubulin Polymerization Assay: To directly measure the inhibitory effect of 2-phenyl-1H-indole-5-carbonitrile on tubulin polymerization and determine its IC50 value.[9]

  • Cell-Based Assays: To assess the antiproliferative activity of the compound against a panel of cancer cell lines and to investigate its effects on the cell cycle, specifically looking for arrest at the G2/M phase, which is characteristic of tubulin inhibitors.

  • Topoisomerase II Relaxation Assay: To experimentally determine the IC50 value for the inhibition of topoisomerase IIα activity and confirm if it is a secondary target.[10]

The integration of these experimental approaches with the in silico predictions presented in this guide will provide a comprehensive understanding of the biological activity of 2-phenyl-1H-indole-5-carbonitrile and its potential as a novel anticancer agent.

References

  • Ravelli, R.B., Gigant, B., Curmi, P.A., Jourdain, I., Lachkar, S., Sobel, A., & Knossow, M. (2004). The structure of tubulin in complex with colchicine and a stathmin-like domain. Nature, 428(6979), 198-202. Available from: [Link]

  • Liu, W.B., et al. (2025). Discovery of a potent tubulin polymerization inhibitor that targets the tubulin colchicine-binding site. European Journal of Medicinal Chemistry, 286, 117314.
  • Abdellatif, K.R., Lamie, P.F., & Omar, H.A. (2016). 3-Methyl-2-phenyl-1- substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 138-145.
  • Andreev, I.A., et al. (2015). 2-Phenyl-4,5,6,7-tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold. Journal of Medicinal Chemistry, 58(15), 6067-6085.
  • Ceramella, J., et al. (2022). New synthesized Au N-heterocyclic (NHC) carbene complexes. International Journal of Molecular Sciences, 23(8), 4381.
  • Fatahala, S.S., et al. (2015). Synthesis and antioxidant activity of some new tetrahydroindole derivatives. Medicinal Chemistry Research, 24(12), 4159-4171.
  • La Regina, G., et al. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(16), 6596-6611. Available from: [Link]

  • Li, W., et al. (2020). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. Molecules, 25(8), 1899.
  • Wang, G., et al. (2022). Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors. Arabian Journal of Chemistry, 15(1), 103504.
  • Zidar, N., et al. (2020). Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. ACS Medicinal Chemistry Letters, 11(5), 691-697. Available from: [Link]

  • Abdelbaset, M.S., et al. (2021). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Molecules, 26(11), 3321.
  • BenchChem. (2025). Initial Cytotoxicity Studies of 2,3-Dioxoindoline-5-carbonitrile Derivatives on Cancer Cell Lines: A Technical Overview. BenchChem.
  • Bright, S.A., et al. (2016). Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. Bioorganic & Medicinal Chemistry, 24(18), 4140-4151.
  • Dong, K.C., & Berger, J.M. (2012). The structure of DNA-bound human topoisomerase II alpha. Journal of Molecular Biology, 423(4), 513-524. Available from: [Link]

  • El-Sayed, M.A., et al. (2023).
  • Estévez-Braun, A., et al. (2014). Synthesis and Antiproliferative Activity of 2,5-bis(3′-Indolyl)pyrroles, Analogues of the Marine Alkaloid Nortopsentin. Marine Drugs, 12(10), 5118-5131.
  • Low, J.N., et al. (2011). Cytotoxicity and topoisomerase I/II inhibition of glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans. Bioorganic & Medicinal Chemistry, 19(1), 385-394.
  • Cytoskeleton, Inc.
  • Zidar, N., et al. (2020). Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1 H-indoles. ACS Medicinal Chemistry Letters, 11(5), 691-697.
  • Li, W., et al. (2020). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. Molecules, 25(8), 1899. Available from: [Link]

Sources

A Head-to-Head Comparison of Pharmacokinetic Profiles in 2-Phenyl-1H-indole-5-carbonitrile Analogs: An Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the 2-phenyl-1H-indole scaffold represents a privileged structure with demonstrated potential across therapeutic areas, including oncology and inflammation.[1][2][3][4] The addition of a 5-carbonitrile moiety can significantly influence the compound's electronic properties and its interactions with biological targets. However, translating a potent compound into a viable drug candidate hinges on a thorough understanding of its pharmacokinetic (PK) profile. Favorable absorption, distribution, metabolism, and excretion (ADME) properties are critical for achieving desired therapeutic exposure and minimizing off-target toxicity.

This guide provides an in-depth, objective comparison of the pharmacokinetic differences among a series of hypothetical 2-phenyl-1H-indole-5-carbonitrile analogs. We will delve into the causality behind the experimental choices for evaluating their ADME profiles and present supporting experimental protocols that form a self-validating system for lead optimization.

The Crucial Role of Pharmacokinetics in Lead Optimization

The journey from a "hit" compound to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[5] Early and systematic evaluation of ADME characteristics allows for the iterative refinement of chemical structures to enhance drug-like properties.[6] For our 2-phenyl-1H-indole-5-carbonitrile series, understanding how substitutions on the phenyl ring impact key PK parameters can guide the synthesis of next-generation analogs with improved bioavailability, metabolic stability, and residence time in the body.

Comparative Pharmacokinetic Data of Indole Analogs

To illustrate the impact of structural modifications on pharmacokinetic outcomes, we present exemplary data for three hypothetical analogs of the parent compound (Analog A). These analogs feature common substitutions on the 2-phenyl ring intended to modulate properties like lipophilicity and metabolic susceptibility.

  • Analog A: 2-phenyl-1H-indole-5-carbonitrile (Parent Compound)

  • Analog B: 2-(4-fluorophenyl)-1H-indole-5-carbonitrile (Introduction of a halogen)

  • Analog C: 2-(4-methoxyphenyl)-1H-indole-5-carbonitrile (Introduction of an electron-donating group)

  • Analog D: 2-(4-(trifluoromethyl)phenyl)-1H-indole-5-carbonitrile (Introduction of a bulky, electron-withdrawing group)

Table 1: Comparative In Vitro ADME Profile of 2-Phenyl-1H-indole-5-carbonitrile Analogs

ParameterAnalog A (Parent)Analog B (-F)Analog C (-OCH₃)Analog D (-CF₃)Rationale for Assay
Aqueous Solubility (µM)1512258Determines the maximum concentration achievable in the gut for absorption.
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)8.59.27.110.5Predicts intestinal absorption rate; values >5 suggest good permeability.[7]
Efflux Ratio (B-A/A-B)1.81.52.51.2Indicates susceptibility to efflux transporters like P-glycoprotein (P-gp); a ratio >2 suggests significant efflux.[]
Human Liver Microsomal Stability (t½, min)455520>60Measures metabolic clearance by Phase I enzymes (e.g., CYPs); longer half-life suggests greater stability.[9]
Plasma Protein Binding (%)98.598.297.199.1Affects the free fraction of the drug available to exert its effect and be cleared; high binding can prolong half-life.[10][11]

Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats (Oral Dosing at 10 mg/kg)

ParameterAnalog A (Parent)Analog B (-F)Analog C (-OCH₃)Analog D (-CF₃)Significance of Parameter
Cmax (ng/mL)350410180520The maximum observed plasma concentration.
Tmax (hr)1.01.01.50.5Time to reach maximum plasma concentration.
AUC₀-t (ng·hr/mL)185025009503800Total drug exposure over time; a key indicator of bioavailability.
Half-life (t½) (hr)4.25.52.88.1Time for plasma concentration to reduce by half.
Oral Bioavailability (F) (%)35481565The fraction of the administered dose that reaches systemic circulation.
Clearance (CL) (mL/min/kg)2518458The rate at which the drug is removed from the body.
Volume of Distribution (Vd) (L/kg)3.12.93.82.5The theoretical volume into which the drug distributes.

Interpretation of Pharmacokinetic Data

The exemplary data illustrates a clear structure-activity relationship. The introduction of a fluorine atom (Analog B) slightly improves metabolic stability and bioavailability compared to the parent compound. Conversely, the methoxy group (Analog C) appears to be a metabolic liability, leading to rapid clearance and poor bioavailability, a common outcome for such groups. The trifluoromethyl group (Analog D) significantly blocks metabolism, resulting in a much longer half-life, higher exposure (AUC), and excellent bioavailability. However, its high plasma protein binding and low clearance could also increase the risk of drug-drug interactions or toxicity with chronic dosing.

Experimental Methodologies

The trustworthiness of pharmacokinetic data relies on robust and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for the key assays used to generate the data presented above.

In Vitro Assay Protocols

These assays are fundamental for early-stage screening and provide insights into specific ADME properties without the use of animal models.[12][13][14]

Causality: This assay is a cornerstone of early ADME testing, designed to predict hepatic clearance, which is the primary route of metabolism for many small molecules.[9][15] By incubating the compound with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, we can determine its intrinsic clearance rate. A compound that is rapidly metabolized in this assay is likely to have a short half-life and low oral bioavailability in vivo.

Experimental Protocol:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLMs) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.

  • Incubation:

    • Add 5 µL of the 1 µM working solution of the test compound to a 96-well plate.

    • Add 485 µL of the pre-warmed (37°C) HLM solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer a 50 µL aliquot of the incubation mixture to a new plate containing 100 µL of ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Analysis:

    • Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression line (t½ = 0.693 / slope).

Causality: The Caco-2 cell monolayer model is the industry standard for predicting intestinal permeability and identifying compounds that are substrates of efflux transporters like P-gp.[7][][16] These human colon adenocarcinoma cells differentiate into a polarized monolayer with tight junctions, mimicking the intestinal barrier.

Experimental Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts in 24-well plates and culture for 21 days to allow for differentiation and monolayer formation.

    • Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., at 10 µM) in HBSS to the apical (A) side (donor compartment).

    • Add fresh HBSS to the basolateral (B) side (receiver compartment).

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh HBSS.

  • Efflux Measurement (Basolateral to Apical - B to A):

    • Perform the experiment in reverse, adding the test compound to the basolateral side and sampling from the apical side.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration.

    • Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B).

Causality: The extent to which a drug binds to plasma proteins like albumin and alpha-1-acid glycoprotein dictates its free concentration.[10] Only the unbound drug is available to interact with its target, be metabolized, and be excreted.[11] Equilibrium dialysis is the gold standard method for determining PPB as it minimizes non-specific binding artifacts.[17]

Experimental Protocol:

  • Apparatus Setup:

    • Use a Rapid Equilibrium Dialysis (RED) device, which consists of single-use inserts with a vertical dialysis membrane (8 kDa molecular weight cutoff).

    • Place the inserts into a base plate.

  • Sample Preparation:

    • Spike the test compound into plasma (human, rat) to a final concentration of 1 µM.

    • Add 200 µL of the plasma-compound mixture to one chamber of the RED insert (the donor chamber).

    • Add 350 µL of phosphate-buffered saline (PBS) to the other chamber (the buffer chamber).

  • Incubation:

    • Seal the plate and incubate at 37°C for 4-6 hours on an orbital shaker to allow the unbound compound to reach equilibrium across the membrane.

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples (add equal parts blank plasma to the buffer sample and PBS to the plasma sample).

    • Precipitate proteins with acetonitrile containing an internal standard.

    • Quantify the compound concentration in the supernatant of both chambers using LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • Percent bound = (1 - fu) * 100.

In Vivo Pharmacokinetic Study Protocol

Causality: While in vitro assays are predictive, an in vivo study in an animal model (typically rodents in early discovery) is essential to understand the integrated ADME processes and determine key parameters like bioavailability and half-life.[6][18]

Experimental Protocol (Rat Model):

  • Animal Preparation:

    • Use male Sprague-Dawley rats (n=3-5 per group), cannulated in the jugular vein for serial blood sampling.

    • Fast the animals overnight before dosing.

  • Dosing:

    • Oral (PO) Group: Administer the test compound formulated in a suitable vehicle (e.g., 20% Solutol in water) via oral gavage at a dose of 10 mg/kg.

    • Intravenous (IV) Group: Administer the compound via the tail vein at a dose of 1 mg/kg to serve as the 100% bioavailability reference.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100 µL) from the jugular vein cannula at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t½, CL, Vd).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizing the Workflow

A clear understanding of the experimental sequence and the interplay of ADME properties is vital for efficient drug discovery.

ADME_Workflow cluster_invitro In Vitro Screening Cascade cluster_invivo In Vivo Validation cluster_pk_params Key PK Parameters Solubility Aqueous Solubility Caco2 Caco-2 Permeability (Papp & Efflux) Solubility->Caco2 Affects Concentration Gradient Microsomes Liver Microsomal Stability (t½) PPB Plasma Protein Binding (fu) Microsomes->PPB Metabolism Affects Free Drug Caco2->Microsomes Influences First-Pass Metabolism Invivo Rat Pharmacokinetic Study (Oral & IV Dosing) PPB->Invivo Informs In Vivo Free Exposure Bioavailability Bioavailability (F%) Invivo->Bioavailability HalfLife Half-Life (t½) Invivo->HalfLife Clearance Clearance (CL) Invivo->Clearance

Caption: Integrated ADME screening and validation workflow.

PK_Interplay Absorption Absorption (Solubility, Permeability) Bioavailability Oral Bioavailability (F%) Absorption->Bioavailability Determines Input Distribution Distribution (Vd, PPB) HalfLife Half-Life (t½) Distribution->HalfLife Sequestration Metabolism Metabolism (Microsomal Stability) Metabolism->Bioavailability First-Pass Effect Clearance Clearance (CL) Metabolism->Clearance Major Component Excretion Excretion Excretion->Clearance Clearance->HalfLife

Caption: Interplay of ADME processes and key PK parameters.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the pharmacokinetic differences among 2-phenyl-1H-indole-5-carbonitrile analogs. By employing a cascade of robust in vitro assays followed by in vivo validation, researchers can build a comprehensive understanding of a compound's ADME profile. The illustrative data highlights how minor structural modifications can lead to significant changes in pharmacokinetic behavior, underscoring the importance of this iterative evaluation in the drug discovery process. Future work should focus on establishing quantitative structure-property relationships (QSPR) to build predictive models that can further accelerate the design of analogs with optimized, drug-like pharmacokinetic properties.

References

  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • InfinixBio. Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. [Link]

  • DB-ALM. Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • SpringerLink. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Domainex. Plasma Protein Binding Assay. [Link]

  • protocols.io. In-vitro plasma protein binding. [Link]

  • Semantic Scholar. Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. [Link]

  • MTTlab. Microsomal Stability Assay. [Link]

  • PubMed. Plasma protein binding in drug discovery and development. [Link]

  • Evotec. Plasma Protein Binding Assay. [Link]

  • ResearchGate. DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS. [Link]

  • SpringerLink. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. [Link]

  • protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • ACS Publications. Prediction of In Vivo Pharmacokinetic Parameters and Time−Exposure Curves in Rats Using Machine Learning from the Chemical Structure. [Link]

  • PMC. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. [Link]

  • MDPI. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. [Link]

  • ASPET Journals. Sexual Dimorphism in Phencyclidine In Vitro Metabolism and Pharmacokinetics in Rats. [Link]

  • PubMed. Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents. [Link]

  • ResearchGate. Synthesis of various 2-phenylindole derivatives via the optimized conditions. a. [Link]

  • ResearchGate. Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5-substituted Indole Derivatives as Potential Antioxidant and Anti-Inflammatory Agents | Request PDF. [Link]

  • ACS Publications. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. [Link]

  • PubMed. Synthesis, In-silico and In-vivo anticonvulsant activity of substituted 2-Phenyl Indole derivatives. [Link]

  • PMC. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. [Link]

  • ScienceOpen. Supporting Information Structure−Activity Relationships of New 1-Aryl-1H-indole Derivatives as SARS-CoV-2 Nsp13 Inhibitors. [Link]

  • Scilit. Comparative pharmacokinetics of three non-steroidal anti-inflammatory drugs in five bird species. [Link]

  • ResearchGate. 2-Phenyl indole derivatives tested for AR inhibition activity. [Link]

  • ResearchGate. Synthesis of various 2-phenyl indole derivatives via the optimized conditions. [Link]

  • PMC. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structure-Activity Relationship (SAR) of 2-Phenyl-1H-indole-5-carbonitrile Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Wnt Pathway with a Privileged Scaffold

The 2-phenyl-1H-indole framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Its structural rigidity and synthetic tractability make it an ideal starting point for drug discovery campaigns.[3] This guide focuses on a specific, promising series: 2-phenyl-1H-indole-5-carbonitriles, and their potential as inhibitors of Tankyrase (TNKS1 and TNKS2).

Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[4] They play a critical role in various cellular processes, but have gained significant attention for their function as positive regulators of the Wnt/β-catenin signaling pathway.[5] Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer. By inhibiting Tankyrase, we can promote the degradation of β-catenin, thereby suppressing oncogenic signaling.[5]

The strategic inclusion of a 5-carbonitrile group on the indole scaffold is a rational design choice. This electron-withdrawing group is a known bioisostere of the nicotinamide carboxamide found in the natural PARP substrate, NAD+.[6] It is hypothesized to form key hydrogen bond interactions within the nicotinamide-binding pocket of Tankyrase, serving as a potent anchor for the inhibitor. This guide provides a comprehensive framework for validating the SAR of this series, comparing the performance of structural analogs, and detailing the experimental methodologies required for robust evaluation.

Core Structure-Activity Relationship (SAR) Analysis

The optimization of a lead compound requires a systematic exploration of how structural modifications impact biological activity. For the 2-phenyl-1H-indole-5-carbonitrile series, we can dissect the molecule into three primary regions for modification: the indole core (including the N1-position), the 2-phenyl ring, and the crucial 5-carbonitrile group.

Diagram: Key Modification Points for SAR Analysis

Caption: Key zones for chemical modification on the core scaffold.

  • Zone 1 (Indole N1-Position): The indole nitrogen is typically solvent-exposed in the Tankyrase binding pocket. Modification here primarily influences physicochemical properties. Unsubstituted (N-H) indoles can act as hydrogen bond donors. Introducing small alkyl groups (e.g., methyl, ethyl) can block this interaction but may improve metabolic stability and cell permeability. Larger or more complex groups could be explored to seek additional interactions with surface residues.

  • Zone 2 (2-Phenyl Ring): This region is critical for tuning potency and selectivity. The phenyl ring often occupies a hydrophobic pocket. Substituents can modulate the electronic nature and steric profile of the molecule.

    • Para-substitution: A substituent at the 4-position often points towards a deeper part of the pocket. Electron-donating groups like methoxy (–OCH₃) or small alkyl groups may enhance van der Waals interactions.

    • Meta-substitution: Substituents at the 3-position can influence the dihedral angle between the indole and phenyl rings, optimizing the compound's conformation for binding.

    • Ortho-substitution: Often disfavored due to steric clashes, but can be used to enforce a specific, active conformation.

  • Zone 3 (C5-Nitrile Group): The carbonitrile is the primary pharmacophore, anchoring the molecule in the nicotinamide subsite through hydrogen bonds with key residues like Gly1032 and Ser1068 (in TNKS2).[7] While potent, the nitrile group can sometimes be subject to metabolic liabilities. Therefore, exploring bioisosteric replacements is a crucial validation step.[8][9] Isosteric replacement is a common drug design strategy to alter physicochemical properties.[10] Alternatives could include small, five-membered heterocycles (e.g., oxadiazole, triazole) or a primary carboxamide (–CONH₂), which can replicate the hydrogen bonding pattern.

Comparative Data of Hypothetical Analogs

To illustrate these SAR principles, the following table presents hypothetical but representative data for a focused series of analogs. Potency is measured by IC₅₀ (the concentration required for 50% inhibition), with lower values indicating higher potency. Selectivity is assessed by comparing inhibition of Tankyrase 1/2 with PARP1, a closely related off-target.

Compound IDR¹ (N1-Position)R² (2-Phenyl)R³ (C5-Position)TNKS1 IC₅₀ (nM)TNKS2 IC₅₀ (nM)PARP1 IC₅₀ (nM)Selectivity (PARP1/TNKS2)
LEAD-01 HH-CN8545>10,000>222x
CMPD-02 -CH₃H-CN5025>10,000>400x
CMPD-03 H4-OCH₃-CN2511>5,000>454x
CMPD-04 -CH₃4-OCH₃-CN154 >5,000>1250x
CMPD-05 -CH₃3-F-CN6530>10,000>333x
CMPD-06 -CH₃4-OCH₃-CONH₂9055>10,000>181x

Data Interpretation:

  • N1-Alkylation (LEAD-01 vs. CMPD-02): Methylation of the indole nitrogen improves potency, likely by enhancing cell permeability or optimizing hydrophobic interactions.

  • 2-Phenyl Substitution (CMPD-02 vs. CMPD-04): Adding a 4-methoxy group to the phenyl ring dramatically increases potency, suggesting a favorable interaction in a hydrophobic sub-pocket.

  • Synergistic Effects (CMPD-04): The combination of N1-methylation and a 4-methoxy phenyl group results in the most potent compound, demonstrating a synergistic effect of the two modifications.

  • Positional Isomerism (CMPD-04 vs. CMPD-05): Moving the substituent on the phenyl ring from the 4-position (methoxy) to the 3-position (fluoro) reduces potency, highlighting the specific topology of the binding site.

  • Bioisosteric Replacement (CMPD-04 vs. CMPD-06): Replacing the 5-carbonitrile with a 5-carboxamide results in a significant loss of potency. This validates the crucial role of the nitrile group in anchoring the compound and suggests it is the optimal hydrogen bond acceptor in this scaffold.

Experimental Validation: Protocols and Workflows

Synthesizing SAR data requires a robust and multi-tiered experimental approach. The following protocols provide a self-validating system, moving from initial biochemical potency to cellular target engagement and selectivity.

Experimental Validation Workflow Diagram

cluster_0 Tier 1: Biochemical Potency & Selectivity cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Drug-like Properties A Compound Synthesis & QC B TNKS1/2 Enzymatic Assay (e.g., Fluorescence Polarization) A->B Determine IC50 C PARP Family Selectivity Panel (e.g., PARP1, PARP2) B->C Assess Selectivity D Wnt/β-catenin Reporter Assay (e.g., TOP/FOP Flash) C->D Validate in Cellular Context E Cellular Thermal Shift Assay (CETSA®) for Target Engagement D->E Confirm Target Binding F In Vitro ADME Profiling (Solubility, Permeability, Met. Stability) E->F Evaluate Drug-likeness G In Vivo Pharmacokinetics (PK) (Rodent Model) F->G Assess In Vivo Exposure

Caption: A tiered workflow for validating SAR data.

Protocol 1: In Vitro Tankyrase Inhibition Assay (Fluorescence Polarization)

This biochemical assay quantitatively measures the direct inhibition of Tankyrase enzymatic activity. It relies on the competition between a fluorescently-labeled peptide substrate and the test compound for binding to the enzyme's active site.[4]

Principle: A small, fluorescently labeled peptide corresponding to a known Tankyrase binding motif (TBM) will tumble rapidly in solution, resulting in low fluorescence polarization (FP). When bound by the larger Tankyrase protein, its tumbling slows, and FP increases. An inhibitor that competes for this binding site will displace the fluorescent peptide, causing a decrease in FP.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

    • Prepare recombinant human Tankyrase 1 or 2 protein (Ankyrin Repeat Cluster domain is sufficient) to a 2X final concentration in Assay Buffer.

    • Prepare a fluorescently labeled TBM peptide probe (e.g., FAM-RAGAYP) to a 2X final concentration. The optimal concentration should be determined empirically but is typically low (e.g., 10 nM).

    • Prepare test compounds in DMSO, then create a serial dilution series (e.g., 11-point, 3-fold dilutions) in Assay Buffer.

  • Assay Execution (384-well plate format):

    • Add 5 µL of serially diluted test compound or vehicle control (DMSO in Assay Buffer) to appropriate wells.

    • Add 5 µL of 2X Tankyrase protein solution to all wells.

    • Incubate for 15 minutes at room temperature to allow compound-protein binding to reach equilibrium.

    • Add 10 µL of 2X fluorescent peptide probe solution to all wells to initiate the competition reaction.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a suitable plate reader equipped with filters for the specific fluorophore (e.g., Ex/Em 485/528 nm for FAM), measuring both parallel and perpendicular fluorescence intensity.

    • Convert intensity values to millipolarization (mP) units.

    • Plot the mP values against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Trustworthiness Check: The assay includes positive controls (no inhibitor, high FP signal) and negative controls (no enzyme, low FP signal) to define the assay window. A known Tankyrase inhibitor (e.g., XAV939) should be run as a standard to ensure assay performance and consistency.

Protocol 2: Cell-Based Wnt/β-Catenin Reporter Assay

This assay validates that the compound can penetrate the cell membrane and engage Tankyrase to modulate the Wnt signaling pathway in a physiologically relevant context.

Principle: A colorectal cancer cell line with active Wnt signaling (e.g., SW480) is engineered to express a luciferase reporter gene under the control of a TCF/LEF promoter. TCF/LEF is activated by β-catenin. Inhibition of Tankyrase leads to β-catenin degradation, reduced TCF/LEF activity, and a corresponding decrease in luciferase expression and luminescence.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture SW480 cells containing a stably integrated TCF/LEF-luciferase reporter (TOP-Flash) in appropriate media. As a control, use cells with a mutant, inactive promoter (FOP-Flash).

    • Seed cells into a 96-well white, clear-bottom plate at an optimized density (e.g., 20,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle (DMSO) and positive control (e.g., XAV939) wells.

    • Incubate the plate for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add a commercial luciferase assay reagent (e.g., Bright-Glo™) to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.

    • Measure luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the TOP-Flash signal to a cell viability readout (e.g., using a multiplexed reagent like CellTiter-Fluor™) to control for cytotoxicity.

    • Plot the normalized luminescence signal against the logarithm of compound concentration and fit the curve to determine the IC₅₀ value.

Self-Validation System: The parallel use of FOP-Flash control cells ensures that the observed signal reduction is specific to the TCF/LEF-driven promoter and not due to non-specific effects on transcription or cell health.

Protocol 3: Unbiased Selectivity Profiling with CETSA®

Establishing that a compound is selective for its intended target is vital.[11][12] The Cellular Thermal Shift Assay (CETSA®) is a powerful, unbiased method to assess target engagement and selectivity in a cellular or lysate environment without modifying the compound.[13]

Principle: When a protein binds to a ligand (the inhibitor), its thermal stability typically increases. In a CETSA experiment, cells or cell lysates are treated with the compound and then heated across a temperature gradient. Unbound proteins will denature and aggregate at their characteristic melting temperature (Tm), while ligand-bound proteins will remain soluble at higher temperatures. The soluble fraction is then analyzed by quantitative mass spectrometry to identify which proteins were stabilized.

Step-by-Step Methodology (High-Level Overview):

  • Sample Preparation: Treat intact cells or cell lysate with the test compound at a relevant concentration (e.g., 10x the cellular IC₅₀). A vehicle-treated sample serves as the control.

  • Thermal Challenge: Aliquot the samples and heat them to a range of different temperatures (e.g., from 40°C to 65°C).

  • Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins via centrifugation.

  • Proteomic Analysis: Digest the soluble proteins into peptides and analyze them using quantitative mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: For each of the thousands of proteins identified, plot the relative amount of soluble protein at each temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates direct binding and target engagement.

Authoritative Grounding: This method provides an unbiased view of on- and off-target interactions within the native proteome, offering clear, actionable insights into a compound's selectivity profile that might be missed by narrower, panel-based screening approaches.[13]

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for validating the SAR of the 2-phenyl-1H-indole-5-carbonitrile series as Tankyrase inhibitors. The core principles involve leveraging the 5-carbonitrile as a potent binding anchor while systematically modifying the N1-indole and 2-phenyl positions to optimize potency, selectivity, and drug-like properties. The proposed workflow, integrating biochemical, cellular, and proteomic approaches, creates a self-validating cascade that ensures high-confidence data generation.

The most promising compounds from this initial validation, such as the hypothetical CMPD-04 , would proceed to further lead optimization.[14] This involves comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess properties like metabolic stability and oral bioavailability, followed by in vivo pharmacokinetic studies to ensure adequate drug exposure can be achieved in animal models.[15][16] Ultimately, this rigorous, data-driven approach is essential for advancing a chemical series from a promising lead into a viable clinical candidate.

References

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC, PubMed Central. [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Omics Online. [Link]

  • The SAR study of indole-based imidazole derivatives. ResearchGate. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Semantic Scholar. [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. ACS Publications. [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. PMC, PubMed Central. [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]

  • A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. International Journal of Pharmacy & Therapeutics. [Link]

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. PharmaFeatures. [Link]

  • Knowledge-Based Approaches to Off-Target Screening. PubMed. [Link]

  • Four ways to measure selectivity. ResearchGate. [Link]

  • Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance. Eurofins Scientific. [Link]

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Omics Online. [Link]

  • Analytical method validation for cell-based potency assays. Sterling Pharma Solutions. [Link]

  • The Unique Pharmacometrics of Small Molecule Therapeutic Drug Tracer Imaging for Clinical Oncology. PMC, PubMed Central. [Link]

  • A guide for potency assay development of cell-based product candidates. Drug Discovery News. [Link]

  • Biopharmaceutical and pharmacokinetic attributes to drive nanoformulations of small molecule tyrosine kinase inhibitors. ResearchGate. [Link]

  • Where Biology Meets Statistics: Developing Cell-Based Potency Assays Without Losing Your Sanity. Selvita. [Link]

  • Structural study of bioisosteric derivatives of 5-(1H-indol-3-yl)-benzotriazole and their ability to form chalcogen bonds. PMC, PubMed Central. [Link]

  • A Cell-Based Potency Assay for Determining the Relative Potency of Botulinum Neurotoxin A Preparations Using Manual and Semi-Automated Procedures. MDPI. [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. PubMed. [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. [Link]

  • Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. [Link]

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PMC, PubMed Central. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC, PubMed Central. [Link]

  • Identifying and Validating Tankyrase Binders and Substrates: A Candidate Approach. PMC, PubMed Central. [Link]

  • Evaluation and Structural Basis for the Inhibition of Tankyrases by PARP Inhibitors. PMC, PubMed Central. [Link]

  • Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as potential anti. Arabian Journal of Chemistry. [Link]

  • Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. ACS Publications. [Link]

  • Synthesis of various 2-phenylindole derivatives via the optimized conditions. ResearchGate. [Link]

  • SYNTHESIS OF 2-PHENYL INDOLE. IJNRD. [Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC, PubMed Central. [Link]

  • Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. ASPET Journals. [Link]

  • Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1. Nature. [Link]

  • In silico insights on tankyrase protein: A potential target for colorectal cancer. PubMed. [Link]

  • Structure-activity Relationships of Substituted 1H-indole-2-carboxamides as CB1 Receptor Allosteric Modulators. PubMed. [Link]

  • Structure-Activity Relationship Studies on a Series. Amanote Research. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC, PubMed Central. [Link]

  • Small-Molecule Inhibitors That Target Protein–Protein Interactions in the RAD51 Family of Recombinases. PMC, PubMed Central. [Link]

  • Optimizing mTOR Inhibitors with Property-Based Drug Design. TheraIndx. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-phenyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-phenyl-1H-indole-5-carbonitrile, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory science.

Understanding the Compound: Hazard Profile of 2-phenyl-1H-indole-5-carbonitrile

Based on data for analogous compounds, 2-phenyl-1H-indole-5-carbonitrile should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also likely to cause skin and serious eye irritation.[2][3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).

Table 1: Inferred Hazard Profile and Recommended Precautions

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[1][2]Avoid ingestion, skin contact, and inhalation of dust.[4][5] Use in a well-ventilated area or with local exhaust ventilation.[1][4]
Skin Corrosion/Irritation Causes skin irritation.[2][3]Wear protective gloves and clothing.[1]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][3][4]Wear safety glasses with side shields or goggles.[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][6]Avoid breathing dust.[2]

It is critical to treat all chemical waste, including 2-phenyl-1H-indole-5-carbonitrile, as hazardous unless confirmed otherwise by a qualified professional.[7]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 2-phenyl-1H-indole-5-carbonitrile is a multi-step process that begins with waste minimization and ends with collection by a licensed hazardous waste disposal company. The following workflow is designed to ensure safety and compliance at every stage.

Step 1: Waste Minimization and Segregation at the Source

The most effective waste management strategy begins with minimizing the generation of waste. In the context of research, this involves carefully planning experiments to use the smallest feasible quantities of 2-phenyl-1H-indole-5-carbonitrile.

All waste containing this compound must be segregated at the point of generation.[8] This is crucial to prevent unintended reactions with incompatible chemicals. Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]

Step 2: Personal Protective Equipment (PPE)

Given the inferred hazards, the following PPE is mandatory when handling 2-phenyl-1H-indole-5-carbonitrile waste:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[2]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Step 3: Waste Collection and Containerization

Solid waste, such as contaminated consumables (e.g., weighing paper, gloves, pipette tips), should be collected in a designated, properly labeled hazardous waste container.[10]

  • Container Selection: Use a container that is compatible with the chemical waste. The original container is often the best choice.[7] The container must be in good condition, with no leaks, and have a secure, tight-fitting lid.[7][11]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("2-phenyl-1H-indole-5-carbonitrile"), and the approximate percentage of each constituent.[10] The date of accumulation should also be recorded.[7]

  • Filling: Do not overfill containers. A good rule of thumb is to fill them to no more than 90% of their capacity to allow for expansion.[12]

  • Closure: Keep waste containers closed at all times, except when adding waste.[7][9]

Step 4: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate hazards.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Contain: For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.[1][5]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step 5: Final Disposal

The final step is the transfer of the hazardous waste to a licensed disposal facility. This is typically managed by your institution's EHS department.

  • Request Pickup: Once the waste container is full or has been in accumulation for the maximum allowed time (as per institutional and regulatory guidelines), submit a waste pickup request to your EHS office.[7][10]

  • Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste container.

Disposal "Don'ts":

  • DO NOT dispose of 2-phenyl-1H-indole-5-carbonitrile down the sink or in the regular trash.[10][13]

  • DO NOT allow the chemical to enter storm drains or the environment.[1][13]

  • DO NOT mix 2-phenyl-1H-indole-5-carbonitrile with incompatible waste streams.[8]

Visualizing the Disposal Pathway

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of 2-phenyl-1H-indole-5-carbonitrile, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response Start Start: Handling 2-phenyl-1H-indole-5-carbonitrile PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE WasteGen Waste Generated (Solid, Contaminated Items) PPE->WasteGen Segregate Segregate Waste at Source WasteGen->Segregate Spill Spill Occurs? WasteGen->Spill Container Select Compatible, Labeled Hazardous Waste Container Segregate->Container Collect Collect Waste in Container (Do not overfill) Container->Collect Seal Securely Seal Container Collect->Seal Store Store in Designated Satellite Accumulation Area (SAA) Seal->Store Pickup Request EHS Pickup Store->Pickup End End: Proper Disposal by Licensed Facility Pickup->End Spill->Segregate SpillResponse Follow Spill Cleanup Protocol Spill->SpillResponse Yes SpillResponse->Collect

Sources

Personal protective equipment for handling 2-phenyl-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of indole-based therapeutics. 2-Phenyl-1H-indole-5-carbonitrile (CAS: 96887-11-5) is a highly privileged scaffold in medicinal chemistry, offering a versatile vector for functionalization[1][2]. However, the very features that make it biologically active—its lipophilic indole core and reactive cyano group—also dictate strict physicochemical handling requirements.

Safety in the laboratory is not merely about compliance; it is about understanding the physical chemistry of your protective barriers relative to the permeation kinetics of the hazard. This guide provides a self-validating, mechanistic approach to handling this specific compound safely.

Physicochemical Hazard Profile & Causality

While specific toxicological data for every custom indole derivative is continually updated, structurally analogous indole-carbonitriles exhibit well-documented acute toxicities. The primary risk vector is the inhalation of fine crystalline dust, which interacts with the aqueous environment of the respiratory mucosa, leading to severe localized inflammation[3][4].

Table 1: Quantitative Hazard Profile & Mechanistic Causality

Hazard ClassGHS CategoryMechanistic Causality
Acute Toxicity (Oral/Dermal/Inhalation) Category 4Absorption of the lipophilic indole core across mucosal and dermal barriers disrupts cellular function, leading to systemic toxicity[3].
Skin Irritation Category 2The compound acts as a localized irritant. Prolonged dermal contact causes erythema as the cyano group interacts with epidermal proteins[3][4].
Serious Eye Irritation Category 2AParticulates dissolve in the aqueous environment of the cornea, causing immediate and severe localized inflammation[3][5].
Specific Target Organ Toxicity (STOT) Category 3Inhalation of fine crystalline dust causes immediate mechanical and chemical irritation of the respiratory tract (STOT SE 3)[3][4].

Personal Protective Equipment (PPE) Matrix

Selecting PPE requires matching the polymer matrix of the equipment against the chemical state of the compound. A common critical error in drug discovery labs is using the same gloves for handling dry powders as for handling solvent-dissolved compounds.

Table 2: PPE Specifications and Operational Justification

EquipmentSpecificationOperational Justification
Hand Protection (Solid State) Disposable Nitrile (≥5-mil thickness)Nitrile provides an excellent physical barrier against the solid powder. Thin nitrile (≤5-mil) is strictly for short-term splash protection and solid handling[6].
Hand Protection (Solution State) Butyl Rubber or Double-Gloved Extended NitrileIf the compound is solubilized in polar aprotic solvents (e.g., DMSO, DMF), the solvent acts as a vehicle, rapidly permeating standard nitrile (<1 minute breakthrough) and carrying the toxic solute across the dermal barrier[6].
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents corneal exposure to aerosolized dust during weighing or accidental solvent splashes during dissolution[7][8].
Body Protection Flame-Resistant (FR) Lab CoatProtects against static-induced ignition if handling near flammable solvents; prevents particulate accumulation on personal clothing[7].
Respiratory / Environmental Chemical Fume Hood (Face velocity ≥100 fpm)Eliminates the inhalation vector by capturing airborne particulates generated during transfer. Essential for all volatile or dust-forming chemicals[7].

Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, every step in your handling workflow must include a built-in validation mechanism. Do not proceed to the next step unless the validation condition is met.

Step 1: Environmental Validation

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood[5].

  • Self-Validation: Verify the digital airflow monitor reads ≥100 feet per minute (fpm). Field Trick: If the monitor is uncalibrated, tape a small Kimwipe strip to the bottom of the sash; it must pull steadily inward before you open the chemical container.

Step 2: Static Dissipation & Weighing

  • Action: 2-phenyl-1H-indole-5-carbonitrile is a dry powder that can carry a static charge, causing it to aerosolize or cling to spatulas. Use an anti-static weigh boat.

  • Self-Validation: Pass the weigh boat and metal micro-spatula through an anti-static ionizer before use. The powder should fall cleanly from the spatula without scattering or "jumping" across the balance pan.

Step 3: Mass Transfer & Solubilization

  • Action: If dissolving the compound for biological assays (e.g., in DMSO), add the solvent directly to the pre-weighed solid inside a closed vial within the fume hood.

  • Self-Validation: Inspect the sealed vial against a light source to ensure complete dissolution (no floating particulates) before removing it from the controlled environment of the fume hood.

Spill Response & Disposal Plan

In the event of a spill, your response must be dictated by the physical state of the compound.

Solid Powder Spill Protocol:

  • Do not dry sweep. Dry sweeping aerosolizes the STOT SE 3 hazard[4].

  • Self-Validation: Lightly mist the spilled powder with water or a compatible non-reactive solvent to suppress dust generation. The powder should appear visibly damp and clumped.

  • Wipe the area with a damp absorbent pad and place all materials into a clearly labeled, sealable hazardous waste container[4][9].

Solution Spill Protocol (e.g., dissolved in DMSO):

  • Apply an inert absorbent material (e.g., vermiculite or sand) directly to the spill[9].

  • Self-Validation: The liquid must be completely absorbed, leaving no free-standing solvent or glossy sheen on the benchtop, before sweeping the absorbent into the solid hazardous waste bin.

  • Wash the contaminated surface thoroughly with soap and water[5].

Disposal: Never flush indole-carbonitrile derivatives down the drain. Dispose of as hazardous chemical waste via a licensed professional waste disposal service for incineration[4][5].

Operational Workflow Diagram

Below is the logical progression for handling 2-phenyl-1H-indole-5-carbonitrile, mapping the critical decision points for spill response and disposal.

G N1 Pre-Task Assessment Check SDS & Fume Hood N2 Don PPE Nitrile Gloves, Goggles, Lab Coat N1->N2 N3 Material Handling Weighing & Transfer N2->N3 N4 Spill Event? N3->N4 N5 Spill Response Contain & Decontaminate N4->N5 Yes N6 Standard Operation Proceed with Synthesis N4->N6 No N7 Waste Disposal Segregate & Label N5->N7 N6->N7

Caption: Workflow for the safe handling, spill response, and disposal of 2-phenyl-1H-indole-5-carbonitrile.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-1H-indole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-phenyl-1H-indole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.